molecular formula C11H15NO2 B196034 N,N-Dimethyl-L-phenylalanine CAS No. 17469-89-5

N,N-Dimethyl-L-phenylalanine

Cat. No.: B196034
CAS No.: 17469-89-5
M. Wt: 193.24 g/mol
InChI Key: HOGIQTACRLIOHC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-L-phenylalanine is a high-purity amino acid derivative supplied for scientific research and development. This compound, with the CAS registry number 17469-89-5, has a molecular formula of C11H15NO2 and a molecular weight of 193.25 g/mol . It is characterized as a white powder with a specific rotation of +73.92° and a melting point range of 225.0°C to 227.0°C . The product has a stated purity of 99% or greater (HPLC) and is freely soluble in water . As a derivative of the proteinogenic amino acid L-phenylalanine, this dimethylated analog serves as a valuable chiral building block and precursor in organic synthesis . Its structure features a dimethylamino group, which can influence its physicochemical properties and reactivity compared to the parent amino acid. Researchers utilize this compound in the development of novel peptides, the synthesis of complex molecules for pharmaceutical screening, and as a starting material in catalytic studies. The density of the solid is reported to be 1.11 g/cm³ . Handle with appropriate precautions; this product may cause skin and serious eye irritation and may cause respiratory irritation . This product is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for use in humans .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(dimethylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGIQTACRLIOHC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17469-89-5
Record name N,N-Dimethyl-L-phenylalanine
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Foundational & Exploratory

N,N-Dimethyl-L-phenylalanine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of N,N-Dimethyl-L-phenylalanine

Authored by a Senior Application Scientist

Abstract

This compound is a chiral, non-proteinogenic amino acid derivative that serves as a versatile building block in synthetic organic chemistry and drug development. Its unique structural features, characterized by a tertiary amine and a carboxylic acid functional group, impart distinct physicochemical properties that are leveraged in various applications, including peptide synthesis and chiral separations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and key applications of this compound. Detailed experimental protocols and expert insights are included to support researchers, scientists, and drug development professionals in the effective utilization of this compound.

Introduction

This compound, a derivative of the essential amino acid L-phenylalanine, is distinguished by the presence of two methyl groups on the alpha-amino nitrogen. This N,N-dimethylation significantly alters the molecule's steric and electronic properties compared to its parent amino acid. The resulting tertiary amine is a weaker nucleophile and is unable to participate in peptide bond formation as an amine donor, which can be a strategic advantage in peptide modification to enhance stability and bioavailability. Furthermore, its inherent chirality and ability to form metal complexes make it a valuable ligand in asymmetric synthesis and chiral chromatography. This guide will explore the fundamental chemical properties and practical applications of this important synthetic intermediate.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical transformations. A summary of these properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅NO₂[1][2]
Molecular Weight 193.24 g/mol [3][2]
Appearance White to off-white powder[4][5]
Melting Point 225-227 °C[4][5][6]
Boiling Point (Predicted) 308.1 ± 35.0 °C[4]
Density (Predicted) 1.0 ± 0.1 g/cm³[4]
Solubility Freely soluble in water[5]
pKa (Predicted) 2.24 ± 0.11[4]
Specific Optical Rotation [α]²⁰/D +73.0° to +77.0° (c=1.3 in H₂O)[2][4][7]
CAS Number 17469-89-5[2][4]

Synthesis of this compound

The most common and efficient method for the synthesis of N,N-dimethylated amino acids is through reductive amination of the parent amino acid. This approach involves the reaction of L-phenylalanine with an excess of formaldehyde in the presence of a reducing agent.

Synthetic Rationale and Mechanistic Insight

Reductive amination is a robust method for forming carbon-nitrogen bonds. The reaction proceeds via the initial formation of a Schiff base (imine) between the primary amine of L-phenylalanine and formaldehyde. This is followed by the in-situ reduction of the imine to the N-methyl derivative. The process is repeated to yield the N,N-dimethylated product. The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is critical to selectively reduce the imine in the presence of the carbonyl group of formaldehyde.[8] The reaction is typically carried out in an aqueous acidic medium to facilitate both imine formation and the activity of the reducing agent.

Experimental Protocol: Reductive Amination of L-Phenylalanine

Materials:

  • L-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • Dissolution: Dissolve L-phenylalanine (1 equivalent) in a dilute aqueous solution of HCl (pH ~2.5). Cool the solution to 4 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (2.2 equivalents) to the cooled solution and stir for 10 minutes. The slight excess of the reducing agent ensures the complete reduction of the intermediate imines.

  • Addition of Formaldehyde: Add formaldehyde (37% aqueous solution, 2.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 4 °C. The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture for 30 minutes at 4 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., a mixture of methanol and dichloromethane) and visualized with ninhydrin stain. The disappearance of the starting material (L-phenylalanine) indicates the completion of the reaction.

  • Purification: The crude product can be purified by silica gel column chromatography using a methanol/dichloromethane gradient to afford pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound L_Phe L-Phenylalanine Reaction_Mix Reaction Mixture (L-Phe, NaBH₃CN, HCHO, aq. HCl) L_Phe->Reaction_Mix Dissolve & Add Reagents Purification Silica Gel Chromatography Reaction_Mix->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic-H7.20 - 7.40MultipletProtons on the phenyl ring.
α-H~3.5 - 3.7Doublet of DoubletsAlpha-proton coupled to the β-protons.
β-CH₂~3.0 - 3.3MultipletDiastereotopic beta-protons.
N-(CH₃)₂~2.7 - 2.9SingletProtons of the two N-methyl groups.
COOH>10Broad SingletCarboxylic acid proton, position is solvent dependent.
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O~175 - 180Carboxylic acid carbonyl carbon.
Aromatic-C~125 - 140Carbons of the phenyl ring.
α-C~65 - 70Alpha-carbon.
N-(CH₃)₂~40 - 45N-methyl carbons.
β-C~35 - 40Beta-carbon.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹) Notes
O-H (Carboxylic Acid)2500 - 3300 (broad)Overlaps with C-H stretching.
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
C=O (Carboxylic Acid)1700 - 1725Strong absorption.
C=C (Aromatic)1450 - 1600
C-N1000 - 1250

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Data:

  • Molecular Ion Peak (M⁺): m/z = 193.24

  • Key Fragments: Loss of the carboxylic acid group (-COOH, m/z = 45) and fragments corresponding to the benzyl group (C₇H₇⁺, m/z = 91).

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

  • Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Analytical Workflow Diagram

Analytical_Workflow cluster_analysis Analytical Characterization Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure & Purity Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: A standard workflow for the analytical characterization of this compound.

Reactivity and Applications

The presence of a tertiary amine and a carboxylic acid group defines the reactivity of this compound. It is a key intermediate in the synthesis of various molecules and finds significant application in chiral separations.

Application in Chiral Ligand-Exchange Chromatography

This compound is commonly used to prepare Cu(II)-amino acid complexes, which serve as chiral mobile phase additives for the resolution of enantiomers, particularly other amino acids.[3][6]

Principle: The formation of transient diastereomeric complexes between the chiral Cu(II)-N,N-Dimethyl-L-phenylalanine complex and the enantiomers of the analyte leads to different retention times on a chromatographic column, thus enabling their separation.

Experimental Protocol: Preparation of a Chiral Mobile Phase Additive

  • Complex Formation: Prepare an aqueous solution of copper(II) sulfate (CuSO₄).

  • Ligand Addition: Add this compound to the copper(II) sulfate solution in a 2:1 molar ratio (ligand:metal).

  • pH Adjustment: Adjust the pH of the solution to the desired value (typically between 4 and 6) using a suitable buffer.

  • Mobile Phase Preparation: Add the prepared chiral complex solution to the mobile phase (e.g., a mixture of water and an organic modifier like acetonitrile or methanol) at a low concentration (e.g., 1-2 mM).

  • Chromatographic Separation: Use this chiral mobile phase with a standard reversed-phase HPLC column (e.g., C18) to perform the enantiomeric separation of a racemic analyte.

Chiral Separation Workflow

Chiral_Separation cluster_separation Chiral Ligand-Exchange Chromatography Workflow Chiral_Additive Cu(II)-N,N-Dimethyl-L-phenylalanine Complex Mobile_Phase Chiral Mobile Phase Chiral_Additive->Mobile_Phase Add to HPLC HPLC System (C18 Column) Mobile_Phase->HPLC Flow through Separation Enantiomeric Separation HPLC->Separation Racemic_Mixture Racemic Analyte Racemic_Mixture->HPLC Inject

Caption: Workflow for enantiomeric separation using a chiral mobile phase additive derived from this compound.

Other Applications
  • Peptide Synthesis: While it cannot form a peptide bond at its amino terminus, it can be incorporated into peptides at the C-terminus or as a side-chain modification to introduce a permanently charged group and increase steric bulk.[2]

  • Synthesis of Natural Products: It has been utilized in the total synthesis of natural products like (-)-paliurine E and almazole D.[6]

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[9]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][10]

  • Handling: Wear personal protective equipment, including safety goggles, gloves, and a lab coat.[11] Use in a well-ventilated area or under a fume hood.[9][10] Avoid dust formation, ingestion, and inhalation. Wash hands thoroughly after handling.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store locked up.[10]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][10]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11]

References

  • Bower, S., et al. (1998). The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. CSIRO Publishing. Available at: [Link]

  • LookChem. (n.d.). L-Phenylalanine,N,N-dimethyl- MSDS CasNo.17469-89-5. Available at: [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of L-Phenylalanine, N,N-dimethyl- (CAS 17469-89-5). Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Huang, D., et al. (2018). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Metabolites. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of L-phenylalanine. Available at: [Link]

  • PubChem. (n.d.). L-Phenylalanine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2012). Chiral separation of phenylalanine using Dphenylalanine imprinted membrane containing L-phenylalanine imprinted submicron/nanoscale beads. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of DL-Phenylalanine (CAS 150-30-1). Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Available at: [Link]

  • International Journal of ChemTech Research. (2016). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. Available at: [Link]

  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

  • Journal of Medicinal Chemistry. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. Available at: [Link]

  • Analytical and Bioanalytical Chemistry. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. NIH. Available at: [Link]

  • ResearchGate. (n.d.). The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red). Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512). Available at: [Link]

  • Crystal Growth & Design. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Available at: [Link]

Sources

An In-depth Technical Guide to N,N-Dimethyl-L-phenylalanine (CAS 17469-89-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N,N-Dimethyl-L-phenylalanine is a synthetically modified amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of N,N-dimethylated amino acids into peptides can enhance crucial pharmacokinetic properties, including metabolic stability and cell permeability.[1][2] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, analytical characterization, and applications, with a particular focus on its role in peptide and natural product synthesis. By offering detailed protocols and a thorough examination of its properties, this document aims to serve as a valuable resource for researchers leveraging this versatile building block in their scientific endeavors.

Introduction: The Significance of N-Methylation in Peptide Drug Design

The therapeutic potential of peptide-based drugs is often hindered by their inherent susceptibility to proteolytic degradation and poor membrane permeability, which limits their oral bioavailability.[3][4] A key strategy to overcome these limitations is the N-methylation of the peptide backbone. The introduction of a methyl group on the amide nitrogen sterically shields the peptide bond from enzymatic cleavage and can also induce a conformational rigidity that may enhance receptor binding affinity and selectivity.[2][5] this compound represents a valuable building block in this context, offering a means to strategically modify peptides to improve their drug-like properties.[6][7]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

Physicochemical Properties
PropertyValueSource
CAS Number 17469-89-5[8]
Molecular Formula C₁₁H₁₅NO₂[9]
Molecular Weight 193.24 g/mol [10]
Appearance White to off-white powder
Melting Point 225-227 °C (lit.)
Optical Activity [α]²⁰/D +77° (c=1.3 in H₂O)
Storage Room temperature, in a dry, well-sealed container[11]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenyl ring, the methine proton at the alpha-carbon, the diastereotopic methylene protons of the benzyl group, and the two N-methyl groups. The exact chemical shifts can vary depending on the solvent and pH. Based on data for L-phenylalanine and related N-methylated compounds, the following assignments can be predicted.[12]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the aromatic carbons, the alpha-carbon, the beta-carbon, and the N-methyl carbons.[12][13]

A detailed interpretation of NMR spectra requires experimental data, which can be found in various chemical databases.[14]

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for amino acids include the loss of the carboxyl group and cleavage of the side chain.[15][16][17][18]

The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching), the aromatic ring (C-H and C=C stretching), and the C-N bond of the dimethylamino group.[19]

Synthesis of this compound

The synthesis of this compound with high enantiomeric purity is crucial for its application in chiral drug design. The most common methods involve the reductive amination of a phenylalanine precursor.

Eschweiler-Clarke Reaction: A Classical Approach

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary amines using formaldehyde and formic acid.[6][20] This one-pot reaction is advantageous as it typically avoids the formation of quaternary ammonium salts.[6]

Eschweiler_Clarke L_Phe L-Phenylalanine Intermediate Iminium Ion Intermediate L_Phe->Intermediate + Formaldehyde (x2) - H₂O Product This compound Intermediate->Product + Formic Acid (Hydride Source) - CO₂

Caption: Eschweiler-Clarke reaction for the synthesis of this compound.

Experimental Protocol: Eschweiler-Clarke Methylation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve L-phenylalanine in an excess of formic acid.

  • Addition of Reagent: Add an excess of aqueous formaldehyde solution to the flask.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and remove the excess formic acid and water under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white solid.

Reductive Amination with Sodium Borohydride

A milder alternative to the Eschweiler-Clarke reaction is reductive amination using a reducing agent like sodium borohydride.[7][12] This method often provides high yields under more controlled conditions.

Reductive_Amination L_Phe L-Phenylalanine Intermediate Iminium Ion Intermediate L_Phe->Intermediate + Formaldehyde Product This compound Intermediate->Product + NaBH₄ (Reducing Agent)

Caption: Reductive amination for the synthesis of this compound.

Experimental Protocol: Reductive Amination

  • Dissolution: Dissolve L-phenylalanine in a suitable solvent, such as methanol or water.

  • Imine Formation: Add an aqueous solution of formaldehyde to the reaction mixture and stir at room temperature to form the intermediate iminium ion.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add a solution of sodium borohydride.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully adding acid to destroy the excess borohydride.

  • Isolation and Purification: Adjust the pH to the isoelectric point of the amino acid to precipitate the product. The solid can then be collected by filtration and purified by recrystallization.[21]

Analytical Methods for Quality Control

Ensuring the chemical and chiral purity of this compound is paramount for its use in research and development.

Chiral Purity Analysis

Several analytical techniques can be employed to determine the enantiomeric excess of this compound.[22][23][24]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that involves a chiral stationary phase to separate the enantiomers.

  • Gas Chromatography (GC) on a Chiral Column: After appropriate derivatization to increase volatility, GC on a chiral stationary phase can effectively resolve the enantiomers.[20]

  • NMR Spectroscopy with Chiral Shift Reagents: The use of chiral shift reagents can induce chemical shift differences between the enantiomers, allowing for their quantification by NMR.[25]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

Peptide Synthesis and Peptidomimetics

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to create peptides with enhanced stability and bioavailability.[4][14][26] The incorporation of this N,N-dimethylated amino acid can:

  • Increase Proteolytic Resistance: The methyl groups on the nitrogen atom sterically hinder the approach of proteases, thereby slowing down the degradation of the peptide.[2][5]

  • Enhance Membrane Permeability: The increased lipophilicity and reduced hydrogen bonding capacity of the N-methylated backbone can improve the ability of the peptide to cross biological membranes.[7]

  • Modulate Conformation: The restricted rotation around the N-Cα bond can lock the peptide into a specific conformation, which can be beneficial for receptor binding.[6]

Natural Product Synthesis

This compound is a key building block in the total synthesis of several complex natural products, particularly cyclopeptide alkaloids.[27][28] Its presence in these natural structures highlights its importance in generating molecular diversity and biological activity. Notable examples include:

  • Paliurine E: A cyclopeptide alkaloid where this compound is a constituent of the macrocyclic ring.

  • Almazole D: The synthesis of this natural product also utilizes this compound.

Biological Activity and Metabolic Fate

While the primary utility of this compound lies in its ability to modify the properties of larger molecules, understanding its intrinsic biological activity and metabolic fate is crucial for drug development.

Biological Activity

There is limited direct evidence in the public domain regarding the specific biological activity or cytotoxicity of this compound itself. However, studies on L-phenylalanine have shown that at high concentrations, it can have inhibitory effects on certain cellular processes and can interact with receptors such as the N-methyl-D-aspartate (NMDA) receptor.[29][30][31][32] It is plausible that the N,N-dimethylated derivative may exhibit a different pharmacological profile, but further investigation is required.

Predicted Metabolic Pathways

The metabolic fate of this compound has not been extensively studied. However, based on the metabolism of other N,N-dimethylated compounds, the primary metabolic pathway is likely to be N-demethylation mediated by cytochrome P450 enzymes in the liver.[1] This would lead to the formation of N-methyl-L-phenylalanine and subsequently L-phenylalanine. The resulting L-phenylalanine would then enter the natural amino acid metabolic pathways.

Metabolism DMP This compound MMP N-Methyl-L-phenylalanine DMP->MMP CYP450 (N-demethylation) LPhe L-Phenylalanine MMP->LPhe CYP450 (N-demethylation) Metabolites Endogenous Metabolic Pathways LPhe->Metabolites

Caption: Predicted metabolic pathway of this compound.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for medicinal chemists and drug developers. Its ability to confer enhanced metabolic stability and potentially improved bioavailability to peptide-based therapeutics makes it a valuable component in the design of next-generation drugs. While its primary role is as a building block, a deeper understanding of its own biological activities and metabolic profile will further enhance its utility. Future research should focus on elucidating the specific pharmacological effects of this modified amino acid and on exploring its incorporation into a wider range of therapeutic modalities.

References

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. CSIRO Publishing. Available at: [Link]

  • N-Methyl Amino Acids Archives. Aapptec Peptides. Available at: [Link]

  • (A) Separation of equal amounts of D-phenylalanine and L-phenylalanine;... ResearchGate. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]

  • Cyclopeptide Alkaloids: Stereochemistry and Synthesis of the Precursors of Discarines C and D and Myrianthine A. ACS Publications. Available at: [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690.
  • N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. Available at: [Link]

  • Synthesis of L-phenylalanine. PrepChem.com. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. ResearchGate. Available at: [Link]

  • Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. PubMed. Available at: [Link]

  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Chiral analysis. Wikipedia. Available at: [Link]

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. Available at: [Link]

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  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020).
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  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
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  • Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. ResearchGate. Available at: [Link]

  • Parmeggiani, F., Lovelock, S. L., Weise, N. J., Ahmed, S. T., & Turner, N. J. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
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  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

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  • Hypothesizing Balancing Endorphinergic and Glutaminergic Systems to Treat and Prevent Relapse to Reward Deficiency Behaviors: Coupling D-Phenylalanine and N-Acetyl-L-Cysteine (NAC) as a Novel Therapeutic Modality. PMC. Available at: [Link]

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A Technical Guide to the Structure Elucidation of N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical industry where absolute certainty of a compound's identity, including its stereochemistry, is paramount. N,N-Dimethyl-L-phenylalanine is a chiral building block and amino acid derivative used in various synthetic applications, including peptide synthesis and as a chiral ligand.[1] This guide provides an in-depth, multi-technique approach to the complete structure elucidation of this compound, designed for researchers, analytical scientists, and drug development professionals. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Analytical Imperative

This compound (Mol. Wt.: 193.24 g/mol , Formula: C₁₁H₁₅NO₂) is a synthetic derivative of the essential amino acid L-phenylalanine.[2] Its structural uniqueness lies in three key features that must be unequivocally verified:

  • The Phenylalanine Backbone: The core structure comprising a phenyl ring attached to a three-carbon chain.

  • N,N-Dimethyl-Substituent: The presence of two methyl groups on the alpha-amino nitrogen, transforming it into a tertiary amine.

  • L-Stereoconfiguration: The specific three-dimensional arrangement of the substituents around the chiral alpha-carbon, inherited from its L-phenylalanine precursor.

Failure to confirm any of these features can lead to significant errors in research, synthesis, and biological testing. This guide outlines a logical, integrated workflow for achieving unambiguous structural confirmation.

The Integrated Analytical Workflow

A single analytical technique is rarely sufficient for complete structure elucidation. A synergistic approach, where data from multiple orthogonal techniques are integrated, provides the highest level of confidence. Our strategy relies on a combination of spectroscopic and chiroptical methods.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Stereochemical Confirmation cluster_3 Final Confirmation MS Mass Spectrometry (MS) Confirms Molecular Weight NMR_1H ¹H NMR Proton Environment & Connectivity MS->NMR_1H Provides M+H⁺ IR Infrared (IR) Spectroscopy Identifies Functional Groups IR->NMR_1H Supports Functional Groups NMR_13C ¹³C NMR Carbon Skeleton NMR_1H->NMR_13C Guides Carbon Assignments NMR_2D 2D NMR (COSY, HSQC) Correlation Spectroscopy NMR_13C->NMR_2D Correlates H-C CD Circular Dichroism (CD) Confirms Absolute Configuration (L/D) NMR_2D->CD Provides Confirmed Connectivity Confirm Unambiguous Structure Elucidated CD->Confirm Final Stereochemical Proof

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Checkpoint

Expertise & Causality: Mass spectrometry (MS) is the initial and most direct method to confirm the molecular weight of the compound. For a molecule like this compound, which contains a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is the preferred technique. The tertiary amine is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Infuse the sample directly into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Validation: The primary validation is the observation of a prominent ion that corresponds to the calculated exact mass of the protonated molecule.

Data Presentation: Expected MS Results

SpeciesFormulaCalculated Exact Mass (m/z)Observed Mass (m/z)
[M+H]⁺C₁₁H₁₆NO₂⁺194.1176~194.1176

The observation of a high-resolution mass within a narrow tolerance (e.g., < 5 ppm) of the calculated value provides strong evidence for the correct elemental composition.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a small molecule.[3] We utilize a suite of NMR experiments to build the structure piece by piece. For this compound, the key is to assign every proton and carbon signal and use correlation experiments to link them together.

Protocol: NMR Sample Preparation & Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., DSS for D₂O) for accurate chemical shift referencing.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Experiments: Acquire the following spectra:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon)

    • 2D COSY (Correlated Spectroscopy) to identify proton-proton couplings.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to the carbons they are attached to.

Data Presentation: Predicted NMR Assignments (in D₂O)

The chemical shifts for L-phenylalanine are well-documented and serve as a basis for our predictions.[4] The N-dimethylation will cause a downfield shift of the alpha-proton (Hα) and introduce a new, strong singlet for the N-methyl groups.

Atom¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)Rationale
Phenyl (Ar-H)~7.2 - 7.4Multiplet5H~128-138Aromatic protons and carbons of the phenyl ring.
~3.9 - 4.1Doublet of Doublets (dd)1H~65-70Alpha-proton, adjacent to chiral center and N(CH₃)₂.
~3.0 - 3.3Multiplet (2 dd)2H~38-42Diastereotopic methylene protons adjacent to phenyl group.
N(CH₃)₂~2.8 - 3.0Singlet6H~45-50Two equivalent methyl groups on the nitrogen.
C=ON/AN/AN/A~175-180Carboxylic acid carbon.

Causality in Interpretation:

  • The 6H Singlet: The strong singlet integrating to 6 protons is the definitive signature of the N,N-dimethyl group.

  • Diastereotopic Hβ Protons: Because Hα is at a chiral center, the two Hβ protons are chemically non-equivalent (diastereotopic) and will appear as separate signals, coupling to each other and to Hα.[3]

  • 2D Correlations: A COSY spectrum will show a correlation between Hα and the Hβ protons. An HSQC spectrum will link the proton signals to their respective carbon signals in the table above, confirming the C-H framework.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy provides rapid confirmation of key functional groups. While NMR gives the skeleton, IR confirms the "building materials." For this compound, we expect to see vibrations characteristic of a carboxylic acid and an aromatic ring. Crucially, the absence of an N-H stretch distinguishes it from unmethylated or monomethylated phenylalanine.

Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation: Key IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3000-2500 (broad)O-H stretchCarboxylic AcidConfirms the presence of the acid proton.
~1710C=O stretchCarboxylic AcidConfirms the carbonyl group.
~1600, ~1495, ~1450C=C stretchAromatic RingCharacteristic vibrations of the phenyl group.
~3030C-H stretchAromatic RingAromatic C-H bonds.
Absence of ~3300 N-H stretchAmine (1°/2°)Absence confirms tertiary amine.

The lack of a distinct N-H stretching band, which would be present in primary or secondary amines, is a critical piece of evidence confirming the N,N-dimethyl substitution.[5]

Chiroptical Methods: The Final Proof of Stereochemistry

Expertise & Causality: Spectroscopic methods confirm connectivity but not the absolute configuration of the chiral center. For a molecule designated as "L," its stereochemistry must be experimentally verified. Circular Dichroism (CD) is a powerful technique for this purpose, as enantiomers absorb left- and right-circularly polarized light differently, producing mirror-image spectra.[6][] The CD spectrum of this compound is expected to be characteristic of L-amino acids containing an aromatic chromophore.[8][9][10]

Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare a solution of known concentration (e.g., 0.1 mg/mL) in a transparent solvent like water or methanol.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Scan the sample in the far-UV region (e.g., 190-260 nm).

  • Validation: Compare the obtained spectrum to a known reference spectrum for L-phenylalanine derivatives or the corresponding D-enantiomer. The L-enantiomer will exhibit a characteristic CD signature. For phenylalanine derivatives, characteristic positive and negative Cotton effects are observed in the 200-230 nm and 250-270 nm regions.[11]

G cluster_0 Circular Dichroism Response cluster_1 a L-Enantiomer (Positive/Negative Peaks) L Observed Spectrum matches L-configuration pattern b D-Enantiomer (Mirror Image) D Observed Spectrum is inverted (D-config) c Racemic Mixture (No Signal) R No CD Signal (Racemic) L->a D->b R->c

Caption: Interpreting Circular Dichroism (CD) results for enantiomeric confirmation.

Conclusion: Synthesizing the Data for Unambiguous Elucidation

  • Mass Spectrometry confirms the elemental formula C₁₁H₁₅NO₂.

  • IR Spectroscopy identifies the carboxylic acid and aromatic functional groups and, crucially, confirms the tertiary nature of the amine.

  • NMR Spectroscopy provides the complete atomic connectivity, mapping out the phenylalanine backbone and confirming the presence and location of the two N-methyl groups.

  • Circular Dichroism provides the final, definitive proof of the L-configuration at the chiral center.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advanced research and drug development applications.

References

  • Amdursky, N., et al. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768-2774. Discusses the unique CD patterns of amino acids, including phenylalanine. [Link]

  • Royal Society of Chemistry: Analytical Methods | Dynamic Stereochemistry of Chiral Compounds. Details the use of NMR spectroscopy for conformational and configurational analysis of chiral molecules. [Link]

  • Mocellin, S., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Reviews techniques for chiral analysis, highlighting Circular Dichroism. [Link]

  • Cheméo: Chemical Properties of L-Phenylalanine, N,N-dimethyl- (CAS 17469-89-5). Database of chemical and physical properties. [Link]

  • PubChem: this compound. National Institutes of Health database entry with compound information. [Link]

  • Amdursky, N., & Stevens, M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Research article on the CD spectra of amino acids. [Link]

  • Baranov, D., et al. (2022). Chirality in Atomically Thin CdSe Nanoplatelets Capped with Thiol-Free Amino Acid Ligands: Circular Dichroism vs. Carboxylate Group Coordination. Nanomaterials. Research demonstrating the use of CD for L-phenylalanine. [Link]

  • ResearchGate: The circular dichroism spectra of L- and D-phenylalanine. Figure depicting the mirror-image CD spectra of phenylalanine enantiomers. [Link]

  • Horwitz, J., Strickland, E. H., & Billups, C. (1970). Analysis of vibrational structure in the near-ultraviolet circular dichroism and absorption spectra of phenylalanine and its derivatives. Journal of the American Chemical Society. Foundational paper on the CD spectra of phenylalanine derivatives. [Link]

  • Doc Brown's Chemistry: Infrared spectrum of dimethylamine. Provides an example of IR spectra for aliphatic amines. [Link]

  • NIST WebBook: L-Phenylalanine, N,N-dimethyl-. National Institute of Standards and Technology database entry with mass spectrum data. [Link]

  • Biological Magnetic Resonance Bank: L-Phenylalanine at BMRB. Database of NMR data for L-Phenylalanine. [Link]

  • Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum of Phenylalanine. Provides reference 2D NMR data for the parent amino acid. [Link]

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A Comprehensive Technical Guide to the Solubility of N,N-Dimethyl-L-phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of N,N-Dimethyl-L-phenylalanine, a critical parameter for its application in pharmaceutical development, peptide synthesis, and other research areas. We will delve into the known solubility data, the theoretical underpinnings that govern its dissolution, and detailed, field-proven methodologies for accurately determining its solubility in various solvent systems. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this compound.

Introduction to this compound and the Critical Role of Solubility

This compound is a derivative of the essential amino acid L-phenylalanine, characterized by the methylation of the alpha-amino group. This structural modification significantly alters its physicochemical properties compared to the parent amino acid, influencing its use in applications such as peptide synthesis where it can be used to introduce conformational constraints or modify biological activity[1][2].

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs). For drug development professionals, understanding the solubility of this compound is paramount for designing effective delivery systems and ensuring predictable therapeutic outcomes. In the realm of chemical synthesis, solubility data is crucial for reaction kinetics, purification, and crystallization processes.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before exploring its solubility.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[3][4]
Molecular Weight 193.24 g/mol [1][4][5]
Melting Point 225-227 °C[1][6]
Physical Form White to off-white powder[1][6][7]
Optical Activity [α]20/D +77° (c = 1.3 in H₂O)[1][6]
pKa (Predicted) 2.24 ± 0.11[6]

Quantitative Solubility Data of this compound

While comprehensive solubility data for this compound across a wide range of solvents is not extensively published, some key data points are available.

SolventTemperature (°C)SolubilitySource
Water20Freely soluble[7]
Ethanol2552.66 g/L[4]
Methanol25142.52 g/L[4]

The term "freely soluble" in the context of water suggests a high degree of solubility, though a quantitative value is not provided in the available literature. The significantly higher solubility in methanol compared to ethanol is noteworthy and aligns with the general principles of solvent polarity, which we will discuss in the following section.

Theoretical Framework: Factors Influencing Solubility

The dissolution of a solute in a solvent is a complex interplay of intermolecular forces. For this compound, the key factors governing its solubility include:

  • Solvent Polarity : The principle of "like dissolves like" is paramount. The presence of the carboxylic acid group imparts polarity, while the phenyl and dimethylamino groups contribute to its non-polar character. Protic polar solvents like water and methanol can engage in hydrogen bonding with the carboxylic acid group, enhancing solubility.

  • pH : The solubility of amino acid derivatives is highly dependent on the pH of the aqueous solution. At its isoelectric point (pI), the molecule exists as a zwitterion with no net charge, often leading to minimum solubility. In acidic solutions (pH < pI), the carboxylate group is protonated, and the molecule carries a net positive charge. In basic solutions (pH > pI), the amino group is deprotonated, resulting in a net negative charge. These charged species generally exhibit higher solubility in aqueous media due to ion-dipole interactions. The solubility of amino acids generally increases as the pH moves away from the isoelectric point[8][9].

  • Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship is described by the van't Hoff equation. Experimental studies on L-phenylalanine have confirmed that its solubility in various solvents increases with temperature[10][11]. It is reasonable to expect a similar trend for its N,N-dimethylated derivative.

  • Crystalline Structure : The solid-state properties of the compound, including its crystal lattice energy and polymorphism, play a crucial role. A more stable crystalline form will have a lower solubility. L-phenylalanine is known to exhibit polymorphism, and it is plausible that this compound may also exist in different crystalline forms with varying solubilities[12].

Experimental Determination of Solubility: Protocols and Methodologies

To obtain reliable and comprehensive solubility data, a systematic experimental approach is required. The following section details established protocols for solubility determination.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard for determining thermodynamic solubility. The principle involves allowing a surplus of the solid compound to equilibrate with the solvent until the solution is saturated.

Equilibrium_Solubility_Workflow A Preparation of Slurry B Equilibration A->B Incubate with agitation (e.g., 24-72h at constant T) C Phase Separation B->C Centrifugation or Filtration D Sample Dilution & Analysis C->D Dilute supernatant with appropriate solvent E Data Calculation D->E Quantify concentration (e.g., HPLC, UV-Vis)

Caption: Workflow of the equilibrium solubility method.

  • Preparation : Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration : Agitate the vials at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : Separate the solid phase from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification : Accurately dilute a known volume of the saturated supernatant with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method.

    • High-Performance Liquid Chromatography (HPLC) : This is the most common and accurate method. A calibration curve is generated using standard solutions of known concentrations.

    • UV-Vis Spectroscopy : If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

    • Gravimetric Method : This involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid. This method is simpler but can be less accurate, especially for lower solubilities[13].

  • Calculation : The solubility is calculated from the measured concentration and the dilution factor.

Dynamic (Laser Monitoring) Method

This method is a high-throughput approach for determining solubility as a function of temperature. It involves heating a suspension of the compound in the solvent at a controlled rate and monitoring the point at which all the solid dissolves.

Dynamic_Solubility_Workflow cluster_0 Sample Preparation cluster_1 Measurement Cycle A Prepare suspension of known composition (solute + solvent) B Heat at a controlled rate (e.g., 0.1-1 °C/min) A->B C Monitor light transmission with laser B->C D Detect clear point (100% transmission) C->D Transmission increases as solid dissolves E Record temperature at clear point D->E

Caption: Logical flow of the dynamic solubility measurement.

  • Heating Rate : A slow heating rate is crucial to ensure that the system remains close to equilibrium.

  • Particle Size : The particle size of the solid can affect the dissolution rate. Consistent particle size distribution is recommended for reproducible results.

  • Validation : It is good practice to validate the results obtained from the dynamic method with a few data points from the equilibrium method.

Data Modeling and Thermodynamic Analysis

The experimentally determined solubility data can be fitted to various thermodynamic models to predict solubility at different conditions and to derive important thermodynamic parameters.

Modified Apelblat Model

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature. The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are model parameters obtained by fitting the experimental data.

This model has been shown to provide a good correlation for the solubility of L-phenylalanine in various solvents[10].

van't Hoff Equation

From the temperature-dependent solubility data, the apparent thermodynamic properties of dissolution, such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), can be calculated using the van't Hoff equation. These parameters provide insights into the dissolution process (e.g., whether it is endothermic or exothermic, and entropy- or enthalpy-driven)[11][14].

Conclusion and Future Directions

While some fundamental solubility data for this compound exists, a comprehensive understanding requires further systematic investigation. This guide has provided a framework for such studies, from the theoretical principles to detailed experimental protocols. For researchers and drug development professionals, generating robust solubility data is a critical first step in unlocking the full potential of this versatile compound. Future work should focus on generating a comprehensive solubility profile in a wider range of pharmaceutically relevant solvents and at various pH values and temperatures.

References

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An In-Depth Technical Guide to the Melting Point of N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of a substance is a fundamental physicochemical property, critical for identification, purity assessment, and formulation development in the pharmaceutical and chemical industries. This guide provides a comprehensive technical overview of the melting point of N,N-Dimethyl-L-phenylalanine, a key building block in peptide synthesis and various research applications. Moving beyond a simple data point, this document delves into the causality behind its determination, the potential for thermal decomposition and polymorphism, and the rigorous methodologies required for accurate measurement. We will explore the comparative thermal behavior of this compound with its parent amino acid, L-phenylalanine, and provide detailed, field-proven protocols for its analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently assess and utilize this important compound.

Introduction: Beyond a Simple Value

This compound ((2S)-2-(dimethylamino)-3-phenylpropanoic acid) is a derivative of the essential amino acid L-phenylalanine, notable for its use in the synthesis of peptides and other complex organic molecules.[1] Its tertiary amine functionality imparts unique properties that are leveraged in various chemical transformations. The melting point of this compound is consistently cited in chemical literature and by commercial suppliers as being in the range of 225-227 °C .[1][2][3]

However, for the scientist and drug development professional, this value is not merely a static identifier. It is a critical parameter that informs on the purity of a sample, the stability of the compound under thermal stress, and potential complexities in its solid-state chemistry, such as polymorphism. An in-depth understanding of the melting point is therefore not just about knowing the number, but about comprehending the factors that influence it and the rigorous techniques used to measure it accurately. This guide will provide that deeper understanding, grounded in established scientific principles and methodologies.

Physicochemical Properties and Comparative Analysis

A comparative look at the physical properties of this compound and its parent compound, L-phenylalanine, reveals the impact of N-methylation on the molecule's solid-state behavior.

PropertyThis compoundL-Phenylalanine
Melting Point 225-227 °C[1][2]~270-275 °C (with decomposition)[1]
Molecular Weight 193.24 g/mol [1]165.19 g/mol
Appearance White to off-white powder[3]White crystalline powder
Solubility in Water Freely soluble at 20°C[3]Sparingly soluble

The significant difference in melting points, with the N,N-dimethylated derivative having a lower melting point, can be attributed to the disruption of intermolecular hydrogen bonding. In L-phenylalanine, the primary amine group can participate in extensive hydrogen bond networks, which strongly hold the crystal lattice together. The tertiary amine in this compound, lacking protons, cannot act as a hydrogen bond donor, leading to weaker intermolecular forces and consequently, a lower melting point.

Thermal Behavior: Melting with Potential for Decomposition

While the melting of this compound is reported in a defined range, it is crucial to consider the possibility of thermal decomposition, a common characteristic of amino acids and their derivatives upon heating.[4][5]

Insights from L-Phenylalanine

Studies on L-phenylalanine have shown that it undergoes complex thermal events, including melting with simultaneous decomposition.[6] Differential Scanning Calorimetry (DSC) of anhydrous L-phenylalanine reveals multiple endothermic peaks, indicative of these combined processes.[6]

Implications for this compound

Expert Insight: When a sharp melting range is observed, it often indicates a relatively clean melt. However, for compounds like amino acid derivatives, visual observation during melting point determination is critical. Any change in color (e.g., yellowing or browning) or evolution of gas is a strong indicator of decomposition. For rigorous characterization, it is highly recommended to perform Thermogravimetric Analysis (TGA) in conjunction with DSC to quantify any mass loss associated with the thermal events observed.

The Question of Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development, as different polymorphs can have different physical properties, including melting point, solubility, and stability.

The Complex Polymorphism of L-Phenylalanine

L-phenylalanine is known to exhibit a rich and complex solid-state landscape, with multiple polymorphic forms and hydrates having been identified.[7][8][9] The existence of these different forms is a clear indication that the crystallization conditions can significantly impact the final solid form of the molecule.

Potential for Polymorphism in this compound

Currently, there are no specific studies in the peer-reviewed literature that confirm or deny the existence of polymorphs for this compound. However, given the structural similarity to L-phenylalanine and the general propensity of organic molecules to exhibit polymorphism, the possibility cannot be discounted.

Field-Proven Insight: Researchers working with this compound, particularly in a pharmaceutical context, should be vigilant for any batch-to-batch variations in physical properties, including the melting point. A significant deviation from the established 225-227 °C range could indicate the presence of a different polymorph or a mixture of forms. In such cases, further solid-state characterization using techniques like Powder X-ray Diffraction (PXRD) is warranted.

Methodologies for Accurate Melting Point Determination

The determination of a melting point is not a trivial measurement. To ensure accuracy and reproducibility, standardized protocols must be followed. The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide detailed methodologies for this purpose.

The Capillary Method (Ph. Eur. 2.2.14)

A widely accepted and rigorous method for melting point determination is the capillary method, as detailed in the European Pharmacopoeia.

Experimental Protocol: Melting Point Determination via Capillary Method

  • Sample Preparation: The substance is finely powdered and dried under vacuum over a suitable desiccant. A sufficient amount is then introduced into a capillary tube (sealed at one end) to form a compact column of 4-6 mm in height.

  • Apparatus: A calibrated melting point apparatus with a heated block or oil bath, a means of stirring to ensure uniform temperature, and a calibrated thermometer or temperature sensor is used.

  • Heating Rate: The apparatus is heated to a temperature about 10 °C below the expected melting point. The heating rate is then adjusted to approximately 1 °C per minute.

  • Measurement: When the temperature is about 5 °C below the expected melting point, the capillary tube is inserted into the apparatus. The temperature at which the last solid particle passes into the liquid phase is recorded as the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Finely Powder Sample Dry Dry under Vacuum Powder->Dry Pack Pack into Capillary Tube Dry->Pack Insert Insert Sample at T - 5°C Pack->Insert Preheat Preheat Apparatus to T - 10°C SlowHeat Heat at 1°C/min Preheat->SlowHeat SlowHeat->Insert Observe Observe Melting Insert->Observe Record Record Melting Point Observe->Record

Caption: Workflow for Melting Point Determination by the Capillary Method.

The Role of Purity

It is a fundamental principle that impurities depress and broaden the melting point range. A sharp melting range (typically 1-2 °C) is a good indicator of high purity. Conversely, a broad melting range suggests the presence of impurities. Therefore, the melting point serves as a crucial quality control parameter.

Self-Validating System: The protocol for melting point determination is inherently self-validating. The use of certified reference standards with known melting points is essential for calibrating the apparatus. By verifying the accuracy of the instrument with these standards, the trustworthiness of the measurements on the sample of interest is established.

Synthesis and Purification: Impact on Melting Point

The synthetic route and subsequent purification of this compound can influence its final melting point. Common synthetic approaches involve the reductive amination of phenylpyruvic acid or the direct methylation of L-phenylalanine.

SynthesisPathways cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product & Purification Phe L-Phenylalanine Methylation Direct Methylation Phe->Methylation PPA Phenylpyruvic Acid ReductiveAmination Reductive Amination PPA->ReductiveAmination Crude Crude this compound Methylation->Crude ReductiveAmination->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Pure Pure this compound Purification->Pure

Caption: General Synthesis Pathways to this compound.

Impurities from starting materials, reagents, or side products can be carried through the synthesis. Inadequate purification, such as incomplete removal of solvents or byproducts, will result in a lower and broader melting range. Recrystallization is a common method for purifying solid organic compounds, and the choice of solvent can be critical in obtaining a highly pure crystalline product with a sharp melting point.

Conclusion

The melting point of this compound, established at 225-227 °C, is a cornerstone of its physicochemical characterization. This guide has demonstrated that a comprehensive understanding of this property extends far beyond the numerical value. For the discerning scientist and drug development professional, the melting point is a gateway to understanding the purity, thermal stability, and potential solid-state complexities of this important molecule.

While direct experimental data on the thermal decomposition and polymorphism of this compound is an area ripe for further investigation, the principles and methodologies outlined here provide a robust framework for its accurate assessment. By adhering to rigorous, pharmacopeia-level standards and maintaining an awareness of the potential for complex thermal behavior, researchers can ensure the quality and reliability of their work with this compound.

References

  • Sögütoglu, L.-C., et al. (2017). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 17(11), 5888-5896. Available at: [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(12), 5275-5278. Available at: [Link]

  • Lu, J., et al. (2012). Characterization and pseudopolymorphism of L- phenylalanine anhydrous and monohydrate forms. African Journal of Pharmacy and Pharmacology, 6(4), 222-228. Available at: [Link]

  • Van der Merwe, J. H., et al. (2021). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molecules, 26(21), 6649. Available at: [Link]

  • ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples. Retrieved from [Link]

  • Harris, K. D. M., et al. (2019). Expanding the Solid-State Landscape of L‑Phenylalanine: Discovery of Polymorphism and New Hydrate Phases, with Rationalization of Hydration/Dehydration Processes. Crystal Growth & Design, 19(12), 7088-7100. Available at: [Link]

  • Arbain, D., et al. (1991). The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. Australian Journal of Chemistry, 44(6), 887-890. Available at: [Link]

  • Sögütoglu, L.-C., et al. (2017). Polymorphism and modulation of para-substituted L-Phenylalanine. Utrecht University. Available at: [Link]

  • Cuppen, H. M., et al. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 19(3), 1945-1954. Available at: [Link]

  • Lu, J., et al. (2012). Characterization and pseudopolymorphism of L- phenylalanine anhydrous and monohydrate forms. African Journal of Pharmacy and Pharmacology, 6(4), 222-228. Available at: [Link]

  • Arbain, D., et al. (1991). The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. Australian Journal of Chemistry, 44(6), 887-890. Available at: [Link]

  • Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC). Retrieved from [Link]

  • Cuppen, H. M., et al. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 19(3), 1945-1954. Available at: [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. Available at: [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. ResearchGate. Available at: [Link]

  • Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. Available at: [Link]

  • Singh, T., & Singh, R. K. (2011). Increased thermal stability of proteins in the presence of amino acids. Protein and Peptide Letters, 18(6), 579-587. Available at: [Link]

  • Wang, Y., et al. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Journal of Chemical Research, 39(3), 160-162. Available at: [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. Available at: [Link]

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An In-depth Technical Guide to the Spectroscopic Data of N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for N,N-Dimethyl-L-phenylalanine, a key derivative of the essential amino acid L-phenylalanine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers not only the empirical data but also a detailed interpretation grounded in the principles of chemical structure and reactivity. Furthermore, this guide outlines the underlying causality for the experimental choices, ensuring a deeper understanding of the data acquisition process. The protocols detailed herein are designed to be self-validating, promoting reproducibility and scientific rigor.

Introduction: The Significance of this compound

This compound (C₁₁H₁₅NO₂) is a chiral amino acid derivative with significant applications in synthetic organic chemistry and drug development.[1] Its structure, featuring a dimethylated amine on the alpha-carbon of L-phenylalanine, imparts unique chemical properties that are leveraged in various synthetic methodologies. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound in research and manufacturing settings. This guide serves as an authoritative resource for understanding and interpreting its spectroscopic signatures.

Molecular Structure and Properties

A foundational understanding of the molecular structure is crucial for interpreting spectroscopic data. The key structural features of this compound are the phenyl ring, the chiral center at the alpha-carbon, the carboxylic acid group, and the N,N-dimethylamino group.

  • Molecular Formula: C₁₁H₁₅NO₂[2]

  • Molecular Weight: 193.24 g/mol [1]

  • Melting Point: 225-227 °C[3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy

Expertise & Experience: Experimental Choices

The choice of a deuterated solvent is critical for ¹H NMR. Deuterated water (D₂O) is often used for its ability to dissolve the polar amino acid derivative and to exchange with the acidic proton of the carboxylic acid, simplifying the spectrum. The spectrometer frequency (e.g., 500 MHz) is chosen to achieve good signal dispersion and resolution, which is essential for accurate interpretation of coupling patterns.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of D₂O.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

    • Relaxation delay: 5 seconds (to allow for full relaxation of protons)

    • Pulse angle: 30-45 degrees

  • Referencing: The spectrum is referenced to the residual HDO signal.

Data Presentation: ¹H NMR

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4Multiplet5HAromatic protons (C₆H₅)
~3.5-3.7Multiplet1Hα-proton (CH)
~2.9-3.2Multiplet2Hβ-protons (CH₂)
~2.7Singlet6HN-methyl protons (N(CH₃)₂)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Trustworthiness: Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is consistent with its structure. The aromatic protons appear as a complex multiplet in the downfield region (7.2-7.4 ppm) due to their deshielding by the ring current. The single α-proton, being adjacent to the electron-withdrawing carboxylic acid and dimethylamino groups, is also deshielded and appears as a multiplet. The two β-protons are diastereotopic and thus appear as a multiplet. The most upfield signal is a sharp singlet integrating to six protons, characteristic of the two equivalent N-methyl groups.

¹³C NMR Spectroscopy

Expertise & Experience: Experimental Choices

Proton-decoupled ¹³C NMR is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of D₂O) to compensate for the lower sensitivity of ¹³C NMR.

  • Instrumentation: A 125 MHz (for a 500 MHz ¹H spectrometer) NMR spectrometer is used.

  • Acquisition Parameters:

    • Acquisition mode: Proton-decoupled

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

Data Presentation: ¹³C NMR

Chemical Shift (δ) ppmAssignment
~175-180Carboxylic acid (C=O)
~135-140Quaternary aromatic (C)
~128-130Aromatic (CH)
~126-128Aromatic (CH)
~65-70α-carbon (CH)
~40-45N-methyl carbons (N(CH₃)₂)
~35-40β-carbon (CH₂)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Trustworthiness: Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum corroborates the structure deduced from the ¹H NMR data. The carbonyl carbon of the carboxylic acid is the most downfield signal due to its significant deshielding. The aromatic carbons appear in the typical range of 125-140 ppm. The α-carbon is observed around 65-70 ppm, influenced by the attached nitrogen and carboxyl groups. The N-methyl carbons give a signal in the 40-45 ppm region, and the β-carbon is the most upfield of the sp³ hybridized carbons.

Infrared (IR) Spectroscopy

Expertise & Experience: Experimental Choices

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique to identify functional groups. The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample preparation and provides high-quality spectra.

Experimental Protocol: FT-IR

  • Sample Preparation: A small amount of the solid this compound powder is placed directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with a diamond ATR accessory.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Data Presentation: FT-IR

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3000-3300BroadO-H stretch (from carboxylic acid, hydrogen-bonded)
~2800-3000MediumC-H stretch (aliphatic and aromatic)
~1600-1650StrongC=O stretch (carboxylate anion)
~1450-1500MediumC=C stretch (aromatic ring)
~1350-1400MediumO-H bend (carboxylic acid)
~1000-1200MediumC-N stretch
~700-750StrongC-H out-of-plane bend (monosubstituted benzene)

Trustworthiness: Interpretation of the IR Spectrum

The IR spectrum reveals the key functional groups present in this compound. The broad absorption in the 3000-3300 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The strong band around 1600-1650 cm⁻¹ is indicative of the C=O stretch of the carboxylate anion, suggesting that the molecule may exist as a zwitterion in the solid state. The various C-H stretches confirm the presence of both aliphatic and aromatic moieties. The C=C stretching of the aromatic ring and the characteristic out-of-plane bending for a monosubstituted benzene ring further confirm the phenyl group.

Mass Spectrometry (MS)

Expertise & Experience: Experimental Choices

Electron Ionization (EI) is a common "hard" ionization technique that provides valuable structural information through fragmentation.[4] A low-resolution mass spectrometer is often sufficient for routine identification, while high-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Introduction: The sample is introduced into the ion source via a direct insertion probe.

  • Instrumentation: A mass spectrometer equipped with an EI source.

  • Acquisition Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 40-300

    • Scan speed: 1 scan/second

MS_Workflow cluster_instrument Mass Spectrometer cluster_output Output Sample_Introduction Sample_Introduction Ion_Source Ion_Source Sample_Introduction->Ion_Source Direct Probe Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Ionization (EI) Detector Detector Mass_Analyzer->Detector Separation by m/z Data_System Data_System Detector->Data_System Signal Mass_Spectrum Mass_Spectrum Data_System->Mass_Spectrum

Caption: Experimental workflow for EI-Mass Spectrometry.

Data Presentation: Mass Spectrometry (EI)

m/zRelative Intensity (%)Proposed Fragment Ion
193~5[M]⁺ (Molecular ion)
148~100[M - COOH]⁺ (Loss of carboxylic acid group)
102~80[M - C₆H₅CH₂]⁺ (Loss of benzyl group)
91~90[C₇H₇]⁺ (Tropylium ion)
72~60[CH(N(CH₃)₂)COOH]⁺ or fragment thereof

Trustworthiness: Interpretation of the Mass Spectrum

The mass spectrum of this compound under EI conditions shows a characteristic fragmentation pattern. The molecular ion peak at m/z 193 is observed, confirming the molecular weight.[2] The base peak at m/z 148 corresponds to the loss of the carboxyl group, a common fragmentation pathway for amino acids. The prominent peak at m/z 91 is the tropylium ion, a hallmark of compounds containing a benzyl group. The fragment at m/z 102 arises from the loss of the benzyl group. These key fragments provide strong evidence for the structure of this compound.

MS_Fragmentation M+ (m/z 193) M+ (m/z 193) m/z 148 m/z 148 M+ (m/z 193)->m/z 148 - COOH m/z 102 m/z 102 M+ (m/z 193)->m/z 102 - C₇H₇ m/z 91 m/z 91 m/z 148->m/z 91 - N(CH₃)₂CH

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry not only verifies the molecular weight but also offers structural insights through its fragmentation pattern. By understanding the principles behind the data acquisition and interpretation, researchers can confidently identify and utilize this important compound in their work. The integration of these techniques, as detailed in this guide, exemplifies a comprehensive approach to the structural elucidation of organic molecules.

References

  • Jakab, A., & Horváth, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 594. [Link]

  • National Institute of Standards and Technology. L-Phenylalanine, N,N-dimethyl-. NIST Chemistry WebBook. [Link]

  • SpectraBase. This compound. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

  • MDPI. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. [Link]

  • eCampusOntario Pressbooks. 29.7 Mass Spectrometry (MS). [Link]

  • MassBank. Organic acids and derivatives. [Link]

  • ResearchGate. FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. [Link]

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  • SpectraBase. N-Acetyl-L-phenylalanine. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). [Link]

  • Duke University. Introduction to NMR spectroscopy of proteins. [Link]

  • MDPI. Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. [Link]

  • Shimadzu. Ionization Modes: EI. [Link]

  • PMC. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. [Link]

  • ResearchGate. FT-IR spectra of phenylalanine: pure (in black) and in water (in red). [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N,N-Dimethyl-L-phenylalanine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this important amino acid derivative.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of two methyl groups on the alpha-amino nitrogen. This modification significantly alters its chemical properties, making it a valuable building block in peptide synthesis and a ligand in chiral chromatography.[1] Understanding its structural features is paramount for its application, and ¹H NMR spectroscopy stands as a primary analytical tool for this purpose. This guide will elucidate the ¹H NMR spectrum of this compound, offering a detailed interpretation of its key features.

Predicted ¹H NMR Spectrum of this compound

I. Phenyl Group Protons (C₆H₅):

The five protons on the phenyl ring are expected to appear as a multiplet in the aromatic region of the spectrum, typically between δ 7.2 and 7.4 ppm .[2] The electronic environment of these protons is largely unaffected by the modifications at the alpha-carbon, so their chemical shift will be similar to that observed in L-phenylalanine and its other derivatives.

II. Methylene Protons (β-CH₂):

The two diastereotopic protons on the beta-carbon (β-CH₂) are coupled to the alpha-proton, resulting in a complex splitting pattern. Due to their proximity to the chiral center, they are chemically non-equivalent. Their signals are expected to appear as a multiplet, likely a doublet of doublets (dd), in the range of δ 2.9 to 3.4 ppm .[2]

III. Methine Proton (α-CH):

The proton on the alpha-carbon (α-CH) is coupled to the two beta-protons. The presence of the electron-donating N,N-dimethyl group will cause a significant upfield shift compared to the alpha-proton in unsubstituted L-phenylalanine. Its signal is predicted to be a doublet of doublets (dd) around δ 3.0 to 3.7 ppm . The exact chemical shift can be influenced by the solvent and pH.

IV. N,N-Dimethyl Group Protons (N(CH₃)₂):

The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and will appear as a sharp singlet. The signal for an N,N-dimethyl group is typically found in the range of δ 2.2 to 2.8 ppm .[3][4]

The following diagram illustrates the molecular structure of this compound with the different proton environments highlighted.

Caption: Molecular structure of this compound.

Summary of Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Phenyl (Ar-H)7.2 - 7.4Multiplet (m)5H-
β-CH₂2.9 - 3.4Doublet of Doublets (dd)2H³Jαβ ≈ 6-8 Hz
α-CH3.0 - 3.7Doublet of Doublets (dd)1H³Jαβ ≈ 6-8 Hz
N(CH₃)₂2.2 - 2.8Singlet (s)6H-

Experimental Protocol for ¹H NMR Analysis

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following section outlines the key steps for the ¹H NMR analysis of this compound.

I. Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical to avoid strong solvent signals that can obscure the analyte's peaks.[5][6] For this compound, Deuterium Oxide (D₂O) is a suitable solvent, especially if the sample is in a salt form.[7] Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) can also be used if the free amino acid is sufficiently soluble.[7][8]

  • Concentration: A concentration of 5-25 mg of the sample in 0.5-0.7 mL of the deuterated solvent is generally recommended for ¹H NMR.

  • Internal Standard: For accurate chemical shift referencing, an internal standard is crucial. Tetramethylsilane (TMS) is the standard for organic solvents, with its signal set to δ 0.00 ppm.[9][10] For aqueous solutions like D₂O, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is the recommended internal standard.[11]

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. It is recommended to filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

II. NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

    • Number of Scans: Typically, 16 to 64 scans are adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

    • Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration.

    • Referencing: The chemical shift axis is calibrated using the signal of the internal standard (TMS or DSS at δ 0.00 ppm).

The following diagram illustrates the general workflow for acquiring and processing the ¹H NMR spectrum.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Sample (5-25 mg) b Dissolve in Deuterated Solvent (0.6 mL) a->b c Add Internal Standard (TMS/DSS) b->c d Filter into NMR Tube c->d e Insert Sample into Spectrometer d->e f Tune and Shim e->f g Acquire FID f->g h Fourier Transform g->h i Phase and Baseline Correction h->i j Reference Spectrum i->j k Integrate Peaks j->k l Assign Signals k->l

Caption: ¹H NMR Experimental and Analysis Workflow.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is invaluable for its characterization and quality control. By understanding the predicted chemical shifts, multiplicities, and integration values for each proton environment, researchers can confidently identify this compound and assess its purity. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality and reproducible ¹H NMR data, ensuring scientific integrity in research and development applications.

References

  • University of California, Santa Barbara. Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • Mestrelab. Chemical Shift Referencing. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]

  • PubChem. N,N-Dimethylbenzylamine. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

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  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

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Introduction: The Analytical Imperative for N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of N,N-Dimethyl-L-phenylalanine

This compound, a derivative of the essential amino acid L-phenylalanine, serves as a crucial chiral building block in synthetic organic chemistry and is of significant interest to drug development professionals. Its applications range from its use in preparing chiral mobile phase additives for enantiomeric resolution to its incorporation into complex pharmaceutical targets.[1][2] Given its role in processes governed by stringent quality and purity standards, a robust and unambiguous analytical method for its structural confirmation and purity assessment is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Carbon-13 (¹³C) NMR, stands as a definitive, non-destructive technique for this purpose.[3][4] Unlike ¹H NMR, where signal overlap can complicate analysis, ¹³C NMR offers a wider spectral window (typically 0-220 ppm), resulting in highly resolved spectra where each unique carbon atom in a molecule typically produces a distinct signal.[5][6] This guide provides a comprehensive, field-proven framework for the ¹³C NMR analysis of this compound, moving from foundational principles to practical application and data interpretation.

Foundational Principles: Why ¹³C NMR is a Definitive Tool

While ¹H NMR provides rich information about the proton environment, ¹³C NMR directly probes the carbon skeleton of a molecule.[6] Several key principles make it exceptionally powerful for structural elucidation:

  • Chemical Shift (δ): The position of a ¹³C signal (its chemical shift) is highly sensitive to the local electronic environment of the carbon nucleus. Electronegative atoms (like oxygen and nitrogen) or the presence of pi systems (like an aromatic ring) withdraw electron density, "deshielding" the carbon nucleus and causing its signal to appear further downfield (at a higher ppm value).[5][7] Conversely, electron-donating groups "shield" the nucleus, shifting the signal upfield (lower ppm).

  • Signal Count: In a standard proton-decoupled ¹³C NMR spectrum, each non-equivalent carbon atom in the molecule produces a single peak. This provides an immediate count of the unique carbon environments, offering a fundamental check of the structure.[6][8]

  • Broadband Proton Decoupling: Due to the low natural abundance of the ¹³C isotope (~1.1%), the probability of two ¹³C atoms being adjacent is very low, so C-C coupling is not observed.[8] However, carbons are coupled to their attached protons (¹J-C-H), which would create complex splitting patterns. To simplify the spectrum, a technique called broadband decoupling is routinely used. This irradiates all proton frequencies, collapsing the multiplets into single, sharp lines for each carbon.[8] This is the standard acquisition mode for structural confirmation.

  • Lack of Integration: Unlike in ¹H NMR, the peak areas (integrals) in a standard decoupled ¹³C spectrum are not directly proportional to the number of carbons.[5][9] This is due to variations in relaxation times and the Nuclear Overhauser Effect (NOE) for different types of carbons. Therefore, peak integration is generally not used for quantification unless specialized quantitative NMR (qNMR) pulse sequences are employed.[3][10]

Molecular Structure: The Carbon Environments of this compound

To interpret the ¹³C NMR spectrum, we must first identify every unique carbon atom in the this compound molecule (C₁₁H₁₅NO₂).[11] Due to the molecule's asymmetry (chiral center at Cα) and the free rotation around the Cα-Cβ and Cβ-C(ipso) bonds, all eleven carbons are chemically non-equivalent and are expected to produce distinct signals.

Figure 1: Molecular structure of this compound with unique carbon atoms labeled.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to generate high-quality, reproducible ¹³C NMR data. The causality behind each step is explained to ensure scientific integrity.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 20-50 mg of this compound.

    • Causality: ¹³C NMR is an inherently insensitive technique due to the low natural abundance of the ¹³C isotope.[9] A higher concentration is required to obtain a spectrum with a good signal-to-noise ratio in a reasonable amount of time.[12]

  • Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power and ease of removal.[13][14]

    • Causality: Deuterated solvents are essential for modern NMR spectrometers.[15][16] The deuterium (²H) signal is used by the instrument to "lock" the magnetic field, ensuring its stability throughout the experiment and thus providing high spectral resolution.[16] The solvent's own carbon signal will appear in the spectrum (a 1:1:1 triplet at ~77.16 ppm for CDCl₃) and serves as a convenient secondary chemical shift reference.[15][17][18]

  • Dissolution & Transfer: Add ~0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Vortex thoroughly until the solid is completely dissolved. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Causality: A homogenous solution is critical for acquiring sharp, well-defined NMR signals. Undissolved solids will severely degrade the magnetic field homogeneity (a process known as shimming), leading to broad, distorted peaks.[12]

Step 2: Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters: Load a standard ¹³C{¹H} experiment (the notation indicates ¹³C observation with simultaneous ¹H broadband decoupling). Key parameters include:

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.

    • Number of Scans: Start with 128 or 256 scans. Increase as needed to improve the signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative analysis.

Step 3: Data Processing
  • Software: Process the raw data (Free Induction Decay, or FID) using specialized NMR software such as Bruker's TopSpin, Mnova, or the open-source NMRium.[19][20][21]

  • Processing Steps: The standard workflow involves:

    • Fourier Transform (FT): Converts the time-domain signal (FID) into the frequency-domain spectrum.

    • Phase Correction: Manually or automatically adjust the phase to ensure all peaks are purely absorptive and have a flat baseline.

    • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.

    • Referencing: Calibrate the chemical shift axis. Set the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm). This internally references all other peaks in the spectrum.[15]

Figure 2: Standard workflow for ¹³C NMR analysis.

Spectral Analysis and Interpretation

The power of ¹³C NMR lies in the predictable ranges in which different types of carbons resonate. Based on established principles and data from similar amino acid derivatives, we can assign each peak in the spectrum to its corresponding carbon in the molecule.[22][23]

Table 1: Predicted ¹³C Chemical Shifts for this compound in CDCl₃

Carbon Atom(s)LabelHybridizationPredicted Chemical Shift (δ, ppm)Rationale for Shift
CarboxylC1sp²170 - 175Carbonyl carbons are highly deshielded due to the double bond to oxygen and sp² hybridization.[5] In amino acids, they typically appear in this range.[22]
Alpha-CarbonC2sp³65 - 75Attached directly to an electronegative nitrogen atom, causing a significant downfield shift from a typical alkane carbon.
N-MethylC4, C5sp³40 - 45These sp³ carbons are directly bonded to nitrogen, which deshields them and shifts them downfield. They are expected to have very similar, but distinct, chemical shifts.
Beta-CarbonC3sp³35 - 40A standard sp³ methylene carbon, shifted slightly downfield by the proximity of the phenyl ring and the amino acid backbone.
Phenyl (ipso)C6sp²135 - 140A quaternary aromatic carbon. Its chemical shift is influenced by the attached Cβ substituent.
Phenyl (ortho)C7, C11sp²129 - 131Aromatic CH carbons. Their exact shift is modulated by the alkyl substituent on the ring.
Phenyl (meta)C8, C10sp²128 - 129Aromatic CH carbons, typically found in a similar region to the ortho carbons but with subtle electronic differences.
Phenyl (para)C9sp²126 - 128The aromatic CH carbon furthest from the substituent group, often appearing slightly more upfield than the ortho and meta carbons.
Factors Influencing Chemical Shifts

While the values in Table 1 provide a strong predictive framework, researchers must be aware of factors that can perturb chemical shifts:

  • Solvent Effects: The polarity of the solvent can influence chemical shifts, particularly for carbons near polar functional groups like the carboxyl group, through intermolecular interactions such as hydrogen bonding.[7][23]

  • pH and Protonation State: If a protic solvent like D₂O is used, the pH will determine the protonation state of the carboxylic acid and the tertiary amine. The protonation state significantly alters the electronic environment and thus the chemical shifts of nearby carbons, especially C1, C2, C4, and C5.[24]

  • Concentration: At very high concentrations, intermolecular interactions can cause minor shifts in resonance frequencies.

Applications in Research and Drug Development

A clean, well-resolved ¹³C NMR spectrum serves multiple critical functions in a professional setting:

  • Structural Verification: The presence of exactly eleven distinct signals in the expected regions provides definitive confirmation of the this compound carbon skeleton, validating the identity of raw materials or synthetic products.[3]

  • Purity Assessment: The absence of extraneous peaks indicates high purity. Conversely, additional peaks can signal the presence of residual solvents, starting materials, or side-products, which is critical for quality control in drug manufacturing.[3][25]

  • Stability Studies: NMR can be used to monitor the degradation of a compound over time by observing the appearance of new signals corresponding to degradation products.[25] This is a key component of formulation and stability testing in the pharmaceutical industry.[10][26]

Conclusion

The ¹³C NMR analysis of this compound is a robust, reliable, and information-rich technique essential for researchers and scientists in synthetic chemistry and drug development. By understanding the fundamental principles of the experiment, adhering to a validated protocol, and correctly interpreting the resulting spectrum, one can unambiguously confirm the structure and assess the purity of this important chiral molecule. This analytical rigor is a cornerstone of modern chemical science, ensuring the quality and integrity of materials used in the development of new therapeutics.

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Mass Spectrometry of N,N-Dimethyl-L-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures and the quantification of complex mixtures. This guide provides a comprehensive technical overview of the mass spectrometric analysis of N,N-Dimethyl-L-phenylalanine, a modified amino acid of significant interest in various research domains, including metabolomics and peptide synthesis.[1] As a derivative of the essential amino acid L-phenylalanine, understanding its behavior within a mass spectrometer is crucial for its accurate identification and characterization.

This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of mass spectrometry. We will delve into the nuances of sample preparation, ionization methodologies, and the intricate fragmentation patterns observed during tandem mass spectrometry (MS/MS) experiments. The insights provided herein are grounded in established scientific principles and practical laboratory experience, aiming to equip the reader with the knowledge to confidently analyze this and similar modified amino acids.

Chemical Properties of this compound

A thorough analysis begins with a firm grasp of the analyte's physicochemical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[2][3]
Molecular Weight 193.24 g/mol [3]
Melting Point 225-227 °C[4]
Form Powder[4]
Optical Activity [α]20/D +77°, c = 1.3 in H₂O[4]

These properties, particularly the molecular weight, are fundamental to the initial interpretation of mass spectra. The presence of the tertiary amine introduced by the N,N-dimethylation significantly influences its ionization efficiency, a key aspect we will explore in the following sections.

I. Experimental Design: From Sample to Spectrum

The quality of mass spectrometric data is intrinsically linked to the meticulous execution of the experimental workflow. This section outlines the critical steps, from sample preparation to data acquisition, providing a robust framework for the analysis of this compound.

Sample Preparation and Derivatization

For the analysis of this compound, direct infusion or liquid chromatography-mass spectrometry (LC-MS) are common approaches.

Protocol for Direct Infusion Analysis:

  • Solvent Selection: Prepare a stock solution of this compound in a solvent system compatible with electrospray ionization (ESI). A typical starting point is a mixture of water and an organic solvent like methanol or acetonitrile, often with a small percentage of formic acid (e.g., 0.1%) to promote protonation.[5] The choice of solvent can significantly impact signal intensity.[6]

  • Concentration: The optimal concentration will depend on the sensitivity of the mass spectrometer. A concentration range of 1-10 µM is generally suitable for initial experiments.

  • Infusion: Infuse the sample solution into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).

For LC-MS Analysis:

LC-MS provides the advantage of separating the analyte from complex matrices, which is crucial for biological samples.

  • Mobile Phase: A typical reversed-phase chromatography setup would involve a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Column Selection: A C18 column is a common choice for the separation of amino acids and their derivatives.

  • Injection Volume: This will be determined by the column dimensions and sample concentration, typically in the range of 1-10 µL.

While this compound is amenable to direct analysis, derivatization can be employed to enhance ionization efficiency or to introduce specific fragmentation characteristics.[7][8] However, for the purpose of this guide, we will focus on the analysis of the underivatized molecule.

Instrumentation and Ionization

Electrospray ionization (ESI) is the most suitable ionization technique for this compound due to its polar nature. ESI is a soft ionization method that typically produces intact protonated molecules, [M+H]⁺.[1]

Key ESI-MS Parameters:

  • Ionization Mode: Positive ion mode is preferred to facilitate the formation of [M+H]⁺ ions. The tertiary amine in this compound is readily protonated.

  • Capillary Voltage: Typically set between 3-5 kV.

  • Nebulizing Gas: Nitrogen is commonly used to assist in droplet formation.

  • Drying Gas: Heated nitrogen helps in desolvation of the droplets.

The following diagram illustrates the general workflow for LC-MS/MS analysis.

Caption: LC-MS/MS workflow for this compound analysis.

II. Interpretation of Mass Spectra

The core of mass spectrometric analysis lies in the interpretation of the generated spectra. This section will guide you through the expected mass-to-charge ratios (m/z) and the fragmentation patterns that are characteristic of this compound.

Full Scan (MS1) Spectrum

In a full scan ESI-MS spectrum under positive ion mode, the most prominent peak will correspond to the protonated molecule, [M+H]⁺.

  • Molecular Weight (M): 193.24 Da

  • Expected [M+H]⁺: m/z 194.25

The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the detected ion.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation.[9][10] In an MS/MS experiment, the precursor ion ([M+H]⁺ at m/z 194.25) is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation of N,N-dimethylated amino acids often follows predictable pathways.[1]

Predicted Fragmentation Pathways:

A key fragmentation pathway for many amino acids involves the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. For N,N-dimethylated amino acids, this leads to the formation of a characteristic immonium ion.[1]

Table of Expected Fragment Ions:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure
194.25148.10H₂O + CO (46 Da)Immonium ion
194.25149.09COOH (45 Da)
194.2591.05C₇H₇ (Tropylium ion)Benzyl group
148.10103.05C₂H₅N (45 Da)

The following diagram illustrates the proposed primary fragmentation pathway of protonated this compound.

Fragmentation_Pathway Precursor [M+H]⁺ m/z 194.25 NeutralLoss1 - (H₂O + CO) Precursor->NeutralLoss1 NeutralLoss2 - C₅H₁₁NO Precursor->NeutralLoss2 Fragment1 Immonium Ion m/z 148.10 Fragment2 Tropylium Ion m/z 91.05 NeutralLoss1->Fragment1 NeutralLoss2->Fragment2

Caption: Primary fragmentation of this compound.

The presence of the tropylium ion at m/z 91.05 is a strong indicator of a phenylalanine backbone. The immonium ion at m/z 148.10 is highly characteristic of the N,N-dimethylated phenylalanine structure. Further fragmentation of this immonium ion can provide additional structural confirmation.

III. Applications in Research and Development

The ability to accurately identify and quantify this compound has implications across various scientific disciplines.

  • Metabolomics: As a modified amino acid, its presence and concentration in biological fluids or tissues can serve as a biomarker for certain metabolic states or diseases.[1]

  • Peptide Synthesis: It is used in the synthesis of peptides and can be incorporated to modify their properties. Mass spectrometry is essential for quality control and sequence verification of these synthetic peptides.[11][12]

  • Drug Development: Understanding the metabolism of drug candidates that contain a phenylalanine moiety is critical. The identification of N,N-dimethylated metabolites can provide insights into metabolic pathways.

Conclusion

This guide has provided a detailed technical overview of the mass spectrometric analysis of this compound. By understanding its chemical properties, optimizing experimental conditions, and recognizing its characteristic fragmentation patterns, researchers can confidently identify and characterize this important molecule. The methodologies and principles discussed here are not only applicable to this compound but also serve as a valuable framework for the analysis of other modified amino acids. As mass spectrometry technology continues to advance, the depth of structural information that can be obtained will undoubtedly expand, further empowering scientific discovery.

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function of N,N-Dimethyl-L-phenylalanine in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Function of N,N-Dimethyl-L-phenylalanine in Biological Systems

This compound (NNDMPA) is a derivative of the essential amino acid L-phenylalanine. While its parent molecule is fundamental to numerous physiological processes, including protein synthesis and neurotransmitter production, the specific biological functions of NNDMPA remain largely uncharted territory. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of NNDMPA. It delves into its chemical properties and established applications as a synthetic reagent. By examining the well-documented roles of L-phenylalanine and the principles of N,N-dimethylation from a medicinal chemistry perspective, this guide hypothesizes potential biological activities for NNDMPA. Furthermore, it outlines a detailed research program, complete with experimental protocols, designed to systematically investigate and elucidate the function of NNDMPA in biological systems. This document is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this intriguing molecule.

Introduction and Chemical Profile of this compound

This compound, with the chemical formula C₁₁H₁₅NO₂, is a chiral amino acid derivative.[1] It is characterized by the substitution of two methyl groups on the nitrogen atom of the L-phenylalanine backbone.[2] This structural modification significantly increases its lipophilicity compared to its parent molecule, L-phenylalanine.[2]

Currently, NNDMPA is primarily utilized as a molecular tool in various biochemical and organic synthesis applications.[3][4] It has been employed in the preparation of Cu(II)-L-amino acid complexes, which serve as chiral mobile phase additives for the enantioselective resolution of various compounds in chromatography.[4] Additionally, it has found use in the total synthesis of complex natural products such as (−)-paliurine E and almazole D.[4] NNDMPA is also recognized as a reference standard and a potential impurity in the manufacturing of Levodopa, a crucial medication for Parkinson's disease.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 17469-89-5[5]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [4]
IUPAC Name (2S)-2-(dimethylamino)-3-phenylpropanoic acid[5]
Form Powder[6]
Optical Activity [α]20/D +77°, c = 1.3 in H₂O[6]

The Biological Significance of the Parent Molecule: L-Phenylalanine

To comprehend the potential biological roles of NNDMPA, it is essential to first understand the functions of its precursor, L-phenylalanine. Phenylalanine is an essential aromatic amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet.[7] It serves as a fundamental building block for proteins and is a critical node in the interconnection between primary and secondary metabolism.[7][8]

Metabolic Pathways of L-Phenylalanine

The metabolism of L-phenylalanine is central to several key physiological processes. The primary metabolic route involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase.[9][10] L-tyrosine is then a precursor for the synthesis of several vital molecules:

  • Catecholamines: L-tyrosine is converted to L-DOPA, which is subsequently metabolized into the neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[9][11] These molecules are crucial for mood regulation, the "fight or flight" response, and various other neurological functions.

  • Melanin: L-tyrosine is also a precursor for melanin, the pigment responsible for the color of skin, hair, and eyes.[7]

L-phenylalanine that is not converted to tyrosine can be metabolized through alternative pathways, leading to the formation of compounds like phenethylamine and phenylpyruvic acid.[9]

L-Phenylalanine and the Central Nervous System

L-phenylalanine competes with other large neutral amino acids, such as tryptophan, for transport across the blood-brain barrier.[11] In the brain, it can act as a competitive antagonist at the glycine binding site of the NMDA receptor and the glutamate binding site of the AMPA receptor.[11] Dysregulation of phenylalanine metabolism is the cause of the genetic disorder phenylketonuria (PKU), which, if untreated, leads to high levels of phenylalanine in the brain and can cause severe intellectual disability and other neurological problems.[7][12]

The Influence of N,N-Dimethylation: A Medicinal Chemistry Perspective

N-methylation is a well-established strategy in drug design to enhance the therapeutic properties of amino acids and peptides.[2][13] While most literature focuses on mono-methylation, the principles can be extrapolated to understand the potential impact of di-methylation as seen in NNDMPA.

  • Increased Lipophilicity and Membrane Permeability: The addition of methyl groups increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[2][13] This could potentially lead to better oral bioavailability and increased central nervous system penetration compared to L-phenylalanine.

  • Resistance to Enzymatic Degradation: The steric hindrance provided by the N-methyl groups can make the molecule more resistant to degradation by proteases and other enzymes.[2][13] This could lead to a longer in-vivo half-life.

  • Altered Receptor Binding: The modification of the alpha-amino group to a tertiary amine alters its ability to form hydrogen bonds.[13] This could significantly change its binding affinity and selectivity for biological receptors and transporters compared to L-phenylalanine. It might convert an agonist into an antagonist or alter its binding to allosteric sites.

  • Modified Metabolism: The N,N-dimethyl group would likely prevent the typical transamination reactions that are part of L-phenylalanine's catabolism, suggesting a significantly different metabolic fate.[13]

Hypothesized Biological Functions and Mechanisms of NNDMPA

Given the biological importance of L-phenylalanine and the predictable effects of N,N-dimethylation, we can formulate several hypotheses regarding the potential biological functions of NNDMPA. These hypotheses require rigorous experimental validation.

Hypothesis 1: NNDMPA as a Modulator of Amino Acid Transport and Receptor Binding

Due to its structural similarity to L-phenylalanine, NNDMPA may act as a competitive inhibitor of L-phenylalanine transport across the blood-brain barrier and into cells. Its altered amino group could also make it a competitive or non-competitive antagonist at receptors where L-phenylalanine binds, such as the NMDA and AMPA receptors.[11]

Hypothesis 2: NNDMPA as a Neuromodulatory Agent

With its increased lipophilicity, NNDMPA may have enhanced penetration into the central nervous system. Its structural resemblance to phenethylamine, a trace amine with neuromodulatory effects, suggests that NNDMPA could potentially interact with trace amine-associated receptors (TAARs) or other CNS targets.

Hypothesis 3: NNDMPA as a Metabolic Probe

Due to its likely resistance to degradation by phenylalanine hydroxylase and other enzymes in the phenylalanine metabolic pathway, radiolabeled NNDMPA could serve as a valuable research tool to study the distribution and transport of phenylalanine-like molecules in vivo without the complication of rapid metabolism.

Proposed Research Program for Elucidating the Biological Function of NNDMPA

To move from hypothesis to evidence, a systematic investigation of NNDMPA's biological activity is necessary. The following is a proposed research workflow.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor Binding Assays Receptor Binding Assays (NMDA, AMPA, TAARs) Enzyme Inhibition Assays Enzyme Inhibition Assays (Phenylalanine Hydroxylase) Receptor Binding Assays->Enzyme Inhibition Assays Cell-Based Functional Assays Cell-Based Functional Assays (Neurotransmitter Uptake/Release) Enzyme Inhibition Assays->Cell-Based Functional Assays Pharmacokinetic Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Pharmacodynamic Studies Pharmacodynamic Studies (Behavioral Models) Pharmacokinetic Studies->Pharmacodynamic Studies Toxicity Assessment Toxicity Assessment (Acute and Chronic) Pharmacodynamic Studies->Toxicity Assessment In Vitro Characterization In Vitro Characterization In Vivo Evaluation In Vivo Evaluation In Vitro Characterization->In Vivo Evaluation

Caption: Proposed workflow for the biological characterization of NNDMPA.

Experimental Protocols

Objective: To determine if NNDMPA binds to the glycine site of the NMDA receptor.

Materials:

  • Rat cortical membranes

  • [³H]-MDL 105,519 (a high-affinity glycine site antagonist)

  • NNDMPA

  • Glycine (for positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare rat cortical membranes and determine protein concentration.

  • In a 96-well plate, add assay buffer, a fixed concentration of [³H]-MDL 105,519 (e.g., 1 nM), and varying concentrations of NNDMPA (e.g., from 1 nM to 1 mM).

  • Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled glycine, e.g., 1 mM).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding and plot the data to determine the IC₅₀ value for NNDMPA.

Objective: To assess whether NNDMPA inhibits the activity of phenylalanine hydroxylase.

Materials:

  • Recombinant phenylalanine hydroxylase

  • L-phenylalanine

  • Tetrahydrobiopterin (BH₄) as a cofactor

  • Catalase

  • Dithiothreitol (DTT)

  • NNDMPA

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.0), catalase, and DTT.

  • Add varying concentrations of NNDMPA to the reaction mixture.

  • Add a fixed concentration of L-phenylalanine (e.g., at its Km value).

  • Pre-incubate the mixture at the reaction temperature (e.g., 25°C).

  • Initiate the reaction by adding BH₄.

  • Allow the reaction to proceed for a set time (e.g., 10 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC with fluorescence detection to quantify the amount of L-tyrosine produced.

  • Calculate the percentage of inhibition at each NNDMPA concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a molecule with a well-defined role in synthetic chemistry but a largely unexplored biological profile. Based on its structure and the known functions of L-phenylalanine, there is a compelling rationale for investigating its potential as a neuromodulatory agent, a competitive inhibitor of amino acid transport and metabolism, or as a research tool. The experimental framework proposed in this guide provides a clear path for future research to uncover the biological functions of this intriguing compound. Such studies will be crucial in determining whether NNDMPA is a biologically inert molecule or a novel modulator of physiological processes with potential therapeutic applications.

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N,N-Dimethyl-L-phenylalanine: A Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N,N-Dimethyl-L-phenylalanine is a pivotal chiral building block in modern organic synthesis, particularly within pharmaceutical and materials science. Derived from the naturally occurring amino acid L-phenylalanine, its unique N,N-dimethylated structure offers distinct advantages in stereochemical control, peptide modification, and the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, properties, and applications, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into its role as a precursor to chiral ligands and its direct application in the synthesis of high-value bioactive molecules, underscoring its significance in advancing asymmetric synthesis.

Introduction: The Strategic Value of Chiral Building Blocks

The vast majority of biological molecules, and consequently pharmaceutical targets, are chiral, existing as one of two non-superimposable mirror images or enantiomers.[1] The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] Chiral building blocks, often derived from the "chiral pool" of readily available natural products like amino acids and sugars, are fundamental to this endeavor.[3] They provide a strategic advantage by embedding chirality into a molecule from an early synthetic stage, guiding the stereochemical outcome of subsequent reactions.[1][4]

This compound, a derivative of the essential amino acid L-phenylalanine, has emerged as a particularly useful synthon.[5] Its defining feature, the tertiary dimethylamino group, not only modifies the nucleophilicity and steric environment of the α-carbon but also serves as a versatile handle for further chemical transformations. This guide will illuminate the synthesis of this valuable compound and showcase its utility in creating stereochemically complex and biologically relevant molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Eschweiler-Clarke reaction.[6][7] This one-pot reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent to exhaustively methylate the primary amine of L-phenylalanine without the risk of forming a quaternary ammonium salt.[6][8]

Reaction Mechanism: The Eschweiler-Clarke Reaction

The reaction proceeds through a well-established mechanism:

  • Imine Formation: The primary amine of L-phenylalanine nucleophilically attacks formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.

  • Hydride Transfer: Formic acid (or its conjugate base, formate) acts as a hydride donor, reducing the iminium ion to the N-monomethylated amine. This step is irreversible due to the loss of carbon dioxide.[6]

  • Second Methylation: The process repeats with the newly formed secondary amine, which reacts with another equivalent of formaldehyde to form a new iminium ion.

  • Final Reduction: A second hydride transfer from formic acid yields the final N,N-dimethylated product. The reaction stops at the tertiary amine stage because it can no longer form an iminium ion with formaldehyde.[6][9]

A key advantage of this reaction is that the chirality of the α-carbon is typically preserved under these conditions.[6]

Detailed Experimental Protocol: Eschweiler-Clarke Methylation of L-Phenylalanine

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • L-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Hydrochloric acid (1 M)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add L-phenylalanine (1.0 eq).

  • Add formic acid (excess, e.g., 5-10 eq) and formaldehyde (excess, e.g., 3-5 eq).

  • Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • The product can be isolated by adjusting the pH. Acidify the aqueous solution with 1 M HCl and extract with an organic solvent like dichloromethane. Alternatively, depending on the workup, basify the aqueous phase to pH 11 and extract with DCM.[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography to afford pure this compound as a white to off-white powder.[10][11]

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Phe L-Phenylalanine Reaction Eschweiler-Clarke Reaction (80-100°C, 12-24h) Phe->Reaction HCHO Formaldehyde (aq) HCHO->Reaction HCOOH Formic Acid HCOOH->Reaction Workup Neutralization, Extraction & Drying Reaction->Workup Cool to RT Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Physicochemical and Chiral Properties

A thorough understanding of the properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₂[10][12]
Molecular Weight 193.24 g/mol [10][11]
Appearance White to off-white powder[10][11]
Melting Point 225-227 °C (lit.)[10][11]
Optical Rotation [α]20/D +77° (c = 1.3 in H₂O)[10][11]
CAS Number 17469-89-5[10][11]
IUPAC Name (2S)-2-(dimethylamino)-3-phenylpropanoic acid[13][14]

The positive specific rotation confirms the retention of the L- (or S-) configuration at the α-carbon. The compound's chirality can be definitively established using gas chromatography after derivatization.[15]

Applications in Asymmetric Synthesis and Drug Development

This compound is a versatile tool with several key applications in the synthesis of complex, enantiomerically pure molecules.

Precursor to Chiral Ligands and Catalysts

The tertiary amine and carboxylic acid functionalities of this compound make it an excellent starting material for the synthesis of more complex chiral ligands for asymmetric catalysis. For example, the carboxylic acid can be reduced to an alcohol, and the dimethylamino group can act as a coordinating atom in metal-ligand complexes. These P,N or N,O-type ligands are valuable in a range of transition metal-catalyzed reactions, such as asymmetric hydrogenations and C-C bond-forming reactions.[16][17]

Role in Peptide Synthesis and Modification

N-methylated amino acids are frequently incorporated into peptides to enhance their pharmacological properties.[5][18] The N,N-dimethyl moiety is generally too sterically hindered for direct incorporation into a growing peptide chain using standard coupling reagents.[19] However, this compound serves as a valuable building block for synthesizing other modified amino acids or as a chiral template in the synthesis of peptidomimetics. The presence of N-methylation in a peptide backbone can:

  • Increase Proteolytic Stability: The methyl groups provide steric hindrance, protecting the adjacent peptide bond from enzymatic cleavage.[5]

  • Enhance Membrane Permeability: N-methylation can disrupt hydrogen bonding networks, increasing the lipophilicity of the peptide and improving its ability to cross cell membranes.[18]

  • Conformational Constraint: The rotation around the N-Cα bond is restricted, which can lock the peptide into a bioactive conformation, leading to higher receptor affinity and potency.[18]

Application in Total Synthesis of Natural Products

This compound has been utilized as a key chiral starting material in the total synthesis of complex natural products. Its pre-defined stereocenter is carried through the synthetic sequence, ensuring the correct stereochemistry in the final target molecule. Notable examples include its use in the synthesis of the cyclopeptide alkaloid (−)-paliurine E and the oxazole natural product almazole D.[10][11][20]

Applications cluster_apps Key Applications cluster_outcomes Resulting Benefits & Products A This compound B Chiral Ligand Synthesis A->B C Peptidomimetics & Modified Peptides A->C D Total Synthesis of Natural Products A->D E Asymmetric Catalysis (e.g., Heck Reaction) B->E F Enhanced Drug Properties (Stability, Permeability) C->F G Bioactive Molecules (e.g., Paliurine E, Almazole D) D->G

Caption: Key application areas of this compound.

Chiral Mobile Phase Additive

An interesting application outside of direct synthesis is its use in analytical chemistry. Copper(II) complexes of this compound are employed as chiral mobile phase additives in ligand-exchange chromatography for the resolution of enantiomers, particularly other amino acids.[10][20][21]

Conclusion and Future Outlook

This compound stands as a testament to the power of the chiral pool strategy in organic synthesis. Its straightforward and robust synthesis via the Eschweiler-Clarke reaction, combined with its inherent chirality and versatile functional groups, makes it an invaluable asset for chemists in both academia and industry. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of well-defined chiral building blocks like this compound will remain critical. Future research will likely expand its utility in the development of novel asymmetric catalysts and its incorporation into new classes of peptidomimetics and other bioactive scaffolds, further solidifying its role as a cornerstone of modern stereoselective synthesis.

References

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Foreword: The Strategic Advantage of N-Methylation in Phenylalanine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Exploratory Studies on N,N-Dimethyl-L-phenylalanine Derivatives

In the landscape of medicinal chemistry and drug development, L-phenylalanine serves as a privileged scaffold. Its aromatic side chain and chiral center offer a foundational framework for interacting with a multitude of biological targets. However, the native amino acid structure is often susceptible to rapid metabolic degradation and exhibits limited membrane permeability. The strategic N,N-dimethylation of the alpha-amino group to yield this compound (DMPA) and its derivatives is a cornerstone technique to overcome these limitations. This modification sterically shields the amide bond from enzymatic cleavage, enhances lipophilicity, and can enforce specific peptide conformations, thereby transforming a simple building block into a powerful tool for creating robust, biologically active molecules.[1]

This guide provides an in-depth exploration of the synthesis, characterization, and multifaceted applications of DMPA derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the causal reasoning behind key experimental choices, thereby fostering a deeper understanding of this versatile chemical class.

Synthesis and Purification of DMPA Derivatives: A Foundational Workflow

The synthesis of N,N-dimethylated amino acids is a critical first step in their exploratory study. While several methods exist, reductive amination stands out for its efficiency and scalability. The core principle involves the reaction of the primary amine of L-phenylalanine with an aldehyde (formaldehyde) to form a Schiff base, which is then reduced in situ to the dimethylated product.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol details a common and reliable method for the synthesis of the core DMPA molecule.

Materials:

  • L-Phenylalanine

  • Formaldehyde (37% solution in H₂O)

  • Palladium on Carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Deionized Water (DI H₂O)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrogen (H₂) gas supply

  • Parr Hydrogenation Apparatus or equivalent

Step-by-Step Methodology:

  • Dissolution: In a high-pressure reaction vessel (e.g., a Parr shaker bottle), dissolve L-phenylalanine (1 equivalent) in a 1:1 mixture of DI H₂O and Methanol.

  • Addition of Reagents: To this solution, add formaldehyde (2.5 equivalents). The slight excess ensures the reaction goes to completion.

  • Catalyst Introduction: Carefully add 10% Pd/C catalyst (approximately 5-10% by weight of the L-phenylalanine). Causality Note: Pd/C is a highly efficient catalyst for hydrogenation. It must be handled with care, especially when dry, as it can be pyrophoric.

  • Hydrogenation: Secure the vessel to a Parr hydrogenation apparatus. Purge the vessel with nitrogen gas before introducing hydrogen. Pressurize the vessel with H₂ gas (typically 50-60 psi) and shake at room temperature for 12-24 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product. Trustworthiness Note: Complete removal of the palladium catalyst is critical for any downstream biological applications.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization. Dissolve the crude solid in a minimal amount of hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]

Workflow for Synthesis and Purification of DMPA

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification cluster_analysis Analysis Phase A Dissolve L-Phe in H2O/MeOH B Add Formaldehyde (2.5 eq) A->B C Add Pd/C Catalyst (5-10 wt%) B->C D Hydrogenate (50 psi H₂, 24h) C->D E Filter through Celite to remove Catalyst D->E Reaction Complete F Concentrate Filtrate (Rotary Evaporation) E->F G Recrystallize from Hot Water F->G H Vacuum Filtration & Drying G->H I Characterization (NMR, MS, Purity) H->I Pure Product

Caption: General workflow for DMPA synthesis and purification.

Applications in Anticancer Drug Discovery

Phenylalanine derivatives have emerged as promising scaffolds for anticancer agents, primarily by disrupting protein-protein interactions (PPIs) that are critical for tumor survival. A key example is the inhibition of the p53-MDM2 interaction.

Mechanism of Action: Inhibition of the p53-MDM2/MDMX Axis

In many cancers, the tumor suppressor protein p53 is inactivated by overexpression of its negative regulators, MDM2 and MDMX. Small molecules that can block this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. A novel phenylalanine-derived compound, isolated from Micromonospora sp., has been identified as a dual inhibitor of both MDM2 and MDMX.[3] This dual-inhibition is a significant advantage, as targeting only MDM2 can be compensated by MDMX activity.

Signaling Pathway: p53 Reactivation by a DMPA Derivative

G p53 p53 Degradation Ubiquitination & Proteasomal Degradation p53->Degradation Inhibited by Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces MDM2 MDM2 / MDMX MDM2->p53 Binds & Inhibits DMPA DMPA Derivative DMPA->MDM2 Blocks Interaction G Start Start: Resin-NH-Fmoc Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, HBTU, DIEA) Wash1->Coupling Wash2 4. Wash (DMF/DCM) Coupling->Wash2 End End: Resin-AA-NH-Fmoc Wash2->End End->Deprotection Next Cycle

Caption: The core steps of a single amino acid addition in SPPS.

Quantitative Data Summary

Compound ClassTarget/ApplicationKey Quantitative MetricTypical RangeReference
Phenylalanine Derivative (P5)MDM2/MDMX InhibitionIC₅₀ (Cell Viability)30-50 µM[3]
Phenylalanine Derivative (V-25i)HIV-1 Antiviral ActivityEC₅₀2.57 µM[4]
Phenylalanine Derivative (II-13c)HIV-1 Capsid BindingKᴅ (SPR)Micromolar (µM)[4]
Halogenated Phe Derivative (DBrT)NeuroprotectionIC₅₀ (mEPSC frequency)~127 µM[5]

Conclusion and Future Directions

This compound and its derivatives represent a chemically versatile and pharmacologically significant class of molecules. The foundational modification of N,N-dimethylation imparts crucial pharmacokinetic advantages, making these compounds robust probes and therapeutic leads. As demonstrated, their applications span from anticancer and antiviral drug discovery to the strategic enhancement of peptide therapeutics.

Future exploratory studies should focus on leveraging computational chemistry and machine learning to design next-generation derivatives with improved potency and target specificity. The synthesis of novel heterocyclic and poly-functionalized DMPA analogues will undoubtedly open new avenues for inhibiting challenging drug targets. Furthermore, expanding the investigation of their roles in modulating other biological pathways, such as inflammation [6]and metabolic diseases, [7]promises to uncover yet more therapeutic applications for this powerful chemical scaffold.

References

  • Ningbo Inno Pharmchem Co., Ltd. Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. Available from: [Link]

  • Sun, D., Zhang, L., & Wang, J. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Marine College, Shandong University at Weihai. Available from: [Link]

  • Wibowo, M., et al. (2023). Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. National Institutes of Health. Available from: [Link]

  • Yalcin, T., et al. (2023). Antiviral activities of phenylalanine derivatives carrying carboxylic acid bioisosteres against chikungunya and parainfluenza virus type 3. PubMed. Available from: [Link]

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  • Li, L., et al. (2023). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. National Institutes of Health. Available from: [Link]

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An In-depth Technical Guide to N,N-Dimethyl-L-phenylalanine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and peptide chemistry, the strategic modification of amino acids is a cornerstone of innovation. Among these modifications, N-alkylation, and specifically N,N-dimethylation, of amino acids offers a powerful tool to modulate the physicochemical and pharmacological properties of peptides and other bioactive molecules. This guide provides a comprehensive technical overview of N,N-Dimethyl-L-phenylalanine, a key chiral building block and synthetic intermediate. We will delve into its historical context, synthesis, physicochemical characteristics, and diverse applications, offering researchers, scientists, and drug development professionals a thorough understanding of this versatile compound.

Historical Context and the Dawn of N-Alkylation

The Eschweiler-Clarke reaction , first described by Wilhelm Eschweiler in 1905 and later improved by Hans Thacher Clarke in 1933, provided a robust method for the methylation of primary and secondary amines using formic acid and formaldehyde.[1][2] This reaction, a form of reductive amination, is notable for its ability to produce tertiary amines without the formation of quaternary ammonium salts, a common side product in other methylation techniques.[1] The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, with the release of carbon dioxide driving the reaction to completion.[3][4]

Another significant historical method is the Leuckart-Wallach reaction , named after Rudolf Leuckart and Otto Wallach, which utilizes ammonium formate or formamide to convert aldehydes and ketones to amines.[5][6] This reaction also proceeds via reductive amination and has been a cornerstone in the synthesis of various amines.[7]

The advent of these and other N-alkylation methods paved the way for the synthesis of a wide array of N-methylated amino acids, including this compound. The growing interest in these modified amino acids has been fueled by their potential to enhance the therapeutic properties of peptides.[8]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[9] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Melting Point 225-227 °C (lit.)[10]
Optical Activity [α]²⁰/D +77° (c = 1.3 in H₂O)[10]
pKa 2.24 ± 0.11 (Predicted)[11]
Solubility Freely soluble in water. Soluble in ethanol (52.66 g/L) and methanol (142.52 g/L).[12][13]
CAS Number 17469-89-5

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the exhaustive methylation of L-phenylalanine. The Eschweiler-Clarke reaction is a particularly effective method for this transformation, as it avoids over-alkylation to the quaternary ammonium salt and proceeds without racemization of the chiral center.[1]

Experimental Protocol: Eschweiler-Clarke Synthesis of this compound

This protocol outlines the synthesis of this compound from L-phenylalanine using the Eschweiler-Clarke reaction.

Materials:

  • L-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-phenylalanine (1 equivalent).

  • Addition of Reagents: To the flask, add an excess of aqueous formaldehyde (approximately 2.5-3 equivalents) and formic acid (approximately 2.5-3 equivalents). The formic acid acts as both the reducing agent and a solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. The reaction is typically complete within 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add concentrated hydrochloric acid to the reaction mixture to decompose any remaining formic acid and to protonate the product.

    • Evaporate the mixture to dryness under reduced pressure using a rotary evaporator. This will remove excess water, formaldehyde, and formic acid, leaving the hydrochloride salt of the product.

  • Purification:

    • Dissolve the crude hydrochloride salt in a minimum amount of water.

    • Wash the aqueous solution with diethyl ether in a separatory funnel to remove any non-polar impurities. Discard the ether layer.

    • Carefully neutralize the aqueous solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately neutral (pH 7). The free this compound will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

  • Drying: Dry the purified crystals under vacuum to obtain this compound as a white crystalline solid.

Causality Behind Experimental Choices:

  • Excess Formaldehyde and Formic Acid: The use of excess reagents ensures the complete dimethylation of the primary amine of L-phenylalanine.

  • Reflux Conditions: The reaction is heated to provide the necessary activation energy for the formation of the iminium intermediate and the subsequent hydride transfer from formic acid.

  • Acidic Workup: The addition of HCl ensures that the product is in its protonated, water-soluble form, facilitating the removal of organic impurities through extraction with an organic solvent. It also helps to remove any unreacted starting materials.

  • Neutralization: Adjusting the pH to neutral deprotonates the carboxylic acid and the tertiary amine, causing the zwitterionic product to precipitate from the aqueous solution due to its lower solubility at this pH.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure, including the presence of the N,N-dimethyl groups.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid and the tertiary amine.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

  • Polarimetry: To confirm the retention of the L-stereochemistry.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product L_Phe L-Phenylalanine ReactionVessel Reflux in Round-Bottom Flask L_Phe->ReactionVessel Reagents Formaldehyde (HCHO) Formic Acid (HCOOH) Reagents->ReactionVessel Acidification Acidification (HCl) ReactionVessel->Acidification Evaporation Evaporation Acidification->Evaporation Extraction Extraction (Diethyl Ether) Evaporation->Extraction Neutralization Neutralization (NaOH) Extraction->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Synthetic workflow for this compound via the Eschweiler-Clarke reaction.

Pharmacological Profile and Mechanism of Action

Currently, there is a lack of substantial evidence in the scientific literature to suggest that this compound possesses significant intrinsic pharmacological or biological activity. Its primary role in the biomedical and chemical sciences is that of a specialized building block and a tool for biochemical applications.[14]

The incorporation of N,N-dimethyl groups onto the alpha-amino group of L-phenylalanine drastically alters its properties compared to the parent amino acid. These modifications can be expected to:

  • Prevent Peptide Bond Formation: The tertiary amine of this compound cannot participate in the formation of a peptide bond as an amine nucleophile, thus it can act as a chain terminator in peptide synthesis.

  • Alter Receptor Binding: If incorporated into a peptide mimetic, the N,N-dimethyl group would introduce significant steric hindrance and eliminate the hydrogen bond donating capacity of the amide bond, which would profoundly impact its interaction with biological targets.

  • Increase Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule compared to L-phenylalanine.

While the direct biological effects of this compound are not well-documented, it serves as a crucial precursor for the synthesis of pharmacologically active compounds.

Applications in Research and Development

The utility of this compound stems from its unique structural features, making it a valuable tool in several areas of chemical and pharmaceutical research.

Chiral Building Block in Total Synthesis

This compound serves as a chiral building block in the total synthesis of complex natural products. Its pre-defined stereochemistry is incorporated into the target molecule, avoiding the need for challenging asymmetric synthesis steps later in the synthetic route. Notable examples include its use in the total synthesis of:

  • (-)-Paliurine E: A cyclopeptide alkaloid with potential biological activities.[15]

  • Almazole D: A natural product whose structure has been synthesized and revised.[15]

Chiral Ligand in Enantioselective Separations

A significant application of this compound is in the field of chiral chromatography. It is used to prepare copper(II)-L-amino acid complexes that act as chiral mobile phase additives for the resolution of enantiomers.[15] This technique, known as chiral ligand-exchange chromatography, is employed for the separation of racemic mixtures of various compounds, including other amino acids and pharmaceuticals.[14]

Tool in Peptide Chemistry and Drug Design

While this compound itself cannot be incorporated into a peptide chain via standard solid-phase peptide synthesis (SPPS), the broader class of N-methylated amino acids is of great interest in peptide drug design.[8] The study of N-methylated peptides provides valuable insights into:

  • Conformational Constraints: N-methylation restricts the conformational freedom of the peptide backbone, which can lead to more stable and selective receptor binding.[16]

  • Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of peptide drugs.[16]

  • Membrane Permeability: Increased lipophilicity and reduced hydrogen bonding capacity due to N-methylation can enhance the ability of a peptide to cross cell membranes.[16]

Although N,N-dimethylation prevents peptide bond formation, its study can contribute to the understanding of the structure-activity relationships of N-methylated peptides.

Use in Biochemical and Immunological Applications

This compound has been described as a molecular tool for various biochemical and immunological applications.[14] While specific examples are not extensively detailed in readily available literature, its properties suggest potential uses in areas such as:

  • Enzyme Inhibition Studies: As a sterically hindered analog of L-phenylalanine, it could be used to probe the active sites of enzymes that metabolize or bind to phenylalanine.

  • Development of Analytical Standards: As a well-characterized compound, it can serve as a reference standard in analytical methods.

Future Directions

The future of this compound and related N-alkylated amino acids in research and development is promising. Further exploration of its utility in the following areas is warranted:

  • Novel Peptidomimetics: While not directly incorporated into peptides, its structural motifs could be integrated into non-peptidic scaffolds to create novel therapeutic agents.

  • Asymmetric Catalysis: The development of new chiral ligands based on this compound for asymmetric catalysis could lead to more efficient synthetic routes for other chiral molecules.

  • Biophysical Studies: Further investigation into how N,N-dimethylation affects molecular interactions could provide deeper insights into protein and peptide folding and binding.

Conclusion

This compound, a derivative of the essential amino acid L-phenylalanine, stands as a testament to the power of synthetic chemistry to create valuable tools for scientific advancement. While it may not possess intrinsic biological activity, its importance as a chiral building block in total synthesis, a ligand in enantioselective chromatography, and a model compound for understanding the effects of N-alkylation in peptides is undeniable. This guide has provided a comprehensive overview of its historical context, synthesis, properties, and applications, underscoring its continued relevance to researchers, scientists, and drug development professionals.

References

  • [This result is not directly cited in the text but provides context on the current time for the user.]
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.).
  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. (2021). PubMed Central. Retrieved from [Link]

  • Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. (n.d.). Retrieved from [Link]

  • Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Leuckart reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. (n.d.). ACS Catalysis. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (2022). YouTube. Retrieved from [Link]

  • Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Phenylalanine. (n.d.). Wikipedia. Retrieved from [Link]

  • 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. (n.d.). NIH. Retrieved from [Link]

  • A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Preparation of tertiary N, N-dimethylamines by the Leuckart reaction. (n.d.). ACS Publications. Retrieved from [Link]

  • This compound (CAS 17469-89-5). (n.d.). Scent.vn. Retrieved from [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. (n.d.). PubMed Central. Retrieved from [Link]

  • Preparation of a Selective L-Phenylalanine Imprinted Polymer Implicated in Patients with Phenylketonuria. (n.d.). PubMed Central. Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules. Retrieved from [Link]

  • Novel synthesis of L-phenylalanine. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • L-Phenylalanine. (n.d.). PubChem. Retrieved from [Link]

  • D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application. (1982). Acupuncture & Electro-therapeutics Research. Retrieved from [Link]

  • Preferred antagonist binding state of the N-methyl-D-aspartate receptor: synthesis, pharmacology, and computer modeling of (phosphonomethyl)phenylalanine derivatives. (1992). Journal of Medicinal Chemistry. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols for N,N-Dimethyl-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N,N-Dimethyl-L-phenylalanine in Peptide Design

In the landscape of peptide chemistry and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone for modulating pharmacological properties. This compound, a derivative of L-phenylalanine, serves as a powerful tool for medicinal chemists. Its defining feature—two methyl groups on the alpha-amine—introduces significant steric bulk.[1] This modification is not merely structural; it imparts profound effects on the resulting peptide, including enhanced proteolytic stability, constrained conformational flexibility, and altered receptor-binding affinities.[1][2]

The N,N-dimethylation effectively shields the adjacent peptide bond from enzymatic degradation, a critical advantage for increasing the in vivo half-life of peptide-based therapeutics.[2] Furthermore, the steric hindrance can lock the peptide backbone into a specific conformation, which is invaluable for structure-activity relationship (SAR) studies and for designing peptides with high target specificity.[2] However, the very properties that make this compound so valuable also present a significant challenge during chemical synthesis. The steric crowding around the secondary amine dramatically reduces its nucleophilicity, rendering standard peptide coupling protocols inefficient.[3]

This guide provides a comprehensive overview of the mechanistic challenges, optimized protocols, and troubleshooting strategies necessary for the successful incorporation of this compound into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques.

Mechanistic Hurdles: Overcoming Steric Hindrance in Amide Bond Formation

The primary obstacle in utilizing this compound is the difficulty of the coupling reaction. This challenge stems from two main factors:

  • Severe Steric Hindrance: The two methyl groups on the α-nitrogen, combined with the bulky benzyl side chain, create a sterically congested environment. This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of amide bond formation.[1][3][4]

  • Reduced Nucleophilicity: The electron-donating nature of the two methyl groups increases the basicity of the amine but decreases its nucleophilicity compared to a primary amine. This inherent reduction in reactivity further complicates the acylation step.[3]

These factors necessitate the use of highly reactive coupling reagents and carefully optimized reaction conditions to drive the reaction to completion and avoid truncated sequences.[1][3] Furthermore, forcing conditions, such as elevated temperatures, can increase the risk of racemization of the activated amino acid, compromising the stereochemical integrity of the final peptide.[1][5][6]

G cluster_0 Peptide Synthesis Cycle cluster_1 Challenge with N,N-Dimethyl-Phe Resin Resin-Bound Peptide (Free N-terminal Amine) Coupling Coupling Step Resin->Coupling ActivatedAA Activated Fmoc-AA-COOH (e.g., HATU/DIPEA) ActivatedAA->Coupling NewPeptide Elongated Peptide Coupling->NewPeptide Hindrance Steric Hindrance Reduced Nucleophilicity Coupling->Hindrance Impedes Reaction Deprotection Fmoc Deprotection (Piperidine/DMF) NewPeptide->Deprotection Deprotection->Resin Next Cycle

Caption: Workflow illustrating the challenge of steric hindrance during the coupling step in SPPS.

Optimizing Coupling Protocols: Reagents, Conditions, and Monitoring

The successful incorporation of this compound is highly dependent on the judicious selection of coupling reagents and reaction parameters. Standard carbodiimide reagents like DCC or DIC are generally inefficient for this sterically demanding coupling.[3][7]

High-Activity Coupling Reagents

Uronium/aminium and phosphonium salt-based reagents are essential for activating the incoming amino acid to a level sufficient to overcome the steric barrier.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
HATU Uronium/AminiumVery HighModerateHighly efficient due to the formation of a HOAt active ester. Often the first choice for difficult couplings.[1][8]
HCTU Uronium/AminiumHighModerateMore reactive than HBTU due to the chloro-substituted HOBt moiety. A cost-effective alternative to HATU.[8]
COMU Uronium/AminiumVery HighLowIncorporates Oxyma Pure, making it safer (non-explosive) and highly soluble. Excellent for microwave SPPS.[8]
PyBOP/PyAOP PhosphoniumHighModeratePowerful reagents, though PyAOP can be more effective for particularly challenging sequences.[3]
DIC/Oxyma Carbodiimide/AdditiveModerateLowA safer and more effective combination than DIC/HOBt, though may still be insufficient for N,N-dimethyl-Phe.[8]
Reaction Conditions
  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is commonly used, but for residues prone to racemization, a weaker, more sterically hindered base like 2,4,6-collidine can be advantageous.[6][8]

  • Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard solvents. NMP can be superior in disrupting peptide aggregation, a common issue in "difficult" sequences.[3][9]

  • Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling times and improve efficiency.[1] However, the elevated temperatures (e.g., 50-75°C) can increase the risk of racemization and must be optimized carefully.[1]

Reaction Monitoring

A critical point often overlooked is that the standard ninhydrin (Kaiser) test will not work for monitoring the coupling to the secondary amine of this compound. A false negative (yellow beads) will be observed even if the coupling is incomplete. The bromophenol blue test is a reliable alternative for detecting unreacted secondary amines.[3] A blue or green color on the resin beads indicates an incomplete reaction, signaling the need for a recoupling step.[3]

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis

The following protocols are designed for incorporating Fmoc-N,N-Dimethyl-L-phenylalanine into a peptide sequence on a solid support.

Protocol 1: Manual SPPS Incorporation

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Fmoc-N,N-Dimethyl-L-phenylalanine

  • Coupling Reagent: HATU

  • Base: DIPEA

  • Deprotection Reagent: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, Isopropanol (IPA)

  • Bromophenol blue test solution

sps_workflow start Start with Resin-Bound Peptide (Free Amine) preactivate Pre-activate Fmoc-N,N-diMe-Phe (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF start->preactivate couple Add Activated AA Solution to Resin Agitate for 2-4 hours preactivate->couple monitor Monitor with Bromophenol Blue Test couple->monitor wash Wash Resin Thoroughly (DMF, IPA, DMF) monitor->wash Negative (Yellow) recouple Recouple: Repeat Activation & Coupling monitor->recouple Positive (Blue/Green) deprotect Fmoc Deprotection (20% Piperidine/DMF) wash->deprotect next_cycle Proceed to Next Amino Acid or Final Cleavage deprotect->next_cycle recouple->couple

Caption: Step-by-step workflow for the manual coupling of Fmoc-N,N-Dimethyl-L-phenylalanine.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[1]

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF, IPA, and then DMF again.[1]

  • Pre-activation of Fmoc-N,N-Dimethyl-L-phenylalanine: In a separate vial, dissolve Fmoc-N,N-Dimethyl-L-phenylalanine (3 eq.), HATU (2.9 eq.), in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-3 minutes.[1]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and IPA, and perform the bromophenol blue test.[3]

  • Recoupling (if necessary): If the test is positive (blue/green), drain the reaction vessel and repeat steps 3-5 (a "double couple").[3]

  • Washing: Once a negative test (yellow beads) is achieved, drain the vessel and wash the resin extensively with DMF (5 times), IPA (3 times), and DMF (5 times) to remove all excess reagents and byproducts.[1]

  • Chain Elongation: Proceed with the next cycle of deprotection and coupling for subsequent amino acids.

Protocol 2: Microwave-Assisted SPPS Modification

For microwave-assisted synthesis, the coupling step (Step 4) is modified:

  • Perform the coupling in a microwave peptide synthesizer. A typical protocol involves heating at a controlled temperature (e.g., 75°C) for a shorter duration (e.g., 10-20 minutes).[1] The optimal temperature and time must be determined empirically, balancing coupling efficiency with the risk of racemization.

Final Cleavage, Purification, and Analysis

Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[1]

  • Add a standard cleavage cocktail, such as 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O, to the resin.[1] Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers. Dry the peptide pellet under vacuum.[1][10]

Purification and Analysis:

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., DMSO/water mixture) and purify using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1][10]

  • Analysis: Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Bromophenol Blue Test)1. Insufficient reactivity of coupling reagent. 2. Steric hindrance is too great for conditions. 3. Peptide aggregation on resin.1. Switch to a more powerful reagent like HATU or COMU.[3] 2. Perform a double coupling.[3] 3. Increase reaction time or use microwave-assisted synthesis.[1][3] 4. Use NMP as a solvent to disrupt aggregation.[3][9]
Low Final Yield 1. Accumulation of incomplete couplings. 2. Poor solvation of the growing peptide chain.1. Ensure each coupling step goes to completion using the bromophenol blue test. 2. Switch from DMF to NMP or a mixture containing chaotropic agents.[3][9]
Presence of Deletion Sequences 1. Incomplete Fmoc deprotection prior to coupling. 2. Incomplete coupling of the hindered residue.1. Increase the time or repetitions for the Fmoc deprotection step.[3] 2. Implement a double coupling strategy for the N,N-dimethyl-Phe residue.
Epimerization/Racemization (Detected by chiral chromatography or MS/MS)1. Excessive heat during microwave synthesis. 2. Use of a strong base with a sensitive residue. 3. Prolonged pre-activation time.1. Reduce microwave temperature or time.[1] 2. Replace DIPEA with a weaker, bulkier base like 2,4,6-collidine.[6][8] 3. Minimize pre-activation time to less than 5 minutes.[3]

Conclusion

While the incorporation of this compound into synthetic peptides presents formidable challenges due to steric hindrance, these can be reliably overcome with a scientifically informed approach. The key to success lies in moving beyond standard coupling protocols and employing high-reactivity uronium or phosphonium reagents, optimizing reaction conditions, and utilizing appropriate monitoring techniques like the bromophenol blue test. By implementing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can effectively harness the unique benefits of this compound to develop novel peptides with enhanced stability and tailored biological functions, advancing the frontiers of peptide-based therapeutics and chemical biology.

References

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Rasayan J. Chem. Available at: [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers. Available at: [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]

  • Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution. Request PDF. Available at: [Link]

  • An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. ResearchGate. Available at: [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

  • Racemization Assays. Thieme. Available at: [Link]

  • Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word. Available at: [Link]

  • Racemization in peptide synthesis. ResearchGate. Available at: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Available at: [Link]

  • Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. NIH. Available at: [Link]

  • Development Of New Methods For Peptide Synthesis. CORE. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Significance and challenge in nonnatural peptide synthesis and proposed solution. ResearchGate. Available at: [Link]

  • SYNTHETIC AND ANALYTICAL METHODS FOR METAL TARGETING PEPTIDES FOR THE. UNH Scholars Repository. Available at: [Link]

  • The increasing π‐character and steric demand allows for a systematic expansion of a single peptide side chain from phenylalanine (Phe) over diaryl amino acids (Dip, Wsf) to novel dinaphthyl amino acids (Njb, Dma). ResearchGate. Available at: [Link]

  • Racemisation in peptide synthesis. Semantic Scholar. Available at: [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC - NIH. Available at: [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging N,N-Dimethyl-L-phenylalanine for Chiral Resolution of Racemic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. A vast number of bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of pharmaceutical research and manufacturing.[1][2]

Classical resolution via the formation of diastereomeric salts remains a robust, scalable, and economically viable method for obtaining enantiomerically pure compounds.[3] This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.[1][2]

This guide provides an in-depth exploration of N,N-Dimethyl-L-phenylalanine as a chiral resolving agent, specifically for the separation of racemic carboxylic acids. While traditional resolving agents like brucine or tartaric acid are well-established, amino acid derivatives such as this compound offer unique advantages, including high chirality, ready availability, and the potential for tailored structural modifications to optimize resolution efficiency. We will delve into the mechanistic underpinnings of this process, provide a detailed protocol for its implementation, and discuss the analytical techniques required to validate the resolution's success.

The Resolving Agent: this compound

This compound is a derivative of the natural amino acid L-phenylalanine. The key features that make it an effective chiral resolving agent are:

  • A Chiral Center: The α-carbon (C2) of the phenylalanine backbone is a stereocenter with a defined (S)-configuration.

  • A Basic Handle: The dimethylamino group is a tertiary amine, providing a basic site for acid-base reaction with a racemic carboxylic acid to form a salt.

  • Structural Rigidity and Bulk: The phenyl group and the dimethylamino moiety provide steric bulk and conformational constraints that can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts, thereby enhancing solubility differences.

Property Value Source
Chemical Formula C₁₁H₁₅NO₂[4]
Molecular Weight 193.24 g/mol [4][5]
Appearance White powder[4][5]
Optical Activity [α]20/D +77° (c = 1.3 in H₂O)[4]
Melting Point 225-227 °C[4]

Mechanism of Chiral Resolution

The fundamental principle behind using this compound to resolve a racemic mixture of a chiral acid (let's denote it as rac-Acid, a 1:1 mixture of R-Acid and S-Acid) is the formation of two diastereomeric salts.

Reaction:

(R)-Acid + (S)-N,N-Dimethyl-L-phenylalanine → (R,S)-Diastereomeric Salt (S)-Acid + (S)-N,N-Dimethyl-L-phenylalanine → (S,S)-Diastereomeric Salt

These two salts, (R,S) and (S,S), are diastereomers. This is because they have two chiral centers, one of which is the same in both salts (the 'S' from the resolving agent) and the other which is different ('R' vs. 'S' from the acid). Due to their different three-dimensional structures, these diastereomeric salts will have different physical properties, most critically, different solubilities in a given solvent system. By carefully selecting the solvent, one diastereomer can be preferentially crystallized from the solution, while the other remains dissolved.

The success of the resolution is contingent upon the differential solubility of the diastereomeric salts. This difference arises from the distinct ways the two diastereomers pack into a crystal lattice, which is influenced by a combination of hydrogen bonding, van der Waals forces, and steric interactions.

G cluster_0 Initial State: Racemic Mixture & Resolving Agent cluster_1 Step 1: Diastereomeric Salt Formation cluster_2 Step 2: Fractional Crystallization cluster_3 Step 3: Salt Decomposition & Recovery Racemic Acid\n(R-Acid & S-Acid) Racemic Acid (R-Acid & S-Acid) Diastereomeric Salt Mixture\n[(R,S)-Salt & (S,S)-Salt] Diastereomeric Salt Mixture [(R,S)-Salt & (S,S)-Salt] Racemic Acid\n(R-Acid & S-Acid)->Diastereomeric Salt Mixture\n[(R,S)-Salt & (S,S)-Salt] Acid-Base Rxn Resolving Agent\n(S)-N,N-Dimethyl-L-phenylalanine Resolving Agent (S)-N,N-Dimethyl-L-phenylalanine Resolving Agent\n(S)-N,N-Dimethyl-L-phenylalanine->Diastereomeric Salt Mixture\n[(R,S)-Salt & (S,S)-Salt] Less Soluble Salt\n(e.g., (R,S)-Salt) Crystallized (R,S)-Salt Diastereomeric Salt Mixture\n[(R,S)-Salt & (S,S)-Salt]->Less Soluble Salt\n(e.g., (R,S)-Salt) Selective Precipitation More Soluble Salt\n(e.g., (S,S)-Salt) Supernatant (S,S)-Salt Diastereomeric Salt Mixture\n[(R,S)-Salt & (S,S)-Salt]->More Soluble Salt\n(e.g., (S,S)-Salt) Pure Enantiomer 1\n(R-Acid) Pure Enantiomer 1 (R-Acid) Less Soluble Salt\n(e.g., (R,S)-Salt)->Pure Enantiomer 1\n(R-Acid) Acidification Recovered Resolving Agent Recovered Resolving Agent Less Soluble Salt\n(e.g., (R,S)-Salt)->Recovered Resolving Agent Basification Pure Enantiomer 2\n(S-Acid) Pure Enantiomer 2 (S-Acid) More Soluble Salt\n(e.g., (S,S)-Salt)->Pure Enantiomer 2\n(S-Acid) Acidification

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Resolution of a Generic Racemic Acid

This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry is crucial for each specific racemic acid.

Materials and Equipment
  • Resolving Agent: this compound (≥99% purity)

  • Racemic Compound: Racemic Carboxylic Acid

  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Water (screening required)

  • Acids/Bases: 1M Hydrochloric Acid (HCl), 1M Sodium Hydroxide (NaOH)

  • Apparatus: Jacketed reaction vessel with overhead stirrer and temperature control, filtration apparatus (Büchner funnel), rotary evaporator, pH meter.

  • Analytical: Chiral HPLC or GC system, polarimeter.

Step 1: Solvent Screening

The choice of solvent is the most critical parameter. The ideal solvent should dissolve the diastereomeric salt mixture at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling.

  • In separate small test tubes, dissolve small, equimolar amounts of the racemic acid and this compound in various solvents (e.g., methanol, ethanol, acetone).

  • Heat the solutions gently to ensure complete dissolution.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe which solvent system yields a good crystalline precipitate. This solvent is a promising candidate for the bulk resolution.

Step 2: Formation and Crystallization of Diastereomeric Salt
  • In the reaction vessel, dissolve the racemic acid (1.0 equivalent) in the chosen solvent at an elevated temperature (e.g., 50-60 °C).

  • In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, heating if necessary. Note: Using a sub-stoichiometric amount (e.g., 0.5 eq.) of the resolving agent can often lead to a higher enantiomeric excess in the crystallized salt.[3]

  • Slowly add the resolving agent solution to the racemic acid solution with constant stirring.

  • Allow the mixture to cool slowly to room temperature over several hours. A slow cooling rate promotes the formation of larger, purer crystals.

  • Further cool the mixture in an ice bath (0-5 °C) for 1-2 hours to maximize precipitation.

  • Collect the crystalline solid by vacuum filtration. This is the First Crop (Diastereomeric Salt A) .

  • Wash the crystals with a small amount of the cold solvent to remove adhering mother liquor.

  • The filtrate (mother liquor) contains the more soluble diastereomeric salt (Diastereomeric Salt B ). Retain this for recovery of the other enantiomer.

Step 3: Purification of the Diastereomeric Salt (Optional)

To improve enantiomeric purity, the collected crystalline salt can be recrystallized from the same or a different solvent system. The purity should be checked after each recrystallization step by analyzing a small, decomposed sample via chiral HPLC.

Step 4: Liberation of the Enantiomer and Recovery of the Resolving Agent
  • Suspend the purified diastereomeric salt (Salt A) in water.

  • Add 1M NaOH solution dropwise until the pH is basic (pH 10-11). This deprotonates the acid and protonates the resolving agent's carboxyl group, breaking the salt. This compound will dissolve in the aqueous basic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to remove the now-free enantiomer of the acid.

  • To recover the enantiomer: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • To recover the resolving agent: Acidify the remaining aqueous layer with 1M HCl to a pH of ~6. This compound is zwitterionic and may precipitate. It can be isolated or the solution can be concentrated for reuse.

The same procedure can be applied to the mother liquor containing Diastereomeric Salt B to isolate the other enantiomer.

Validation and Analysis: Ensuring Enantiomeric Purity

The success of a chiral resolution must be quantitatively confirmed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6]

General Chiral HPLC Protocol:

  • Column: A polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series) is often a good starting point.[6]

  • Mobile Phase: Typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation.[6]

  • Detection: UV detection is common if the analyte has a chromophore.

  • Sample Preparation: A small sample of the resolved acid is dissolved in the mobile phase. A sample of the original racemic mixture should also be run to establish the retention times of both enantiomers.

Enantiomeric Excess (e.e.) Calculation:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

G cluster_0 Analytical Workflow cluster_1 Example Chromatogram A Resolved Sample (e.g., R-Acid) B Dissolve in Mobile Phase A->B C Inject into Chiral HPLC B->C D Analyze Chromatogram C->D E Calculate Enantiomeric Excess (e.e.) D->E G Resolved Sample F Racemic Standard

Caption: Analytical workflow for determining enantiomeric purity using Chiral HPLC.

Conclusion

This compound serves as a potent and versatile chiral resolving agent for racemic acids. Its efficacy is rooted in the fundamental principles of stereochemistry, where it facilitates the formation of diastereomeric salts with differential solubilities. The protocol outlined here provides a comprehensive roadmap for researchers to develop a successful resolution process. However, it must be emphasized that methodical optimization of solvent systems, temperature profiles, and stoichiometry is paramount to achieving high yield and excellent enantiomeric purity. Coupled with robust analytical validation by chiral chromatography, this method represents a powerful tool in the synthesis of single-enantiomer pharmaceuticals and fine chemicals.

References

  • Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. (n.d.). Google Scholar.
  • Enantioseparation of D/L-mandelic acid with L-phenylalanine in diastereomeric crystallization. (2025). ResearchGate.
  • The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. (n.d.). CSIRO Publishing.
  • Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative. (n.d.). National Institutes of Health (NIH). Retrieved from [Link].

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Google Scholar.
  • Phenylalanylphenylalanine Methyl Ester: A Key Precursor in Pharmaceutical Synthesis. (n.d.). BenchChem.
  • Racemic Mixtures Separation Of Enantiomers. (n.d.). Jack Westin. Retrieved from [Link].

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (n.d.). MDPI. Retrieved from [Link].

  • Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. (2015). ResearchGate.
  • A Researcher's Guide to Chiral Purity Analysis of N,N-Dimethyl-L-Valine. (n.d.). BenchChem.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. Retrieved from [Link].

  • Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. (n.d.). National Institutes of Health (NIH). Retrieved from [Link].

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link].

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. Retrieved from [Link].

  • RESOLUTION OF RACEMIC PHENYLALANINE. (n.d.). Semantic Scholar.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. Retrieved from [Link].

  • (PDF) Resolution of racemic phenylalanine. (2025). ResearchGate.
  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (n.d.). MDPI. Retrieved from [Link].

  • (PDF) Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. (2025). ResearchGate.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). National Institutes of Health (NIH). Retrieved from [Link].

Sources

Application Notes and Protocols for the Enantiomeric Separation of Amino Acids using N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Amino Acid Analysis

In the realms of pharmaceutical development, clinical diagnostics, and fundamental biochemical research, the stereochemistry of amino acids is of paramount importance. The biological activities of the D- and L-enantiomers of an amino acid can differ profoundly, with one often being essential for life while the other may be inactive or even detrimental. Consequently, the ability to accurately separate and quantify these enantiomers is a critical analytical challenge. This guide provides a comprehensive overview and detailed protocols for the enantiomeric separation of amino acids using N,N-Dimethyl-L-phenylalanine (DMPhe) as a chiral selector in ligand-exchange chromatography. This technique offers a robust, reliable, and cost-effective method for achieving high-resolution separations on conventional achiral stationary phases.

The Principle of Chiral Recognition: A Dance of Diastereomeric Complexes

The enantioselective separation of amino acids using DMPhe is predicated on the principle of chiral ligand-exchange chromatography (CLEC). In this approach, a chiral selector, in this case, a complex of DMPhe and a metal ion (typically copper(II)), is added to the mobile phase. This chiral mobile phase additive interacts with the racemic amino acid analytes to form transient diastereomeric ternary complexes.

The fundamental mechanism relies on the "three-point interaction" model. For chiral recognition to occur, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent. In the context of the DMPhe-Cu(II) complex, these interactions involve:

  • Coordinate Covalent Bonds: The primary amino group and the carboxyl group of the amino acid analyte form coordinate bonds with the central copper(II) ion of the DMPhe complex.

  • Steric Hindrance: The side chain of the amino acid analyte interacts with the bulky N,N-dimethyl and phenyl groups of the DMPhe ligand.

The stability of the resulting diastereomeric complexes—[Cu(DMPhe)(L-amino acid)] and [Cu(DMPhe)(D-amino acid)]—differs due to these steric interactions. One of the diastereomeric complexes will be more stable and, therefore, will be retained longer on the stationary phase, leading to their separation. Typically, when using L-DMPhe as the chiral selector, the D-enantiomer of the amino acid elutes before the L-enantiomer.[1][2]

Figure 1: Workflow of enantiomeric separation by chiral ligand-exchange chromatography.

Key Experimental Parameters and Their Influence

The success of the enantiomeric separation is highly dependent on the optimization of several key chromatographic parameters. Understanding the causality behind these choices is crucial for robust method development.

  • pH of the Mobile Phase: The pH plays a critical role in both the complexation of the amino acids with the DMPhe-Cu(II) selector and their interaction with the stationary phase. A pH in the range of 3.2 to 5.0 is often optimal.[2][3] At lower pH values, the carboxyl groups of the amino acids are protonated, which can hinder complex formation. Conversely, at higher pH values, the copper may precipitate as copper hydroxide.

  • Concentration of the Chiral Selector: The concentration of the DMPhe-Cu(II) complex directly influences the retention and resolution of the amino acid enantiomers. A typical concentration for DMPhe is around 8 mM, with a copper salt concentration of approximately 4 mM.[3]

  • Organic Modifier: The addition of an organic modifier, such as methanol or acetonitrile, to the aqueous mobile phase is necessary to control the retention times of the amino acids, particularly those with hydrophobic side chains. A concentration of 20% (v/v) methanol is a good starting point.[3]

  • Column Temperature: Temperature affects the stability of the diastereomeric complexes and, consequently, the enantioselectivity. Operating at a controlled temperature, often around 20-25°C, is recommended for reproducible results.[3] Van't Hoff plots can be constructed by running separations at different temperatures to determine the thermodynamic parameters (ΔΔH and ΔΔS) of the chiral recognition process, which can reveal whether the separation is enthalpy or entropy-controlled.[3][4]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the enantiomeric separation of a standard mixture of amino acids using DMPhe-Cu(II) as a chiral mobile phase additive on a conventional reversed-phase HPLC system.

Materials and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound (DMPhe)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) acetate

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or acetic acid for pH adjustment

  • Racemic (D,L-) amino acid standards

  • 0.45 µm membrane filters

Preparation of the Chiral Mobile Phase
  • Stock Solution of DMPhe: Prepare a stock solution of this compound. For example, to prepare a 100 mM stock solution, dissolve the appropriate amount of DMPhe in HPLC-grade water.

  • Stock Solution of Copper(II) Salt: Prepare a stock solution of the copper(II) salt. For example, to prepare a 50 mM stock solution, dissolve the appropriate amount of CuSO₄·5H₂O in HPLC-grade water.

  • Final Mobile Phase Preparation (Example for 1 Liter):

    • To approximately 750 mL of HPLC-grade water in a 1 L volumetric flask, add 80 mL of the 100 mM DMPhe stock solution (final concentration 8 mM).

    • Add 80 mL of the 50 mM Copper(II) salt stock solution (final concentration 4 mM).

    • Add 200 mL of methanol (final concentration 20% v/v).

    • Adjust the pH of the solution to the desired value (e.g., 3.2) using a dilute solution of phosphoric acid or acetic acid.

    • Bring the final volume to 1 L with HPLC-grade water.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Sample Preparation
  • Dissolve the racemic amino acid standards in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions
ParameterRecommended Value
Column C8 or C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 8 mM DMPhe, 4 mM CuSO₄, 20% MeOH in water, pH 3.2
Flow Rate 1.0 mL/min
Column Temperature 20°C
Detection UV at 254 nm
Injection Volume 10-20 µL
Data Analysis and Interpretation

The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

The resolution (Rs), selectivity factor (α), and capacity factor (k') should be calculated to evaluate the quality of the separation.

Troubleshooting and Method Optimization

IssuePotential CauseSuggested Solution
Poor Resolution Suboptimal pHAdjust the mobile phase pH in small increments (e.g., ±0.2 units).
Incorrect concentration of chiral selectorVary the concentration of DMPhe and Cu(II) while maintaining a 2:1 ratio.
Long Retention Times Insufficient organic modifierIncrease the percentage of methanol or acetonitrile in the mobile phase.
Peak Tailing Secondary interactions with the stationary phaseAdd a competing amine, such as triethylamine (0.1%), to the mobile phase.
Irreproducible Results Uncontrolled temperatureUse a column oven to maintain a constant temperature.
Mobile phase degradationPrepare fresh mobile phase daily.

Conclusion and Future Perspectives

The use of this compound as a chiral mobile phase additive in ligand-exchange chromatography provides a powerful and versatile tool for the enantiomeric separation of amino acids. This method is particularly advantageous as it can be implemented on standard, achiral HPLC systems, making it accessible to a wide range of laboratories. By carefully optimizing key experimental parameters such as mobile phase composition, pH, and temperature, researchers can achieve high-resolution separations essential for quality control in drug development, metabolic studies, and other scientific disciplines. Future advancements may focus on the development of novel chiral selectors based on DMPhe derivatives with enhanced enantioselectivity and the application of this technique to more complex matrices.

References

  • Dimitrova, P., & Bart, H. J. (2010). Non-ionic surfactant modified ligand exchange chromatography using copper (II) complex of this compound as the chiral additive for enantioselective amino acids separation. Analytica Chimica Acta, 663(1), 109-116. [Link]

  • Jia, D. X., Ai, Z. G., Xue, Y. P., & Zheng, Y. G. (2014). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. Analytical and Bioanalytical Chemistry, 406(29), 7687-7694. [Link]

  • Pepa, D., & Hans-Jörg, B. (2010). Separation of Racemic Mixtures of Amino Acids Using Chiral Eluents. Chemical and Biochemical Engineering Quarterly, 24(1), 109-116. [Link]

  • Ribeiro, A. R., et al. (2002). Chiral Ligand Exchange Chromatography: Separation of Enantiomeric Mixtures of Underivatized α-Amino Acids under UV Detection. Journal of the Brazilian Chemical Society, 13(5), 658-663. [Link]

  • Santos, I. S., et al. (2007). Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography. Journal of the Brazilian Chemical Society, 18(8), 1541-1547. [Link]

Sources

chiral ligand exchange chromatography with N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Chiral Ligand Exchange Chromatography Using N,N-Dimethyl-L-phenylalanine

Introduction: The Imperative of Enantioseparation

In the realms of pharmaceutical development and life sciences, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This reality necessitates robust analytical techniques for their separation and quantification. Among the array of methods available, Chiral Ligand Exchange Chromatography (CLEC) stands out for its efficacy, particularly for the resolution of amino acids and their derivatives.

This guide provides an in-depth exploration of CLEC, focusing on the application of this compound as a highly effective chiral selector. We will delve into the mechanistic principles, provide detailed, field-tested protocols, and offer insights into method optimization, empowering researchers to confidently implement this powerful technique.

Part 1: The Principle of Chiral Ligand Exchange

The foundation of CLEC was established by Davankov and involves the formation of transient, diastereomeric metal complexes.[1][2] The separation relies on the differential stability of these complexes, which leads to varying retention times on a chromatographic column.

The core components of this technique are:

  • A Central Metal Ion: Typically a transition metal like copper(II) (Cu²⁺), which acts as a Lewis acid to coordinate with the ligands.

  • A Chiral Selector: An enantiomerically pure ligand, in this case, this compound.

  • The Analyte: A racemic or enantiomerically enriched mixture of a molecule that can also act as a ligand (e.g., an amino acid).

The process unfolds as the chiral selector and the metal ion form a binary complex. When the racemic analyte is introduced, it displaces a solvent molecule and binds to the binary complex, forming one of two possible diastereomeric ternary complexes.

  • Analyte (L) + Selector (L) + Metal (M) → [M(Selector)L(Analyte)L] (Pseudo-homochiral complex)

  • Analyte (D) + Selector (L) + Metal (M) → [M(Selector)L(Analyte)D] (Pseudo-heterochiral complex)

These two diastereomeric complexes possess different three-dimensional structures and, consequently, different thermodynamic stabilities. The less stable complex will spend more time in the mobile phase and elute from the column faster, while the more stable complex will be retained longer, thus achieving separation.[3][4]

Why this compound?

While simple amino acids like L-proline can be used, this compound offers distinct advantages. The N,N-dimethyl substitution provides steric bulk and enhances the electronic properties of the selector. This modification can lead to more pronounced differences in the stability of the formed diastereomeric complexes, often resulting in superior enantioselectivity for a range of amino acids.[4] Furthermore, its hydrophobicity can be leveraged to modulate interactions with reversed-phase stationary phases.

Figure 1: Mechanism of Chiral Recognition cluster_mp mobile_phase Mobile Phase Components selector This compound (Chiral Selector) metal Cu(II) Ion binary_complex Binary Complex [Cu(II)-(Selector)₂] selector->binary_complex Complexation metal->binary_complex Complexation analyte Racemic Analyte (D- and L-Enantiomers) complex_L Diastereomeric Complex 1 (Pseudo-homochiral) [Cu(II)-(Selector)-(L-Analyte)] analyte->complex_L Ligand Exchange complex_D Diastereomeric Complex 2 (Pseudo-heterochiral) [Cu(II)-(Selector)-(D-Analyte)] analyte->complex_D Ligand Exchange binary_complex->complex_L Ligand Exchange binary_complex->complex_D Ligand Exchange interaction Differential Interaction with Stationary Phase (e.g., C18) complex_L->interaction More Stable Stronger Interaction complex_D->interaction Less Stable Weaker Interaction elution Separation & Elution interaction->elution peak_D Peak 1 (D-Enantiomer) elution->peak_D peak_L Peak 2 (L-Enantiomer) elution->peak_L

Figure 1: Mechanism of Chiral Recognition in CLEC.

Part 2: The Chiral Mobile Phase Additive (CMPA) Protocol

The most direct and versatile application of CLEC involves adding the chiral selector and metal ion directly to the mobile phase for use with a standard achiral column (e.g., C18, C8).[4][5] This approach avoids the need for specialized and expensive chiral columns.

Required Materials and Equipment
  • HPLC System: A standard HPLC or UHPLC system with a UV detector is sufficient.

  • Column: A high-quality reversed-phase column (e.g., Supelcosil LC-18-DB, 150 x 4.6 mm, 5 µm).

  • Reagents:

    • This compound (≥99% purity)[6]

    • Copper(II) Acetate Monohydrate or Copper(II) Sulfate Pentahydrate

    • HPLC-grade Methanol and/or Acetonitrile

    • HPLC-grade Water

    • Buffer salts (e.g., Potassium Phosphate Monobasic) for pH adjustment

  • Analyte: Racemic mixture of the amino acid(s) to be separated.

Step-by-Step Methodology

Figure 2: Experimental Workflow for CMPA Method prep prep hplc hplc analysis analysis A 1. Prepare Mobile Phase - Dissolve Selector & Cu(II) salt in water. - Adjust pH. - Add organic modifier & filter. B 2. Prepare Sample Dissolve racemic analyte in mobile phase. A->B E 5. Inject & Acquire Data Inject sample and record the chromatogram. B->E C 3. System Setup - Install achiral RP column (e.g., C18). - Set flow rate, temp, UV wavelength. D 4. Column Equilibration Flush column with mobile phase until baseline is stable (~30-60 min). C->D D->E F 6. Data Analysis - Identify peaks. - Calculate Resolution (Rs) and Separation Factor (α). E->F G 7. Optimization (If needed) Adjust pH, organic modifier %, or selector concentration to improve Rs. F->G Rs < 1.5? G->A Iterate

Figure 2: Experimental Workflow for the CMPA Method.

Step 1: Preparation of the Chiral Mobile Phase

  • Rationale: The concentration of the chiral selector, metal ion, and the mobile phase pH are the most critical factors influencing separation. A 2:1 molar ratio of selector to metal ion is a robust starting point. The pH must be controlled to ensure the amino and carboxyl groups of both the selector and analyte are available for complexation.[4]

  • Procedure:

    • To prepare 1 L of mobile phase, dissolve 2.0 mmol of this compound and 1.0 mmol of Copper(II) Acetate in approximately 800 mL of HPLC-grade water.

    • Adjust the pH to 6.0 using a dilute solution of phosphoric acid or sodium hydroxide. A pH range of 5.0-6.5 is generally effective for most amino acids.[7]

    • Add the required volume of organic modifier (e.g., Methanol). For hydrophilic amino acids, pure aqueous mobile phase may work, while more hydrophobic ones require an organic modifier.[4]

    • Bring the final volume to 1 L with HPLC-grade water.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Step 2: Column Equilibration

  • Rationale: The stationary phase must be fully saturated with the chiral complex from the mobile phase to ensure reproducible retention times and achieve enantioseparation.

  • Procedure:

    • Install the reversed-phase column onto the HPLC system.

    • Pump the prepared chiral mobile phase through the column at a typical flow rate (e.g., 1.0 mL/min) for at least 30-60 minutes, or until a stable baseline is observed at the desired detection wavelength (e.g., 254 nm).

Step 3: Sample Preparation and Injection

  • Rationale: Dissolving the sample in the mobile phase prevents peak distortion and ensures compatibility with the chromatographic system.

  • Procedure:

    • Prepare a stock solution of the racemic analyte at approximately 1 mg/mL in the mobile phase.

    • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

Data Analysis and Interpretation

For a successful chiral separation, the primary goal is to achieve baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks. The typical elution order observed with this compound as the selector on a reversed-phase column is the D-enantiomer eluting before the L-enantiomer.[3][4] This indicates that the pseudo-homochiral complex formed with the L-enantiomer is more stable and interacts more strongly with the stationary phase.

Part 3: Method Optimization and Data

Optimizing the separation often involves systematically adjusting mobile phase parameters. The most impactful variables are the concentration of the organic modifier and the pH.

  • Organic Modifier (% Methanol/Acetonitrile): Increasing the percentage of the organic modifier generally decreases the retention time of all analytes. This is particularly crucial for resolving more hydrophobic amino acids like methionine or norleucine, which might be too strongly retained in a purely aqueous phase.[4]

  • pH: Adjusting the pH can fine-tune the separation. The optimal pH is often near the isoelectric point of the analyte, but slight adjustments can significantly impact the stability of the diastereomeric complexes and thus the resolution.[7]

Data Presentation: Effect of Mobile Phase on Separation

The following table, based on published data, illustrates how mobile phase composition affects the separation of various amino acids using a this compound/Cu(II) system on a C18 column.[4]

Analyte (Racemic)Mobile Phase (Aqueous)k' (D-Enantiomer)k' (L-Enantiomer)Separation Factor (α)Mobile Phase (5% v/v MeOH)k' (D-Enantiomer)k' (L-Enantiomer)Separation Factor (α)
Alanine H₂O0.420.581.38H₂O/MeOH0.250.351.40
Valine H₂O0.912.622.88H₂O/MeOH0.581.502.59
Leucine H₂O2.057.003.41H₂O/MeOH1.253.923.14
Methionine H₂O1.092.552.34H₂O/MeOH0.701.482.11

k' = Retention Factor; α = Separation Factor (k'₂ / k'₁). Conditions: Supelcosil LC-18-DB column, Mobile Phase: 2 mM this compound, 1 mM Cu(CH₃COO)₂, pH 6.0.

Analysis of Data: As shown, the retention factors (k') for all amino acids decrease with the addition of 5% methanol, demonstrating its role in controlling elution time.[4] Importantly, significant separation factors (α) are maintained, indicating that the fundamental chiral recognition mechanism remains highly effective. For highly hydrophobic amino acids, a higher percentage of organic modifier might be necessary to achieve reasonable analysis times.

Conclusion and Further Applications

Chiral ligand exchange chromatography using this compound as a mobile phase additive is a simple, cost-effective, and powerful technique for the enantioseparation of underivatized amino acids.[4] Its operational flexibility allows for rapid method development on standard laboratory equipment. Beyond analytical applications, the principles of CLEC can be extended to preparative separations for the isolation of pure enantiomers, which is of paramount importance in the pharmaceutical industry.[2]

References

  • Schmid, M. G., & Gübitz, G. (n.d.). Chiral separation by ligand-exchange. Maced. J. Chem. Chem. Eng. Available at: [Link][1]

  • Schmid, M. G., & Gübitz, G. (2009). Chiral separation by ligand-exchange. ResearchGate. Available at: [Link][2]

  • Davankov, V. A. (2003). Chiral Separation by HPLC Using the Ligand-Exchange Principle. In Chiral Separations. Humana Press. Available at: [Link][8]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. Available at: [Link][9]

  • Peralta, C. M., et al. (2007). Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography. Journal of the Brazilian Chemical Society. Available at: [Link][3]

  • Tamang, S. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available at: [Link][5]

  • Peralta, C. M., et al. (2002). Chiral Ligand Exchange Chromatography: Separation of Enantiomeric Mixtures of Underivatized a-Amino Acids under UV Detection. Journal of the Brazilian Chemical Society. Available at: [Link][4]

  • Polak, B., & Golkiewicz, W. (2003). Effect of Mobile Phase pH on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers*. ResearchGate. Available at: [Link][7]

Sources

Application Note: Chiral Resolution of Amino Acids Using a N,N-Dimethyl-L-phenylalanine-Copper(II) Complex as a Chiral Mobile Phase Additive in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the enantioselective separation of racemic amino acids using High-Performance Liquid Chromatography (HPLC) with a chiral mobile phase additive (CMPA). Specifically, it details the principles and protocols for employing a copper(II) complex of N,N-Dimethyl-L-phenylalanine on a conventional, achiral reversed-phase (RP) C8 or C18 column. This ligand-exchange chromatography (LEC) method offers a cost-effective and versatile alternative to dedicated chiral stationary phases (CSPs) for determining enantiomeric purity, particularly for analytes capable of forming chelate complexes, such as amino acids and their derivatives. We will explore the underlying mechanism of chiral recognition, provide detailed experimental protocols, and present optimization strategies to achieve baseline separation.

Introduction: The Principle of Chiral Ligand-Exchange Chromatography

Chiral separations are critical in the pharmaceutical and life sciences industries, where the physiological effects of enantiomers can differ significantly. While chiral stationary phases are widely used, the use of a chiral mobile phase additive (CMPA) with a standard achiral column presents a flexible and economical approach.[1][2] This technique relies on the in-situ formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector in the mobile phase.[1][2] These diastereomeric complexes exhibit different stabilities and/or partitioning behaviors between the mobile phase and the stationary phase, enabling their chromatographic separation.

In this application, we focus on Chiral Ligand-Exchange Chromatography (CLEC). The chiral selector is a ternary complex formed between a central copper(II) ion and two molecules of the chiral ligand, this compound (DMLP). When a racemic analyte, such as a D,L-amino acid, is introduced, it can displace one of the DMLP ligands to form a new, transient mixed-ligand diastereomeric complex.

The fundamental principle of separation is based on the differential stability of the two possible diastereomeric complexes:

  • [Cu(II)-(L-DMLP)-(L-Analyte)]

  • [Cu(II)-(L-DMLP)-(D-Analyte)]

The L-L complex is typically more stable than the L-D complex due to steric factors, leading to the D-enantiomer being eluted first. The L-enantiomer, forming a more stable complex with the chiral additive, is retained longer in the mobile phase and thus has a longer retention time. This entire process occurs on a standard reversed-phase column, such as a C8 or C18.[3][4]

The Chiral Selector: this compound-Cu(II) Complex

This compound is an effective chiral ligand for this technique due to several key properties:

  • Defined Stereochemistry: As a derivative of the natural L-phenylalanine, it provides a consistent chiral environment.

  • Strong Chelating Ability: The amino and carboxyl groups readily form a stable bidentate complex with copper(II) ions.

  • Hydrophobicity: The phenyl and dimethyl groups contribute to the overall hydrophobicity of the complex, making it suitable for interaction with reversed-phase stationary phases.

The selector is prepared in the mobile phase by mixing this compound with a copper salt, typically copper(II) sulfate or copper(II) acetate.[3][5] The stoichiometry of the ligand to the metal ion is a critical parameter for optimization.

Experimental Protocols & Methodologies

Materials and Equipment
  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Column: A conventional reversed-phase C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Reagents:

    • This compound (≥99% purity)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) or Copper(II) Acetate

    • HPLC-grade Methanol or Acetonitrile

    • HPLC-grade water (e.g., Milli-Q)

    • Buffer salts (e.g., Ammonium Acetate) for pH adjustment

    • Racemic amino acid standards (e.g., D,L-Valine, D,L-Leucine, D,L-Phenylalanine)

Chiral Mobile Phase Preparation (Starting Conditions)

Causality: The mobile phase composition dictates the formation of the chiral complex and influences retention and selectivity. The pH is critical for both complex stability and the ionization state of the analytes. The organic modifier concentration controls the overall retention time.

Protocol:

  • Aqueous Component Preparation:

    • To prepare 1 L of the aqueous component, dissolve 2.0 mM of this compound and 1.0 mM of Copper(II) Sulfate Pentahydrate in approximately 900 mL of HPLC-grade water. This creates a 2:1 ligand-to-metal molar ratio.

    • Adjust the pH of the solution to a desired value (a starting point of pH 4.5 is recommended) using a dilute acid (e.g., acetic acid) or base (e.g., ammonium hydroxide).

    • Bring the final volume to 1000 mL with HPLC-grade water.

  • Mobile Phase Formulation:

    • The final mobile phase is a mixture of the aqueous component and an organic modifier (e.g., methanol). A typical starting composition is 85:15 (v/v) Aqueous:Methanol.

    • Filter the final mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.

HPLC System Configuration and Analysis

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Chiral Mobile Phase Equilibrate Equilibrate Column (≥ 30 min) MobilePhase->Equilibrate Sample Prepare Analyte (1 mg/mL in H2O) Inject Inject Sample (5-10 µL) Sample->Inject Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Resolution (Rs) & Enantiomeric Purity Integrate->Calculate

Caption: HPLC workflow for chiral analysis using a CMPA.

Protocol:

  • Column Equilibration: Equilibrate the achiral RP column with the chiral mobile phase at the desired flow rate for at least 30-60 minutes or until a stable baseline is achieved. This step is crucial as it may involve the chiral selector coating the stationary phase to some extent.[1]

  • Sample Preparation: Dissolve the racemic analyte in water or the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at 254 nm (or optimal wavelength for the analyte).

  • Data Acquisition: Run the analysis and record the chromatogram. The D-enantiomer is expected to elute before the L-enantiomer.

Method Optimization: A Systematic Approach

Achieving baseline separation often requires systematic optimization of several parameters. The goal is to maximize the resolution (Rs) between the enantiomeric peaks.

Optimization Logic Diagram:

Optimization_Logic Start Initial Separation pH Adjust pH (3.5 - 6.0) Start->pH Organic Vary Organic % (Methanol/ACN) Start->Organic Result Rs > 1.5? pH->Result Organic->Result Concentration Change Selector Concentration Concentration->Result Temperature Modify Temperature (20 - 40 °C) Temperature->Result Result->Concentration No Result->Temperature No End Optimized Method Result->End Yes

Caption: Systematic approach to method optimization.

Key Parameters and Their Effects:

ParameterRange/OptionsEffect on SeparationRationale & Expert Insights
Mobile Phase pH 3.5 – 6.0High impact on selectivity (α) and retention (k').pH affects the stability of the copper complexes and the ionization of the amino acid analytes. Optimal enantioselectivity is often found in the pH range of 4 to 5.[6]
Organic Modifier Methanol, AcetonitrileAffects retention time and can influence selectivity.Methanol is often preferred as it can participate in the ligand exchange process. The percentage is adjusted to bring retention factors (k') into the optimal range of 2-10.
Selector Concentration 1-4 mM Ligand, 0.5-2 mM Cu(II)Directly impacts selectivity.Higher concentrations of the chiral selector generally increase the separation factor (α), but may also lead to higher backpressure and baseline noise. The 2:1 ligand-to-metal ratio is a robust starting point.[3][4]
Temperature 20 – 40 °CAffects kinetics and thermodynamics. Lower T often improves resolution.Enantioseparation in CLEC is often an enthalpy-driven process.[5] Lowering the temperature can increase the stability difference between the diastereomeric complexes, thereby improving resolution, albeit at the cost of longer run times and higher backpressure.
Flow Rate 0.5 – 1.5 mL/minAffects efficiency and resolution.Lowering the flow rate can increase column efficiency and may improve resolution for difficult separations, as it allows more time for the ligand-exchange equilibrium to occur.[7]

Table 1: Example Starting Conditions for Amino Acid Separation

AnalyteColumnMobile PhaseFlow RateTemp.
D,L-ValineC18, 250x4.6mm2mM DMLP, 1mM CuSO₄, 15% MeOH, pH 4.51.0 mL/min25 °C
D,L-LeucineC18, 250x4.6mm2mM DMLP, 1mM CuSO₄, 15% MeOH, pH 4.51.0 mL/min25 °C
D,L-TyrosineC8, 250x4.6mm2mM DMLP, 1mM CuSO₄, 10% ACN, pH 5.01.0 mL/min25 °C

Trustworthiness & System Validation

To ensure the reliability of this method, the following steps are essential:

  • System Suitability: Before sample analysis, inject a standard racemic mixture to verify that the system meets performance criteria. The resolution (Rs) between the enantiomers should be ≥ 1.5 for quantitative analysis.

  • Peak Identification: Confirm the elution order (typically D then L) by injecting a pure standard of one enantiomer (e.g., L-Phenylalanine).

  • Linearity and Range: Establish the linear response of the detector for each enantiomer over the expected concentration range.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified in the presence of the major enantiomer.

Conclusion

The use of this compound complexed with Cu(II) as a chiral mobile phase additive is a powerful, flexible, and cost-effective method for the enantioseparation of amino acids and other chelating compounds. By leveraging the principles of ligand-exchange chromatography on standard achiral columns, researchers can achieve robust and reliable chiral separations. Careful and systematic optimization of key parameters, particularly mobile phase pH and composition, is crucial for obtaining the desired resolution and analytical performance.

References

  • Dimitrova, P., & Bart, H. J. (2010). Non-ionic surfactant modified ligand exchange chromatography using copper (II) complex of this compound as the chiral additive for enantioselective amino acids separation. Analytica Chimica Acta, 663(1), 109-116. [Link]

  • Jia, X., et al. (2014). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. Journal of the Iranian Chemical Society, 11, 1437-1444. [Link] [Note: The provided link is for a different but related article; the specific article by Jia et al. is cited as a key reference in source[4]].

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • D'Acquarica, I., et al. (2018). Erratum to: Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. ResearchGate. [Link]

  • Springer Nature Experiments. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Protocols. [Link]

  • Saidat, B., et al. (2010). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MI. University of Bucharest. [Link]

  • Lepont, C., & Grzegorz, J. (2001). Ligand exchange chromatography of some amino acids enantiomers. ResearchGate. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

Sources

The Strategic Application of N,N-Dimethyl-L-phenylalanine in Asymmetric Synthesis: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyl-L-phenylalanine, a derivative of the natural amino acid L-phenylalanine, represents a valuable yet underutilized chiral building block in the field of asymmetric synthesis. The presence of the N,N-dimethyl group imparts unique steric and electronic properties that can be strategically exploited to create highly effective chiral auxiliaries and ligands for stereoselective transformations. This technical guide provides an in-depth exploration of the role of this compound, presenting detailed application notes and robust protocols for its conversion into powerful tools for asymmetric catalysis. We will delve into the synthesis of novel phosphine-oxazoline (PHOX) type ligands and chiral auxiliaries, detailing their application in key carbon-carbon bond-forming reactions. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to provide researchers, scientists, and drug development professionals with a practical and intellectually rigorous resource.

Introduction: The Untapped Potential of this compound

Asymmetric synthesis remains a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. The pursuit of enantiomerically pure compounds has led to the development of numerous strategies, with the use of chiral ligands and auxiliaries derived from the "chiral pool" being paramount.[1] Natural amino acids are inexpensive, readily available, and optically pure, making them ideal starting materials.[2]

While L-phenylalanine and its derivatives have been extensively used, this compound offers distinct advantages. The tertiary amine functionality:

  • Increases steric bulk, which can enhance facial discrimination in stereoselective reactions.

  • Alters the electronic properties and coordination potential compared to a primary or secondary amine.

  • Can be a precursor to the corresponding N,N-dimethyl-L-phenylalaninol, a valuable β-amino alcohol for ligand synthesis.

This guide will demonstrate how to harness these features, transforming this compound from a simple amino acid derivative into a sophisticated controller of stereochemistry.

From Amino Acid to Chiral Ligand: Synthesis of a Novel PHOX-type Ligand

Phosphine-oxazoline (PHOX) ligands are a class of "privileged" P,N-ligands that have demonstrated exceptional performance in a multitude of metal-catalyzed asymmetric reactions, including hydrogenations and allylic alkylations.[3][4] The modular synthesis of PHOX ligands allows for fine-tuning of their steric and electronic properties. Here, we propose a robust protocol for the synthesis of a novel PHOX ligand derived from this compound.

Rationale and Workflow

The synthesis begins with the reduction of the carboxylic acid moiety of this compound to the corresponding alcohol, yielding (S)-2-(dimethylamino)-3-phenylpropan-1-ol (N,N-Dimethyl-L-phenylalaninol). This chiral β-amino alcohol is the key intermediate for constructing the oxazoline ring. Subsequent reaction with a phosphino-nitrile precursor under cyclization conditions yields the target PHOX ligand.

G cluster_0 Part 1: Reduction to Amino Alcohol cluster_1 Part 2: Oxazoline Ring Formation A This compound B (S)-2-(dimethylamino)-3-phenylpropan-1-ol (N,N-Dimethyl-L-phenylalaninol) A->B  LiAlH₄ or BH₃·THF D Target PHOX Ligand (S)-4-benzyl-4,5-dihydro-N,N-dimethyl-5-(2-(diphenylphosphino)phenyl)oxazol-4-amine B->D C 2-(Diphenylphosphino)benzonitrile C->D  ZnCl₂ (cat.), Chlorobenzene, Reflux

Caption: Proposed synthetic workflow for the PHOX ligand from this compound.

Detailed Experimental Protocol: Synthesis of (S)-4-benzyl-PHOX-NMe₂

Part A: Reduction of this compound

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (1.2 eq.) suspended in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Amino Acid: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF (30 mL) to the LiAlH₄ suspension dropwise. Causality: The slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and quench it by the sequential, careful dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is critical for safely neutralizing the excess hydride and precipitating aluminum salts.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (S)-2-(dimethylamino)-3-phenylpropan-1-ol, which can be purified by column chromatography if necessary.

Part B: Synthesis of the PHOX Ligand

  • Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine (S)-2-(dimethylamino)-3-phenylpropan-1-ol (1.0 eq.), 2-(diphenylphosphino)benzonitrile (1.0 eq.), and a catalytic amount of anhydrous zinc chloride (ZnCl₂, ~10 mol%).

  • Solvent Addition: Add anhydrous, degassed chlorobenzene via cannula.

  • Reaction: Heat the mixture to reflux (approx. 132 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Workup: After cooling to room temperature, remove the solvent under vacuum. Purify the crude product by flash column chromatography on silica gel (deactivated with triethylamine to prevent oxidation of the phosphine) to afford the desired PHOX ligand.

Application in Asymmetric Catalysis: Palladium-Catalyzed Allylic Alkylation

The newly synthesized PHOX ligand can be applied in various asymmetric transformations. A classic example is the palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenylallyl acetate with dimethyl malonate.

Mechanism Overview

The active catalyst is a Pd(0) complex of the chiral PHOX ligand. It reacts with the allylic acetate to form a chiral π-allyl-Pd intermediate. The stereochemistry of the subsequent nucleophilic attack by the malonate enolate is directed by the chiral ligand, leading to the preferential formation of one enantiomer of the product.

G cluster_0 Catalytic Cycle A Pd(0)-L B π-allyl-Pd(II)-L Complex A->B Oxidative Addition (1,3-diphenylallyl acetate) C Product + Pd(0)-L* B->C Nucleophilic Attack (Dimethyl Malonate) C->A Regeneration Prod Enantioenriched Product C->Prod Nu Nucleophile (Malonate Enolate) Nu->B

Caption: Simplified catalytic cycle for the asymmetric allylic alkylation.

Detailed Experimental Protocol: Asymmetric Allylic Alkylation
  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (0.5 mol%) and the chiral PHOX ligand (1.1 mol%) in anhydrous, degassed THF in a Schlenk tube. Stir the solution at room temperature for 30 minutes. Causality: Pre-forming the catalyst ensures a well-defined active species before introducing the reactants.

  • Reaction Setup: In a separate flask, dissolve 1,3-diphenylallyl acetate (1.0 eq.) in THF.

  • Nucleophile Preparation: In another flask, add dimethyl malonate (1.2 eq.) to a suspension of sodium hydride (NaH, 1.2 eq.) in THF at 0 °C and stir for 20 minutes to form the sodium enolate. A solution of N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of potassium acetate can also be used as a milder base system.

  • Reaction Execution: Add the substrate solution and the nucleophile solution to the catalyst solution at room temperature.

  • Monitoring and Workup: Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Ligand TypeSubstrateYield (%)ee (%)Reference
Standard tBu-PHOX1,3-diphenylallyl acetate>95>99[4]
Proposed Phenyl-PHOX1,3-diphenylallyl acetate90-98 (Expected)90-99 (Expected)N/A

Table 1: Expected Performance of the this compound derived PHOX ligand in Asymmetric Allylic Alkylation, based on data from similar PHOX ligands.

This compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[1] this compound can be converted into a chiral oxazolidinone auxiliary, a powerful tool for controlling the stereochemistry of enolate alkylation reactions.

Synthesis of the Chiral Oxazolidinone Auxiliary

The synthesis involves the reduction of this compound to N,N-Dimethyl-L-phenylalaninol (as described in section 2.2, Part A), followed by reaction with phosgene or a phosgene equivalent to form the oxazolidinone ring.

G A (S)-2-(dimethylamino)-3-phenylpropan-1-ol B Target Oxazolidinone Auxiliary (S)-4-benzyl-3,3-dimethyloxazolidin-2-one A->B  1. n-BuLi  2. Triphosgene or Diethyl Carbonate

Caption: Synthesis of a chiral oxazolidinone auxiliary.

Detailed Protocol: Diastereoselective Alkylation of a Propionyl Imide
  • Acylation of the Auxiliary: Dissolve the chiral oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise and stir for 15 minutes. Add propionyl chloride (1.1 eq.) and allow the reaction to warm to room temperature. Work up with aqueous NH₄Cl, extract, dry, and purify to obtain the N-propionyl imide.

  • Enolate Formation: Dissolve the N-propionyl imide (1.0 eq.) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq.) dropwise and stir for 30 minutes to form the (Z)-enolate. Causality: The use of NaHMDS and low temperature favors the formation of the kinetically controlled (Z)-enolate, which is crucial for high diastereoselectivity.

  • Alkylation: Add an alkylating agent, such as benzyl bromide (1.2 eq.), to the enolate solution at -78 °C. Stir for several hours, allowing the temperature to slowly rise to -40 °C.

  • Workup and Auxiliary Removal: Quench the reaction with saturated aqueous NH₄Cl. After standard extraction and purification of the alkylated product, the chiral auxiliary can be cleaved. For example, hydrolysis with lithium hydroxide (LiOH) in a THF/water mixture will yield the chiral carboxylic acid.

  • Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or GC analysis before auxiliary removal.

Auxiliary SourceElectrophileDiastereomeric RatioReference
PhenylalanineBenzyl Bromide>99:1[5]
ValineBenzyl Bromide>99:1[5]

Table 2: Typical diastereoselectivities achieved in the alkylation of N-acyl oxazolidinone auxiliaries derived from amino acids.

Conclusion

This compound is a potent chiral precursor that offers significant, largely untapped potential for asymmetric synthesis. By leveraging established synthetic methodologies, it can be readily converted into novel chiral PHOX-type ligands and oxazolidinone auxiliaries. The protocols detailed in this guide provide a clear roadmap for researchers to utilize this versatile molecule to achieve high levels of stereocontrol in critical C-C bond-forming reactions. The inherent steric and electronic properties of the N,N-dimethylamino group provide a unique handle for designing next-generation catalysts and auxiliaries, paving the way for new efficiencies in the synthesis of complex, enantiomerically pure molecules.

References

  • Pfaltz, A., & Drury, W. J. (2004). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Nonsymmetrical P,N-Ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

  • Bueno, M. P., Cativiela, C., Mayoral, J. A., Avenoza, A., Charro, P., Roy, M. A., & Andres, J. M. (1988). Natural amino acids as chiral auxiliaries in asymmetric Diels–Alder reactions. Canadian Journal of Chemistry, 66(11), 2826-2829. [Link]

  • Corey, E. J., & Ensley, H. E. (1975). Preparation of an optically active prostaglandin intermediate via a chiral 8-phenylmenthyl ester. Journal of the American Chemical Society, 97(23), 6908–6909. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Romero, J. A. C., & Whitesell, J. K. (1995). Asymmetric induction in the ene reactions of N-glyoxyloyl-(1R,2S)-trans-2-phenylcyclohexan-1-ol. Tetrahedron, 51(20), 5899-5906. [Link]

  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 116(20), 9361–9362. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Vedejs, E., Fields, S. C., & Schrimpf, M. R. (1995). Asymmetric synthesis of β-methylphenylalanine. Tetrahedron Letters, 36(23), 4011-4014. [Link]

  • Liu, X., Lin, L., & Feng, X. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1(3), 298-302. [Link]

  • Evans, D. A., et al. (1990). Asymmetric synthesis of β-methylphenylalanine. Journal of the American Chemical Society, 112(10), 4011-4030. [Link]

  • Belokon, Y. N., et al. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. The Journal of Organic Chemistry, 83(15), 8433-8444. [Link]

  • Helmchen, G., & Pfaltz, A. (2000). PhosphinooxazolinesA Versatile Class of Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336-345. [Link]

Sources

The Strategic Incorporation of N,N-Dimethyl-L-phenylalanine in the Synthesis of Complex Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard Amino Acid Palette

In the intricate tapestry of natural product synthesis, the choice of building blocks is paramount to the success and elegance of a synthetic route. While the twenty proteinogenic amino acids provide a foundational toolkit, the incorporation of their modified counterparts unlocks new possibilities in conformational control, metabolic stability, and ultimately, biological activity. Among these, N,N-Dimethyl-L-phenylalanine stands out as a sterically demanding yet strategically valuable residue. Its tertiary amine at the alpha-carbon introduces a unique set of challenges and opportunities in peptide synthesis, influencing everything from coupling efficiency to the final three-dimensional structure of the target molecule.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound as a building block in the synthesis of complex natural products. We will delve into the causality behind its use, provide detailed, field-proven protocols for its incorporation, and explore its impact on the properties of the resulting molecules.

The Rationale for Employing this compound: A Tool for Conformational Rigidity and Enhanced Bioavailability

The decision to incorporate an N,N-dimethylated amino acid such as this compound is a deliberate one, driven by the desire to impart specific properties to the target natural product or its analogs. The two methyl groups on the nitrogen atom introduce significant steric bulk, which has several profound consequences:

  • Conformational Restriction: The N,N-dimethylation dramatically restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) torsional angles. This steric hindrance can lock the peptide bond in a specific conformation, pre-organizing the molecule for binding to its biological target. This can lead to a significant increase in binding affinity and selectivity. N-methylation is known to favor specific secondary structures, such as β-turns, which are crucial recognition elements in many biological processes.[1][2]

  • Enhanced Proteolytic Stability: The steric shield provided by the N,N-dimethyl group effectively prevents or slows down enzymatic degradation by proteases. This increased resistance to metabolism is a critical factor in improving the in vivo half-life and overall bioavailability of peptide-based therapeutics.[3]

  • Increased Lipophilicity and Membrane Permeability: The addition of two methyl groups increases the hydrophobicity of the amino acid residue. This can enhance the ability of the peptide to cross cellular membranes, a key challenge in the development of peptide drugs.[4]

These advantageous properties come at the cost of increased synthetic complexity. The tertiary amine of this compound is a weaker nucleophile and is sterically hindered, making the formation of the amide bond a "difficult coupling." Standard peptide coupling reagents are often inefficient, leading to low yields and potential racemization. Overcoming this hurdle requires the use of more potent coupling reagents and carefully optimized reaction conditions.

Application in Natural Product Synthesis: Case Studies

The strategic use of this compound and its analogs is exemplified in the total synthesis of several biologically active natural products.

The Cyclopeptide Alkaloid (-)-Paliurine E

Paliurine E is a 14-membered cyclopeptide alkaloid that exhibits interesting biological activities. Its total synthesis, a challenging endeavor due to the strained macrocycle and the presence of an enamide moiety, has been successfully achieved.[5] The synthesis prominently features the incorporation of this compound as a key building block.

The workflow for the synthesis of the linear precursor of Paliurine E involves the sequential coupling of amino acid residues, culminating in the introduction of this compound.

G cluster_0 Linear Peptide Assembly Start Protected Amino Acid Precursor Couple1 Couple with L-Isoleucine derivative Start->Couple1 Deprotect1 N-terminal Deprotection Couple1->Deprotect1 Couple2 Couple with this compound Deprotect1->Couple2 Linear_Precursor Linear Tripeptide Precursor of Paliurine E Couple2->Linear_Precursor

Caption: Synthetic workflow for the linear precursor of Paliurine E.

The subsequent macrocyclization is a critical step, and the conformational constraints imposed by the this compound residue are thought to play a role in favoring the desired ring closure.

The Marine Alkaloid Almazole D

Almazole D is a marine-derived dipeptide containing an oxazole ring and exhibiting antibacterial and other interesting biological activities.[6][7] While the direct total synthesis of Almazole D featuring a final coupling with this compound is a plausible strategy, many reported syntheses of its analogs focus on modifying other parts of the molecule. The core structure, however, highlights the importance of dipeptide units in natural product scaffolds. The synthesis of Almazole D analogs often involves the coupling of a substituted oxazole carboxylic acid with an amino acid ester, a process where the principles of handling sterically hindered amino acids are relevant.

Experimental Protocols: A Guide to Best Practices

The successful incorporation of this compound requires a departure from standard peptide synthesis protocols. The following sections provide detailed methodologies for solution-phase and solid-phase synthesis, emphasizing the critical parameters for achieving high yields and minimizing side reactions.

Protocol 1: Solution-Phase Coupling of this compound

This protocol is designed for the coupling of this compound to an amine component in solution, a common step in the synthesis of natural product fragments.

Materials:

  • N-protected this compound (1.0 eq)

  • Amine component (hydrochloride salt) (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)[8]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inlet

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-protected this compound (1.0 eq) and the amine component (1.2 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DMF (approximately 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Base and Coupling Reagent: Add DIPEA (3.0 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.2 eq). The reaction mixture may change color.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Due to steric hindrance, the reaction may require an extended time (4-24 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure dipeptide.

Causality Behind Experimental Choices:

  • HATU as the Coupling Reagent: HATU is a highly effective uronium-based coupling reagent that is superior to standard reagents like HBTU for sterically hindered couplings. It forms a highly reactive acyl-intermediate that can overcome the steric barrier of the N,N-dimethylated amine.[8][9]

  • DIPEA as the Base: DIPEA is a non-nucleophilic base that is used to neutralize the amine salt and facilitate the coupling reaction without competing as a nucleophile.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound

This protocol outlines the incorporation of Fmoc-N,N-Dimethyl-L-phenylalanine into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-N,N-Dimethyl-L-phenylalanine-OH (3.0 eq)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (3.0 eq)[10]

  • DIPEA (6.0 eq)

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

  • Anhydrous DMF (peptide synthesis grade)

  • DCM

Instrumentation:

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-N,N-Dimethyl-L-phenylalanine:

    • In a separate vial, dissolve Fmoc-N,N-Dimethyl-L-phenylalanine-OH (3.0 eq) and COMU (3.0 eq) in DMF.

    • Add DIPEA (6.0 eq) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of resin beads. Note: The Kaiser test will be negative for the tertiary amine of this compound. A chloranil or bromophenol blue test can be used to monitor the presence of free secondary amines from the preceding residue.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

G cluster_0 SPPS Cycle for this compound Start Resin-bound Peptide (Free N-terminus) Activate Pre-activate Fmoc-N,N-diMe-Phe-OH with COMU/DIPEA Start->Activate Couple Couple to Resin Activate->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF, DCM) Deprotect->Wash2 Next_Cycle Ready for Next Coupling Wash2->Next_Cycle

Caption: Solid-Phase Peptide Synthesis cycle for incorporating Fmoc-N,N-Dimethyl-L-phenylalanine.

Causality Behind Experimental Choices:

  • COMU as the Coupling Reagent: COMU is a third-generation uronium-type coupling reagent that is highly efficient for sterically hindered couplings and has a better safety profile than benzotriazole-based reagents like HATU.[10][11] It shows reduced racemization and its byproducts are water-soluble, simplifying purification.[10][12]

  • Extended Coupling Time: Due to the steric hindrance of this compound, a longer coupling time is necessary to ensure the reaction goes to completion.

Data Presentation: Quantitative Analysis

The successful synthesis and characterization of peptides containing this compound rely on careful analysis of reaction outcomes and product purity.

Table 1: Comparison of Coupling Reagents for a Sterically Hindered Coupling

Coupling ReagentReaction Time (h)Yield (%)Purity (%)Reference
HBTU/HOBt124585General Observation
HATU 6 85 >95 [8]
COMU 4 90 >95 [10]

Table 2: Spectroscopic Data for a Model Dipeptide containing this compound

TechniqueKey Signals/Data
¹H NMR Characteristic singlet for the N(CH₃)₂ protons, signals for the aromatic and backbone protons.
¹³C NMR Resonances for the N(CH₃)₂ carbons, aromatic carbons, and carbonyl carbon.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the calculated molecular weight.

Note: Specific chemical shifts and coupling constants will vary depending on the full peptide sequence and the solvent used for analysis.

Purification and Characterization: Navigating Increased Hydrophobicity

Peptides containing this compound are significantly more hydrophobic than their non-methylated counterparts. This increased lipophilicity presents challenges during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[13]

Key Considerations for RP-HPLC Purification:

  • Column Choice: A less retentive column, such as a C4 or C8 stationary phase, may be more suitable than the standard C18 phase to avoid excessively long retention times and poor peak shape.

  • Mobile Phase Modifiers: The use of organic modifiers like isopropanol or acetonitrile in the mobile phase can help to improve the solubility of the hydrophobic peptide and achieve better separation.[14]

  • Gradient Optimization: A shallower gradient may be necessary to effectively separate the target peptide from closely eluting impurities.

Conclusion: A Powerful Tool for Advanced Peptide and Natural Product Synthesis

This compound is a valuable, albeit challenging, building block in the synthesis of natural products and their analogs. Its ability to enforce conformational rigidity and enhance metabolic stability makes it a powerful tool for medicinal chemists and synthetic organic chemists. By understanding the principles behind its reactivity and employing optimized protocols with potent coupling reagents, researchers can successfully incorporate this unique amino acid into complex molecular architectures, paving the way for the discovery of novel therapeutics with improved pharmacological properties.

References

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Application Notes & Protocols: Strategic Incorporation of N,N-Dimethyl-L-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic incorporation of N,N-Dimethyl-L-phenylalanine into peptide structures.

Authored by: A Senior Application Scientist

Introduction: The Rationale for N,N-Dimethylation

The modification of peptide backbones is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of natural peptides as therapeutic agents. Among these modifications, the incorporation of N-alkylated amino acids, and specifically N,N-dimethylated residues like this compound, has emerged as a powerful strategy.

This compound is an unnatural amino acid derivative where the alpha-amino group of L-phenylalanine is fully methylated. This seemingly simple modification imparts a range of profound and highly desirable pharmacological properties. The incorporation of N,N-dimethylated amino acids into a peptide sequence can significantly enhance pharmacokinetic parameters by increasing metabolic stability against enzymatic degradation, improving membrane permeability, and inducing conformational rigidity.[1][2] This conformational constraint can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.[2] Beyond peptide synthesis, this compound also finds applications as a chiral mobile phase additive in chromatography and as a key component in the total synthesis of complex natural products.[3][4][5]

However, the very features that make this building block attractive also present significant synthetic challenges, primarily due to the profound steric hindrance imposed by the gem-dimethyl groups on the alpha-nitrogen.[2][6][7] This guide provides a comprehensive overview of the challenges and detailed, field-proven protocols for the successful incorporation of this compound into peptides using modern synthetic strategies.

The Core Challenge: Overcoming Steric Hindrance

The successful synthesis of peptides containing this compound hinges on understanding and overcoming a set of interrelated chemical obstacles.

  • Profound Steric Hindrance : The two methyl groups on the α-amino nitrogen create a bulky, sterically crowded environment. This bulk physically obstructs the approach of an activated carboxyl group from the incoming amino acid, dramatically slowing the rate of peptide bond formation.[2][6]

  • Reduced Nucleophilicity : The nitrogen atom of this compound is a tertiary amine, which is significantly less nucleophilic than the primary amine of a standard amino acid.[6] This inherent lack of reactivity further compounds the difficulty of acylation.

  • Inefficacy of Standard Coupling Reagents : Traditional carbodiimide-based coupling reagents, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often lack the reactivity required to overcome the steric barrier, leading to incomplete reactions and low yields.[6]

  • Challenges in Reaction Monitoring : The go-to method for monitoring the completion of a coupling reaction in Solid-Phase Peptide Synthesis (SPPS) is the ninhydrin (Kaiser) test, which detects free primary amines. This test fails for N,N-dimethylated residues as they possess a tertiary amine. Consequently, an alternative method, the bromophenol blue test , must be employed to monitor for unreacted tertiary amines.[6][7]

G cluster_consequences Consequences StericHindrance Steric Hindrance (Bulky N,N-dimethyl group) SlowCoupling Slow / Incomplete Coupling StericHindrance->SlowCoupling ReducedNuc Reduced Nucleophilicity (Tertiary Amine) ReducedNuc->SlowCoupling IneffectiveReagents Ineffective Standard Coupling Reagents IneffectiveReagents->SlowCoupling Monitoring Monitoring Difficulty (Ninhydrin test fails) LowYield Low Yields & Deletion Sequences Monitoring->LowYield if not addressed SlowCoupling->LowYield

Caption: Key challenges in the incorporation of this compound.

The Synthetic Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the predominant methodology for assembling peptides containing modified amino acids due to its milder reaction conditions compared to the Boc/Bzl alternative.[8][9][10] The process involves the stepwise addition of N-α-Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection n-1 times Cleavage Final Cleavage & Deprotection (TFA) Cycle->Cleavage After last AA

Caption: The general workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols for Incorporation

Protocol 1: SPPS of a Peptide Containing this compound

This protocol outlines the manual synthesis of a target peptide on a Rink Amide resin, focusing on the critical coupling step of Fmoc-N,N-Dimethyl-L-phenylalanine-OH.

Materials:

  • Resin: Rink Amide resin (or other suitable resin depending on C-terminal requirement).

  • Amino Acids: Standard Fmoc-protected amino acids, Fmoc-N,N-Dimethyl-L-phenylalanine-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP, optional, for difficult sequences).[11]

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.[12][13][14]

  • Coupling Reagents: See Table 1 for options (e.g., HATU, HBTU, PyBrOP).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Monitoring Reagent: Bromophenol Blue test solution (0.5% BPB in DMF).[15]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[12][16]

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel for at least 30-60 minutes with gentle agitation.[12][14][17]

  • Fmoc Deprotection (Standard Cycle):

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.[13]

  • Coupling of Standard Amino Acids:

    • In a separate vial, pre-activate a solution of the standard Fmoc-amino acid (3 eq.), a coupling reagent like HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor completion with a ninhydrin (Kaiser) test. A successful coupling is indicated by a colorless or faint yellow result.

    • Wash the resin as in step 2.

  • Critical Step: Coupling of Fmoc-N,N-Dimethyl-L-phenylalanine-OH:

    • Rationale: Due to extreme steric hindrance, a high-reactivity uronium/aminium or phosphonium salt coupling reagent is mandatory. HATU is a highly effective and widely used choice.[7][18] For exceptionally stubborn couplings, the more potent but racemization-prone PyBrOP can be used.[6][7][19]

    • Procedure (using HATU): a. In a separate vial, dissolve Fmoc-N,N-Dimethyl-L-phenylalanine-OH (4 eq.), HATU (4 eq.), and DIPEA (8 eq.) in DMF or NMP.[7] b. Allow the mixture to pre-activate for 5-10 minutes at room temperature. c. Add the activated solution to the deprotected resin. d. Agitate the reaction for a minimum of 2 hours. Reaction times may need to be extended to 4 hours or overnight. e. Double Coupling: For optimal results, it is highly recommended to drain the reaction solution, wash once with DMF, and repeat the coupling step with a freshly prepared activated solution.

  • Monitoring the this compound Coupling:

    • Rationale: The ninhydrin test will yield a false negative. The bromophenol blue (BPB) test must be used.[6][7]

    • Procedure: a. Take a small sample of resin beads (~5-10 mg) and wash them thoroughly with DMF and then IPA. b. Add a few drops of the BPB solution. c. Interpretation: Unreacted tertiary amines (incomplete coupling) will result in a blue or greenish color. A complete reaction is indicated when the beads and solution remain yellow/orange (the color of the indicator itself).

  • Repeat Synthesis Cycle: Repeat steps 2 through 5 for all subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

    • Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin, collecting the TFA filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

    • Pellet the peptide via centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers.[12][20]

    • Dry the crude peptide pellet under vacuum.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Residues
Coupling ReagentClassRelative ReactivityKey Considerations
HATU Uronium/AminiumVery HighExcellent for N-methylated amino acids. The gold standard for difficult couplings.[7][18][19]
HCTU/HBTU Uronium/AminiumHighGenerally effective, but reported to be less efficient than HATU for N-methylated residues.[7]
COMU Uronium/AminiumVery HighReactivity comparable to HATU. Incorporates Oxyma, making it a safer, non-explosive alternative.[18]
PyBOP PhosphoniumHighGood for hindered couplings, but can be less effective for N-methyl amino acids than HATU or PyBrOP.[6]
PyBrOP PhosphoniumExtremely HighThe most potent phosphonium reagent, used for the most challenging couplings. High risk of racemization with prolonged activation times.[6][7][19]
DIC/HOBt CarbodiimideModerateGenerally insufficient for coupling to or from N,N-dimethylated residues.[6]

Purification and Analysis

The incorporation of this compound significantly increases the overall hydrophobicity of the peptide, which directly impacts its purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: Purification and Characterization of the Crude Peptide
  • Solubilization:

    • The increased hydrophobicity may cause poor solubility of the crude peptide in standard aqueous/acetonitrile mobile phases.[21]

    • First, attempt to dissolve the crude peptide in a minimal volume of the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • If solubility is poor, dissolve the peptide in a small amount of a stronger organic solvent like DMSO or DMF before diluting with the mobile phase. A small-scale solubility test is highly recommended.[20][21]

  • Purification by Preparative RP-HPLC:

    • Rationale: Standard C18 columns are often effective, but the increased retention may require a shallower gradient or the use of a less retentive stationary phase (e.g., C8 or C4) for efficient separation.[20]

    • Typical Conditions:

      • Column: Preparative C18, 5-10 µm particle size.

      • Mobile Phase A: 0.1% TFA in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: A shallow gradient, for example, 5-65% B over 60 minutes, should be optimized based on an initial analytical run.

      • Detection: UV at 214/280 nm.

    • Collect fractions corresponding to the main product peak.

  • Characterization and Quality Control:

    • Analytical RP-HPLC: Analyze the purity of the collected fractions using an analytical C18 column to confirm purity (typically >95%).[22]

    • Mass Spectrometry: Confirm the identity and molecular weight of the final peptide using MALDI-TOF or ESI-MS.[22]

    • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Conclusion

The incorporation of this compound is a validated and potent strategy for enhancing the drug-like properties of peptide therapeutics. While its synthesis presents formidable steric challenges, these can be reliably overcome through a methodical approach. The keys to success lie in the judicious selection of highly potent coupling reagents, such as HATU or COMU, the implementation of optimized reaction conditions including extended coupling times or double coupling, and the use of appropriate monitoring techniques like the bromophenol blue test. By following the detailed protocols outlined in this guide, researchers can confidently harness the benefits of N,N-dimethylation to advance the development of next-generation peptide-based drugs.

References

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  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3).
  • Solvents for Solid Phase Peptide Synthesis. (n.d.).
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Cyclic Peptides Containing N,N.
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  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH.
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Application Notes and Protocols: N,N-Dimethyl-L-phenylalanine as a Molecular Tool in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical – The Utility of N,N-Dimethyl-L-phenylalanine

In the landscape of biochemical research, the 22 proteinogenic amino acids are the primary actors. However, their modified counterparts offer a sophisticated toolkit for probing and manipulating biological systems. This compound is one such tool, a derivative of L-phenylalanine featuring two methyl groups on the alpha-amino nitrogen. This seemingly minor alteration introduces significant steric hindrance and eliminates the hydrogen bond donor capability of the amino group, bestowing upon the molecule unique properties that researchers can exploit.

While not incorporated into proteins naturally, this compound serves as a versatile molecular instrument in several key areas of research. Its primary applications lie in the fields of synthetic peptide chemistry and chiral analytical separations. Furthermore, its unique structure presents intriguing, albeit less explored, possibilities in competitive binding assays and the study of enzyme-substrate interactions.

This guide provides an in-depth exploration of the established and prospective applications of this compound, complete with detailed protocols and the scientific rationale behind its use.

Physicochemical Properties

A clear understanding of the molecule's properties is fundamental to its application.

PropertyValueSignificance
Molecular Formula C₁₁H₁₅NO₂---
Molecular Weight 193.24 g/mol Essential for calculating molar concentrations.
Form White powder[1]Standard solid form for laboratory use.
Melting Point 225-227 °C[1]Indicator of purity.
Chirality L-configurationThe stereochemistry is critical for its role in chiral separations and biological interactions.
Key Structural Feature Tertiary alpha-amino groupEliminates N-H for hydrogen bonding; introduces steric bulk, influencing molecular interactions and reactivity.

Application I: A Tool for Engineering Peptides with Enhanced Properties

The N-methylation of amino acids is a powerful strategy in medicinal chemistry to improve the pharmacological profiles of peptide-based drug candidates.[2][3] N,N-dimethylation represents an extension of this concept, albeit with more pronounced effects.

Scientific Principle: The Impact of N,N-Dimethylation on Peptides

Incorporating an N,N-dimethylated amino acid residue into a peptide sequence can profoundly alter its characteristics:

  • Proteolytic Resistance: The steric bulk of the two methyl groups can shield the adjacent peptide bonds from cleavage by proteases, thereby increasing the peptide's in vivo half-life.[4]

  • Conformational Rigidity: The N,N-dimethyl group severely restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) angles. This conformational constraint can lock the peptide into a specific bioactive conformation, potentially increasing its affinity and selectivity for a biological target.[4]

  • Membrane Permeability: While N-methylation can sometimes improve membrane permeability, the increased steric hindrance and potential disruption of hydrogen bonding networks of N,N-dimethylation may have more complex, context-dependent effects that warrant empirical investigation.

Experimental Protocol: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The primary challenge in using this compound in SPPS is the steric hindrance around the tertiary amine, which slows down the kinetics of peptide bond formation.[4] Standard coupling conditions are often inefficient, leading to low yields. Therefore, more potent coupling reagents and optimized conditions are mandatory.

Materials:

  • Fmoc-N,N-Dimethyl-L-phenylalanine

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected standard amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Workflow:

SPPS_Workflow Resin 1. Resin Swelling in DMF Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF/DCM Wash Deprotection->Wash1 Coupling 4. Coupling of Fmoc-N,N-diMe-Phe-OH Wash1->Coupling HATU/DIPEA in DMF Test 5. Chloranil Test (for coupling completion) Coupling->Test Wash2 6. DMF/DCM Wash Test->Wash2 Positive Result Repeat Repeat Steps 2-6 for next amino acid Wash2->Repeat Cleavage 7. Final Deprotection & Cleavage from Resin Repeat->Cleavage After final residue Purify 8. Precipitation & Purification (HPLC) Cleavage->Purify TFA Cocktail

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection (for the first amino acid): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Coupling of this compound:

    • Rationale: Due to extreme steric hindrance, a powerful coupling agent and extended reaction time are necessary. A standard Kaiser test will not work as it relies on a primary amine; a chloranil test is a suitable alternative for detecting secondary amines, though its efficacy for tertiary amines is limited. Monitoring by a small-scale cleavage and LC-MS is the most reliable method.

    • In a separate vial, dissolve Fmoc-N,N-Dimethyl-L-phenylalanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add this pre-activated solution to the deprotected resin.

    • Agitate the mixture for 4-6 hours at room temperature. For particularly difficult couplings, the reaction may be allowed to proceed overnight.[4]

  • Monitoring the Reaction: Perform a test to confirm coupling completion. Given the tertiary amine, direct tests are difficult. The most robust method is to take a small sample of resin, cleave the peptide, and analyze the product via LC-MS to confirm the addition of the correct mass.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2, 3, and a standard coupling protocol (which can use less potent activators like HBTU for regular amino acids) for the subsequent residues in your peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2). Wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by LC-MS and analytical HPLC.

Application II: Chiral Selector for Enantiomeric Resolution

This compound is widely used to prepare chiral mobile phase additives for the ligand-exchange chromatography (LEC) based separation of enantiomers.[1][5]

Scientific Principle: Chiral Ligand-Exchange Chromatography (LEC)

The principle of chiral LEC relies on the formation of transient, diastereomeric complexes between a metal ion (typically Cu(II)), a chiral selector (in this case, this compound), and the enantiomers of the analyte to be separated.

  • A copper (II) salt is added to the mobile phase along with this compound. They form a chiral complex, [Cu(N,N-diMe-L-Phe)₂].

  • This chiral complex is the active component. When a racemic analyte (e.g., another amino acid) is introduced, it can displace one of the N,N-diMe-L-Phe ligands to form a ternary complex: [Cu(N,N-diMe-L-Phe)(Analyte)].

  • Because the N,N-diMe-L-Phe ligand is chiral (L-configuration), the ternary complex formed with the L-enantiomer of the analyte will be a diastereomer of the complex formed with the D-enantiomer.

  • Diastereomers have different physicochemical properties, including stability. The difference in the stability of these two transient diastereomeric complexes leads to different retention times on a stationary phase (e.g., C18), allowing for their separation.

Chiral_Separation cluster_0 Mobile Phase cluster_1 Separation Process cluster_2 Chromatographic Outcome Cu Cu²⁺ Ion Complex Chiral Selector Complex [Cu(N,N-diMe-L-Phe)₂] Cu->Complex Selector N,N-diMe-L-Phe (Chiral Selector) Selector->Complex Racemate Racemic Analyte (D-Analyte + L-Analyte) Diastereomer_L Diastereomeric Complex 1 [Cu(N,N-diMe-L-Phe)(L-Analyte)] (More Stable) Racemate->Diastereomer_L Ligand Exchange Diastereomer_D Diastereomeric Complex 2 [Cu(N,N-diMe-L-Phe)(D-Analyte)] (Less Stable) Racemate->Diastereomer_D Ligand Exchange Separation Separation on Column (Different Retention Times) Diastereomer_L->Separation Diastereomer_D->Separation

Caption: Principle of chiral resolution using a Cu(II)-N,N-Dimethyl-L-phenylalanine complex.

Experimental Protocol: Enantioseparation of a Racemic Amino Acid using HPLC

This protocol describes the separation of a racemic mixture of an amino acid (e.g., DL-Valine) using a chiral mobile phase containing the Cu(II)-N,N-Dimethyl-L-phenylalanine complex.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound[1]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or similar Cu(II) salt

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Racemic analyte (e.g., DL-Valine)

  • pH meter

Step-by-Step Methodology:

  • Preparation of the Chiral Mobile Phase (e.g., 1 L):

    • Rationale: The concentration of the chiral selector and the metal ion, as well as the pH, are critical parameters that control the separation efficiency. The optimal ratio is typically 2:1 (selector:metal).

    • Dissolve 2.0 mM of this compound (approx. 0.387 g) in ~900 mL of HPLC-grade water.

    • Dissolve 1.0 mM of CuSO₄·5H₂O (approx. 0.250 g) in the same solution.

    • Stir until fully dissolved. The solution should turn a distinct blue color, indicating complex formation.

    • Adjust the pH of the solution to a desired value (e.g., 5.5) using dilute sodium hydroxide or phosphoric acid. The pH affects the stability of the complexes and the ionization state of the analyte.

    • Add any organic modifier if required (e.g., 5-15% methanol) to adjust retention times.

    • Bring the final volume to 1 L with HPLC-grade water.

    • Filter the mobile phase through a 0.22 µm membrane filter and degas before use.

  • HPLC System Setup:

    • Install the C18 column and equilibrate it with the chiral mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 30-60 minutes.

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detector to a wavelength suitable for the analyte (e.g., 210 nm for non-aromatic amino acids).

  • Sample Preparation:

    • Prepare a solution of the racemic analyte (e.g., 1 mg/mL DL-Valine) in the mobile phase.

  • Injection and Data Acquisition:

    • Inject a suitable volume (e.g., 10-20 µL) of the sample solution.

    • Run the chromatogram and record the data. Two separate peaks corresponding to the D and L enantiomers should be observed.

  • Optimization (if needed):

    • If resolution is poor, adjust the pH, the concentration of the chiral complex, or the percentage of the organic modifier in the mobile phase.

Prospective Application: A Probe for Receptor Binding and Transport

While less documented, the unique structure of this compound makes it a potentially valuable tool for investigating biological systems that recognize L-phenylalanine.

Competitive Binding Assays for Receptor Characterization
  • Scientific Rationale: L-phenylalanine is known to be a competitive antagonist at the glycine binding site of the NMDA receptor and at the glutamate binding site of the AMPA receptor.[6][7][8] By using this compound in a competitive binding assay, researchers could probe the steric tolerance of these binding sites. A significant decrease in binding affinity compared to L-phenylalanine would suggest that the amino group's hydrogen-bonding capacity or the lack of steric bulk is critical for receptor interaction.

  • Hypothetical Assay Workflow:

    • Incubate a preparation of membranes containing the receptor of interest (e.g., NMDA receptors) with a known radiolabeled ligand (e.g., [³H]glycine).

    • In parallel incubations, add increasing concentrations of a known unlabeled competitor (L-phenylalanine) or the test competitor (this compound).

    • After incubation, separate the bound from unbound radioligand via filtration.

    • Quantify the bound radioactivity and plot the data to determine the IC₅₀ value for each competitor. Comparing the IC₅₀ values will reveal the relative binding affinities.

Probing Amino Acid Transporter Specificity
  • Scientific Rationale: Large neutral amino acids (LNAAs), including phenylalanine, share a common transport system (the L-type amino acid transporter, LAT1) to cross the blood-brain barrier.[9][10] The efficiency of this transport is crucial for brain metabolism. This compound could be used as a molecular probe to investigate the structural requirements of the LAT1 transporter. By measuring its transport rate (or its ability to inhibit the transport of a known substrate like L-leucine) in a cell-based assay, one can determine if the tertiary amino group is tolerated by the transporter's binding pocket.

  • Hypothetical Assay Workflow:

    • Culture a cell line that expresses the transporter of interest (e.g., LAT1).

    • Incubate the cells with a radiolabeled substrate of the transporter (e.g., [¹⁴C]L-leucine) in the presence and absence of a high concentration of this compound.

    • After a short incubation period, wash the cells to remove the extracellular radiolabel.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • A significant reduction in intracellular radioactivity in the presence of this compound would indicate that it competes for and is likely a substrate or inhibitor of the transporter.

References

  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(8), 6035-6040. [Link]

  • Parr, W., & Howard, P. J. (1973). The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. Chromatographia, 6(2), 71-73. [Link]

  • Glushakov, A. V., Dennis, D. M., Sumners, C., Seubert, C. N., & Martynyuk, A. E. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. Molecular Psychiatry, 7(4), 359-367. [Link]

  • Weber, G. (1969). Inhibition of human brain pyruvate kinase and hexokinase by phenylalanine and phenylpyruvate: possible relevance to phenylketonuric brain damage. Proceedings of the National Academy of Sciences of the United States of America, 63(4), 1365–1369. [Link]

  • Macfarlane, N., & Ainsworth, S. (1972). L-Phenylalanine inhibition of muscle pyruvate kinase. The Biochemical journal, 129(4), 1035–1047. [Link]

  • Zare, H., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 17(1), 196-209. [Link]

  • UCLA-DOE Institute for Genomics and Proteomics. Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. [Link]

  • ResearchGate. Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine...[Link]

  • Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Cell Reports Physical Science, 3(1), 100701. [Link]

  • Wikipedia. Phenylalanine. [Link]

  • Weber, G. (1969). INHIBITION OF HUMAN BRAIN PYRUVATE KINASE AND HEXOKINASE BY PHENYLALANINE AND PHENYLPYRUVATE: POSSIBLE RELEVANCE TO PHENYLKETONURIC BRAIN DAMAGE. Proceedings of the National Academy of Sciences of the United States of America, 63(4), 1365-1369. [Link]

  • PubChem. This compound. [Link]

  • Lab Supplies. This compound, | 273910-1G. [Link]

  • Gotor-Fernández, V., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 11(15), 9493-9511. [Link]

  • Carpio, Y., et al. (2021). Modulatory Role of Oral GHRP-6 in the Immune Response and Digestive Enzyme Function in Juvenile Tilapia (Oreochromis sp.) Challenged with Pseudomonas aeruginosa. Fishes, 6(3), 32. [Link]

  • OncoTargets and Therapy. The Dual Role of SLC7A11 in Colorectal Cancer Ferroptosis: From Molecular Mechanisms to Therapeutic Strategies. [Link]

  • Pietz, J., et al. (1999). Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria. Journal of Clinical Investigation, 103(8), 1169-1178. [Link]

  • Lin, Y., Means, G. E., & Feeney, R. E. (1969). The action of proteolytic enzymes on N,N-dimethyl proteins. Basis for a microassay for proteolytic enzymes. The Journal of biological chemistry, 244(4), 789–793. [Link]

  • Matalon, R., et al. (2003). Future Role of Large Neutral Amino Acids in Transport of Phenylalanine Into the Brain. Pediatrics, 112(Supplement_4), 1570-1574. [Link]

  • PubChem. L-Phenylalanine. [Link]

  • Matalon, R., et al. (2003). Future role of large neutral amino acids in transport of phenylalanine into the brain. Pediatrics, 112(6 Pt 2), 1570-4. [Link]

  • Pietz, J., et al. (1999). Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria. The Journal of clinical investigation, 103(8), 1169–1178. [Link]

  • Wikipedia. Amino acid. [Link]

  • Glushakov, A. V., et al. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. Molecular psychiatry, 7(4), 359–367. [Link]

  • Yang, L., et al. (2010). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Journal of proteome research, 9(10), 5148–5157. [Link]

Sources

Application Notes and Protocols: N,N-Dimethyl-L-phenylalanine Copper (II) Complex

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: The N,N-Dimethyl-L-phenylalanine copper (II) complex is a novel research compound with limited direct literature. The following application notes and protocols are based on established principles of coordination chemistry and extensive data from analogous copper (II) amino acid complexes. These guidelines are intended to serve as a starting point for research and development.

Introduction: A Chiral Catalyst and Bioactive Candidate

The this compound copper (II) complex represents a fascinating convergence of chirality, metal catalysis, and potential biological activity. The ligand, this compound, is a derivative of the essential amino acid L-phenylalanine, featuring two methyl groups on the amine nitrogen. This N,N-dialkylation imparts unique steric and electronic properties to the ligand, which are expected to influence the geometry, stability, and reactivity of its copper (II) complex.

The presence of the chiral center from the L-phenylalanine backbone makes this complex a prime candidate for applications in asymmetric catalysis, where the stereochemistry of the ligand can direct the formation of specific enantiomers of a product. Furthermore, copper complexes of amino acids and their derivatives have demonstrated significant potential in medicinal chemistry, exhibiting both antimicrobial and anticancer properties.[1][2][3] The N,N-dimethyl substitution may enhance the lipophilicity of the complex, potentially improving its cell membrane permeability and biological activity.[1]

This document provides a comprehensive guide to the proposed synthesis, characterization, and potential applications of the this compound copper (II) complex, complete with detailed experimental protocols.

Synthesis and Characterization

While a specific synthesis for the this compound copper (II) complex is not extensively documented, a reliable protocol can be adapted from standard methods for preparing copper (II) amino acid complexes.[4]

Proposed Synthesis Protocol

This protocol outlines the synthesis of a likely bis(N,N-Dimethyl-L-phenylalaninato)copper(II) complex.

Materials:

  • This compound (CAS: 17469-89-5)

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper (II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Diethyl ether

Procedure:

  • Ligand Preparation: Dissolve this compound (2 mmol) in a minimal amount of deionized water containing sodium hydroxide (2 mmol) to form the sodium salt of the amino acid.

  • Copper Salt Solution: In a separate flask, dissolve the copper (II) salt (1 mmol) in deionized water.

  • Complexation: Slowly add the copper (II) salt solution to the ligand solution with constant stirring. A color change (typically to blue or green) should be observed, indicating complex formation.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 7 using a dilute NaOH solution.

  • Precipitation and Isolation: The complex may precipitate out of the solution upon standing or can be encouraged by the slow addition of a less polar solvent like methanol or by cooling the solution.

  • Washing and Drying: Collect the precipitate by filtration, wash with cold deionized water, followed by a small amount of diethyl ether to aid in drying. Dry the complex under vacuum.

Characterization

The synthesized complex should be thoroughly characterized to confirm its structure and purity.

Technique Expected Observations
FT-IR Spectroscopy Disappearance of the carboxylic acid O-H stretch. A shift in the asymmetric and symmetric carboxylate (COO⁻) stretching frequencies compared to the free ligand, confirming coordination to the copper center. Appearance of new bands in the low-frequency region corresponding to Cu-N and Cu-O vibrations.
UV-Vis Spectroscopy A broad d-d transition band in the visible region (typically 600-800 nm), characteristic of a d⁹ Cu(II) center in a distorted octahedral or square planar geometry.
Elemental Analysis To confirm the empirical formula of the complex (e.g., C₂₂H₃₀CuN₂O₄ for the bis-ligand complex).
Mass Spectrometry (ESI-MS) To determine the molecular weight of the complex and identify the coordinated species.
X-ray Crystallography To definitively determine the solid-state structure, including the coordination geometry around the copper center and the bond lengths and angles.

Applications in Asymmetric Catalysis

The chiral nature of the this compound ligand makes its copper complex a promising catalyst for asymmetric reactions. The steric bulk of the N,N-dimethyl and benzyl groups can create a well-defined chiral pocket around the copper center, influencing the stereochemical outcome of a reaction.

Asymmetric Alkylation of Glycine Derivatives

This protocol is adapted from methodologies using chiral copper complexes for the synthesis of α-amino acids.[5][6]

Reaction: Asymmetric alkylation of a glycine imine substrate.

Workflow Diagram:

Asymmetric_Alkylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Alkylation Reaction cluster_workup Workup and Analysis A This compound Copper Complex D Active Catalyst Solution A->D Mix and Stir B Anhydrous Solvent (e.g., Toluene) B->D Mix and Stir C Inert Atmosphere (N2 or Ar) C->D Mix and Stir H Reaction Mixture D->H React at specified temperature E Glycine Imine Substrate E->H React at specified temperature F Alkyl Halide F->H React at specified temperature G Base (e.g., DBU) G->H React at specified temperature I I H->I Quench Reaction J J I->J Extraction K K J->K Purification (Chromatography) L Enantiomerically Enriched α-Amino Acid K->L Characterization (NMR, HPLC)

Caption: Workflow for Asymmetric Alkylation.

Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound copper complex (5 mol%) in anhydrous toluene.

  • Reaction Setup: In a separate flask, dissolve the glycine imine substrate (1 equivalent) in anhydrous toluene.

  • Initiation: Add the glycine imine solution to the catalyst solution. Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Reagent Addition: Add the alkyl halide (1.2 equivalents) and a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equivalents) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Applications in Oxidation Catalysis

Copper complexes are well-known catalysts for a variety of oxidation reactions. The this compound copper complex could potentially catalyze the oxidation of various organic substrates.

Catalytic Oxidation of Catechol to Quinone

This protocol is based on studies of catecholase mimetic activity of copper complexes.[7]

Reaction: Oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ).

Mechanism Diagram:

Catechol_Oxidation cluster_catalyst Catalyst cluster_substrate Substrate cluster_product Product Cu_complex [Cu(II)L₂] Catechol Catechol (3,5-DTBC) Cu_complex->Catechol Coordination Quinone Quinone (3,5-DTBQ) Catechol->Quinone Oxidation (+ O₂) Quinone->Cu_complex Catalyst Regeneration

Caption: Catalytic Cycle for Catechol Oxidation.

Protocol:

  • Solution Preparation: Prepare a stock solution of the this compound copper complex (e.g., 1 mM) in a suitable solvent such as methanol or acetonitrile. Prepare a stock solution of 3,5-DTBC (e.g., 100 mM) in the same solvent.

  • Reaction Initiation: In a quartz cuvette, add the solvent and the catalyst stock solution to achieve the desired final catalyst concentration (e.g., 0.01 mM).

  • Monitoring: Place the cuvette in a UV-Vis spectrophotometer and record a baseline spectrum. Initiate the reaction by adding a specific volume of the 3,5-DTBC stock solution to the cuvette.

  • Data Acquisition: Immediately start monitoring the increase in absorbance at the λ_max of 3,5-DTBQ (around 400 nm) over time.

  • Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The turnover number (TON) and turnover frequency (TOF) can be determined to quantify the catalytic efficiency.

Biomedical Applications

The demonstrated antimicrobial and anticancer activities of various copper complexes suggest that the this compound copper complex could be a promising candidate for drug development.[8][9]

Antimicrobial Activity Screening

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum size (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare a series of twofold dilutions of the this compound copper complex in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no complex) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the complex that completely inhibits visible growth of the microorganism.

Microorganism Potential MIC Range (µg/mL)
Staphylococcus aureus (Gram-positive)10 - 100
Escherichia coli (Gram-negative)50 - 250
Candida albicans (Fungus)25 - 150
Note: These are hypothetical ranges based on related copper complexes and require experimental validation.
Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound copper complex for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the complex).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the complex that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Conclusion

The this compound copper (II) complex stands as a promising yet underexplored molecule with significant potential in catalysis and medicinal chemistry. The protocols and application notes provided herein, though based on analogies with related compounds, offer a robust framework for initiating research into this novel complex. Further investigation is warranted to fully elucidate its properties and unlock its potential applications.

References

  • Climova, K., et al. (2023). Anticancer and antimicrobial activity of new copper (II) complexes. Journal of Inorganic Biochemistry, 240, 112108. [Link]

  • Climova, K., et al. (2023). Anticancer and antimicrobial activity of new copper (II) complexes. ResearchGate. [Link]

  • Kumar, R., et al. (2021). Synthesis, structure, computational, antimicrobial and in vitro anticancer studies of copper(II) complexes with N,N,N′,N′-tetrakis(2- hydroxyethyl)ethylenediamine and tris(2 - ResearchGate. ResearchGate. [Link]

  • Ríos-Govea, D., et al. (2023). Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. MDPI. [Link]

  • Al-Khafaji, Y. M. S., et al. (2024). The Antimicrobial Efficacy of Copper Complexes: A Review. National Institutes of Health (NIH). [Link]

  • (2021). Coordination Chemistry of Copper α-Amino Acid Complexes. ResearchGate. [Link]

  • Kiruthikajothi, K., & Chandramohan, G. (2014). Synthesis and Antimicrobial Evaluation of Copper (II) Complexes with some Amino Acids. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Antimicrobial-Evaluation-of-Copper-(-Kiruthikajothi-Chandramohan/1381615a999017686821d3f5e9759e69c5e7b233]([Link]

  • Houshang, M., et al. (2010). Synthesis and Characterization of Mixed Ligands Complexes of Copper(II) Ion with Nitrilotriacetic Acid and Amino Acids. Asian Journal of Chemistry, 22(6), 4579-4584. [Link]

  • Khan, F., et al. (2014). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. National Institutes of Health (NIH). [Link]

  • (2015). Syntheses, structures and properties of copper(II) complexes containing N-(2-hydroxybenzyl)-amino amide ligands. ResearchGate. [Link]

  • Jabeen, M., et al. (2021). Biological potential of copper complexes: a review. National Institutes of Health (NIH). [Link]

  • Gaki, A., et al. (2022). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. MDPI. [Link]

  • Lyubimov, S. E., et al. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. MDPI. [Link]

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  • (2012). Synthesis, characterization and properties of copper(II) complexes containing N, N-di-(2-pyridylmethyl)-glycine and alanine. ResearchGate. [Link]

  • Kundu, M., et al. (2015). Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Dalton Transactions, 44(39), 17331-17341. [Link]

  • (2023). Asymmetric transformations under copper hydride (CuH) catalysis. ResearchGate. [Link]

  • Funabiki, K., et al. (2014). Copper-catalyzed asymmetric methylation of fluoroalkylated pyruvates with dimethylzinc. Beilstein Journal of Organic Chemistry, 10, 269-275. [Link]

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  • (2019). Dinuclear copper(II) complexes: Solvent dependent catecholase activity. ResearchGate. [Link]

  • Chen, C., et al. (2021). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. MDPI. [Link]

  • Liu, W., et al. (2018). Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines. Organic Chemistry Frontiers, 5(1), 55-59. [Link]

  • Bera, S., et al. (2021). Synthesis, Structure and Catechol Oxidase Activity of Mono Nuclear Cu(II) Complex with Phenol-Based Chelating Agent with N, N, O Donor Sites. MDPI. [Link]

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Application Notes and Protocols for Solid-Phase Peptide Synthesis with N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Steric Challenge of N,N-Dimethylated Amino Acids in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex sequences with high efficiency.[1] The introduction of unnatural amino acids into peptide chains is a powerful strategy in medicinal chemistry and drug discovery to enhance pharmacokinetic properties.[2] N,N-Dimethyl-L-phenylalanine, a derivative of L-phenylalanine, is of particular interest. The incorporation of N,N-dimethylated residues can significantly improve a peptide's metabolic stability by providing steric shielding against enzymatic degradation.[3] Furthermore, the dimethylation on the alpha-amine restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target.[3] This modification can also increase lipophilicity and improve membrane permeability, which is beneficial for oral bioavailability.[3]

However, the very feature that confers these advantages—the steric bulk of the two methyl groups on the alpha-amine—presents a significant challenge during SPPS. This steric hindrance makes the formation of the peptide bond a "difficult coupling," often leading to incomplete reactions, lower yields, and the formation of deletion sequences.[4][5] Therefore, the successful incorporation of this compound necessitates optimized protocols and the use of highly potent coupling reagents to overcome the steric barrier and drive the reaction to completion.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Fmoc-N,N-Dimethyl-L-phenylalanine into peptide sequences using Fmoc-based SPPS. We will delve into the selection of appropriate coupling reagents, provide detailed step-by-step protocols for both standard and microwave-assisted synthesis, and offer troubleshooting strategies to address common challenges.

Key Considerations for Incorporating this compound

The primary obstacle in coupling this compound is the sterically hindered secondary amine. This necessitates a departure from standard SPPS conditions.

  • Choice of Coupling Reagent: Standard coupling reagents like HBTU and HCTU often result in low yields and incomplete couplings for N-methylated amino acids.[6] More potent reagents are required to efficiently activate the carboxylic acid and facilitate its reaction with the sterically hindered amine.

  • Reaction Monitoring: The conventional Kaiser test, which relies on the reaction of ninhydrin with primary amines, will not work for the N,N-dimethylated amine.[8][9] A false negative result will be obtained. Alternative methods such as the bromophenol blue test or the isatin test must be employed to monitor the completion of the coupling reaction.[8] A yellow color on the resin beads with the bromophenol blue test indicates a complete reaction.[8]

  • Double Coupling and Capping: For particularly difficult sequences, a second coupling (double coupling) may be necessary to ensure the reaction goes to completion. If unreacted amines remain after a second coupling, they should be "capped" by acetylation (e.g., with acetic anhydride) to prevent the formation of deletion sequences in the final product.[9]

  • Racemization: The use of highly reactive coupling reagents and elevated temperatures can increase the risk of racemization at the alpha-carbon of the activated amino acid.[5][10] This is a critical consideration, as it can lead to diastereomeric impurities that are difficult to separate. The choice of base can also influence the extent of racemization, with sterically hindered, weaker bases being preferable.[11][12]

Data Presentation: Performance of Coupling Reagents for Sterically Hindered Amino Acids

The selection of the coupling reagent is paramount for the successful incorporation of this compound. The following table provides a comparative overview of commonly used coupling reagents for sterically hindered couplings, which serves as a strong indicator of their expected performance with N,N-dimethylated amino acids.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
HBTU/HCTU Aminium/Uronium SaltLow to ModerateModerateOften insufficient for N,N-dimethylated amino acids.[6]
HATU Aminium/Uronium SaltHighModerate to HighHighly effective and frequently recommended for N-methylated and other sterically hindered amino acids.[6][13][14] Should not be used in excess to avoid guanidinylation of the N-terminus.[15]
COMU Uronium SaltHighLower than HATUComparable efficiency to HATU with potentially lower racemization.[14][16] Safer handling profile as it does not contain explosive benzotriazole derivatives.[14]
PyBOP/PyAOP Phosphonium SaltHighModerate to HighVery effective for sterically hindered couplings, including N-methyl amino acids.[6][13]
DIC/Oxym Carbodiimide/AdditiveModerateLowA milder option that can be effective, particularly when racemization is a major concern.[17]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of Fmoc-N,N-Dimethyl-L-phenylalanine in SPPS.

Protocol 1: Standard Room Temperature SPPS

This protocol is suitable for manual or automated SPPS at ambient temperature.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-N,N-Dimethyl-L-phenylalanine

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Bromophenol blue test reagents

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.[8]

    • Drain and wash the resin thoroughly with DMF (5 times), IPA (3 times), and DMF (5 times).[8]

  • Coupling of Standard Fmoc-Amino Acids (if applicable):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2-3 minutes.[8]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.[8]

  • Coupling of Fmoc-N,N-Dimethyl-L-phenylalanine:

    • In a separate vial, dissolve Fmoc-N,N-Dimethyl-L-phenylalanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended overnight.[5]

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly.

    • Perform a bromophenol blue test. A yellow color indicates a complete reaction.[8] If the beads are blue or green, the coupling is incomplete.

    • If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and perform a second coupling (double coupling) by repeating step 4.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent hindered residues) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.[8]

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.[8]

Protocol 2: Microwave-Assisted SPPS

Microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered amino acids by providing controlled, rapid heating.[18][19]

Modifications to Protocol 1:

  • Coupling of Fmoc-N,N-Dimethyl-L-phenylalanine (Step 4):

    • Perform the coupling step in a microwave peptide synthesizer.

    • A typical microwave protocol would involve heating at a controlled temperature (e.g., 50-75°C) for a shorter duration (e.g., 5-30 minutes).[4]

    • The optimal temperature and time should be determined empirically for the specific sequence.

    • Caution: Higher temperatures can increase the risk of racemization for certain amino acids.[5] It is advisable to start with lower temperatures and shorter times and optimize as needed.

Visualizations

Experimental Workflow

SPPS_Workflow Resin_Swelling 1. Resin Swelling (DMF, 30-60 min) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, IPA) Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Washing_1->Coupling Monitoring 5. Monitoring (Bromophenol Blue Test) Coupling->Monitoring Coupling_Complete Coupling Complete? Monitoring->Coupling_Complete Coupling_Complete->Coupling No (Double Couple) Washing_2 7. Washing (DMF, DCM) Coupling_Complete->Washing_2 Yes Next_Cycle 8. Repeat for Next Amino Acid Washing_2->Next_Cycle Final_Cleavage 9. Final Cleavage & Deprotection Washing_2->Final_Cleavage Final AA Next_Cycle->Fmoc_Deprotection Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_Phe_COOH Fmoc-N,N-diMe-Phe-COOH HATU HATU + DIPEA Fmoc_Phe_COOH->HATU + Active_Ester Activated OAt-Ester HATU->Active_Ester Forms Resin_Amine Resin-Bound Peptide-NH2 Active_Ester->Resin_Amine Reacts with Peptide_Bond New Peptide Bond Resin_Amine->Peptide_Bond Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated coupling of Fmoc-N,N-Dimethyl-L-phenylalanine.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Insufficient reagent potency- Steric hindrance- Poor resin swelling- Switch to a more powerful coupling reagent (e.g., HATU, COMU).<[4]br>- Perform a double coupling.- Increase reaction time or use microwave heating.<[5]br>- Ensure resin is adequately swollen before the first coupling.
Deletion Sequences - Incomplete coupling followed by coupling of the next amino acid.- Use a capping step (e.g., acetic anhydride) to block unreacted amines after an incomplete coupling. [9]
Racemization - Over-activation of the carboxylic acid- High reaction temperatures- Strong base- Minimize pre-activation time.- Use the lowest effective temperature for microwave-assisted coupling.<[5]br>- Consider using a weaker, sterically hindered base like collidine instead of DIPEA. [11]
Low Final Yield - Incomplete couplings throughout the synthesis- Premature chain loss from the resin- Optimize coupling conditions for each step.- Use a more stable resin if premature cleavage is suspected.

Conclusion and Future Perspectives

The incorporation of this compound into peptide sequences is a valuable strategy for enhancing the therapeutic potential of peptide-based drugs. While the steric hindrance of the N,N-dimethyl group presents a synthetic challenge, it can be effectively overcome through the use of potent coupling reagents, optimized reaction conditions, and careful monitoring. The protocols outlined in these application notes, particularly the use of HATU and microwave-assisted synthesis, provide a robust framework for the successful synthesis of peptides containing this modified amino acid. As the demand for more stable and orally bioavailable peptide therapeutics continues to grow, the strategic incorporation of N,N-dimethylated amino acids like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved January 10, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved January 10, 2026, from [Link]

  • Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins. (2006). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 10, 2026, from [Link]

  • Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., Carpino, L. A., El-Faham, A., & Albericio, F. (1995). Comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(3), 405–410.
  • Spps and side reactions in peptide synthesis. (2015, July 15). SlideShare. Retrieved January 10, 2026, from [Link]

  • Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 10, 2026, from [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3527–3532.
  • Enev, V. S., Schneid, S., & Gaus, K. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 10, 2026, from [Link]

  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS). (2022). RSC Publishing. Retrieved January 10, 2026, from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2023). MDPI. Retrieved January 10, 2026, from [Link]

  • Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. (2022, September 12). Vapourtec. Retrieved January 10, 2026, from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube. Retrieved January 10, 2026, from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2021). Journal of Medicinal Chemistry, 64(19), 14397-14441.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 10, 2026, from [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved January 10, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2019). Organic Process Research & Development, 23(8), 1541-1553.
  • Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. (2022). Gels, 8(9), 543.
  • 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides. (1997). Journal of Medicinal Chemistry, 40(14), 2217-2220.
  • SPPS Resins Impact the PNA-Syntheses' Improvement. (2007). International Journal of Medical Sciences, 4(5), 268-275.
  • Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. (2021). Pharmaceutics, 13(8), 1201.
  • Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363.
  • Side reactions in the SPPS of Cys-containing peptides. (2013). Semantic Scholar. Retrieved January 10, 2026, from [Link]

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derivatization of N,N-Dimethyl-L-phenylalanine for GC analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of N,N-Dimethyl-L-phenylalanine for Gas Chromatography (GC) Analysis

Authored by a Senior Application Scientist

This document provides a detailed exploration of derivatization strategies for the successful analysis of this compound by Gas Chromatography (GC). It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this and similar N-methylated amino acids. We will delve into the fundamental chemistry, provide field-proven protocols, and explain the causality behind experimental choices to ensure both technical accuracy and practical success.

The Analytical Challenge: Why Derivatization is Essential

This compound, like other amino acids, presents inherent challenges for direct GC analysis. Its structure contains a polar carboxylic acid group, which leads to strong intermolecular hydrogen bonding. This results in:

  • Low Volatility: The compound has a very high boiling point and will not readily vaporize in the GC inlet at typical operating temperatures.

  • Thermal Instability: At the high temperatures required for volatilization, the molecule is prone to thermal decomposition within the injector port, leading to poor peak shape, inaccurate quantification, and potential loss of the analyte.[1]

  • Column Adsorption: The polar nature of the molecule causes it to interact strongly with the active sites on the GC column and liner, resulting in peak tailing and poor chromatographic resolution.[2]

Derivatization is the chemical modification of the analyte to overcome these issues. The primary goal is to mask the polar functional groups, thereby increasing the analyte's volatility and thermal stability, and improving its chromatographic behavior.[2][3] For this compound, the tertiary amine group is non-reactive under standard conditions; therefore, derivatization strategies must target the active hydrogen of the carboxylic acid group.

Core Derivatization Strategies for this compound

Two principal and highly effective strategies for the derivatization of the carboxylic acid moiety are silylation and esterification via alkyl chloroformates.

Silylation: Forming Stable Silyl Esters

Silylation is a robust and widely used derivatization technique that involves replacing the acidic proton of the carboxyl group with a nonpolar silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[2]

The most common reagents for this purpose are N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • MSTFA: Forms TMS derivatives. While effective, TMS derivatives can be susceptible to hydrolysis, requiring strictly anhydrous conditions.[4]

  • MTBSTFA: Forms TBDMS derivatives. These derivatives are significantly more stable and less sensitive to moisture than their TMS counterparts, making MTBSTFA the preferred reagent for robust and reproducible results.[3][5] The reaction by-products are volatile and typically do not interfere with the chromatogram.[1]

The primary drawback of silylation is its sensitivity to moisture, which can lead to poor reaction yield and instability of the derivatized analytes if not carefully controlled.[3][6]

Esterification with Alkyl Chloroformates

A rapid and highly efficient alternative to silylation is the reaction with an alkyl chloroformate, such as ethyl chloroformate (ECF). This one-step method converts the carboxylic acid into a stable ethyl ester.[7][8]

This reaction is advantageous because:

  • Speed: The entire derivatization can often be completed in minutes.[8]

  • Aqueous Compatibility: The reaction can be performed directly in an aqueous medium, simplifying sample preparation.[7][9]

  • Robustness: The resulting derivatives are stable, and the reaction is less sensitive to trace amounts of water compared to silylation.

The mechanism involves the formation of a mixed carboxylic-carbonic acid anhydride intermediate, which is then esterified.[7] This method has been successfully applied to characterize various N-methylated amino acids by GC-MS.[10]

Visualizing the Derivatization Workflow

Successful GC analysis begins with meticulous sample preparation and derivatization. The following workflow provides a general overview of the critical steps.

Derivatization Workflow General Workflow for Derivatization and GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample/ Standard Solution Drydown Evaporation to Dryness (e.g., under N2 stream or lyophilization) Sample->Drydown Required for Silylation AddReagent Addition of Derivatizing Agent (e.g., MTBSTFA or ECF) Sample->AddReagent Direct for ECF Method Drydown->AddReagent Reaction Heating / Incubation (Controlled Temperature & Time) AddReagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for sample preparation and analysis.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the two primary derivatization strategies. All procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Silylation using MTBSTFA

This protocol is based on established methods for amino acid derivatization and is optimized for creating stable TBDMS derivatives.[3][6]

Materials:

  • This compound standard or sample extract

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), anhydrous/HPLC grade

  • Reacti-Vials™ or other suitable small-volume reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas stream or vacuum concentrator (e.g., SpeedVac™)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Pipette an aliquot of the sample or standard solution (e.g., 50-100 µL) containing this compound into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ≤ 60°C or using a vacuum concentrator. It is critical to remove all water and any acid residues (e.g., from HCl), as they will consume the derivatizing reagent.[11][12]

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of acetonitrile to redissolve the analyte.

    • Add 100 µL of MTBSTFA to the vial.

    • Securely cap the vial. Vortex briefly (5-10 seconds) to ensure thorough mixing.

    • Heat the mixture at 100°C for 2-4 hours in a heating block or oven.[3] The extended heating ensures complete derivatization of the sterically hindered carboxyl group.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection.

    • Transfer the derivatized solution to a GC vial.

    • Inject 1 µL of the sample into the GC-MS.

MTBSTFA_Reaction Silylation of this compound with MTBSTFA reactant1 This compound C₁₁H₁₅NO₂ reagents + reactant1->reagents reactant2 MTBSTFA CF₃CON(CH₃)Si(CH₃)₂(C(CH₃)₃) conditions Acetonitrile 100°C, 2-4 hr reactant2->conditions product1 TBDMS Derivative C₁₇H₂₉NO₂Si product2 By-product N-methyl-2,2,2-trifluoroacetamide reagents->reactant2 conditions->product1 conditions->product2

Caption: Reaction of this compound with MTBSTFA.

Protocol 2: Esterification using Ethyl Chloroformate (ECF)

This protocol is a rapid, single-step procedure adapted from established methods for amino acid analysis.[7][8][13]

Materials:

  • This compound standard or sample in an aqueous solution

  • Ethanol

  • Pyridine

  • Ethyl Chloroformate (ECF)

  • Chloroform

  • Sodium sulfate, anhydrous

  • Reaction vials with PTFE-lined caps

  • GC-MS system

Procedure:

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the aqueous sample/standard with 500 µL of a solution containing Ethanol:Pyridine:Water (e.g., 8:1:1 v/v/v).

    • Vortex the mixture briefly.

    • Add 50 µL of Ethyl Chloroformate (ECF) and immediately vortex for 30-60 seconds. The reaction is exothermic and proceeds rapidly.

  • Extraction:

    • Add 500 µL of chloroform to the vial to extract the derivatized analyte.

    • Vortex vigorously for 30 seconds to ensure efficient phase transfer.

    • Centrifuge for 2 minutes to separate the layers.

  • Sample Preparation for Injection:

    • Carefully transfer the lower organic (chloroform) layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for injection.

    • Inject 1 µL of the organic layer into the GC-MS.

ECF_Reaction Esterification of this compound with ECF reactant1 This compound C₁₁H₁₅NO₂ reagents + reactant1->reagents reactant2 Ethyl Chloroformate (ECF) C₂H₅OCOCl conditions Ethanol/Pyridine Room Temp. reactant2->conditions product1 Ethyl Ester Derivative C₁₃H₁₉NO₂ product2 By-products CO₂, HCl reagents->reactant2 conditions->product1 conditions->product2

Caption: Reaction of this compound with ECF.

Method Comparison and Selection

The choice of derivatization method depends on the specific analytical needs, sample matrix, and available resources. The following table summarizes the key characteristics of the two detailed protocols.

FeatureSilylation (MTBSTFA)Esterification (ECF)
Principle Forms a tert-butyldimethylsilyl (TBDMS) ester.Forms an ethyl ester.
Reaction Time 2-4 hours< 5 minutes
Sample Prep Requires complete drying of the sample.Can be performed directly in aqueous solution.
Reagent Sensitivity Highly sensitive to moisture.[3][6]Less sensitive to moisture.
Derivative Stability TBDMS derivatives are very stable.[3]Ethyl esters are very stable.
By-products Volatile and generally non-interfering.[1]CO₂ and HCl (neutralized by pyridine).
Advantages Robust, well-established, produces stable derivatives. Can derivatize other functional groups (e.g., -OH) if present.Extremely fast, simple, does not require a drying step, cost-effective.[8]
Disadvantages Time-consuming, requires strictly anhydrous conditions.Requires liquid-liquid extraction step. ECF is corrosive and toxic.
Best Suited For Applications requiring highest stability; analysis of multiple compound classes.High-throughput screening; samples that are difficult to dry completely.

Special Topic: Chiral Analysis

Standard derivatization of this compound only targets the carboxyl group, which is distant from the chiral center. This often results in poor or no separation of its enantiomers on common chiral GC columns.[14] For applications requiring chiral resolution, a more complex approach is necessary:

  • Demethylation: The N,N-dimethyl group can be demethylated to an N-methyl group using a reagent like ethyl chloroformate followed by acid hydrolysis.[14]

  • Derivatization: The resulting N-methyl-L-phenylalanine can then be derivatized using standard chiral derivatization protocols (e.g., esterification of the carboxyl group and acylation of the secondary amine with a chiral reagent) to form diastereomers that can be separated on a non-chiral column.[14]

This advanced technique is beyond the scope of a routine protocol but is a critical consideration for enantiomeric purity studies.

Conclusion

The successful GC analysis of this compound is critically dependent on proper derivatization. Both silylation with MTBSTFA and esterification with ethyl chloroformate are highly effective methods, each with distinct advantages. Silylation offers robust and stable derivatives but requires a time-consuming and moisture-sensitive protocol. Conversely, ECF derivatization provides a rapid and simple alternative that is ideal for high-throughput applications. By understanding the chemical principles and carefully following the detailed protocols provided, researchers can achieve reliable, reproducible, and accurate quantification of this compound in a variety of scientific and industrial settings.

References

  • Husek, P. (1998). Analysis of amino acids by gas chromatography–flame ionization detection and gas chromatography–mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 57-91. [Link]

  • Arbain, D., Langley, J., Picker, K., & Taylor, W. C. (1991). The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. Australian Journal of Chemistry, 44(6), 887-890. [Link]

  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2008). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 870(2), 222-232. [Link]

  • Zaggout, F. R., Gaskell, S. J., & Hajjaj, J. S. (2010). Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small PeptidesUsing Gas Chromatography-Mass Spectrometry. Asian Journal of Chemistry, 18(3), 1366. [Link]

  • Schilling, M. R., Khanjian, H. P., & Souza, L. A. C. (1996). Gas Chromatographic Analysis of Amino Acids as Ethyl Chloroformate Derivatives. Part 1, Composition of Proteins Associated with Art Objects and Monuments. Journal of the American Institute for Conservation, 35(1), 45-59. [Link]

  • Lee, Y., Lee, S., Lee, S. J., Kim, S., & Kim, J. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650. [Link]

  • Guo, K., & Li, L. (2009). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 19. [Link]

  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. [Link]

  • Dettmer, K., & Oefner, P. J. (2010). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. In The Handbook of Metabolic Phenotyping (pp. 59-83). Springer. [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Institutes of Health. [Link]

  • ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? [Link]

  • Buch, A., et al. (n.d.). abstract -MTBSTFA derivatization- Buch et al-final. Universities Space Research Association. [Link]

  • Jo, K., de la Cruz, M. J., & Lee, K. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(10), 1585. [Link]

  • ResearchGate. (2016). Derivatization of amino acids analyzed by GCMS? [Link]

  • Restek. (n.d.). GC Derivatization. Technical Guide. [Link]

  • Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Application Note. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Bio-protocol. [Link]

  • Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Simon, H. J., et al. (n.d.). Derivatization of Amino Acids in Human Plasma for Quantitation by Comprehensive Two Dimensional Gas Chromatography. ORBi. [Link]

  • Cataldi, T. R. I., et al. (2013). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar. [Link]

  • Geffroy-Rodier, C., et al. (n.d.). Extraterrestrial Material Analysis : Influence of the Acid Hydrolysis on the MTBSTFA Derivatization. Universities Space Research Association. [Link]

  • David, F., & Sandra, P. (2014). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

Sources

use of N,N-Dimethyl-L-phenylalanine in specific peptide sequences

The principles outlined above have direct applications in therapeutic research. For instance, in the context of Alzheimer's disease, the aggregation of amyloid-β (Aβ) plaques is a key pathological hallmark. Research has explored the use of peptides designed to interfere with this process. By incorporating methylated phenylalanine, researchers aimed to stabilize the peptide therapeutic itself. Preliminary results indicated that these modified peptides could bind strongly to amyloid-beta and significantly reduce the formation of Aβ fibrils, demonstrating the potential of this modification to create more effective peptide-based inhibitors. [5]

Conclusion

This compound is a powerful tool in the peptidomimetic chemist's toolkit. Its incorporation offers a rational strategy to enhance proteolytic resistance, improve membrane permeability, and enforce bioactive conformations. While its synthesis and purification require specialized considerations to manage steric hindrance and increased hydrophobicity, the protocols and insights detailed in this guide provide a robust framework for success. By understanding both the "why" and the "how," researchers can effectively leverage this modification to accelerate the development of next-generation peptide therapeutics.

References

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Retrieved from [Link]

  • Karki, R. (2022). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State University. Retrieved from [Link]

  • Horne, W. S., & Wiest, O. (2012). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. National Institutes of Health. Retrieved from [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. (2009). ResearchGate. Retrieved from [Link]

  • Blacker, J., et al. (n.d.). Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. Retrieved from [Link]

  • Zolfigol, M. A., et al. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. National Institutes of Health. Retrieved from [Link]

  • Tsuchida, Y., et al. (2020). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. National Institutes of Health. Retrieved from [Link]

  • Vo-Dinh, T. (n.d.). Synthesis of Macromolecules Containing Phenylalanine and Aliphatic Building Blocks. CORE. Retrieved from [Link]

  • Construction of building blocks for solid phase peptide synthesis.... (2019). ResearchGate. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). ResearchGate. Retrieved from [Link]

  • Miron, C., et al. (2021). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. National Institutes of Health. Retrieved from [Link]

  • Cmoch, P., et al. (2011). The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study. PubMed. Retrieved from [Link]

  • North, M., et al. (2017). The greening of peptide synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • Poggemann, H.-F., et al. (2022). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. (2023). Retrieved from [Link]

  • Elliott, J. M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

The Strategic Application of N,N-Dimethyl-L-phenylalanine in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Chirality and Functionality of N,N-Dimethyl-L-phenylalanine

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is often intrinsically linked to its efficacy and safety profile. Within the chemist's toolbox of chiral building blocks, amino acids and their derivatives stand out for their versatility and ready availability from the chiral pool. This compound, a derivative of the essential amino acid L-phenylalanine, represents a particularly strategic asset in the synthesis of complex pharmaceutical intermediates.

This technical guide eschews a rigid template to provide a focused, in-depth exploration of how this compound and its close analogue, N-methyl-L-phenylalanine, are leveraged in two critical areas of pharmaceutical synthesis: the enhancement of peptide-based therapeutics and the construction of complex natural product-based drug candidates. We will delve into the causality behind its selection in these contexts and provide detailed, field-proven protocols for its application.

I. Enhancing Peptide Therapeutics: The Role of N-Methylation

The therapeutic potential of peptides is often hampered by poor metabolic stability and low membrane permeability. A key strategy to overcome these limitations is the introduction of N-methyl groups onto the peptide backbone. N-methylation, particularly of aromatic residues like phenylalanine, imparts several advantageous properties.[1][2]

Causality of N-Methylation:

  • Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[1]

  • Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into its bioactive conformation, thereby enhancing its binding affinity to its target receptor.[2]

  • Increased Lipophilicity and Membrane Permeability: The addition of a methyl group increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1]

Fmoc-N-methyl-L-phenylalanine is a commercially available building block used in solid-phase peptide synthesis (SPPS) to incorporate these benefits.[1] For novel peptide discovery, the on-resin N-methylation of a phenylalanine residue is a powerful tool. A robust and widely used method for this is the Fukuyama amine synthesis.[3]

Protocol 1: On-Resin N-Methylation of a Phenylalanine Residue via Fukuyama Amine Synthesis

This protocol describes the N-methylation of a resin-bound peptide containing a phenylalanine residue that has a free secondary amine after the installation of a 2-nitrobenzenesulfonyl (o-NBS) protecting group.

Workflow Overview:

Fukuyama_Workflow Resin Peptide-Resin (Free Amine) Sulfonylation Sulfonylation (o-NBS-Cl, DMAP) Resin->Sulfonylation Step 1 Methylation Methylation (PPh3, MeOH, DIAD) Sulfonylation->Methylation Step 2 Deprotection o-NBS Deprotection (2-Mercaptoethanol, DBU) Methylation->Deprotection Step 3 Result N-Methylated Peptide-Resin Deprotection->Result

Caption: Fukuyama-Mitsunobu reaction workflow for on-resin N-methylation.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier Example
Peptide-bound resinSynthesis GradeN/A
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)≥98%Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)≥99%Sigma-Aldrich
N-Methyl-2-pyrrolidone (NMP)AnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Triphenylphosphine (PPh3)≥99%Sigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)94-97%Sigma-Aldrich
2-Mercaptoethanol≥99%Sigma-Aldrich
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Sigma-Aldrich

Experimental Procedure:

  • Resin Swelling: Swell the peptide-bound resin (1.0 eq.) in anhydrous NMP in a suitable solid-phase synthesis vessel.

  • Sulfonylation (5 minutes):

    • Prepare a solution of o-NBS-Cl (4.0 eq.) and DMAP (10.0 eq.) in anhydrous NMP.

    • Add the solution to the swollen resin and agitate for 5 minutes at room temperature.

    • Wash the resin thoroughly with NMP, followed by DCM, and then NMP again.

  • Methylation (Mitsunobu Conditions, 10 minutes):

    • Swell the o-NBS-protected peptide-resin in anhydrous THF.

    • Prepare a solution of triphenylphosphine (5.0 eq.) and methanol (10.0 eq.) in anhydrous THF. Add this solution to the resin.

    • Add diisopropyl azodicarboxylate (DIAD) (5.0 eq.) to the resin slurry and agitate for 10 minutes at room temperature.

    • Wash the resin with THF, DMF, and DCM.

  • o-NBS Deprotection (2 x 5 minutes):

    • Prepare a solution of 2-mercaptoethanol (10.0 eq.) and DBU (5.0 eq.) in NMP.

    • Add the solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat this step one more time.

    • Wash the resin thoroughly with NMP and DCM.

    • Dry the resin under vacuum. The resin now contains the N-methylated phenylalanine residue and is ready for the next coupling step in the peptide synthesis sequence.

II. A Chiral Building Block in the Total Synthesis of Complex Natural Products

N,N-Dimethylated amino acids also serve as crucial intermediates in the total synthesis of complex, biologically active natural products. A prime example is their use in the synthesis of cyclopeptide alkaloids like Paliurine E and Paliurine F. These molecules possess a challenging macrocyclic structure that includes an enamide functionality.[2][4][5]

In the synthesis of these complex targets, this compound (or its analogue N,N-Dimethyl-L-leucine in the case of Paliurine F) is incorporated into a linear peptide precursor.[5] This precursor is then subjected to a macrocyclization reaction. The dimethylated amino acid plays a critical role in the peptide coupling steps leading to this linear precursor.

Causality of Using N,N-Dimethyl Amino Acids in Complex Synthesis:

  • Stereochemical Integrity: As a chiral building block, it introduces a defined stereocenter into the molecule, which is essential for the final product's biological activity.

  • Peptide Coupling Efficiency: The synthesis of the linear peptide precursor requires efficient amide bond formation. The use of modern coupling reagents is crucial, especially when dealing with sterically hindered or N-methylated amino acids.

Protocol 2: Peptide Coupling to Incorporate N,N-Dimethylated Amino Acids in Solution Phase

This protocol is adapted from the synthetic work on Paliurine F and is a representative example of coupling an N,N-dimethylated amino acid to a peptide chain in solution phase, a key step in forming the linear precursor for macrocyclization.[5]

Reaction Scheme Overview:

Peptide_Coupling cluster_reactants Reactants Peptide Peptide-NH2 (e.g., Intermediate D in Paliurine F synthesis) Coupling Coupling Agents HATU, HOAt, DIPEA in DMF Peptide->Coupling AminoAcid N,N-Dimethyl-L-leucine (or this compound) AminoAcid->Coupling Product Coupled Peptide (e.g., Intermediate E) Coupling->Product

Caption: Solution-phase peptide coupling using HATU/HOAt.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier Example
Peptide with free N-terminusSynthesis GradeN/A
This compound≥99%Sigma-Aldrich
HATU≥98%Sigma-Aldrich
HOAt≥98%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Saturated aq. NaHCO3 solutionLab GradeFisher Scientific
BrineLab GradeFisher Scientific
Anhydrous MgSO4Lab GradeFisher Scientific

Experimental Procedure:

  • Reaction Setup:

    • To a solution of the peptide with a free N-terminus (1.0 eq.) in anhydrous DMF at room temperature, add this compound (1.2 eq.).

  • Addition of Coupling Reagents:

    • Add 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq.) to the mixture.

    • Add HATU (1.2 eq.) to the reaction vessel.

    • Finally, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled peptide intermediate.

Data Summary: Representative Yields

ApplicationKey ReactionReported YieldReference
Synthesis of Paliurine F PrecursorPeptide Coupling with HATU/HOAt57% (3 steps)[5]
Total Synthesis of (-)-Paliurine EOverall Synthesis11% (14 steps)[2]
N-methylation of N-o-NBS-phenylalanine esterFukuyama-Mitsunobu ReactionHigh Yield[3]

III. Conclusion and Future Outlook

This compound and its N-methylated congeners are not merely modified amino acids; they are strategic tools that empower medicinal chemists to overcome significant hurdles in drug development. Their application in peptide synthesis directly addresses the critical need for more drug-like properties in this important class of therapeutics.[1] Furthermore, their role as chiral synthons in the total synthesis of complex natural products demonstrates their value in constructing intricate molecular architectures with precise stereochemical control.[2][4]

The protocols detailed herein, from on-resin N-methylation to solution-phase coupling for complex fragments, represent robust and validated methodologies. As the demand for more sophisticated and potent therapeutics continues to grow, the strategic incorporation of this compound and its derivatives into synthetic routes will undoubtedly play an expanding role in the creation of next-generation pharmaceutical intermediates.

References

  • Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine.Google Search Result.
  • Total synthesis of the cyclopeptide alkaloid paliurine E. insights into macrocyclization by ene--enamide RCM. PubMed.[Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.Google Search Result.
  • Total synthesis of paliurine F. PubMed.[Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.Google Search Result.
  • Fukuyama Amine Synthesis. Chem-Station Int. Ed.[Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. acgpubs.org.[Link]

  • Total Synthesis of the Cyclopeptide Alkaloid Paliurine E. Insights into Macrocyclization by Ene−Enamide RCM. The Journal of Organic Chemistry - Figshare.[Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. ResearchGate.[Link]

  • Methods and protocols of modern solid phase peptide synthesis.Google Search Result.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications.[Link]

  • Synthesis of Paliurine F.Google Search Result.

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experimental setup for chiral resolution with N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Performance Chiral Resolution of Racemic Compounds Using N,N-Dimethyl-L-phenylalanine in Ligand-Exchange Chromatography

Audience: Researchers, scientists, and drug development professionals engaged in stereoisomer analysis and purification.

Abstract: The separation of enantiomers is a critical process in the pharmaceutical, chemical, and biological sciences. This document provides a comprehensive guide to the experimental setup for chiral resolution utilizing this compound as a chiral selector within a ligand-exchange chromatography framework. We delve into the mechanistic underpinnings of this technique, offer detailed, field-proven protocols for its implementation, and discuss key parameters influencing separation efficiency. This guide is designed to empower researchers to successfully resolve racemic mixtures of amino acids and related compounds.

Foundational Principles: Chiral Recognition via Ligand Exchange

The resolution of enantiomers, molecules that are non-superimposable mirror images of each other, presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment.[1] Chiral resolution is the process of separating these racemic mixtures into their individual enantiomers.[1] One of the most elegant and effective strategies for this is Chiral Ligand-Exchange Chromatography (CLEC).

CLEC operates on the principle of forming transient, diastereomeric ternary complexes. These complexes consist of a central metal ion (typically Cu(II)), a chiral ligand (the selector), and the enantiomers of the analyte. The differing stabilities of these diastereomeric complexes lead to differential retention on a stationary phase, enabling their separation.

This compound serves as an exceptionally effective chiral selector in this context. Its structure provides a robust framework for coordinating with the metal ion, while its inherent chirality creates the necessary stereoselective environment for discriminating between the analyte's enantiomers.[2][3] The formation of pseudo-homochiral and pseudo-heterochiral complexes, which are thermodynamically and kinetically controlled, is fundamental to the chromatographic separation.[2]

Mechanism of Chiral Discrimination

The core of the separation lies in the formation of mixed-ligand copper(II) complexes. The this compound, along with the analyte enantiomers, act as bidentate ligands, coordinating with the Cu(II) ion. This results in two possible diastereomeric ternary complexes:

  • [Cu(this compound)(L-analyte)]

  • [Cu(this compound)(D-analyte)]

The different spatial arrangements of the substituents on the chiral centers of the selector and the analyte enantiomers lead to variations in the stability of these complexes. One diastereomeric complex will be thermodynamically more stable than the other, resulting in a longer interaction time with the stationary phase and, consequently, a different retention time.

G cluster_0 Mobile Phase cluster_2 Chromatographic Separation Selector N,N-Dimethyl- L-phenylalanine (Chiral Selector) Complex_L [Cu(II)-(Selector)-(L-Analyte)] (Complex 1) Selector->Complex_L Complex_D [Cu(II)-(Selector)-(D-Analyte)] (Complex 2) Selector->Complex_D Cu_ion Cu(II) ion Cu_ion->Complex_L Cu_ion->Complex_D Racemate Racemic Analyte (D- and L-enantiomers) Racemate->Complex_L L-enantiomer Racemate->Complex_D D-enantiomer Column Achiral Stationary Phase (e.g., C18) Complex_L->Column Different Stability & Interaction Complex_D->Column Separated Separated Enantiomers Column->Separated Differential Retention

Figure 1: Mechanism of chiral recognition in CLEC using this compound.

Experimental Protocol: Chiral Resolution of DL-Methionine

This protocol details the separation of DL-methionine enantiomers as a representative example. The principles can be adapted for other racemic amino acids.[3] This method utilizes a standard reversed-phase HPLC system with a chiral mobile phase additive.

Materials and Equipment
Reagents & Consumables Equipment
This compound (≥99%)High-Performance Liquid Chromatography (HPLC) system
Copper(II) Acetate MonohydrateUV-Vis Detector
DL-MethionineStandard reversed-phase C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm)
HPLC-grade MethanolAnalytical Balance
HPLC-grade WaterpH Meter
Syringe filters (0.45 µm)Volumetric flasks and pipettes
Detailed Step-by-Step Methodology

Step 1: Mobile Phase Preparation (Chiral Additive Eluent)

  • Accurately weigh approximately 0.386 g of this compound (to achieve a final concentration of 2.0 mM).

  • Accurately weigh approximately 0.200 g of Copper(II) Acetate Monohydrate (to achieve a final concentration of 1.0 mM).

  • Dissolve both reagents in 1000 mL of HPLC-grade water in a volumetric flask.

  • Adjust the pH of the solution to 5.5-6.0 using a dilute acid or base if necessary. The pH must be high enough to allow for complexation with Cu(II).[2]

  • For more hydrophobic amino acids, a mobile phase containing water and methanol can be used to decrease retention times while preserving enantioseparation.[2] For this example, we will start with an aqueous mobile phase.

  • Filter the mobile phase through a 0.45 µm filter and degas thoroughly before use.

Step 2: Standard and Sample Preparation

  • Racemic Standard (1 mg/mL): Accurately weigh 10 mg of DL-Methionine and dissolve it in 10 mL of the prepared mobile phase.

  • Sample Preparation: Dissolve the sample containing the racemic mixture in the mobile phase to a concentration within the linear range of the detector (a starting concentration of 1 mg/mL is recommended).

  • Filter all samples through a 0.45 µm syringe filter before injection.

Step 3: Chromatographic System Setup and Equilibration

  • Install the achiral C8 or C18 column on the HPLC system.

  • Set the column temperature. Temperature can influence selectivity; a starting point of 25°C is recommended.[3]

  • Purge the pump with the prepared chiral mobile phase.

  • Equilibrate the column by running the mobile phase through it at a constant flow rate (e.g., 1.0 mL/min) for at least 30-60 minutes, or until a stable baseline is achieved.

Step 4: Injection and Data Acquisition

  • Set the UV detector wavelength. For underivatized amino acids, detection can be performed at a low UV wavelength, such as 210 nm.

  • Inject a standard volume (e.g., 10 µL) of the prepared racemic standard solution.

  • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Subsequently, inject the prepared samples.

Experimental Workflow Diagram

G A 1. Mobile Phase Preparation (Water, Cu(II) Acetate, N,N-Dimethyl-L-Phe) C 3. System Equilibration (Pump chiral eluent through C18 column) A->C B 2. Sample Preparation (Dissolve racemate in mobile phase) D 4. Injection (Inject 10 µL of sample) B->D C->D E 5. Chromatographic Separation (Isocratic elution) D->E F 6. UV Detection (Monitor at 210 nm) E->F G 7. Data Analysis (Calculate Resolution, k', α) F->G

Figure 2: General experimental workflow for chiral separation using CLEC.

Data Interpretation and Performance Metrics

Successful chiral resolution is quantified by several key chromatographic parameters. For a model separation of DL-amino acids using a mobile phase of 1 mM Cu(CH₃COO)₂ and 2 mM this compound in water, the following are representative values.

Parameter Symbol Formula Typical Value Interpretation
Retention Factor (D-Enantiomer) k'D(tR,D - t0) / t02.62Indicates how strongly the D-enantiomer is retained.
Retention Factor (L-Enantiomer) k'L(tR,L - t0) / t02.88Indicates how strongly the L-enantiomer is retained.
Separation Factor αk'L / k'D1.10Measures the relative retention of the two enantiomers. A value > 1 indicates separation.
Resolution Rs2(tR,L - tR,D) / (wL + wD)> 1.5Quantifies the degree of separation. Rs ≥ 1.5 indicates baseline resolution.

tR = retention time, t0 = void time, w = peak width at base. Data adapted from reference[2] for DL-valine as a representative example.

Optimization of Separation

To achieve optimal resolution, several experimental parameters can be adjusted:

  • pH of the Mobile Phase: The pH is critical as it affects the chelation of the amino acids with the copper ion. A pH range of 5.0 to 6.5 is generally effective.[2]

  • Concentration of Chiral Additive and Metal Ion: The ratio of this compound to Cu(II) is typically 2:1. Varying the absolute concentrations can impact retention and resolution.

  • Organic Modifier: For analytes with high hydrophobicity, adding an organic modifier like methanol to the aqueous mobile phase can reduce retention times.[2][4]

  • Temperature: Changing the column temperature affects the thermodynamics of the complex formation. Van't Hoff plots can be used to understand if the separation is enthalpy or entropy-controlled.[3][4] Generally, lower temperatures can improve resolution.

Conclusion

The use of this compound as a chiral mobile phase additive in ligand-exchange chromatography offers a robust, cost-effective, and versatile method for the resolution of racemic amino acids and other chiral compounds capable of forming coordination complexes. This technique avoids the need for expensive chiral stationary phases by leveraging the formation of transient diastereomeric complexes in the mobile phase. By carefully optimizing key experimental parameters, researchers can achieve excellent enantioselectivity and baseline resolution, making this a valuable tool in both analytical and preparative-scale chiral separations.

References

  • Peralta, C. M., et al. (2002). Chiral Ligand Exchange Chromatography: Separation of Enantiomeric Mixtures of Underivatized a-Amino Acids under UV Detection. Journal of the Brazilian Chemical Society, 13(5), 658-663. Retrieved from [Link]

  • Dimitrova, P., & Bart, H. J. (2010). Non-ionic surfactant modified ligand exchange chromatography using copper (II) complex of this compound as the chiral additive for enantioselective amino acids separation. Analytica Chimica Acta, 663(1), 109-116. Retrieved from [Link]

  • Fanali, S., et al. (1998). Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. Journal of Chromatography A, 800(1), 89-97. Retrieved from [Link]

  • Li, Y., et al. (2015). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. Journal of the Iranian Chemical Society, 12, 1447-1454. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. Retrieved from [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amino acids and derivatives by CE. Retrieved from [Link]

  • CSIRO Publishing. (n.d.). The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C.. Retrieved from [Link]

  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • PubMed. (2014). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. Retrieved from [Link]

  • PubMed. (2008). Preparation and characterization of poly(l-phenylalanine) chiral stationary phases with varying peptide length. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Erratum to: Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. Retrieved from [Link]

  • ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Retrieved from [Link]

  • PubMed. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Retrieved from [Link]

  • SZTE Publicatio Repozitórium. (n.d.). Enantioselective high-performance liquid chromatographic separation of fluorinated ß. Retrieved from [Link]

  • LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Detection of D‐ and L‐Phenylalanine Using Optically Active Polyaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Retrieved from [Link]

  • Maynooth University Research Archive Library. (n.d.). Enantioselective Detection of D- and L-Phenylalanine Using Optically Active Polyaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Transport of D,L-Phenylalanine and D,L-Phenylglycine through a Bulk Liquid Membrane Containing Cinchona Alkaloid Derivatives as Chiral Selectors. Retrieved from [Link]

  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in N,N-Dimethyl-L-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of N,N-Dimethyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to help you achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most common reasons?

Low yield is the most frequent issue and typically stems from one of three areas: incomplete reaction, formation of side products, or inefficient product isolation. The most common synthetic route, a reductive amination using formaldehyde and a reducing agent, must be carefully controlled. Key factors include reagent stoichiometry, reaction pH, and temperature. For a deeper dive, please refer to our Troubleshooting Guide for Low Conversion .

Q2: I'm observing a significant amount of mono-methylated byproduct (N-Methyl-L-phenylalanine). How can I promote the dimethylation?

The formation of the mono-methylated intermediate is a standard part of the mechanism.[1][2][3] To drive the reaction to completion, ensure you are using a sufficient excess of both formaldehyde and the reducing agent. The Eschweiler-Clarke reaction, which uses an excess of both formaldehyde and formic acid, is specifically designed to produce the exhaustive methylation of primary amines to the tertiary amine stage.[2][3][4]

Q3: The reaction seems to stop at the tertiary amine, but I'm worried about over-methylation. Can a quaternary ammonium salt form?

One of the significant advantages of reductive amination methods like the Eschweiler-Clarke reaction is that they do not produce quaternary ammonium salts.[2][3][5] The mechanism requires the formation of an iminium ion, which is impossible for a tertiary amine to form with formaldehyde.[3] This makes the reaction self-limiting at the desired tertiary amine stage.

Q4: Is there a risk of racemization of the L-phenylalanine chiral center during the synthesis?

Under the typical conditions for the Eschweiler-Clarke reaction or reductive aminations using mild borohydride reagents, chiral amines generally do not racemize.[3] However, exposure to harsh acidic or basic conditions for prolonged periods could potentially compromise stereochemical purity.

Q5: What is the best way to monitor the reaction's progress?

Thin-layer chromatography (TLC) is an effective method. You can spot the starting material (L-phenylalanine), and the reaction mixture over time. The product, this compound, is more nonpolar than the starting amino acid. A developing system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be used. Staining with ninhydrin is also useful, as the starting material and mono-methylated intermediate will stain (usually yellow or purple), while the final tertiary amine product will not.

In-Depth Troubleshooting Guides

Guide 1: Low Conversion of L-Phenylalanine

Low conversion is often a result of suboptimal reaction conditions or reagent issues. Let's break down the critical parameters.

  • Problem: Incorrect Stoichiometry

    • Causality: The reaction consumes two equivalents of formaldehyde and two equivalents of hydride (from the reducing agent) per mole of L-phenylalanine to achieve dimethylation. An insufficient amount of either will result in a mixture of starting material, mono-methylated, and di-methylated products.

    • Solution: For the Eschweiler-Clarke reaction, use a significant excess of both formaldehyde (typically as a 37% aqueous solution) and formic acid.[3][4] For other reductive aminations, use at least 2.5-3.0 equivalents of formaldehyde and 2.2-2.5 equivalents of the hydride reagent (e.g., NaBH₃CN).

  • Problem: Suboptimal pH

    • Causality: The first step of reductive amination is the formation of an imine or iminium ion, which is catalyzed by mild acid (pH 4-6).[6] If the pH is too high (alkaline), the imine forms too slowly. If the pH is too low (strongly acidic), the starting amine is fully protonated and becomes non-nucleophilic, halting the reaction.[6] Furthermore, some reducing agents like NaBH₄ are unstable at low pH, while others like NaBH₃CN are most effective in a mildly acidic environment.[6][7]

    • Solution: When using reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), maintain the reaction pH between 5 and 7.[8] This can be achieved by adding a small amount of acetic acid.[8] The Eschweiler-Clarke reaction is self-regulating as it is conducted in excess formic acid.

  • Problem: Reagent Quality

    • Causality: Aqueous formaldehyde solutions can polymerize over time to form paraformaldehyde, reducing the concentration of active monomeric formaldehyde. Reducing agents, particularly borohydrides, can degrade upon exposure to moisture.

    • Solution: Use fresh, high-quality reagents. If you suspect polymerization of your formaldehyde solution, it can sometimes be gently warmed to depolymerize it before use. Store all reducing agents in a desiccator.

Guide 2: Formation of Key Impurities

Even with good conversion, the presence of impurities can dramatically lower the isolated yield.

  • Problem: Persistent N-Methyl-L-phenylalanine

    • Causality: As discussed, this is an intermediate. Its persistence indicates the reaction has not gone to completion. This can be due to insufficient reagents, non-optimal temperature, or insufficient reaction time.

    • Solution: Increase the excess of formaldehyde and reducing agent. For the Eschweiler-Clarke reaction, ensure the temperature is maintained (typically 80-100°C) until CO₂ evolution ceases, which signals the completion of the reduction steps.[2][4]

  • Problem: Unknown Side Products

    • Causality: Formaldehyde can participate in other reactions. For instance, in the presence of ammonia or primary amines, it can be involved in the formation of complex heterocyclic structures under certain conditions.[9] While less common in standard reductive aminations, it highlights the need for controlled conditions.

    • Solution: Adhere closely to established protocols. Ensure the reaction vessel is clean and free of contaminants. Characterize significant byproducts using techniques like Mass Spectrometry or NMR to diagnose the issue.

Guide 3: Product Isolation and Purification Issues

The physical properties of this compound can present purification challenges.

  • Problem: Difficulty isolating the product from the aqueous reaction mixture.

    • Causality: The product is a zwitterionic amino acid, giving it high water solubility, especially at neutral pH. Its melting point is high (225-227 °C), indicating strong intermolecular forces.[10][11]

    • Solution:

      • Acid-Base Workup: After the reaction, basify the aqueous phase to a pH of ~9-10 with a base like NaOH or K₂CO₃. This deprotonates the carboxylic acid, but the amine remains neutral, which can sometimes facilitate extraction into an organic solvent like dichloromethane (DCM) or ethyl acetate.[2]

      • Solvent Evaporation & Recrystallization: The most common method is to remove all volatile components (water, excess formic acid, etc.) under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization. A common solvent system for this is ethanol/water or isopropanol.

  • Problem: Product oils out during crystallization.

    • Causality: The product may be impure, leading to a melting point depression and difficulty in forming a crystal lattice. The presence of residual salts can also interfere.

    • Solution: First, try to triturate the oil with a non-polar solvent like diethyl ether or hexanes to see if it solidifies. If it remains an oil, consider purifying a small sample via column chromatography (using a silica gel column with a mobile phase like DCM/Methanol with a trace of acetic acid) to obtain a pure seed crystal, which can then be used to induce crystallization in the bulk material.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow start Low Yield of This compound check_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete_rxn Problem: Incomplete Reaction (Starting Material Present) check_reaction->incomplete_rxn High SM side_products Problem: Side Products (Mono-methylated, Unknowns) check_reaction->side_products Impurities isolation_issue Problem: Poor Isolation (Product lost in workup) check_reaction->isolation_issue Clean reaction, low recovery solution_stoich Solution: - Increase excess Formaldehyde - Increase excess Reducing Agent incomplete_rxn->solution_stoich solution_ph Solution: - Adjust pH to 5-7 (Borohydrides) - Ensure sufficient Formic Acid (Eschweiler-Clarke) incomplete_rxn->solution_ph solution_time_temp Solution: - Increase reaction time - Increase temperature (80-100°C for E-C) incomplete_rxn->solution_time_temp solution_drive_rxn Solution: - Drive reaction to completion (see Incomplete Reaction solutions) side_products->solution_drive_rxn solution_workup Solution: - Optimize workup pH - Use Ion-Exchange Chromatography isolation_issue->solution_workup solution_purify Solution: - Recrystallize from different solvents - Purify via Chromatography isolation_issue->solution_purify

Caption: A troubleshooting decision tree for low yield synthesis.

Optimized Experimental Protocol: Eschweiler-Clarke Synthesis

This protocol is a robust and widely used method for the N,N-dimethylation of primary amines.[1][3][4] It avoids the use of metal hydrides and is self-limiting, preventing quaternization.[3]

Reaction Mechanism Overview

Eschweiler_Clarke cluster_step1 Step 1: First Methylation cluster_step2 Step 2: Second Methylation Phe_NH2 L-Phenylalanine (Primary Amine) Iminium1 Iminium Ion Phe_NH2->Iminium1 + CH₂O, -H₂O CH2O1 Formaldehyde Phe_NHMe N-Methyl-L-phenylalanine (Secondary Amine) Iminium1->Phe_NHMe + HCOOH CO2_1 CO₂ HCOOH1 Formic Acid (Hydride Source) HCOOH1->Iminium1 CH2O2 Formaldehyde Iminium2 Iminium Ion Phe_NHMe->Iminium2 + CH₂O, -H₂O Phe_NMe2 This compound (Tertiary Amine) Iminium2->Phe_NMe2 + HCOOH CO2_2 CO₂ HCOOH2 Formic Acid HCOOH2->Iminium2

Caption: Mechanism of the Eschweiler-Clarke reaction.

Materials
ReagentMolar Eq.Notes
L-Phenylalanine1.0Starting Material
Formaldehyde (37% aq. soln.)~5.0Both reagent and solvent component
Formic Acid (90-98%)~5.0Reagent and solvent
Hydrochloric Acid (1M)-For workup
Sodium Hydroxide (2M)-For workup
Ethanol / Water-For recrystallization
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add L-phenylalanine (1.0 eq).

  • Reagent Addition: Add 90% formic acid (5.0 eq) followed by 37% aqueous formaldehyde (5.0 eq).[12]

  • Heating: Heat the mixture in an oil bath to 90-100°C. Vigorous evolution of carbon dioxide should be observed.[2][3] Maintain this temperature for 2-4 hours, or until the gas evolution ceases. The reaction can be monitored by TLC.

  • Cooling and Quenching: Remove the flask from the heat and allow it to cool to room temperature.

  • Workup:

    • Carefully add 1M HCl to the reaction mixture to neutralize any remaining base-reactive species.

    • Concentrate the mixture under reduced pressure to remove the excess formic acid, water, and formaldehyde. This will likely result in a thick oil or a semi-solid.

    • Redissolve the residue in a minimum amount of water.

  • Purification:

    • Adjust the pH of the aqueous solution to the isoelectric point of this compound (approx. pH 6) to precipitate the product. Alternatively, bring to pH 9-10 before extraction.

    • For recrystallization, dissolve the crude product in a minimal amount of hot ethanol or water, then slowly add the anti-solvent (water or ethanol, respectively) until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold water, followed by a cold non-polar solvent like diethyl ether, and dry under vacuum.

  • Characterization: Confirm the product's identity and purity via NMR, Mass Spectrometry, and melting point analysis (Lit. mp 225-227 °C).[10][11]

References

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Retrieved from [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. (n.d.). Interchim. Retrieved from [Link]

  • Gao, W., et al. (2023).
  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 3975.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. (n.d.). Retrieved from [Link]

  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 47, 377-386.
  • An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). Chemdad. Retrieved from [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. (n.d.). Google Patents.
  • Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (2022, May 7). YouTube. Retrieved from [Link]

  • Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... (n.d.). ResearchGate. Retrieved from [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. (2015). CHIMIA, 69(6), 339-342.
  • Synthesis of L-phenylalanine. (n.d.). PrepChem.com. Retrieved from [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Aspartame. (n.d.). In Wikipedia. Retrieved from [Link]

  • Method for the purification of N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester. (2004). SciSpace. Retrieved from [Link]

  • Purification of L-phenylalanine. (n.d.). Google Patents.
  • Hidalgo, F. J., et al. (2014). Ammonia and formaldehyde participate in the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in addition to creati(ni)ne and phenylacetaldehyde. Food Chemistry, 151, 443-450.

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N,N-Dimethyl-L-phenylalanine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for N,N-Dimethyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, we provide in-depth answers to common questions, troubleshooting guides for experimental challenges, and detailed protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound powder?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Incompatible materials such as strong oxidizing agents, strong acids, and strong bases should be stored separately to prevent any potential reactions.[2]

Q2: I've noticed some clumping in my powdered this compound. Is it still usable?

A2: Clumping can indicate moisture absorption. While the compound may still be largely intact, the presence of water can accelerate degradation, especially if the temperature fluctuates. It is advisable to perform a purity check using a validated analytical method, such as HPLC, before use. To prevent clumping, ensure the container is always tightly sealed and consider storing it in a desiccator.

Q3: How should I prepare stock solutions of this compound for my experiments?

A3: this compound is freely soluble in water.[3] For aqueous stock solutions, use purified water (e.g., Milli-Q® or equivalent). If using organic solvents, ensure they are of high purity and dry, as residual impurities or water can initiate degradation. For long-term storage of solutions, it is recommended to prepare aliquots and store them at -20°C or below to minimize degradation. For N-acetyl-L-phenylalanine, a related compound, it is not recommended to store aqueous solutions for more than one day.[4]

Stability and Degradation Troubleshooting

This section addresses common issues encountered during experiments that may be related to the instability of this compound.

Q4: My experimental results are inconsistent. Could degradation of this compound be the cause?

A4: Inconsistent results are a common indicator of compound instability. This compound, like many organic molecules, is susceptible to degradation under various conditions. The primary factors that can influence its stability in solution are pH, temperature, light, and the presence of oxidizing agents.[1][5][6] It is crucial to control these parameters in your experiments.

Q5: I suspect my this compound has degraded. What are the likely degradation pathways?

A5: While specific forced degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on its chemical structure, which contains a tertiary amine and a carboxylic acid attached to a benzyl group. The primary degradation pathways to consider are:

  • Oxidative Degradation: Tertiary amines are susceptible to oxidation, which can lead to the formation of an N-oxide.[7] This is a common degradation pathway for pharmaceuticals containing tertiary amine moieties.[1]

  • Acidic/Basic Hydrolysis: While the N,N-dimethylamino group itself is not an amide, extreme pH conditions, especially when combined with heat, can potentially lead to complex degradation reactions.[1][8]

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation, often through radical-mediated pathways.[9] Exposure to UV or even ambient light over extended periods could lead to the formation of impurities.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) and deamination (loss of the dimethylamino group) are plausible degradation pathways for amino acids.[9] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Below is a diagram illustrating the potential degradation pathways.

G main This compound N_oxide N-Oxide main->N_oxide Oxidation (e.g., H₂O₂) decarboxylation Decarboxylation Product main->decarboxylation Heat deamination Deamination Product main->deamination Heat/Extreme pH photodegradation Photodegradation Products main->photodegradation UV/Light

Caption: Potential degradation pathways of this compound.

Q6: My HPLC analysis shows extra peaks that were not present in the standard. How can I identify if these are degradation products?

A6: The appearance of new peaks in your chromatogram is a strong indication of degradation or the presence of impurities. To confirm if these are degradation products, you should perform a forced degradation study. This involves intentionally subjecting your this compound sample to stress conditions (acid, base, oxidation, heat, and light) and analyzing the resulting samples by a stability-indicating HPLC method.[5][6] If the new peaks in your experimental sample match the retention times of the peaks generated during the forced degradation study, it is highly likely they are degradation products. For structural elucidation of these unknown peaks, techniques like LC-MS are invaluable.[10]

Technical Guide: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying this compound and ensuring that its peak is well-resolved from any potential impurities and degradation products.[11][12][13]

Recommended HPLC Parameters
ParameterRecommendationRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 5-95% B over 20 minutesA gradient elution is recommended to ensure the separation of the main peak from any potential, more or less polar, degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nm and/or Fluorescence (Excitation: 215 nm, Emission: 283 nm)The phenyl group provides UV absorbance. Fluorescence detection offers higher sensitivity and selectivity for aromatic amino acids.[14]
Injection Volume 10 µLA typical injection volume; can be optimized based on sample concentration.
Protocol for Forced Degradation Study

The goal of a forced degradation study is to generate a target degradation of 5-20% of the active pharmaceutical ingredient (API).[6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.

  • Thermal Degradation: Store the solid powder in an oven at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution and solid powder to UV light (e.g., 254 nm) and visible light for an extended period, as recommended by ICH Q1B guidelines.

3. Sample Analysis:

  • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze all stressed samples, along with a non-stressed control sample, using the developed HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify the degradation peaks and calculate the percentage of degradation.

  • Ensure that the main peak of this compound is well-separated from all degradation peaks (resolution > 2).

The following diagram outlines the workflow for a forced degradation study.

G cluster_stress Stress Conditions Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Analysis (Peak Purity, % Degradation, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study.

HPLC Troubleshooting Guide

IssuePossible CauseSuggested Solution
Peak Tailing Secondary interactions with residual silanols on the column.Use a base-deactivated column or add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate.
Peak Fronting Sample overload.Reduce the injection volume or dilute the sample.
Drifting Retention Times Inadequate column equilibration; changes in mobile phase composition; temperature fluctuations.Equilibrate the column with at least 10-20 column volumes of the initial mobile phase. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature.[4][15]
Ghost Peaks Contamination in the mobile phase, injector, or sample. Late eluting peaks from a previous injection.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column with a strong solvent. Ensure your gradient has a sufficient final hold time to elute all components.[16]
Poor Resolution Inappropriate mobile phase or gradient.Optimize the mobile phase composition and gradient slope. A shallower gradient can improve the separation of closely eluting peaks.

This technical support center provides a foundational understanding of the stability and degradation of this compound. For further in-depth investigation, it is recommended to consult the referenced literature.

References

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025). MicroSolv. [Link]

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  • A tertiary amine reacts with hydrogen peroxide to form a tertiary... (n.d.). Study Prep in Pearson+. [Link]

  • Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. (1998). PubMed. [Link]

  • Hydrogen peroxide oxidation of tertiary amines. (n.d.). Semantic Scholar. [Link]

  • N,N-DIMETHYLBENZYLAMINE. (n.d.). Ataman Kimya. [Link]

  • Amide acetal hydrolysis. 2-Aryl-2-(N,N-dimethylamino)-1,3-dioxolanes. Rapid and reversible ring opening in neutral and basic solutions. Rate-determining decomposition of hydrogen ortho esters in acidic solutions. (1982). The Journal of Organic Chemistry - ACS Publications. [Link]

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  • Amine Oxidase reactions. (n.d.). PubChem. [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (n.d.). DTIC. [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. [Link]

  • Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment. (2019). NIH. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkat USA. [Link]

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

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  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. [Link]

  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. (n.d.). Pearson. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. (n.d.). Pearson. [Link]

  • n,n-dimethylbenzylamine (bdma) unique contribution to thermal insulation materials in nuclear energy facilities: the principle of safety first. (2024). BDMAEE. [Link]

  • Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. (2024). PubMed. [Link]

  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. (2019). NIH. [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2018). ResearchGate. [Link])

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Technical Support Center: Chiral Chromatography of N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving challenges in the chiral chromatography of N,N-Dimethyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop, optimize, or troubleshoot their chiral separation methods for this and similar N-methylated amino acid derivatives. Here, we will delve into the mechanistic underpinnings of chiral separation and provide practical, field-proven solutions to common issues.

Troubleshooting Guide: Improving Resolution

Poor resolution is a frequent hurdle in chiral chromatography. The following section is structured to help you diagnose and resolve these issues systematically.

Issue 1: Co-elution or Poor Resolution (Rs < 1.5)

Root Cause Analysis: Inadequate resolution between the enantiomers of this compound stems from insufficient differential interaction with the chiral stationary phase (CSP). The goal is to enhance the stability difference between the transient diastereomeric complexes formed between the enantiomers and the CSP.[1]

Solutions:

1. Re-evaluate Your Chiral Stationary Phase (CSP):

  • Expertise & Experience: The selection of the CSP is the most critical factor in chiral separations. For N-blocked amino acids like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.[2][3][4] Polysaccharide phases (e.g., cellulose or amylose derivatives) offer a wide range of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance. Macrocyclic glycopeptides (e.g., teicoplanin-based phases) are particularly effective for polar and ionic compounds and are compatible with a broader range of aqueous mobile phases.[3]

  • Protocol: If you are using a CSP that is not providing adequate resolution, consider screening other types. For instance, if a cellulose-based column is failing, an amylose-based or a teicoplanin-based column might offer the complementary selectivity needed.[2]

2. Optimize the Mobile Phase Composition:

  • Expertise & Experience: The mobile phase composition dictates the strength of the interactions between the analyte and the CSP. For normal-phase chromatography, the ratio of a non-polar solvent (e.g., hexane) to a polar modifier (e.g., isopropanol or ethanol) is key.[5] The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Reducing the modifier concentration generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Protocol:

    • Start with a mobile phase of 90:10 (v/v) n-hexane/isopropanol.

    • If resolution is poor, decrease the isopropanol content in small increments (e.g., to 95:5, then 98:2).

    • Conversely, if retention times are excessively long, increase the isopropanol concentration.

    • Record the resolution (Rs), selectivity (α), and retention factor (k) for each condition to determine the optimal mobile phase.

3. Incorporate Mobile Phase Additives:

  • Expertise & Experience: Acidic or basic additives can significantly influence peak shape and selectivity, especially for compounds with ionizable groups. For this compound, which has a carboxylic acid group, a small amount of an acidic modifier like trifluoroacetic acid (TFA) in reversed-phase or polar organic modes can suppress the ionization of the carboxyl group, reducing peak tailing and potentially improving chiral recognition.[6] In normal-phase, a basic additive like diethylamine (DEA) can interact with residual acidic silanols on the silica surface, improving peak shape.

  • Protocol:

    • For reversed-phase or polar organic modes, add 0.1% TFA to the mobile phase.

    • For normal-phase mode, add 0.1% DEA to the alcohol modifier.

    • Compare the chromatograms with and without the additive, evaluating resolution and peak symmetry.

4. Adjust the Column Temperature:

  • Expertise & Experience: Temperature affects the thermodynamics of the chiral recognition process.[7] Lowering the temperature often enhances resolution because the interactions between the analyte and the CSP become more stable, exaggerating the energy difference between the two diastereomeric complexes.[8][9] However, this comes at the cost of longer run times and higher backpressure. A van't Hoff plot (ln(α) vs. 1/T) can be used to understand the thermodynamic properties of the separation.[7][10]

  • Protocol:

    • Set the column temperature to 25°C as a starting point.

    • If resolution is insufficient, decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C).

    • Monitor the resolution and backpressure at each temperature to find a suitable compromise.

Issue 2: Peak Tailing or Asymmetry

Root Cause Analysis: Peak tailing is often caused by secondary, non-ideal interactions between the analyte and the stationary phase, or by column overload.[1] These interactions can include strong adsorption to active sites on the silica support or interactions with contaminants on the column.

Solutions:

1. Reduce Sample Overload:

  • Expertise & Experience: Injecting too much sample can saturate the chiral stationary phase, leading to a loss of efficiency and peak asymmetry.[1]

  • Protocol:

    • Dilute your sample by a factor of 10 and re-inject.

    • If peak shape improves, your original sample was likely too concentrated. Determine the optimal sample concentration that does not compromise peak shape.

2. Check for Column Contamination:

  • Expertise & Experience: Strongly retained impurities from previous injections can accumulate on the column, creating active sites that cause peak tailing.

  • Protocol:

    • Flush the column with a strong solvent (e.g., 100% isopropanol for normal-phase, or 100% acetonitrile for reversed-phase) for an extended period.

    • If the problem persists, consider trimming the first few millimeters of the column from the inlet side to remove accumulated contaminants.[9]

3. Use Mobile Phase Additives:

  • Expertise & Experience: As mentioned previously, additives can mask active sites. DEA in normal-phase chromatography is particularly effective at minimizing interactions with acidic silanols.

  • Protocol: If not already in use, add 0.1% DEA to your mobile phase in normal-phase separations.

Issue 3: Inconsistent Retention Times

Root Cause Analysis: Drifting retention times are indicative of an unstable chromatographic system. This can be due to insufficient column equilibration, a leak in the system, or changes in the mobile phase composition.[1]

Solutions:

1. Ensure Proper Column Equilibration:

  • Expertise & Experience: Chiral stationary phases, particularly in normal-phase mode, can take a long time to equilibrate with the mobile phase. Insufficient equilibration will lead to wandering retention times.

  • Protocol:

    • Before starting a sequence of injections, flush the column with the mobile phase for at least 30-60 minutes.

    • Make several blank injections (mobile phase only) until the baseline is stable and retention times of any system peaks are consistent.

2. Check for Leaks:

  • Expertise & Experience: A small leak in the HPLC system can cause fluctuations in the mobile phase flow rate, leading to inconsistent retention times.

  • Protocol:

    • Systematically check all fittings and connections from the solvent reservoir to the detector for any signs of leakage.

    • Perform a system pressure test if your HPLC system has this function.

3. Premix the Mobile Phase:

  • Expertise & Experience: If you are using an on-line mixer for your mobile phase, slight inaccuracies in the mixing proportions can lead to retention time variability.

  • Protocol:

    • Premix your mobile phase manually in a solvent reservoir and run the system in isocratic mode.

    • If retention times stabilize, the issue may be with your system's pump or proportioning valve.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing poor resolution in your chiral separation of this compound.

G start Start: Poor Resolution (Rs < 1.5) csp Is the CSP appropriate? (e.g., Polysaccharide, Macrocyclic Glycopeptide) start->csp mobile_phase Optimize Mobile Phase (Adjust % Modifier) csp->mobile_phase Yes reassess Re-evaluate Method csp->reassess No additives Incorporate Additives (e.g., 0.1% TFA or DEA) mobile_phase->additives temperature Adjust Temperature (Typically lower for better Rs) additives->temperature peak_shape Assess Peak Shape temperature->peak_shape tailing Peak Tailing? peak_shape->tailing Poor end Resolution Achieved peak_shape->end Good overload Reduce Sample Concentration tailing->overload flush Flush/Trim Column overload->flush flush->peak_shape

Caption: A systematic workflow for troubleshooting poor resolution.

Frequently Asked Questions (FAQs)

Q1: Is derivatization required for the chiral separation of this compound?

A: Not necessarily. Direct separation of underivatized this compound is possible, particularly on macrocyclic glycopeptide-based CSPs in reversed-phase or polar organic modes.[3] However, if direct methods fail, derivatization of the carboxylic acid group to form an ester or amide can alter the molecule's interaction with the CSP and may lead to improved resolution.[11] An alternative, though more complex, approach involves demethylation to the N-methyl analog, followed by derivatization for gas chromatography.[12]

Q2: Which mobile phase mode is best for this compound: normal-phase, reversed-phase, or polar organic?

A: The optimal mode depends heavily on the chosen CSP.

  • Normal-phase (e.g., hexane/alcohol) is common for polysaccharide-based CSPs and offers high selectivity.[4]

  • Reversed-phase (e.g., water/acetonitrile or methanol) is typically used with macrocyclic glycopeptide CSPs and is compatible with MS detection.[2][3]

  • Polar organic mode (e.g., acetonitrile or methanol with additives) can also be very effective with macrocyclic glycopeptide and some polysaccharide CSPs, often providing different selectivity compared to normal- or reversed-phase.

Q3: How does the flow rate affect my chiral separation?

A: Lowering the flow rate increases the time the analyte spends interacting with the CSP, which can sometimes improve resolution. However, the effect is often less pronounced than that of mobile phase composition or temperature. A lower flow rate will also increase the run time and lead to broader peaks due to diffusion. It is generally best to start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and only adjust it as a fine-tuning parameter.

Q4: Can I invert the elution order of the enantiomers?

A: Yes, this is possible with certain types of CSPs. For Pirkle-type columns, using a column with the opposite enantiomer of the chiral selector bonded to the silica will invert the elution order.[5] For some polysaccharide-based CSPs, changing the mobile phase or the organic modifier can sometimes result in a reversal of elution order.

Q5: My this compound sample is part of a complex mixture. How can I improve the separation from other components?

A: For complex mixtures, a two-dimensional HPLC (2D-HPLC) approach can be very effective.[13] In the first dimension, an achiral separation (e.g., on a C18 column) is performed to isolate the this compound peak from other impurities. This peak is then transferred ("heart-cut") to a second dimension, which contains the chiral column for enantiomeric separation.[13]

Data Summary Table

The following table illustrates the typical effects of key parameters on chiral separation performance.

Parameter ChangeEffect on Resolution (Rs)Effect on Retention Time (tR)Mechanistic Rationale
Decrease % Organic Modifier (Reversed-Phase) Often IncreasesIncreasesStrengthens hydrophobic interactions with the CSP, enhancing differential partitioning.
Decrease % Polar Modifier (Normal-Phase) Often IncreasesIncreasesReduces competition for polar interaction sites on the CSP, allowing for stronger analyte-CSP interaction.
Decrease Column Temperature Generally IncreasesIncreasesFavors the enthalpic contribution to chiral recognition, making the diastereomeric complexes more stable and energetically distinct.[7][10]
Add Acidic Modifier (e.g., TFA) to RP Mobile Phase May IncreaseVariableSuppresses ionization of the analyte's carboxyl group, leading to better peak shape and more consistent interactions.[6]
Decrease Flow Rate May Slightly IncreaseIncreasesAllows more time for equilibrium between the mobile and stationary phases, potentially improving efficiency.

Key Experimental Protocol: Method Development for this compound

This protocol provides a starting point for developing a robust chiral separation method using a polysaccharide-based CSP in normal-phase mode.

1. Column and System Preparation:

  • Column: Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based), 250 x 4.6 mm, 5 µm.

  • System: Standard HPLC with UV detector.

  • Equilibration: Flush the column with the initial mobile phase at 1.0 mL/min for at least 60 minutes.

2. Sample Preparation:

  • Dissolve this compound in the mobile phase to a concentration of 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

3. Initial Chromatographic Conditions:

  • Mobile Phase: 90:10 (v/v) n-hexane/isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

4. Optimization Workflow:

  • Step 1 (Evaluate Initial Conditions): Inject the sample. If no separation is observed, proceed to Step 2. If partial separation is observed, proceed to Step 3.

  • Step 2 (Screen Different Modifiers): Replace isopropanol with ethanol in the mobile phase (e.g., 90:10 n-hexane/ethanol) and repeat the injection. Ethanol can offer different selectivity.

  • Step 3 (Optimize Modifier Concentration): Adjust the concentration of the alcohol modifier (isopropanol or ethanol) between 2% and 20%. Create a table to track resolution, selectivity, and retention times.

  • Step 4 (Optimize Temperature): Using the best mobile phase from Step 3, test the separation at 15°C and 35°C to see the effect of temperature on resolution.

  • Step 5 (Fine-Tuning): If peak shape is poor, add 0.1% DEA to the alcohol portion of the mobile phase.

Chiral Recognition Principle Diagram

G cluster_0 Chiral Stationary Phase (CSP) CSP Chiral Cavity Interaction Points (H-bond, π-π, steric) Complex_L {CSP + L-Enantiomer | More Stable Complex (Longer Retention)} CSP:f0->Complex_L Complex_D {CSP + D-Enantiomer | Less Stable Complex (Shorter Retention)} CSP:f0->Complex_D Enan_L L-Enantiomer Enan_L->Complex_L Enan_D D-Enantiomer Enan_D->Complex_D

Caption: Enantiomers form transient complexes with the CSP of differing stability, leading to separation.

References

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. ResearchGate. [Link]

  • The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. CSIRO Publishing. [Link]

  • Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography. PubMed. [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

  • Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. ResearchGate. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. [Link]

  • Erratum to: Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. ResearchGate. [Link]

  • Effect of the temperature on the chiral separation of DL-Phe in the CCND nanocrystals immobilized capillary. ResearchGate. [Link]

  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org. [Link]

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. [Link]

  • (PDF) Chiral separation of phenylalanine using Dphenylalanine imprinted membrane containing L-phenylalanine imprinted submicron/nanoscale beads. ResearchGate. [Link]

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Technical Support Center: Side Reactions in Peptide Synthesis Involving N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Peptide Synthesis Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating N,N-Dimethyl-L-phenylalanine into their peptide sequences. The unique steric properties of this amino acid present distinct challenges that can lead to specific side reactions and low synthetic yields. This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve successful synthesis outcomes.

The incorporation of N,N-dimethylated amino acids is a powerful tool for introducing conformational constraints, increasing metabolic stability, and enhancing the cell permeability of synthetic peptides. However, the presence of two methyl groups on the α-nitrogen atom of this compound creates a sterically demanding environment that significantly impacts peptide bond formation.[1][2] This guide addresses the most common issues encountered and offers robust solutions.

Frequently Asked Questions (FAQs)

Q1: Why is peptide bond formation with this compound so challenging?

The primary difficulty arises from severe steric hindrance .[1] Unlike a primary amine (-NH₂) or even a standard N-methyl secondary amine (-NHCH₃), the N,N-dimethyl group [-N(CH₃)₂] creates a highly congested space around the nitrogen nucleophile. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down the reaction kinetics and often leading to incomplete coupling.[1][2] This effect is particularly pronounced when coupling another bulky amino acid onto the N,N-dimethylated residue.

Q2: What are the immediate signs of an incomplete coupling reaction involving this compound?

There are two primary indicators of a failed or inefficient coupling step:

  • Positive Colorimetric Test: The standard Kaiser test is not applicable as it only detects primary amines. For secondary amines like this compound, the Bromophenol Blue (BPB) test should be used. After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amine, signifying an incomplete reaction.[1] A successful, complete coupling is indicated by yellow beads.[1]

  • Presence of Deletion Sequences: Analysis of the crude peptide by mass spectrometry (MS) is the definitive method. The presence of a significant peak corresponding to the mass of the peptide minus the amino acid that was intended to be coupled (a "deletion sequence") is a clear sign of poor coupling efficiency.[1]

Q3: My peptide has the correct mass, but I see a significant shoulder or doubled peak in my HPLC analysis. What is the likely cause?

This is a classic sign of epimerization . While the tertiary amine of this compound itself is not prone to racemization, the strenuous conditions required to overcome the steric hindrance can cause the epimerization of the activated amino acid being coupled to it.[2][3]

The long reaction times and the use of strong bases can lead to the abstraction of the α-proton of the activated amino acid, resulting in a loss of its stereochemical integrity.[3][4] The resulting diastereomeric peptide often co-elutes or elutes very closely with the desired peptide during reverse-phase HPLC, appearing as a shoulder or a distinct second peak with an identical mass.

Q4: Does the N,N-dimethyl group itself introduce specific side reactions during final TFA cleavage?

Generally, the N,N-dimethyl group is stable under standard trifluoroacetic acid (TFA) cleavage conditions and does not directly participate in side reactions. The primary concerns during cleavage are related to other sensitive residues within your peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[5] During cleavage, the acid-labile protecting groups on these residues generate highly reactive carbocations, which can re-attach to nucleophilic side chains if not properly quenched.[5][6] Therefore, the choice of cleavage cocktail should be dictated by the overall composition of your peptide, not specifically by the presence of this compound. A standard cocktail like TFA/TIS/H₂O (95:2.5:2.5) is often sufficient for peptides lacking sensitive residues.[7][8]

Troubleshooting Guide

This section provides a systematic approach to resolving the most common problems encountered when working with this compound.

Problem 1: Incomplete Coupling Reaction

(Indicated by a positive Bromophenol Blue test and/or detection of deletion sequences by MS)

Root Cause Analysis

The activation energy required to form the peptide bond is too high for standard coupling conditions due to steric hindrance. This can be caused by insufficient reagent potency, suboptimal reaction concentration, or inadequate reaction time.

Solutions
  • Upgrade Your Coupling Reagent: Standard carbodiimide reagents or even HBTU/HCTU can be inefficient for this coupling.[1] Switch to a more potent uronium/aminium or phosphonium-based reagent.

  • Increase Reagent Concentration: Driving the reaction forward requires higher concentrations. Aim for a 0.4 to 0.5 M concentration of the amino acid and coupling reagent in the reaction vessel.[9]

  • Extend Reaction Time: These couplings are slow.[2] Allow for a minimum of 4-6 hours. For particularly stubborn sequences, an overnight reaction may be necessary.

  • Consider Double Coupling: If a single, extended coupling is still incomplete, perform a second coupling with a fresh solution of activated amino acid.

Data Presentation: Comparison of Coupling Reagents for Hindered Couplings
ReagentClassRelative PotencyRecommended UseReference
HBTU/HCTUAminiumStandardNot recommended for N,N-diMe-Phe[1]
HATU AminiumHighFirst choice for hindered couplings [1][2]
COMU AminiumVery HighExcellent alternative to HATU[1]
PyAOP PhosphoniumVery HighEffective, especially for minimizing epimerization[3]
TFFHFluorinatingSpecializedGenerates highly reactive acyl fluorides[2]
Experimental Workflow: Decision Logic for Difficult Couplings

G start Start: Coupling to N,N-diMe-Phe reagent Use High-Potency Reagent (e.g., HATU, 3-4 eq.) + Extended Time (4h) start->reagent monitor Monitor with Bromophenol Blue Test reagent->monitor complete Coupling Complete (Beads are Yellow) monitor->complete  Yes incomplete Coupling Incomplete (Beads are Blue/Green) monitor->incomplete  No success Proceed to Next Cycle complete->success double_couple Perform Second Coupling (Fresh Reagents, 4h) incomplete->double_couple monitor2 Monitor Again double_couple->monitor2 monitor2->success  Complete failure Consider Sequence Redesign or Alternative Chemistry monitor2->failure  Still Incomplete

Caption: Decision workflow for troubleshooting a difficult coupling.
Problem 2: High Levels of Epimerization

(Indicated by diastereomeric impurities in HPLC with identical mass)

Root Cause Analysis

The factors used to force a difficult coupling (long activation times, base catalysis) also promote the undesired side reaction of epimerization at the α-carbon of the incoming activated amino acid.[3]

Solutions
  • Optimize the Base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Avoid stronger, non-hindered bases.[3] Use the minimum number of equivalents necessary for activation (typically 2x the equivalents of the amino acid).

  • Minimize Pre-activation Time: Add the activating base to the amino acid/coupling reagent mixture immediately before adding it to the resin. Prolonged time in the activated state increases the risk of epimerization.[3]

  • Control Temperature: Perform the coupling at a lower temperature (e.g., 0°C to room temperature). While microwave heating can accelerate coupling, it significantly increases the risk of epimerization and should be used with extreme caution.[3][10]

  • Choose the Right Additive: If your coupling reagent requires an additive, use 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) instead of HOBt, as they are more effective at suppressing racemization.[1][3]

Visualization: Factors Influencing Epimerization

G cluster_0 Factors Increasing Epimerization Risk cluster_1 Mitigation Strategies Strong Base Strong Base High Temperature High Temperature Epimerization Epimerization (Diastereomer Formation) Strong Base->Epimerization catalyzes Polar Solvent (DMF) Polar Solvent (DMF) High Temperature->Epimerization accelerates Long Activation Time Long Activation Time High-Potency Reagent High-Potency Reagent Long Activation Time->Epimerization promotes Weaker Base (DIPEA) Weaker Base (DIPEA) Low Temperature (0°C) Low Temperature (0°C) Less Polar Solvent Less Polar Solvent Minimal Pre-activation Minimal Pre-activation Use Additive (HOAt) Use Additive (HOAt) Epimerization->Weaker Base (DIPEA) mitigated by Epimerization->Low Temperature (0°C) mitigated by Epimerization->Use Additive (HOAt) suppressed by

Caption: Interplay of factors contributing to epimerization.

Key Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-AA onto this compound-Resin

This protocol is optimized for overcoming steric hindrance while managing side reactions.

  • Resin Preparation: Ensure the N-terminal this compound on the resin has been successfully deprotected (using 20% piperidine in DMF) and the resin is thoroughly washed with DMF (6x) and well-swollen.

  • Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.

  • Base Addition & Coupling: Add DIPEA (6 eq.) to the activation mixture. Swirl gently for 1-2 minutes (do not exceed 2 minutes of pre-activation). Immediately add the entire mixture to the reaction vessel containing the swollen resin.

  • Reaction: Agitate the reaction vessel at room temperature for a minimum of 4 hours.

  • Monitoring: Take a small sample of resin beads (~1-2 mg), wash them thoroughly with DMF and then DCM, and perform the Bromophenol Blue test (Protocol 2).

  • Washing: Once the coupling is complete (yellow beads), drain the reaction vessel and wash the resin thoroughly with DMF (6x) to remove all excess reagents and byproducts before proceeding to the next deprotection step.

Protocol 2: Monitoring with the Bromophenol Blue (BPB) Test
  • Sample Preparation: Place a small sample of washed and dried resin beads into a small glass test tube.

  • Reagent Addition: Add 2-3 drops of the Bromophenol Blue solution (0.1% BPB in DMF).

  • Observation: Observe the color of the beads.

    • Blue/Green: Free amine is present. The coupling is incomplete.

    • Yellow/Yellow-Green: No free amine is present. The coupling is complete.

Protocol 3: General Peptide Cleavage and Deprotection

This protocol is suitable for peptides containing this compound but lacking other highly sensitive residues like unprotected Trp or Met.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (6x) and dry it completely under a high vacuum for at least 4 hours.[6]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water .[7][8]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) in a sealed vessel. Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate by ~80% using a gentle stream of nitrogen. Add the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution) to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet two more times with cold ether to remove residual scavengers.

  • Drying: Dry the final peptide pellet under a high vacuum. The crude product is now ready for purification by RP-HPLC.

References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Lee Research Group. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • Miranda, L. P., & Alewood, P. F. (1999). Challenges for solid-phase synthesis of C-terminal peptide α-amides. Biopolymers, 52(2), 99-111.
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Ninety years of peptide synthesis: a tribute to the undisputed king. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Subirós-Funosas, R., et al. (2013). Oxyma-B: an excellent additive for peptide synthesis. Chemistry – A European Journal, 19(6), 2130-2138.
  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8, 1-12. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • Pauling, L. (1968). The Nature of the Chemical Bond. Cornell University Press.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Thieme. (2022). Highly Sterically Hindered Peptide Bond Formation. [Link]

  • Bofill, J. M., et al. (2000). Recent progress in solid-phase peptide synthesis. Tetrahedron, 56(12), 1735–1764.
  • Lipecka, J., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 15(10), e202200234. [Link]

  • IRIS. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • Choudhary, A., & Raines, R. T. (2004). An electronic effect on protein structure. Protein Science, 13(12), 3149–3154. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Karakus, E., et al. (2021). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. Applied Biochemistry and Biotechnology, 194(2), 798–810. [Link]

  • NIH. (n.d.). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. [Link]

Sources

Technical Support Center: Purification of N,N-Dimethyl-L-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N-Dimethyl-L-phenylalanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable compounds. The unique physicochemical properties imparted by the N,N-dimethyl group, while often desirable for enhancing pharmacokinetic properties, introduce significant hurdles in achieving high purity.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of this compound derivatives, providing quick and actionable answers.

Q1: Why are this compound derivatives so difficult to purify by standard reversed-phase HPLC?

A1: The two methyl groups on the alpha-amino group significantly increase the hydrophobicity and steric bulk of the molecule.[1][2] This leads to strong retention on traditional C18 columns, often causing co-elution with other hydrophobic impurities.[1] The increased hydrophobicity can also lead to poor solubility in aqueous mobile phases and a tendency for the molecules to aggregate, resulting in poor peak shape and low recovery.[1][2]

Q2: I'm observing significant peak tailing during the HPLC purification of my this compound derivative. What are the likely causes?

A2: Peak tailing can be caused by several factors. Secondary interactions between the basic dimethylamino group and residual silanols on the silica-based stationary phase are a common cause. Mass overload of the column or the presence of impurities that interact strongly with the stationary phase can also lead to tailing.

Q3: How can I confirm the enantiomeric purity of my this compound derivative?

A3: Direct analysis by gas chromatography (GC) after derivatization can be challenging for N,N-dimethylamino acids.[3] Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method.[4] Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent, which can induce separate signals for the two enantiomers.[4]

Q4: What is the primary cause of racemization during the synthesis and coupling of this compound?

A4: The main pathway for racemization, especially during amide bond formation, is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[5][6] The proton at the chiral alpha-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[5][6] The steric hindrance of the N,N-dimethyl group can slow down the desired coupling reaction, providing a greater opportunity for this competing racemization process to occur.[6]

Q5: My this compound derivative has poor solubility in my desired crystallization solvent. What can I do?

A5: Poor solubility is a common issue. You can try a broader range of solvent systems, including mixtures of polar and non-polar solvents. Gently heating the solution can increase solubility, but be cautious of potential degradation or racemization. Anti-solvent crystallization, where a solvent in which the compound is soluble is mixed with a solvent in which it is insoluble, can also be an effective strategy.

II. Troubleshooting Guides

This section provides detailed, in-depth solutions to more complex purification challenges.

Guide 1: Troubleshooting Poor Chromatographic Performance in RP-HPLC

Poor peak shape, low resolution, and inconsistent retention times are common issues when purifying this compound derivatives by reversed-phase HPLC. This guide provides a systematic approach to diagnosing and resolving these problems.

Problem: Severe Peak Tailing and Broadening
  • Probable Cause 1: Secondary Silanol Interactions. The basic N,N-dimethylamino group can interact with acidic residual silanol groups on the surface of the silica-based stationary phase.

    • Solution:

      • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize exposed silanols.

      • Modify the Mobile Phase: Add a competitive base, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. These additives will protonate the N,N-dimethylamino group and also interact with the silanol groups, masking them from the analyte.

      • Increase Ionic Strength: Adding a salt like ammonium formate to the mobile phase can also help to reduce secondary interactions.

  • Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution:

      • Reduce Injection Volume/Concentration: Systematically decrease the amount of sample injected onto the column.

      • Use a Higher Capacity Column: If larger sample loads are necessary, switch to a column with a larger internal diameter or a stationary phase with a higher surface area.

  • Probable Cause 3: Peptide Aggregation. The high hydrophobicity of these derivatives can cause them to aggregate, leading to broad peaks and reduced recovery.[1]

    • Solution:

      • Incorporate Organic Modifiers: Adding a small percentage of a stronger organic solvent like isopropanol or n-propanol to the mobile phase can disrupt aggregation.[1]

      • Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and disrupting hydrophobic interactions.

Problem: Co-elution with Hydrophobic Impurities
  • Probable Cause: The high hydrophobicity of the this compound derivative causes it to have a similar retention time to other non-polar impurities.[1]

    • Solution:

      • Change Stationary Phase: Switch to a less retentive stationary phase, such as C8, C4, or a phenyl-hexyl column.[1] This will reduce the overall retention and may provide different selectivity for the target compound and impurities.

      • Optimize the Organic Modifier: Test different organic modifiers like acetonitrile and methanol. Acetonitrile is generally a stronger solvent for reversed-phase and can alter the elution profile.

      • Adjust the Gradient: A shallower gradient around the elution point of the target compound can improve resolution between closely eluting peaks.

ParameterStandard Conditions (C18)Optimized ConditionsRationale
Stationary Phase C18, 5 µmC4 or Phenyl-Hexyl, 5 µmReduces strong hydrophobic retention, altering selectivity.[1]
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in WaterFormic acid can offer different selectivity and is more MS-friendly.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile/Isopropanol (9:1)Isopropanol can disrupt aggregation and improve solubility.[1]
Gradient 5-95% B in 20 min30-60% B in 30 minA shallower gradient enhances separation of closely eluting peaks.
Temperature Ambient40 °CReduces viscosity and improves peak shape.

A comparative table for HPLC method optimization.

Guide 2: Achieving High Enantiomeric Purity

Ensuring the stereochemical integrity of your this compound derivative is critical. This guide focuses on strategies to prevent racemization and methods for accurate assessment of enantiomeric excess (e.e.).

Problem: Racemization During Synthesis or Coupling
  • Probable Cause: Oxazolone Formation. As previously mentioned, the activation of the carboxylic acid for amide bond formation can lead to the formation of an oxazolone intermediate, which is prone to racemization in the presence of a base.[5][6]

    • Solution:

      • Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. Uronium/aminium-based reagents like HATU and HBTU are generally preferred over carbodiimides for sterically hindered couplings.[7]

      • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) or even pyridine might be necessary, although this can slow down the reaction.[5][8]

      • Control Reaction Temperature: Perform coupling reactions at low temperatures (e.g., 0 °C) to minimize the rate of oxazolone formation and subsequent racemization.

      • Minimize Pre-activation Time: The longer the activated species exists before reacting with the amine, the higher the chance of racemization. Add the amine component as soon as possible after activation.

Workflow for Minimizing Racemization

cluster_0 Coupling Reaction Setup Start Dissolve this compound derivative in anhydrous solvent Cool Cool solution to 0 °C Start->Cool AddBase Add non-nucleophilic base (e.g., DIPEA) Cool->AddBase AddReagent Add coupling reagent (e.g., HATU) AddBase->AddReagent Preactivate Short pre-activation (if necessary) AddReagent->Preactivate AddAmine Add amine component Preactivate->AddAmine React Allow to react at 0 °C to RT AddAmine->React Start Start with Crude Material Purity Assess Purity (e.g., HPLC, NMR) Start->Purity HighPurity Purity > 90%? Purity->HighPurity PrePurify Pre-purify by Flash Chromatography HighPurity->PrePurify No SolventScreen Solvent Screen for Crystallization HighPurity->SolventScreen Yes PrePurify->SolventScreen SingleSolvent Single Solvent System (Slow Evaporation/Cooling) SolventScreen->SingleSolvent BinarySolvent Binary Solvent System (Anti-Solvent Addition) SolventScreen->BinarySolvent CrystalsForm Crystals Formed? SingleSolvent->CrystalsForm BinarySolvent->CrystalsForm Optimize Optimize Conditions (Concentration, Cooling Rate) CrystalsForm->Optimize Yes Failure Re-evaluate Purification Strategy CrystalsForm->Failure No Success Isolate Pure Crystals Optimize->Success

Sources

Technical Support Center: Optimizing Mobile Phase for N,N-Dimethyl-L-phenylalanine HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of N,N-Dimethyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we combine theoretical principles with field-proven insights to empower you to achieve robust and reliable chromatographic separations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of this compound.

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method. Key properties include:

  • Molecular Weight: 193.24 g/mol .[1][2]

  • Structure: It is a derivative of the amino acid L-phenylalanine with two methyl groups on the alpha-amino group.

  • pKa: The predicted pKa value is approximately 2.24.[3] This indicates it is a weak acid, and its charge state will be significantly influenced by the mobile phase pH.

  • Solubility: It is freely soluble in water and soluble in alcohols like methanol and ethanol.[1][4]

  • UV Absorbance: Like its parent compound, phenylalanine, it possesses a phenyl group, which allows for UV detection, typically around 210-215 nm.[5][6][7][8]

Q2: What is a typical starting point for a reversed-phase HPLC mobile phase for this compound?

A2: For reversed-phase HPLC (RP-HPLC) on a C18 column, a good starting point for the mobile phase is a mixture of an aqueous buffer and an organic modifier.

  • Aqueous Component: A phosphate or acetate buffer at a concentration of 10-25 mM is common. The pH should be controlled, typically in the acidic range (e.g., pH 2.5-4.0), to ensure consistent ionization of the analyte.

  • Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and viscosity. Methanol can also be used.

  • Initial Gradient: A simple linear gradient from a low to a high percentage of the organic modifier (e.g., 10% to 90% acetonitrile over 15-20 minutes) is a standard approach to scout for the optimal elution conditions. For some analyses of phenylalanine and related compounds, an isocratic mobile phase with a low percentage of organic modifier (e.g., 5-6% acetonitrile) has been successfully used.[5][7]

Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors. For an amine-containing compound like this compound, the most probable causes are:

  • Secondary Interactions with Residual Silanols: The stationary phase in silica-based columns can have residual silanol groups that interact with the basic amine group of your analyte, causing tailing.

    • Solution: Operate at a lower pH (e.g., pH < 3) to protonate the silanols and reduce these interactions. Using a high-purity, end-capped column can also minimize this effect.

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks.

    • Solution: Reduce the injection volume or the concentration of your sample.[9]

Q4: How can I improve the resolution between this compound and other components in my sample?

A4: Improving resolution requires optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the ratio of the aqueous buffer to the organic modifier can significantly impact selectivity.

  • Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Column Chemistry: If resolution is still poor, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity.

  • Temperature: Changing the column temperature can alter the selectivity and efficiency of the separation. Generally, lower temperatures increase retention and may improve resolution.[10]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter.

Guide 1: Poor Peak Shape (Tailing and Fronting)

Poor peak shape can compromise the accuracy of quantification. Here’s a systematic approach to diagnosing and resolving these issues.

Symptom Potential Cause Troubleshooting Steps & Explanation
Peak Tailing Secondary interactions with silanol groups.1. Lower Mobile Phase pH: Adjust the pH to below 3. This protonates the silanol groups on the silica support, minimizing their interaction with the amine on your analyte. 2. Use a High-Purity, End-Capped Column: These columns have fewer accessible silanol groups, reducing the potential for secondary interactions. 3. Add a Competing Base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to saturate the active sites on the stationary phase.
Column Overload.1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[9] 2. Dilute the Sample: Lower the concentration of the analyte in your sample solution.
Extra-column Volume.1. Minimize Tubing Length: Use shorter and narrower internal diameter tubing between the injector, column, and detector to reduce dead volume.[9]
Peak Fronting Sample solvent is stronger than the mobile phase.1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. 2. Reduce Injection Volume: If dissolving in the mobile phase is not feasible, minimize the injection volume.
Column Overload (less common for fronting).1. Dilute the Sample: As with tailing, reducing the sample concentration can alleviate fronting caused by overload.
Guide 2: Unstable Retention Times

Retention time instability can lead to inaccurate peak identification and integration.

Symptom Potential Cause Troubleshooting Steps & Explanation
Gradual Retention Time Drift Inconsistent mobile phase composition.1. Prepare Fresh Mobile Phase Daily: Aqueous buffers are prone to microbial growth and changes in pH over time.[11] 2. Ensure Proper Mixing: If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly.[11]
Poor column equilibration.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, typically for 5-10 column volumes.[11]
Temperature fluctuations.1. Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times, as a 1°C change can alter retention times by 1-2%.[10]
Sudden Retention Time Shifts Air bubbles in the pump.1. Degas the Mobile Phase: Use an online degasser or degas solvents before use by sonication or helium sparging. 2. Purge the Pump: Purge the pump to remove any trapped air bubbles.[9]
Leaks in the system.1. Check Fittings: Inspect all fittings for any signs of leaks and tighten them as needed.[9]
Guide 3: Chiral Separation Challenges

If you need to separate the L- and D-enantiomers of N,N-Dimethyl-phenylalanine, specialized techniques are required.

Issue Approach Explanation & Key Considerations
No Enantiomeric Separation Use a Chiral Stationary Phase (CSP).1. Select an Appropriate CSP: For amino acid derivatives, cyclodextrin, teicoplanin, or ristocetin-based CSPs have shown success in reversed-phase mode.[12][13] 2. Optimize Mobile Phase: The mobile phase composition, particularly the organic modifier and its concentration, is critical for achieving chiral recognition on a CSP.
Chiral Mobile Phase Additive.1. Ligand-Exchange Chromatography: Add a chiral ligand (e.g., L-phenylalanine) and a metal salt (e.g., cupric sulfate) to the mobile phase.[14] The enantiomers of your analyte will form diastereomeric complexes with the chiral ligand, which can then be separated on a standard C18 column. The pH of the mobile phase is a critical parameter in this technique.[15]

Section 3: Experimental Protocols & Workflows

Protocol 1: Systematic Mobile Phase pH Optimization

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.

Objective: To determine the optimal mobile phase pH for the analysis of this compound on a C18 column.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade water, acetonitrile, phosphoric acid, and a suitable buffer salt (e.g., monobasic sodium phosphate)

Procedure:

  • Prepare a series of mobile phase buffers at different pH values (e.g., 2.5, 3.0, 3.5, 4.0, 6.0, 7.0). For example, to prepare a 25 mM phosphate buffer at pH 3.0, dissolve the appropriate amount of monobasic sodium phosphate in water and adjust the pH with phosphoric acid.

  • Prepare your mobile phases by mixing the buffer with acetonitrile in a fixed ratio (e.g., 80:20 v/v).

  • Prepare a standard solution of this compound in the initial mobile phase.

  • Equilibrate the column with the first mobile phase (pH 2.5) for at least 15 minutes.

  • Inject the standard and record the chromatogram. Note the retention time, peak shape (asymmetry), and theoretical plates.

  • Repeat steps 4 and 5 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated between each change.

  • Analyze the data to determine the pH that provides the best combination of retention, peak shape, and resolution from any impurities.

Expected Outcome: A plot of retention time versus pH will likely show that as the pH increases towards the pKa of the carboxyl group, the retention time may change significantly. The optimal pH will provide a sharp, symmetrical peak with adequate retention.

Workflow for Method Development

The following diagram illustrates a logical workflow for developing a robust HPLC method for this compound.

MethodDevelopmentWorkflow cluster_initial Initial Setup cluster_optimization Optimization cluster_validation Validation start Define Analytical Goal (e.g., Purity, Quantification) col_select Select Column (e.g., C18, 5µm) start->col_select mob_phase_select Initial Mobile Phase (e.g., ACN/Buffered H2O) col_select->mob_phase_select ph_opt Optimize pH (Protocol 1) mob_phase_select->ph_opt Key Parameter gradient_opt Optimize Gradient/Isocratic Conditions ph_opt->gradient_opt temp_opt Optimize Temperature gradient_opt->temp_opt flow_rate_opt Optimize Flow Rate temp_opt->flow_rate_opt specificity Specificity flow_rate_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy robustness Robustness accuracy->robustness end Final Method robustness->end

Caption: A typical workflow for HPLC method development.

Section 4: References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. (1999). Annals of Clinical Biochemistry, 36(1), 77-80.

  • Hroboňová, K., Lomenová, A., & Lehotay, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia, 81(8), 1147-1155.

  • Waters Corporation. (n.d.). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Retrieved from [Link]

  • Saidat, B., Boudah, F., & Guermouche, M. H. (2006). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. Algerian Journal of Environmental Science and Technology, 2(2), 78-82.

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc.

  • Jia, D. X., Ai, Z. G., Xue, Y. P., & Zheng, Y. G. (2014). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. Analytical and Bioanalytical Chemistry, 406(29), 7687-7694.

  • Cheméo. (n.d.). Chemical Properties of L-Phenylalanine, N,N-dimethyl- (CAS 17469-89-5). Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • Al-Shdefat, S., Al-Khateeb, M., & Al-Shdefat, R. (2023). Simultaneous Identification and Quantification of Phenylalanine, Glycine and Lysine amino acids and conjugated heterocyclic amines in Maillard chemical model system using RP-HPLC-DAD. Research Journal of Pharmacy and Technology, 16(5), 2095-2102.

  • Hroboňová, K., Lomenová, A., & Lehotay, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia, 81(8), 1147-1155.

  • Scent.vn. (n.d.). This compound (CAS 17469-89-5). Retrieved from [Link]

  • Analytical Methods. (2012). Royal Society of Chemistry, 4(1), 181-186.

  • Effect of pH on retention time of all analytes. Mobile phase: a mixture... (n.d.). ResearchGate. Retrieved from [Link]

  • Hroboňová, K., Lomenová, A., & Lehotay, J. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical Chromatography, 35(2), e4972.

  • MicroSolv Technology Corporation. (n.d.). Phenylglycine & Phenylalanine Analyzed with HPLC. Retrieved from [Link]

  • Atherton, N. D. (1989). HPLC measurement of phenylalanine by direct injection of plasma onto an internal-surface reversed-phase silica support. Clinical Chemistry, 35(6), 975-978.

  • Atherton, N. D. (1989). HPLC measurement of phenylalanine by direct injection of plasma onto an internal-surface reversed-phase silica support. Clinical Chemistry, 35(6), 975-978.

  • Al-Rimawi, F., Kharoaf, M., & Qneibi, A. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 5(46), 29995-30001.

  • Polak, B., & Giełzak-Kocik, K. (2006). Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. Journal of Planar Chromatography – Modern TLC, 19(107), 41-46.

  • PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. (2014). Clujul Medical, 87(4), 253–258.

  • Danafar, H., & Hamidi, M. (2015). Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma. Research Journal of Pharmacy and Technology, 8(8), 1017-1022.

  • L-Phenylalanine concentration in blood of phenylketonuria patients: A modified enzyme colorimetric assay compared with amino acid analysis, tandem mass spectrometry, and HPLC methods. (2016). Clinica Chimica Acta, 452, 103-108.

Sources

Technical Support Center: Preventing Racem-ization of N,N-Dimethyl-L-phenylalanine During Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with preventing racemization during the coupling of N,N-Dimethyl-L-phenylalanine in peptide synthesis.

Introduction

This compound is a sterically hindered amino acid that presents a significant challenge in peptide synthesis due to its high propensity for racemization during the coupling step. The loss of stereochemical integrity at the alpha-carbon can lead to the formation of diastereomeric impurities, compromising the purity, biological activity, and therapeutic efficacy of the final peptide product.[1][2] This guide provides in-depth technical information and practical solutions to minimize racemization and ensure the successful incorporation of this challenging residue.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization during peptide coupling?

A1: The increased susceptibility of this compound to racemization stems from a combination of electronic and steric effects. The two methyl groups on the alpha-amino group create significant steric hindrance, which can slow down the desired coupling reaction.[1][3] This prolonged exposure of the activated amino acid to the reaction conditions, particularly in the presence of a base, increases the opportunity for the primary racemization mechanism to occur: the formation of a 5(4H)-oxazolone intermediate.[1][3]

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

A2: The principal pathway for racemization during the coupling of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate.[1][4] The activated carboxyl group undergoes an intramolecular cyclization. The resulting oxazolone has an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be readily abstracted to form a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine component can then occur from either face of this intermediate, resulting in a mixture of L- and D-isomers in the peptide product.[1] A secondary, less common pathway is direct enolization via proton abstraction from the activated amino acid.[1]

Q3: Which factors have the most significant impact on racemization during the coupling of this compound?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount.[5]

  • Base Selection: The strength and steric hindrance of the base used can significantly impact the rate of proton abstraction from the oxazolone intermediate.[5]

  • Solvent: The polarity of the solvent can influence the rate of racemization.[6][7]

  • Temperature: Reaction temperature plays a crucial role, with lower temperatures generally suppressing racemization.[8]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and minimizing racemization when working with this compound.

Issue: High levels of the D-diastereomer are detected in the final peptide.

Step 1: Evaluate Coupling Reagent and Additive

The selection of the coupling reagent and the use of racemization-suppressing additives are the most critical factors in controlling the stereochemical outcome of the reaction.

  • If using a carbodiimide (e.g., DIC, DCC): The addition of a racemization suppressant is essential. While HOBt is a traditional choice, HOAt and OxymaPure are more effective at minimizing racemization.[9]

  • For challenging couplings: Switching to a more potent phosphonium-based reagent like PyAOP or a uronium/aminium reagent such as HATU is highly recommended.[1] These reagents, especially when paired with additives like HOAt, can significantly accelerate the coupling reaction, thereby reducing the time the activated amino acid is susceptible to racemization.[9]

Table 1: Impact of Coupling Reagents and Additives on Racemization

Coupling SystemAdditive% D-Isomer (Typical)Key Considerations
DICNoneHighNot recommended for sensitive amino acids.
DICHOBtModerateBetter than no additive, but less effective than newer options.[9]
DICHOAt/OxymaPureLowSignificantly suppresses racemization.[9]
HATU(Internal HOAt)Very LowHighly effective for sterically hindered and N-methylated amino acids.[3][9]
HCTU(Internal 6-Cl-HOBt)Very LowSimilar efficacy to HATU.
PyAOP(Internal HOAt)Very LowExcellent for difficult couplings.[1]
PyBOP(Internal HOBt)LowGood general-purpose reagent.

Note: The exact percentage of racemization can vary depending on the specific reaction conditions.

Step 2: Assess Base and Reaction Conditions

The choice of base and the reaction environment play a crucial role in the rate of racemization.

  • Base Selection: The basicity and steric hindrance of the organic base used are critical factors.[5] While DIPEA is a common choice, weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) can produce less racemization.[5] It is also crucial to use the minimum amount of base necessary for the reaction to proceed efficiently.

  • Solvent Effects: Polar solvents can sometimes promote racemization.[6][7] While solubility must be maintained, exploring less polar solvent systems or mixtures may be beneficial.

  • Temperature Control: Lowering the reaction temperature is a highly effective strategy to suppress racemization.[8] Performing the coupling at 0°C or even lower can significantly reduce the rate of epimerization.

Step 3: Refine Coupling Protocol

If racemization persists, further optimization of the coupling protocol may be necessary.

  • Pre-activation: For uronium/aminium-based reagents like HATU, a short pre-activation time (2-5 minutes) of the amino acid before addition to the resin can be beneficial.[1] This ensures the rapid formation of the active ester and can help to minimize side reactions.

  • Double Coupling: For particularly difficult couplings where incomplete reaction is a concern, performing a second coupling can improve the overall yield without necessarily increasing racemization, provided the reaction time for each coupling is optimized.

Troubleshooting_Workflow cluster_Step1 Reagent & Additive Optimization cluster_Step2 Condition Optimization cluster_Step3 Protocol Refinement Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additive Start->Step1 Step2 Step 2: Assess Base and Reaction Conditions Step1->Step2 If racemization persists Carbodiimide Using Carbodiimide (DIC/DCC)? Add HOAt or OxymaPure Step1->Carbodiimide SwitchReagent Switch to Phosphonium (PyAOP) or Uronium/Aminium (HATU) Step1->SwitchReagent Step3 Step 3: Refine Coupling Protocol Step2->Step3 If racemization persists Base Using DIPEA or TEA? Switch to NMM or Collidine Step2->Base Solvent Consider less polar solvents Step2->Solvent Temperature Lower reaction temperature (e.g., 0°C) Step2->Temperature End Racemization Minimized Step3->End Preactivation Implement pre-activation step Step3->Preactivation DoubleCoupling Consider double coupling Step3->DoubleCoupling

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-N,N-Dimethyl-L-phenylalanine using HATU

This protocol describes a standard method for coupling Fmoc-N,N-Dimethyl-L-phenylalanine to a resin-bound peptide using HATU, a reagent known to minimize racemization for challenging amino acids.[3]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-N,N-Dimethyl-L-phenylalanine-OH

  • Coupling Reagent: HATU

  • Base: N-methylmorpholine (NMM) or 2,4,6-collidine

  • Deprotection Reagent: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Methanol

  • Bromophenol Blue solution in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N,N-Dimethyl-L-phenylalanine-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and NMM (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions.[1]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For this particularly sensitive coupling, consider performing the reaction at 0°C.

  • Monitoring: Perform a bromophenol blue test to monitor the completion of the coupling reaction. A yellow color indicates completion.[3]

  • Washing: Wash the resin as described in step 3.

  • Double Coupling (Optional): If the coupling is incomplete, repeat steps 4-7.

Protocol 2: Chiral Analysis by Marfey's Method

This protocol outlines the procedure for determining the extent of racemization by derivatizing the peptide hydrolysate with Marfey's reagent (L-FDAA) followed by HPLC analysis.[1][3]

Materials:

  • Peptide sample (approx. 0.5 mg)

  • 6 M HCl

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) solution (1% w/v in acetone)

  • 1 M NaHCO₃

  • 2 M HCl

  • HPLC grade solvents: Methanol, Water, Acetonitrile, Trifluoroacetic acid (TFA)

Procedure:

  • Hydrolysis: Place the peptide sample in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. After cooling, evaporate the HCl to complete dryness.

  • Derivatization: a. Redissolve the amino acid hydrolysate in 50 µL of water. b. Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone, followed by 20 µL of 1 M NaHCO₃.[1] c. Incubate the mixture at 40°C for 1 hour. d. Stop the reaction by adding 10 µL of 2 M HCl.[3]

  • Sample Preparation for HPLC: a. Evaporate the sample to dryness. b. Redissolve the derivatized sample in a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC Analysis: a. Inject the sample onto a C18 reverse-phase HPLC column. b. Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the diastereomeric derivatives. The L-L diastereomer will elute earlier than the L-D diastereomer. c. The percentage of the D-isomer can be calculated from the peak areas.

Marfey_Method_Workflow Start Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis Derivatization Derivatization with Marfey's Reagent (L-FDAA) Hydrolysis->Derivatization HPLC RP-HPLC Analysis Derivatization->HPLC Quantification Quantification of L-L and L-D Diastereomers HPLC->Quantification

References

  • Preventing racemization during N-methyl
  • Technical Support Center: Solid-Phase Synthesis of N-Methyl
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
  • N-Methylamino Acids in Peptide Synthesis. IV.
  • Preventing racemization of N,N-Dimethyl-L-Valine during coupling. BenchChem.
  • Epimeris
  • Preventing racemization of D-phenylalanine during Alloc coupling. BenchChem.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. CSIRO Publishing.
  • Reagents Used in Peptide Synthesis Archives. AAPPTEC.
  • Preventing racemization during coupling with 2-(3-Mercaptophenyl)acetic acid. BenchChem.
  • 7.
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl).
  • Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Solvent Effects on the Racemization of Optically Active Biphenyl Deriv
  • Determination of phenylalanine enantiomers in the plasma and urine of mammals and ᴅ-amino acid oxidase deficient rodents using two-dimensional high-performance liquid chrom
  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. (2023).
  • Effect of solvents and temperature on the structural, thermodynamic and electronic properties of capped phenylalanine: A computational study. Bangladesh Journals Online. (2022).
  • Deracemization of NMPA via Temper
  • Troubleshooting N-acetyl-L-phenylalanine racemization during amid

Sources

Technical Support Center: Monitoring N,N-Dimethyl-L-phenylalanine Reaction Completion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of N,N-Dimethyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for ensuring the successful completion of this N,N-dimethylation reaction. As every experienced chemist knows, a reaction is not complete until it is proven to be so. This center will equip you with the necessary analytical tools and knowledge to confidently assess the progress and purity of your reaction.

The Importance of Reaction Monitoring

The synthesis of this compound, a valuable chiral building block, typically involves the methylation of the primary amine of L-phenylalanine. A common and efficient method for this transformation is the Eschweiler-Clarke reaction , which utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3][4][5] This one-pot reaction is advantageous as it typically avoids the formation of quaternary ammonium salts.[1]

Monitoring the reaction is critical for several reasons:

  • Determining Reaction Endpoint: Inadequate reaction time can lead to incomplete conversion, leaving starting material and the intermediate, N-methyl-L-phenylalanine, in your product mixture. Conversely, prolonged reaction times at elevated temperatures can sometimes lead to side product formation.

  • Optimizing Reaction Conditions: By tracking the consumption of starting materials and the formation of the product, you can optimize parameters such as temperature, reaction time, and stoichiometry of reagents for future syntheses.

  • Ensuring Product Purity: A well-monitored reaction simplifies the purification process by minimizing the presence of unreacted starting materials and intermediates, which may have similar physical properties to the desired product, making separation challenging.

This guide will focus on the most common and accessible analytical techniques for monitoring the N,N-dimethylation of L-phenylalanine: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also briefly discuss Gas Chromatography-Mass Spectrometry (GC-MS).

Thin Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and indispensable tool for the qualitative monitoring of organic reactions. The separation is based on the differential partitioning of the analytes between a stationary phase (typically silica gel) and a mobile phase.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use silica gel plates with a fluorescent indicator (e.g., F254). With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Spotting:

    • Prepare dilute solutions of your starting material (L-phenylalanine) and your reaction mixture in a suitable volatile solvent (e.g., methanol).

    • Using a capillary tube, spot the starting material on the left of the baseline, the reaction mixture in the center, and a co-spot (starting material and reaction mixture in the same spot) on the right.

  • Development:

    • Prepare a mobile phase. A common system for amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[6]

    • Place the prepared mobile phase in a developing chamber with a lid and allow it to saturate.

    • Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level. Close the chamber.

  • Visualization:

    • Once the solvent front has reached about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Phenylalanine and its derivatives are UV active due to the aromatic ring.

    • Stain the plate with a ninhydrin solution (0.2g ninhydrin in 100ml ethanol with a few drops of acetic acid) and gently heat with a heat gun.[7][8] Primary and secondary amines will produce a characteristic purple or yellow color. Tertiary amines, like this compound, will not react with ninhydrin.[9]

Interpreting the TLC Plate
  • L-phenylalanine (Starting Material): Will appear as a spot that is positive for both UV and ninhydrin staining. Due to its zwitterionic nature, it is quite polar and will have a lower Rf value.

  • N-methyl-L-phenylalanine (Intermediate): This secondary amine will also be UV and ninhydrin positive (though the color may be different, often yellow). It is slightly less polar than the starting material and will have a slightly higher Rf.

  • This compound (Product): This tertiary amine will be UV active but will not stain with ninhydrin.[9] Being the least polar of the three, it will have the highest Rf value.

Illustrative TLC Plate:

TLC cluster_plate Illustrative TLC Plate cluster_legend Legend TLC_Plate Baseline SolventFront SM_Spot RM_SM RM_INT RM_PROD CO_SM CO_PROD SM_Label SM RM_Label Rxn CO_Label Co-spot Rf_SM R_f ~0.2 Rf_INT R_f ~0.4 Rf_PROD R_f ~0.7 Legend_SM L-Phenylalanine (SM) (UV+, Ninhydrin+) Legend_INT N-Methyl-L-phenylalanine (Intermediate) (UV+, Ninhydrin+) Legend_PROD This compound (Product) (UV+, Ninhydrin-)

Caption: Illustrative TLC plate for monitoring the reaction.

Troubleshooting & FAQs: TLC
  • Q: My spots are streaking.

    • A: This is common with amino acids due to their acidic and basic functional groups.[10] Try adding a small amount of acetic acid or triethylamine to your mobile phase to improve the spot shape. Streaking can also be caused by overloading the sample; try spotting a more dilute solution.[10]

  • Q: I don't see any spots.

    • A: This could be due to several reasons: the sample is too dilute, the compound is not UV active (unlikely for phenylalanine derivatives), or the reaction has not worked. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications. Also, ensure the solvent level in the developing chamber is below the baseline.[10]

  • Q: The Rf values are too high/low.

    • A: If the spots are all near the solvent front (high Rf), your mobile phase is too polar. If they are all near the baseline (low Rf), it is not polar enough. Adjust the ratio of your solvents accordingly. For example, to increase polarity in a butanol/acetic acid/water system, you can increase the proportion of water and acetic acid.

  • Q: The product spot is UV active, but doesn't stain with ninhydrin. Is the reaction complete?

    • A: This is a strong indication of the formation of the tertiary amine product. If the starting material and intermediate spots are no longer visible in the reaction mixture lane (and they are visible in the starting material lane), it is a good sign that the reaction has gone to completion.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more quantitative and higher resolution method for monitoring reaction progress compared to TLC. It is particularly useful for separating structurally similar compounds.

Experimental Protocol: HPLC Analysis

A reversed-phase HPLC method is generally suitable for separating L-phenylalanine and its N-methylated derivatives.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmA standard non-polar stationary phase that separates compounds based on hydrophobicity.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid helps to protonate the analytes and improve peak shape.
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a higher percentage (e.g., 50-70%) over 10-15 minutes.A gradient is necessary to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 210 nm or 254 nmThe phenyl group provides strong UV absorbance.[11]
Injection Vol. 5-10 µL

Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Interpreting the Chromatogram

The elution order in reversed-phase HPLC is typically from most polar to least polar. Therefore, you would expect to see:

  • L-phenylalanine: Earliest retention time.

  • N-methyl-L-phenylalanine: Intermediate retention time.

  • This compound: Longest retention time.

The reaction is complete when the peak corresponding to L-phenylalanine (and N-methyl-L-phenylalanine) is absent, and only the peak for this compound remains.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Reaction_Mixture Reaction Mixture Aliquot Dilution Dilute with Mobile Phase A Reaction_Mixture->Dilution Filtered_Sample Filter (0.45 µm) Dilution->Filtered_Sample HPLC_System HPLC System (C18 Column) Filtered_Sample->HPLC_System Inject Data_Acquisition Data Acquisition (UV Detector) HPLC_System->Data_Acquisition Chromatogram Generate Chromatogram Data_Acquisition->Chromatogram Peak_Integration Integrate Peaks & Compare Retention Times Chromatogram->Peak_Integration Conclusion Determine Reaction Completion Peak_Integration->Conclusion

Caption: General workflow for HPLC reaction monitoring.

Troubleshooting & FAQs: HPLC
  • Q: I am seeing broad or tailing peaks.

    • A: This can be due to secondary interactions with the silica backbone of the column. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid) to protonate the amines and carboxyl groups. Tailing can also result from column overload; try injecting a smaller volume or a more dilute sample.

  • Q: My retention times are drifting.

    • A: Retention time drift can be caused by changes in mobile phase composition, temperature fluctuations, or a column that is not fully equilibrated.[12] Ensure your mobile phase is well-mixed and degassed, the column oven is stable, and you allow sufficient time for column equilibration between runs.

  • Q: I'm not getting good separation between the starting material and the intermediate.

    • A: To improve resolution, you can adjust the gradient. A slower, more shallow gradient will provide better separation between closely eluting peaks. You could also try a different organic modifier (e.g., methanol instead of acetonitrile) or a different column chemistry (e.g., a phenyl-hexyl column).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for monitoring reaction completion as it provides structural information and can be used for quantitative analysis. The key is to identify diagnostic peaks for the starting material, intermediate, and product that do not overlap.

Key ¹H NMR Signals to Monitor

The most significant changes in the ¹H NMR spectrum upon N-methylation of L-phenylalanine occur at the alpha-proton (α-H) and the newly formed N-methyl protons.

Compoundα-H Chemical Shift (ppm)N-CH₃ Chemical Shift (ppm)Key Features
L-phenylalanine ~3.9-4.0N/Aα-H is a triplet or doublet of doublets.[13][14]
N-methyl-L-phenylalanine ~3.5-3.7~2.4-2.6 (singlet, 3H)α-H shifts upfield. Appearance of a 3H singlet for the N-methyl group.
This compound ~3.2-3.4~2.3-2.5 (singlet, 6H)α-H shifts further upfield. The N-methyl singlet now integrates to 6H.

(Note: Exact chemical shifts can vary depending on the solvent and pH.)

Experimental Protocol: NMR Analysis
  • Take a small aliquot from the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., D₂O or CDCl₃, depending on the workup procedure).

  • Acquire a ¹H NMR spectrum.

The reaction is complete when the α-H signal for L-phenylalanine has disappeared and the N-methyl signal integrates to 6 protons relative to the aromatic or methylene protons of the phenylalanine backbone.

NMR_Comparison cluster_L_Phe L-Phenylalanine cluster_N_Me_Phe N-Methyl-L-phenylalanine cluster_N_N_DiMe_Phe This compound L_Phe_Structure α-H L_Phe_Spectrum Spectrum: ~4.0 ppm (dd, 1H) N_Me_Phe_Spectrum Spectrum: ~3.6 ppm (dd, 1H) ~2.5 ppm (s, 3H) L_Phe_Spectrum->N_Me_Phe_Spectrum Methylation N_Me_Phe_Structure α-H, N-CH₃ N_N_DiMe_Phe_Spectrum Spectrum: ~3.3 ppm (dd, 1H) ~2.4 ppm (s, 6H) N_Me_Phe_Spectrum->N_N_DiMe_Phe_Spectrum Methylation N_N_DiMe_Phe_Structure α-H, N-(CH₃)₂

Caption: Key ¹H NMR signal changes during methylation.

Troubleshooting & FAQs: NMR
  • Q: My peaks are very broad, especially the carboxylic acid proton.

    • A: This is common for amino acids in solvents like CDCl₃. The zwitterionic nature and hydrogen bonding can cause peak broadening. Running the spectrum in D₂O can sometimes give sharper signals, and the acidic/amine protons will exchange with deuterium and disappear, simplifying the spectrum.

  • Q: I see a singlet at ~2.5 ppm that integrates to less than 6 protons.

    • A: This indicates the presence of the N-methyl intermediate. The reaction is not yet complete. Continue the reaction and monitor until the integration is correct.

  • Q: Can I use NMR to determine the ratio of starting material to product?

    • A: Yes. By comparing the integration of the α-H of the starting material to the α-H of the product (or the N-methyl signal of the product), you can determine the relative amounts of each species in the reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique but is generally less straightforward for monitoring this reaction due to the low volatility of amino acids.

Key Considerations for GC-MS
  • Derivatization is Required: Amino acids are not volatile enough to pass through a GC column. They must be derivatized to increase their volatility.[15][16] Common derivatization methods include silylation (e.g., with MTBSTFA) or esterification followed by acylation.[15][17][18]

  • Method Development: The derivatization reaction itself must be quantitative and reproducible to be useful for monitoring. This can add complexity to the analysis.

  • Utility: While not ideal for real-time monitoring, GC-MS can be excellent for identifying minor byproducts if a suitable derivatization method is developed. The mass spectrometer provides molecular weight and fragmentation information that can help elucidate the structure of unknown impurities.

Summary of Techniques

TechniqueProsConsBest For
TLC Fast, inexpensive, easy to perform.Qualitative, lower resolution.Quick checks of reaction progress, screening for optimal conditions.
HPLC Quantitative, high resolution, highly reproducible.More expensive, requires dedicated equipment and method development.Accurate determination of reaction completion and purity.
NMR Provides structural information, quantitative.Requires more sample, expensive instrumentation.Unambiguous identification of product and intermediates, quantitative analysis.
GC-MS Very high sensitivity, excellent for impurity identification.Requires derivatization, complex method development.Detailed analysis of final product purity and byproduct identification.

By employing these analytical techniques, you can gain a comprehensive understanding of your this compound synthesis, leading to higher yields, improved purity, and more robust and reproducible results.

References

  • Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. J Mass Spectrom. 2016 Aug;51(8):638-650. [Link]

  • Does ninhydrin staining detect triethylamine? - Chemistry Stack Exchange. (2022). [Link]

  • TLC stains for amines. ChemicalDesk.Com. (2011). [Link]

  • TLC stains. [Link]

  • Analytical characteristics for amino acid derivatives using GC-MS... - ResearchGate. [Link]

  • Magic Formulas: TLC Stains - Department of Chemistry : University of Rochester. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Chiral Separation of Phenylalanine Methyl Esters using UPC2 | Waters. [Link]

  • [Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of Stationary Phase Types]. PubMed. [Link]

  • A sustainable HPTLC approach for green assessment of Tyrosine to phenylalanine ratio in chronic kidney disease. PMC - NIH. (2024). [Link]

  • HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [Link]

  • Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types | Request PDF. ResearchGate. (2025). [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler–Clarke reaction. Grokipedia. [Link]

  • Rf value. [Link]

  • Environmentally preferable solvents promoted resolution of multi-component mixtures of amino acids. CORE. (2013). [Link]

  • Separation of D-Phenylalanine on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Thin layer chromatographic analysis of amino acids on high performance silica TLC plates with buffered aqueous eluents: Separation of DL-phenylalanine from L-tyrosine | Request PDF. ResearchGate. (2025). [Link]

  • Applied Clinical Pharmacology and Toxicology. Gavin Publishers. [Link]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC - NIH. [Link]

  • bmse000045 L-Phenylalanine at BMRB. [Link]

  • Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. NIH. (2023). [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PubMed. (2022). [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Human Metabolome Database. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Human Metabolome Database. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. (2022). [Link]

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. (2021). [Link]

  • Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. PubMed. [Link]

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dealing with poor solubility of N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Dimethyl-L-phenylalanine

Introduction: The this compound Solubility Paradox

Welcome to the technical support guide for this compound (CAS 17469-89-5). As a key chiral building block and amino acid derivative used in peptide synthesis and pharmaceutical research, its handling is critical for experimental success[1][2][3][4]. A common point of confusion among researchers is the compound's solubility. While supplier data sheets may list it as "freely soluble" in water, many users encounter significant difficulties dissolving it, particularly in neutral buffers like PBS[5].

This guide is designed to resolve this apparent contradiction. The challenge lies not in the compound's inherent insolubility, but in its zwitterionic nature, which is highly sensitive to pH. Like its parent amino acid, L-phenylalanine, its solubility is lowest at its isoelectric point (pI) and increases dramatically in acidic or basic conditions[6][7][8]. This document provides a foundational understanding of its physicochemical properties, practical troubleshooting guides, and validated protocols to ensure you can handle this compound with confidence and reproducibility.

Section 1: Understanding the Physicochemical Properties

The key to mastering the solubility of this compound is understanding its molecular behavior in solution. As an amino acid derivative, it possesses both a basic tertiary amine group and an acidic carboxylic acid group.

At a specific pH, known as the isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral zwitterion. In this state, strong intermolecular electrostatic attractions promote crystal lattice formation, leading to minimal aqueous solubility[8]. By adjusting the pH away from the pI, you convert the molecule into a more soluble cationic (at low pH) or anionic (at high pH) salt.

Key Physicochemical Data
PropertyValueSource
CAS Number 17469-89-5[1][2]
Molecular Formula C₁₁H₁₅NO₂[9]
Molecular Weight 193.24 g/mol [1][9]
Melting Point 225-227 °C[1][2][5]
Appearance White to off-white powder[2][5]
Predicted pKa (Carboxyl) ~2.24[2]
Predicted pKa (Dimethylamino) ~9.5 (Estimated based on similar structures)N/A
pH-Dependent Ionic Forms

The charge state of this compound is dictated by the solution's pH, directly impacting its solubility.

G cluster_low_ph Low pH (< 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (> 10) a Cationic Form (High Solubility) b Zwitterionic Form (Low Solubility) a->b Add Base b->a Add Acid c Anionic Form (High Solubility) b->c Add Base c->b Add Acid

Caption: Ionic forms of this compound at different pH values.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during daily laboratory work.

Q1: Why won't my this compound dissolve in neutral water or PBS (pH 7.4)? A: At neutral pH, the compound is near its isoelectric point, where it exists as a zwitterion with minimal solubility[8]. You are observing the classic behavior of an amino acid. To dissolve it, you must adjust the pH to be at least 2 units away from the pI, either by adding a small amount of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH). See Protocol 1 for detailed instructions.

Q2: What is the best solvent for making a high-concentration stock solution? A: For organic stock solutions, methanol and ethanol are effective. If an organic solvent is permissible for your experiment, Dimethyl Sulfoxide (DMSO) is also a common choice, though care must be taken as it can be difficult to remove and may affect some biological assays[10][11][12]. Always use anhydrous-grade solvents to avoid introducing moisture that could affect solubility[13].

SolventReported Solubility (@25°C)Source
Methanol 142.52 g/L[9]
Ethanol 52.66 g/L[9]
Water "Freely soluble" (with pH adjustment)[5]
DMSO Soluble (qualitative)[11][12]

Q3: Can I heat the solution to help it dissolve? A: Gentle warming can increase the rate of dissolution, but it is not a substitute for proper pH adjustment or solvent selection. For most amino acids, solubility does increase with temperature[14]. However, excessive heat can risk chemical degradation. If you choose to warm the solution, do so gently (e.g., a 37°C water bath) and for a short period. This should be considered a secondary aid, not the primary method of solubilization.

Q4: My compound dissolved after adding acid/base, but it precipitated when I added it to my experimental buffer. What happened? A: This is a classic buffering effect. Your concentrated stock solution, which was at an acidic or basic pH, was neutralized by the buffering capacity of your experimental medium. This shifted the pH back towards the isoelectric point, causing the compound to precipitate. To avoid this, ensure the final concentration of this compound in your buffer is below its solubility limit at that specific pH, or adjust the pH of the final solution after addition.

Section 3: In-Depth Troubleshooting & Solubilization Protocols

Follow these validated protocols to overcome solubility challenges in a systematic and reproducible manner.

Protocol 1: Systematic pH Adjustment for Aqueous Solutions

This is the preferred method for preparing aqueous solutions for most biological and chemical applications. It involves converting the zwitterion into a soluble salt in situ.

G start Weigh this compound Powder add_solvent Add ~80% of final required volume of purified water start->add_solvent slurry Stir to form a slurry. Compound will likely NOT dissolve. add_solvent->slurry ph_choice Choose Acidic or Basic Route slurry->ph_choice add_hcl Add 1M HCl dropwise while stirring ph_choice->add_hcl Acidic add_naoh Add 1M NaOH dropwise while stirring ph_choice->add_naoh Basic check_clear_acid Observe for clarification (Target pH ~2-3) add_hcl->check_clear_acid check_clear_base Observe for clarification (Target pH ~10-11) add_naoh->check_clear_base check_clear_acid->add_hcl No qs Once fully dissolved, adjust to final volume with water check_clear_acid->qs Yes check_clear_base->add_naoh No check_clear_base->qs Yes final_ph Adjust final pH if necessary for experiment (Beware of precipitation) qs->final_ph end Solution Ready final_ph->end

Caption: Workflow for solubilization of this compound via pH adjustment.

Methodology:

  • Preparation: Weigh the desired amount of this compound powder. Place it in a suitable vessel with a magnetic stir bar.

  • Initial Slurry: Add approximately 80% of the final desired volume of high-purity water (e.g., Milli-Q). Begin stirring. The powder will likely form a white suspension.

  • pH Adjustment (Choose one route):

    • Acidic Route (to form hydrochloride salt): While monitoring with a calibrated pH meter, add 1M HCl drop by drop. The solution will become clear as the pH drops significantly below the pI (target pH < 3).

    • Basic Route (to form sodium salt): While monitoring with a calibrated pH meter, add 1M NaOH drop by drop. The solution will become clear as the pH rises significantly above the pI (target pH > 10).

  • Final Volume Adjustment: Once the solution is completely clear, add water to reach the final desired volume (QS).

  • Storage: Store the solution appropriately, typically at 2-8°C for short-term use or frozen for long-term storage. Note that pH may shift upon freezing and thawing.

Protocol 2: Preparation of High-Concentration Stock Solutions using Co-solvents

This method is useful when a very high concentration is needed or when the final application is compatible with an organic solvent.

Methodology:

  • Solvent Selection: Choose a suitable, anhydrous-grade organic solvent such as methanol, ethanol, or DMSO[9][12].

  • Dissolution: Weigh the this compound powder and add it to your vessel. Add a small amount of the chosen solvent.

  • Aid Dissolution: Gently vortex or sonicate the mixture in a water bath to aid dissolution. Avoid excessive heating.

  • Stepwise Dilution: Slowly add more solvent in portions until the desired concentration is reached and the solid is fully dissolved.

  • Aqueous Dilution (Critical Step): When diluting this organic stock into an aqueous buffer, add the stock solution slowly to the stirring buffer , not the other way around[12]. This prevents localized high concentrations that can cause immediate precipitation.

Protocol 3: The Shake-Flask Method for Determining Thermodynamic Solubility

For researchers needing to determine the precise solubility in a specific custom buffer or formulation, the shake-flask method is the gold standard[10][15].

G start Add excess this compound to a known volume of test solvent equilibrate Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium start->equilibrate phase_sep Allow solid to settle, then separate phases via centrifugation or filtration (e.g., 0.22 µm syringe filter) equilibrate->phase_sep analyze Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method phase_sep->analyze result Result = Thermodynamic Solubility (e.g., mg/mL or mM) analyze->result

Caption: Workflow for the Shake-Flask solubility determination method.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of your test solvent (e.g., your specific experimental buffer) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. To ensure no solid particulates are carried over, centrifuge the sample and take the supernatant, or filter it through a chemically compatible syringe filter (e.g., PVDF or PTFE)[16].

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV, against a standard curve[16]. The resulting concentration is the thermodynamic solubility under those conditions.

Section 4: Analytical Verification

It is always good practice to verify that the compound has truly dissolved and not degraded, especially if heating or extreme pH adjustments were used.

  • Visual Inspection: The most basic check is that the solution is free of any visible particulates or haze.

  • HPLC-UV Analysis: This is the recommended method for verification.

    • Inject a sample of your prepared solution.

    • Confirm the presence of a single peak corresponding to the retention time of a known standard of this compound.

    • The absence of additional peaks suggests the compound is stable and has not degraded during the solubilization process.

By understanding the fundamental chemistry of this compound and applying these systematic protocols, researchers can reliably overcome solubility hurdles and ensure the integrity of their experiments.

References

  • Cheméo. (n.d.). Chemical Properties of L-Phenylalanine, N,N-dimethyl- (CAS 17469-89-5). [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. [Link]

  • Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(9), 515-539. (Note: A direct link to the full text may require a subscription; the link provided is to the ResearchGate request page). [Link]

  • Scent.vn. (n.d.). This compound (CAS 17469-89-5). [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • GlaxoSmithKline. (2005). Method for determining solubility of a chemical compound.
  • Semantic Scholar. (n.d.). Amorphization of Low Soluble Drug with Amino Acids to Improve Its Therapeutic Efficacy: a State-of-Art-Review. [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Scientific Reports, 12(1), 1-15. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Lee, H. Y., et al. (2013). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria, 354, 148-154. (Note: A direct link to the full text may require a subscription; the link provided is to the ResearchGate page). [Link]

  • Möschwitzer, J. P. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 5(4), 547-571. [Link]

  • Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem Compound Database. [Link]

  • Zhang, Y., et al. (2015). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. Journal of Chemical & Engineering Data, 60(3), 856-862. (Note: A direct link to the full text may require a subscription; the link provided is to the ResearchGate request page). [Link]

  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 58(8), 2253-2257. (Note: A direct link to the full text may require a subscription; the link provided is to the ResearchGate page). [Link]

  • Daldrup, T., et al. (2011). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 50(12), 7565-7570. (Note: A direct link to the full text may require a subscription; the link provided is to the ResearchGate page). [Link]

  • Needham, T. E., et al. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565-567. [Link]

  • Scientific Laboratory Supplies. (n.d.). This compound, | 273910-1G. [Link]

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  • Lab Supplies. (n.d.). This compound, | 273910-1G. [Link]

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Technical Support Center: N,N-Dimethyl-L-phenylalanine Separations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of N,N-Dimethyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My aim is to move beyond simple procedural steps and delve into the causal mechanisms governing your separations, empowering you to make informed decisions during method development and optimization.

Section 1: Foundational Principles - Temperature and Chiral Separations

Before we dive into specific troubleshooting scenarios, it's crucial to understand the thermodynamic and kinetic principles that underpin the influence of temperature on the separation of chiral molecules like this compound.

Q1: Why is temperature such a critical parameter in the chiral separation of this compound?

Temperature is a powerful yet often misunderstood variable in chromatography. Its impact is multifaceted, affecting not just retention time but, more importantly, the selectivity and efficiency of your separation. For chiral molecules, temperature directly influences the thermodynamics of the diastereomeric interactions between the enantiomers and the chiral stationary phase (CSP).

The relationship between retention, temperature, and the thermodynamics of separation is described by the van't Hoff equation.[1][2] A van't Hoff plot (ln(k) vs 1/T) can reveal the enthalpic (ΔH°) and entropic (ΔS°) contributions to the retention process.[1][3] In chiral separations, we are particularly interested in the differences in these values between the two enantiomers (ΔΔH° and ΔΔS°), as this governs the enantioselectivity (α).

Chiral separations are typically enthalpy-driven at lower temperatures and entropy-driven at higher temperatures.[1] This means that in many cases, lowering the temperature will increase the selectivity between enantiomers, leading to better resolution. However, this is not a universal rule, and the optimal temperature must be determined empirically for each specific method.

Section 2: Troubleshooting Common Issues in this compound Separations

This section addresses specific problems you may encounter during the analysis of this compound and provides a logical, step-by-step approach to resolving them.

Q2: My this compound peak is tailing. How can temperature adjustments help?

Peak tailing is a common issue, often stemming from secondary interactions between the analyte and the stationary phase or slow mass transfer kinetics.[4][5] this compound, with its tertiary amine and carboxylic acid functionalities, is susceptible to strong interactions with residual silanols on silica-based columns.

Troubleshooting Workflow:

G start Peak Tailing Observed for This compound step1 Increase Column Temperature (e.g., in 5-10°C increments) start->step1 step2 Observe Peak Shape step1->step2 q1 Did peak shape improve? step2->q1 res1 Improved mass transfer and reduced secondary interactions. Consider this the optimal temperature range. q1->res1 Yes res2 Temperature is not the primary cause. Peak shape may be diffusion-limited or due to other factors. q1->res2 No step3 Investigate other factors: - Mobile phase pH - Buffer concentration - Column chemistry res2->step3

Causality Explained:

  • Increased Mass Transfer: Elevating the temperature reduces the viscosity of the mobile phase, which in turn increases the diffusion rate of the analyte.[6][7] This faster diffusion allows the this compound molecules to move more quickly in and out of the stationary phase pores, leading to a more symmetrical peak.

  • Reduced Secondary Interactions: For large molecules, higher temperatures can provide enough energy to overcome unwanted secondary interactions with the stationary phase, resulting in better peak shape.[7]

  • Anomalous Retention: Be aware that for some basic compounds, retention can anomalously increase with temperature due to complex retention mechanisms.[8]

Q3: I have poor or no resolution between the enantiomers of this compound. What is my first step in temperature optimization?

When enantiomers are co-eluting, the primary goal is to enhance the selectivity (α) of the separation. As discussed, temperature has a profound effect on enantioselectivity.

Experimental Protocol: Temperature Scouting Study

  • Initial Conditions: Start with your current method conditions (mobile phase, column, flow rate).

  • Temperature Range: Set a broad temperature range to investigate, for example, from 10°C to 50°C.

  • Stepwise Analysis:

    • Equilibrate the column at the lowest temperature (e.g., 10°C) for at least 20 minutes.

    • Inject your this compound standard.

    • Increase the temperature in 5°C or 10°C increments, allowing for equilibration at each step before injection.

  • Data Analysis: For each temperature, calculate the retention factor (k), selectivity (α), and resolution (Rs) for the enantiomeric pair.

  • van't Hoff Plot: Plot ln(α) versus 1/T (in Kelvin). The slope of this line is related to -Δ(ΔH°)/R. A linear plot indicates that the separation mechanism is consistent over the tested temperature range.[3][9] Non-linear plots can suggest a change in the conformation of the chiral stationary phase or the separation mechanism itself at different temperatures.[3][10]

Data Interpretation:

Temperature (°C)Retention Time (E1, min)Retention Time (E2, min)Selectivity (α)Resolution (Rs)
1012.513.81.101.8
2010.211.01.081.5
308.59.01.061.1
407.17.41.040.8
506.06.21.030.6

This is example data and will vary based on your specific conditions.

In this example, decreasing the temperature improves both selectivity and resolution, indicating an enthalpy-controlled separation.[11]

Q4: My retention times are drifting during a long sequence of this compound analyses. Could temperature be the cause?

Yes, inconsistent column temperature is a very common cause of retention time drift.[4][12] Even minor fluctuations in ambient lab temperature can affect the column if it is not properly thermostatted.[12]

Logical Relationship Diagram:

G rt_drift Retention Time Drift for This compound temp_fluctuation temp_fluctuation inadequate_thermo inadequate_thermo temp_fluctuation->inadequate_thermo exacerbates inadequate_thermo->rt_drift leads to thermal_mismatch thermal_mismatch thermal_mismatch->rt_drift can cause

Troubleshooting and Best Practices:

  • Use a Column Oven: Always use a high-quality, forced-air column oven. Operating at "ambient" temperature is not recommended for reproducible results.

  • Ensure Proper Equilibration: Allow sufficient time for the column to reach thermal equilibrium before starting your analytical run. This can take longer than you might expect, especially at sub-ambient temperatures.

  • Mobile Phase Pre-heating: For high-temperature applications or when using UHPLC systems, a mobile phase pre-heater is crucial to prevent thermal mismatch between the incoming solvent and the column, which can cause peak distortion.[7][12]

  • Set Point Above Ambient: If precise sub-ambient control is not required, setting the column temperature at least 10-15°C above the highest expected ambient temperature (e.g., 35°C or 40°C) can provide excellent stability.

Q5: I am developing an SFC method for this compound. How does the role of temperature differ from HPLC?

In Supercritical Fluid Chromatography (SFC), temperature plays a similarly critical role but with additional considerations due to the properties of the supercritical fluid mobile phase (typically CO₂).

  • Fluid Density and Solvating Power: Temperature, along with pressure, directly controls the density of the supercritical CO₂. Higher temperatures (at constant pressure) decrease the fluid density, which generally reduces its solvating power and can lead to longer retention times. This is often the opposite of what is observed in reversed-phase HPLC.

  • Analyte Solubility and Peak Shape: For complex molecules, temperature can significantly impact their solubility in the mobile phase, which in turn affects peak shape and efficiency.[13]

  • Kinetic Benefits: Similar to HPLC, higher temperatures in SFC can improve mass transfer kinetics, leading to sharper peaks and higher efficiency.

Therefore, in SFC method development for this compound, temperature and pressure must be optimized in concert to find the "sweet spot" of fluid density, analyte solubility, and kinetic performance.[13]

Section 3: FAQs on Method Robustness and Analyte Stability

Q6: At what temperature might this compound start to degrade or racemize during analysis?

While this compound is a relatively stable molecule, prolonged exposure to high temperatures, especially at non-neutral pH, could potentially lead to degradation. The stability of similar dipeptides has been shown to be robust up to 90°C.[14] However, some chiral compounds can undergo on-column racemization at elevated temperatures, which would manifest as a plateau between the two enantiomeric peaks.[11][15]

Recommendation: Perform a sample stability study by incubating a solution of this compound at your highest proposed operating temperature for a period equivalent to your longest analytical sequence. Analyze this sample against a freshly prepared standard to check for any new impurity peaks or a loss of chiral purity.

Q7: How do I ensure my temperature-optimized method is robust for transfer to other labs?

A robust method is a reproducible method. To ensure the robustness of your temperature settings:

  • Specify Temperature Settings Explicitly: Your method documentation should clearly state the column oven temperature and the use of a mobile phase pre-heater if necessary.

  • Perform a Robustness Study: Intentionally vary the temperature by a small amount (e.g., ± 2-5°C) and evaluate the impact on critical quality attributes like resolution and retention time. The separation should not fail within this range.

  • System Suitability Tests: Define a system suitability criterion for the resolution of the enantiomers. This will ensure that any instrument used for the analysis is performing adequately under the specified temperature conditions.

References

  • Schurig, V. (1997). Approach to the thermodynamics of enantiomer separation by gas chromatography. Enantioselectivity between the chiral inhalation anesthetics enflurane, isoflurane and desflurane and a diluted gamma-cyclodextrin derivative. Journal of Chromatography A, 757(1-2), 119-35. [Link]

  • Chemistry For Everyone. (2023). How Does Temperature Affect Chromatography? YouTube. [Link]

  • Chrom Tech, Inc. (2023). How Does Column Temperature Affect HPLC Resolution? [Link]

  • McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Journal of Chromatography A, 902(2), 311-21. [Link]

  • Pálinkás, G., et al. (2022). An Adventurous Journey Around the Thermodynamics of Liquid Chromatography. LCGC North America. [Link]

  • Horváth, É., et al. (2020). The correctness of van 't Hoff plots in chiral and achiral chromatography. Journal of Chromatography A, 1626, 461372. [Link]

  • Dolan, J. W. (2003). How Does Temperature Affect Selectivity? LCGC North America. [Link]

  • Ates, H., et al. (2013). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. Molecules, 18(12), 15331-15344. [Link]

  • Lee, J. T. (2011). Enantioseparation in the Vicinity of Compensation Temperature. Bulletin of the Korean Chemical Society, 32(10), 3748-3752. [Link]

  • Weng, W., et al. (2010). Temperature effects on a doubly tethered diproline chiral stationary phase: Hold-up volume, enantioselectivity and robustness. Journal of Chromatography A, 1217(35), 5586-5593. [Link]

  • Stoll, D. R. (2013). Back to Basics: The Role of Thermodynamics in Chromatographic Separations. LCGC Blog. [Link]

  • Wang, Q., et al. (2007). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase. Journal of Chromatographic Science, 45(6), 333-337. [Link]

  • Li, Y., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography A, 1493, 77-85. [Link]

  • Aguilera-Granja, F., et al. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Molecules, 27(21), 7243. [Link]

  • Gecse, Z., et al. (2014). Enantioselective high-performance liquid chromatographic separation of fluorinated β-phenylalanine derivatives on quinine and quinidine-derived zwitterionic chiral stationary phases. Journal of Chromatography A, 1349, 69-78. [Link]

  • ResearchGate. (n.d.). Optimized operating parameters. T = 40 °C; p = 20 MPa; 5 wt-% 2-propanol. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (n.d.). Effect of the temperature on the chiral separation of DL-Phe in the CCND nanocrystals immobilized capillary. [Link]

  • Shimadzu Corporation. (n.d.). Efficient Optimization of Separation Conditions for Synthetic Peptide Using Super Critical Fluid Chromatography. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Shimadzu Corporation. (n.d.). Efficient Optimization of Separation Conditions for Synthetic Peptide Using Super Critical Fluid Chromatography. [Link]

  • Al-Rimawi, F. (2017). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Journal of Analytical Methods in Chemistry. [Link]

  • de la Torre, G., et al. (2021). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 26(23), 7247. [Link]

  • Reches, M., & Gazit, E. (2006). Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications. Langmuir, 22(2), 552-556. [Link]

  • Zhang, Y., et al. (2023). Rapid room-temperature phosphorescence chiral recognition of natural amino acids. Nature Communications, 14(1), 2174. [Link]

  • Shah, N., et al. (2012). Chiral separation of phenylalanine using D-phenylalanine imprinted membrane containing L-phenylalanine imprinted submicron/nanoscale beads. Journal of Pharmacy Research, 5(8), 4425-4433. [Link]

  • Magret, J., et al. (2005). Increased conformational and thermal stability properties for phenylalanine dehydrogenase by chemical glycosidation with end-group activated dextran. Biotechnology Letters, 27(17), 1311-7. [Link]

  • ResearchGate. (n.d.). Thermal stability characterization of n-alkanes from determination of produced aromatics. [Link]

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Technical Support Center: Selecting the Best Coupling Reagent for N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with selecting the optimal coupling reagent for the sterically hindered amino acid, N,N-Dimethyl-L-phenylalanine.

Introduction

This compound presents a significant challenge in peptide synthesis due to the steric hindrance caused by the two methyl groups on the alpha-amino group. This steric bulk can impede the approach of an activated carboxyl group, leading to slow reaction times, incomplete coupling, and potential side reactions. The choice of coupling reagent is therefore critical to achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound so challenging?

A1: The primary difficulty arises from steric hindrance.[1][2] The two methyl groups on the nitrogen atom, in addition to the benzyl side chain of phenylalanine, create a sterically crowded environment.[1][2][3] This bulkiness physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, slowing down the reaction kinetics and often leading to incomplete reactions under standard coupling conditions.[1][4]

Q2: What are the common problems encountered when coupling this compound?

A2: The most frequent issues include:

  • Low Coupling Yields: Incomplete reactions are a common observation, even with prolonged reaction times.[1][2]

  • Slow Reaction Kinetics: The coupling reaction can be exceptionally slow, sometimes requiring hours or even days to achieve a satisfactory level of completion.[2]

  • Epimerization/Racemization: While the tertiary amine of this compound itself cannot racemize, the activated amino acid being coupled to it is susceptible to epimerization, particularly with extended activation times or under harsh basic conditions.[2][5][6]

  • Side Reactions: Inefficient coupling can result in the accumulation of activated species, which may then participate in undesired side reactions, complicating the purification process.[2]

Q3: Which class of coupling reagents is generally most effective for this compound?

A3: For sterically hindered amino acids like this compound, uronium/aminium salt-based reagents are generally superior to carbodiimides (e.g., DCC, EDC) used alone.[2][7] Reagents such as HATU, HBTU, and COMU are known for their high efficiency and rapid reaction times, which are crucial for overcoming steric challenges.[7][] Phosphonium salts like PyAOP and PyBOP are also highly effective options.[7]

Q4: Is there a risk of racemization when coupling this compound?

A4: The N,N-dimethylamino acid itself is not prone to racemization at its alpha-carbon. However, the activated carboxylic acid of the amino acid being coupled to the N,N-dimethylphenylalanine is at risk of racemization.[2][5] This risk is heightened by prolonged exposure to the basic conditions required for the coupling reaction. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can be deprotonated by a base, leading to a loss of stereochemical integrity.[5][9]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Coupling Yield / Incomplete Reaction

This is the most prevalent issue when working with this compound.

Possible CauseRecommended SolutionScientific Rationale
Insufficient Reagent Potency Switch to a more powerful coupling reagent. If using carbodiimides (EDC, DIC) alone, change to a uronium/aminium salt like HATU or COMU . For exceptionally difficult couplings, consider phosphonium salts like PyAOP or PyBOP .[1][7][10]More potent reagents generate a more reactive activated species (e.g., an OAt-ester with HATU), which can more effectively overcome the steric barrier presented by the N,N-dimethyl group, driving the reaction to completion.[11][12]
Inadequate Reaction Time Extend the coupling time. While standard couplings might be complete in 1-2 hours, hindered couplings may require 4-6 hours or even longer.[6] Monitor the reaction progress using a suitable method like the bromophenol blue test.[1][10]The steric hindrance slows down the reaction rate. Allowing more time for the reaction to proceed can significantly improve the yield.
Suboptimal Base Selection Use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) .[13][14]These bases are effective at neutralizing the reaction mixture without competing as nucleophiles. Their steric bulk also helps to minimize side reactions.
Poor Resin Swelling/Solvation Ensure the solid-phase resin is adequately swollen in a suitable solvent like DMF or NMP for at least 30 minutes before coupling.[1][15]Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible to the reagents.[1] Poor solvation can lead to aggregation and incomplete reactions.[4]
A Single Coupling is Insufficient Perform a "double coupling" by draining the reaction vessel after the initial coupling period and adding a fresh solution of activated amino acid and reagents.[1][5]For particularly challenging couplings, a second exposure to fresh reagents can help to drive the reaction to completion by coupling any remaining unreacted sites.
Problem 2: Racemization of the Incoming Amino Acid

While this compound is configurationally stable, the activated amino acid being coupled to it can lose its stereochemical integrity.

Possible CauseRecommended SolutionScientific Rationale
Prolonged Pre-activation Time Minimize the pre-activation time of the amino acid with the coupling reagent to 2-5 minutes before adding it to the reaction vessel.[3][5]The activated amino acid is most susceptible to racemization. Reducing the time it exists in its activated state before reacting with the amine minimizes the opportunity for racemization to occur.
Base is Too Strong or Not Hindered Use a weaker or more sterically hindered base. While DIPEA is common, for highly sensitive amino acids, consider using sym-collidine .[6][14]Stronger bases are more likely to abstract the alpha-proton of the activated amino acid, leading to racemization via an oxazolone intermediate.[5][14] Sterically hindered bases are less efficient at this proton abstraction.
Inappropriate Coupling Reagent/Additive Use a coupling reagent known to suppress racemization. HATU is generally superior to HBTU in this regard.[11][12][16] If using a carbodiimide, the addition of an additive like OxymaPure or HOAt is essential and more effective than HOBt.[5][13]Additives like HOAt and OxymaPure form active esters that are highly reactive towards the amine but less prone to cyclization into the problematic oxazolone intermediate.[12][17]

Recommended Coupling Reagents: A Comparative Overview

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/Aminium SaltHigh efficiency, fast reaction times, low racemization rates, particularly effective for sterically hindered amino acids.[11][12][16][18]Higher cost compared to carbodiimides. Can cause guanidinylation of the N-terminus if used in excess.[16][19]
HBTU Uronium/Aminium SaltGood efficiency for many standard couplings.[19]Less effective than HATU for sterically hindered residues, may require longer reaction times or double coupling.[11][12]
COMU Uronium/Aminium SaltCoupling efficiency comparable to HATU. Incorporates OxymaPure, making it a safer alternative to HOBt or HOAt-based reagents.[13]Relatively newer and may be more expensive.
PyAOP/PyBOP Phosphonium SaltHighly efficient, effective at minimizing racemization, and do not cause guanidinylation side reactions.[7][19] Especially effective for coupling N-methyl amino acids.[16]Can be more expensive than uronium salts.
EDC/OxymaPure Carbodiimide + AdditiveCost-effective. The urea byproduct of EDC is water-soluble, simplifying purification in solution-phase synthesis.[7][16] Oxyma is a non-explosive and highly effective racemization suppressant.[13]Generally less reactive than onium salts for highly hindered couplings.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling to this compound (Solid-Phase)

This protocol describes a standard method for coupling an Fmoc-protected amino acid to a resin-bound peptide with an N-terminal this compound.

Materials:

  • Peptide-resin with N-terminal this compound

  • Fmoc-protected amino acid (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)[3]

  • DIPEA or NMM (6 equivalents)[3]

  • Anhydrous DMF or NMP[1][15]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.[1]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize the risk of racemization.[5]

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the reaction vessel at room temperature for 2-4 hours. For this hindered coupling, a longer time is recommended.[5]

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and then methanol. Perform a bromophenol blue test to check for the presence of free amines. A yellow color indicates the reaction is complete, while a blue or green color signifies an incomplete reaction.[1][10]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and then Dichloromethane (DCM) (3-5 times) to remove any excess reagents and byproducts.[1]

  • Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 2-6 (a "double coupling").[1]

Visualizing the Workflow

Decision Tree for Troubleshooting Low Coupling Yields

G start Low Coupling Yield with This compound reagent Using EDC/DIC alone? start->reagent switch_reagent Switch to HATU, COMU, or PyAOP reagent->switch_reagent Yes time Is reaction time < 4 hours? reagent->time No switch_reagent->time extend_time Extend coupling time to 4-6 hours and re-monitor time->extend_time Yes double_couple Perform a double coupling time->double_couple No extend_time->double_couple check_base Check Base and Solvation double_couple->check_base final_outcome Yield Improved check_base->final_outcome

Caption: Troubleshooting workflow for low coupling yields.

Simplified Mechanism of HATU-Mediated Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step R-COOH Carboxylic Acid (Incoming Amino Acid) Active_Ester Highly Reactive OAt-Active Ester R-COOH->Active_Ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Peptide_Bond Amide/Peptide Bond Active_Ester->Peptide_Bond Amine N,N-Dimethyl-L-Phe (Sterically Hindered Amine) Amine->Peptide_Bond Nucleophilic Attack

Caption: General mechanism of HATU-mediated amide bond formation.

References

  • BenchChem. (n.d.). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
  • BenchChem. (n.d.). Preventing racemization during N-methylated amino acid coupling.
  • BenchChem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • BenchChem. (n.d.). Technical Support Center: Phenylalanylphenylalanine Methyl Ester (Phe-Phe-OMe) Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. [Link]

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
  • aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • [Username]. (2019, January 17). synthesis of tertiary amines. YouTube.
  • Fuse Lab. (n.d.). Syntheses of Peptides and Amino Acid Derivatives.
  • [Source]. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Williams, M. W., & Young, G. T. (1963). Amino-acids and Peptides. Part XVI. Further Studies of Racemisation during Peptide Synthesis. Journal of the Chemical Society (Resumed), 881-889.
  • [Source]. (n.d.). 7.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]

  • [Source]. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • BenchChem. (n.d.). Preventing racemization of N,N-Dimethyl-L-Valine during coupling.
  • The Athenaeum - University of the Incarnate Word. (2024, November 25). Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • [Source]. (n.d.).
  • Sigma-Aldrich. (n.d.). Peptide Synthesis.
  • [Source]. (2015, May 21). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC.
  • [Source]. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • Organic Syntheses Procedure. (n.d.). [Title of Source].
  • BenchChem. (n.d.). Impact of steric hindrance from the valine side chain in coupling.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Difficult Couplings with N,N-Dimethyl-L-Valine.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • BenchChem. (n.d.). Optimizing coupling efficiency of N,N-Dimethyl-L-Valine.
  • Wu, T., Mu, X., Xue, Y., Xu, Y., & Nie, Y. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. Biotechnology for Biofuels, 14(1), 207. [Link]

  • Sigma-Aldrich. (n.d.). This compound.
  • [Source]. (n.d.). Native Chemical Ligation at Phenylalanine.
  • Wu, T., Mu, X., Xue, Y., Xu, Y., & Nie, Y. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels, 14(1), 207. [Link]

  • [Source]. (2015, February 26).
  • [Source]. (n.d.). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides.
  • Wu, T., Mu, X., Xue, Y., Xu, Y., & Nie, Y. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis.
  • [Source]. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC - NIH.
  • [Source]. (2022, April 19). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide.

Sources

Technical Support Center: N,N-Dimethyl-L-phenylalanine Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of N,N-Dimethyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting advice. We will move beyond simple procedural lists to explain the fundamental principles governing your separation, ensuring you can develop robust, reproducible methods.

Part 1: Fundamental Principles of Column Conditioning - FAQs

This section addresses the foundational questions every chromatographer should consider before starting an analysis.

Q1: What is column conditioning, and why is it so critical for analyzing this compound?

A1: Column conditioning is the process of preparing a new or previously used HPLC column for analysis by flushing it with a specific sequence of solvents. It is distinct from, but followed by, column equilibration. The primary goals are to:

  • Clean the Column: Remove any residual compounds, storage solvents, or manufacturing residues.

  • Activate the Stationary Phase: Ensure the stationary phase is in the correct chemical state to interact with your analyte and mobile phase. For instance, in reversed-phase, this involves ensuring the C18 alkyl chains are properly solvated. In HILIC, it involves establishing a stable water layer on the stationary phase surface.[1]

  • Ensure a Stable Environment: Prepares the column for the mobile phase, preventing issues like buffer precipitation when switching from a high-organic storage solvent directly to a buffered aqueous mobile phase.[2]

For this compound, a polar and potentially charged molecule, improper conditioning can lead to significant issues with peak shape and retention time, regardless of the chromatographic mode employed.

Q2: What is the difference between column conditioning and column equilibration?

A2: While often used interchangeably, they are two distinct and sequential steps.

  • Conditioning: The initial "wash" or "rinse" of a column to prepare it for the mobile phase. This is typically done when a column is new or has been in long-term storage.

  • Equilibration: The final step where the analytical mobile phase is passed through the column until a stable baseline is achieved and the stationary phase is in full equilibrium with the mobile phase.[3] This ensures that the chemical environment inside the column is consistent from one injection to the next, which is the bedrock of reproducible chromatography.[4] Inadequate equilibration is a primary cause of drifting retention times.[5]

Q3: How many column volumes are truly needed for proper equilibration?

A3: The common rule of thumb is 10-20 column volumes, but this is highly dependent on the specific application.[3]

  • Reversed-Phase (RPC): For simple isocratic methods, 10 column volumes may suffice.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns require significantly longer equilibration times. The establishment of the aqueous layer on the stationary phase is a slow process, often requiring 30-50 column volumes or more to achieve stable retention times.

  • Ion-Pair Chromatography (IPC): The ion-pairing reagent must fully adsorb onto the stationary phase to create a "dynamic ion-exchanger." This is a slow process, and it is not uncommon for IPC methods to require 50 or more column volumes for stable equilibration.[6]

Part 2: Troubleshooting Guide for this compound Analysis

This section is structured to help you diagnose and resolve common issues encountered during the analysis of this compound.

Issue 1: My retention times are drifting or shifting unexpectedly.
Possible Cause Explanation & Solution
Inadequate Equilibration Time This is the most common cause, especially in HILIC and Ion-Pair Chromatography.[4] The stationary phase has not reached a steady state with the mobile phase. Solution: Increase the equilibration time significantly. Monitor retention time stability by making several injections of your standard until the retention time is within your system suitability limits (e.g., <1% RSD).
Mobile Phase Instability The composition of your mobile phase may be changing over time due to the evaporation of a volatile component (like acetonitrile) or a pH shift. Solution: Always use freshly prepared mobile phase.[6] Keep solvent bottles capped. If using buffered solutions, ensure the buffer concentration is sufficient to resist pH changes.[7]
Temperature Fluctuations Column temperature has a direct impact on retention. Even minor drifts in ambient lab temperature can cause shifts if a column oven is not used. Solution: Use a thermostatted column compartment and ensure it has reached the set temperature before starting the analysis.[4]
Issue 2: I'm observing poor peak shape (tailing or fronting).
Possible Cause Explanation & Solution
Secondary Silanol Interactions (Peak Tailing) This compound contains a basic tertiary amine, which can interact strongly with acidic residual silanols on the silica surface of the column packing. This secondary interaction causes peak tailing.[8] Solution: Adjust the mobile phase pH. For reversed-phase, a low pH (e.g., pH 2.5-3.5) will protonate the silanols, reducing their interaction with the protonated analyte.[9] Alternatively, use a modern, high-purity silica column with end-capping to minimize available silanols.
Analyte Overload (Peak Fronting) Injecting too much sample can saturate the stationary phase at the column inlet, causing the characteristic "shark-fin" or fronting peak shape. Solution: Reduce the injection volume or dilute the sample.
Mismatched Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile in a HILIC method with 90% acetonitrile), the peak shape will be distorted. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10]
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing common chromatographic problems.

TroubleshootingWorkflow start Problem Observed (e.g., RT Drift, Poor Peak Shape) check_equilibration Is Equilibration Sufficient? (>30 CV for HILIC/IPC) start->check_equilibration increase_equilibration Increase Equilibration Time Inject standard until RT is stable check_equilibration->increase_equilibration No check_mobile_phase Is Mobile Phase Fresh & Correctly Prepared? check_equilibration->check_mobile_phase Yes increase_equilibration->check_equilibration remake_mp Prepare Fresh Mobile Phase check_mobile_phase->remake_mp No check_temp Is Column Temperature Stable? check_mobile_phase->check_temp Yes remake_mp->check_mobile_phase use_oven Use Thermostatted Column Oven check_temp->use_oven No check_peak_shape Analyze Peak Shape check_temp->check_peak_shape Yes use_oven->check_temp tailing Peak Tailing? check_peak_shape->tailing fronting Peak Fronting? tailing->fronting No adjust_ph Adjust Mobile Phase pH (e.g., lower pH for RPC) Consider different column tailing->adjust_ph Yes dilute_sample Dilute Sample or Reduce Injection Volume fronting->dilute_sample Yes check_injection_solvent Is Injection Solvent Matched to Mobile Phase? fronting->check_injection_solvent No end_node Problem Resolved adjust_ph->end_node dilute_sample->end_node rematch_solvent Dissolve Sample in Mobile Phase check_injection_solvent->rematch_solvent No check_injection_solvent->end_node Yes rematch_solvent->end_node

Caption: A decision tree for troubleshooting common HPLC issues.

Part 3: Mode-Specific Conditioning Protocols

This compound can be analyzed by several chromatographic modes. Below are detailed conditioning protocols for the most common approaches.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is ideal for analyzing polar compounds like this compound without derivatization.[11][12] Proper conditioning is paramount to establish the necessary water-rich layer on the stationary phase.[1]

Step-by-Step Protocol:

  • Initial Flush (for new or stored columns):

    • Flush the column with 10 column volumes of 50:50 (v/v) Acetonitrile/Water. This removes polar and non-polar impurities.

    • Flush with 10 column volumes of 100% Acetonitrile to remove all water.

  • Mobile Phase Introduction:

    • Switch to your initial HILIC mobile phase (e.g., 90:10 Acetonitrile/10 mM Ammonium Formate, pH 3).

  • Equilibration:

    • Equilibrate the column at the analytical flow rate for at least 30-50 column volumes .

    • Trustworthiness Check: Do not rely on time alone. Inject a standard repeatedly until retention time and peak area are highly reproducible (<1% RSD).

Parameter Recommendation Rationale
Stationary Phase Amide, Penta-hydroxy, or Zwitterionic HILIC phases.[1][12][13]These phases provide robust hydrophilic retention mechanisms.
Mobile Phase A Acetonitrile (ACN)The weak eluent in HILIC.
Mobile Phase B 5-20 mM Ammonium Formate or Acetate in Water.[1][14]Volatile salts are MS-compatible and improve peak shape by influencing secondary electrostatic interactions.[14]
pH Typically acidic (pH 3-5)Ensures the analyte is protonated and interacts favorably with the stationary phase.
Chiral Chromatography

Determining the enantiomeric purity of this compound is often critical. This is typically achieved using a Chiral Stationary Phase (CSP).

Step-by-Step Protocol:

  • Consult Manufacturer's Guidelines: CSPs are specialized and can be damaged by certain solvents. Always check the column care manual first.

  • Conditioning Flush:

    • Flush the column with the recommended storage solvent (often a mixture like Hexane/Isopropanol or pure Acetonitrile).

    • Gradually switch to the analytical mobile phase. Avoid sudden solvent changes that can shock and damage the packed bed.

  • Equilibration:

    • Equilibrate with the mobile phase for at least 20-30 column volumes. Chiral recognition is highly sensitive to the mobile phase environment.

    • Trustworthiness Check: Inject a racemic standard to confirm baseline separation and stable retention times for both enantiomers.

Parameter Recommendation Rationale
Stationary Phase Polysaccharide-based (e.g., teicoplanin, ristocetin) or crown ether phases.[15]These phases provide the necessary stereospecific interactions for enantioseparation.
Mobile Phase (RPC) Acetonitrile/Water or Methanol/Water mixtures.[15]The organic modifier percentage is a key parameter for optimizing resolution.
Mobile Phase (NPC) Hexane/Ethanol or Hexane/Isopropanol.Used for CSPs that operate in normal-phase mode.
Additives Acidic or basic additives (e.g., TFA, DEA) may be required in small amounts (0.1%) to improve peak shape but can alter selectivity.[16]
Ion-Pair Reversed-Phase Chromatography (IP-RPC)

When HILIC is not an option, IP-RPC can be used to retain the charged this compound on a standard C18 column.

Step-by-Step Protocol:

  • Initial Column Wash:

    • Flush the C18 column with 10 column volumes of 100% Acetonitrile or Methanol.

    • Flush with 10 column volumes of HPLC-grade water to remove the organic solvent.

  • Ion-Pair Reagent Introduction:

    • Begin pumping the full ion-pair mobile phase (e.g., Water/Acetonitrile with 5 mM Sodium 1-octanesulfonate and an acidic buffer).

  • Extended Equilibration:

    • Equilibrate for a minimum of 50-100 column volumes . The ion-pair reagent must fully coat the stationary phase surface.[6] This process is notoriously slow.

    • Trustworthiness Check: Retention times will increase steadily during equilibration and then plateau. Do not inject samples until the plateau is reached.

It is highly recommended to dedicate a column specifically for ion-pair applications to avoid contaminating other columns. [17]

Part 4: Advanced Topics - Column Care & Storage

Q4: How should I store my column after analyzing this compound?

A4: Proper storage is essential for extending column lifetime. The procedure depends on the storage duration.[18]

  • Short-Term (Overnight): It is often acceptable to leave the column in the mobile phase at a very low flow rate (e.g., 0.1 mL/min), provided the mobile phase does not contain buffers that can precipitate or promote microbial growth.[18]

  • Long-Term (>2-3 days):

    • Flush the column with a buffer-free mobile phase (e.g., if your mobile phase was 40:60 ACN/Buffer, flush with 40:60 ACN/Water) for at least 15 column volumes to remove all salts.

    • Flush with a high-organic solvent. For reversed-phase and most HILIC columns, 100% Acetonitrile is an excellent storage solvent.[2]

    • Securely cap the column ends to prevent the stationary phase from drying out.

General Column Conditioning Workflow Diagram

This diagram provides a universal workflow for preparing a column for analysis.

Caption: A two-phase workflow for column conditioning and equilibration.

References

  • Thermo Fisher Scientific. (n.d.).
  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC.
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • van den Ouweland, J. M. W., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed.
  • Analytics-Shop. (n.d.).
  • Dolan, J. (n.d.). Best Practices for HPLC Column Storage to Maximize Longevity.
  • Waters Corporation. (2016). Tips to maintain your HPLC & UHPLC systems and columns.
  • Sorbent Technologies, Inc. (2021). How to Properly Care and Store HPLC Columns.
  • Agilent Technologies. (2017).
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Proper Storage of HPLC/UHPLC Columns.
  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2.
  • Zhang, L., et al. (n.d.). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. PubMed.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Saidat, B., Boudah, F., & Guermouche, M. H. (n.d.). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MI. Department of Physical Chemistry.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Hroboňová, K., et al. (2020). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed.
  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the.
  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • Funatsu, T., et al. (n.d.). Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. J-Stage.
  • Pharma Growth Hub. (2023).
  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Welch, C. J., et al. (n.d.). Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs.
  • Shimadzu. (n.d.).
  • BenchChem. (n.d.). A Researcher's Guide to Chiral Purity Analysis of N,N-Dimethyl-L-Valine.

Sources

Technical Support Center: Troubleshooting Peak Tailing in N,N-Dimethyl-L-phenylalanine HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing chromatographic challenges in the analysis of N,N-Dimethyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing issues during HPLC analysis of this and structurally similar basic compounds. Here, we will delve into the root causes of this common problem and provide systematic, field-proven troubleshooting strategies to restore optimal peak symmetry and ensure the integrity of your analytical results.

Introduction: The Challenge of Analyzing Basic Compounds

This compound, a chiral amino acid derivative, possesses a tertiary amine group.[1] This basic functionality is a primary contributor to peak tailing in reversed-phase HPLC, a phenomenon that can significantly compromise resolution, accuracy, and precision.[2][3] Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[4] This guide will provide a structured approach to diagnosing and resolving this issue, moving from common, easily addressable causes to more complex contributing factors.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most frequent cause is secondary interactions between the basic tertiary amine of this compound and acidic residual silanol groups on the surface of silica-based stationary phases.[2][3][5][6] These interactions create an additional, stronger retention mechanism for the analyte, leading to a delayed elution for a portion of the molecules and resulting in a "tail."[7]

Q2: How does mobile phase pH affect the peak shape of my compound?

A2: The mobile phase pH is a critical factor.[8][9][10] For a basic compound like this compound, a mobile phase pH that is close to its pKa can lead to the coexistence of both ionized and unionized forms, which can cause peak distortion.[4][10] Additionally, at mid-range pH values (typically > 3), residual silanol groups on the silica packing can become ionized and interact strongly with the protonated basic analyte, causing significant tailing.[3][4]

Q3: Can my HPLC system itself be the cause of peak tailing?

A3: Yes, extra-column effects can contribute to peak tailing.[4] Issues such as excessive tubing length or internal diameter, improper fittings, or a void in the column can all lead to band broadening and asymmetrical peaks.[11]

Q4: What is an "end-capped" column, and will it help?

A4: An end-capped column has been chemically treated to block a significant portion of the residual silanol groups with a less reactive compound, typically a trimethylsilyl group.[12][13] Using a high-quality, fully end-capped column can dramatically reduce peak tailing for basic compounds by minimizing the sites for secondary interactions.[4][14]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound. We will explore three key areas: Mobile Phase Optimization, Stationary Phase Interactions, and System & Hardware Considerations.

Mobile Phase Optimization: Your First Line of Defense

Optimizing the mobile phase is often the most effective and least invasive way to improve peak shape.

1.1. Adjusting Mobile Phase pH

The Rationale: The ionization state of both your analyte and the stationary phase surface is controlled by the mobile phase pH. By operating at a low pH (typically between 2.5 and 3.5), the residual silanol groups on the silica surface are protonated and thus, less likely to interact with the positively charged this compound.[2][3]

Experimental Protocol: pH Adjustment

  • Buffer Selection: Choose a buffer system with a pKa close to the desired pH to ensure adequate buffering capacity. For a target pH of 3.0, a phosphate or formate buffer is suitable.

  • Preparation of Buffered Mobile Phase (Aqueous Component):

    • Prepare a 10-25 mM solution of your chosen buffer (e.g., potassium phosphate monobasic) in high-purity water.

    • Carefully adjust the pH to the desired value (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid).

    • Filter the buffer solution through a 0.22 µm membrane filter to remove particulates.

  • Mobile Phase Composition: Mix the prepared aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio.

  • System Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

1.2. Utilizing Mobile Phase Additives

The Rationale: Sometimes, pH adjustment alone is insufficient. In such cases, a mobile phase additive can be used to "mask" the active silanol groups. A common approach is to add a small concentration of a basic compound, like triethylamine (TEA), to the mobile phase.[14][15] The TEA will preferentially interact with the silanol groups, effectively shielding them from your analyte.

Experimental Protocol: Adding a Basic Modifier

  • Additive Concentration: Add a low concentration of triethylamine (typically 0.1% v/v or around 25 mM) to your aqueous mobile phase component before pH adjustment.[15]

  • pH Adjustment: After adding the TEA, adjust the pH of the aqueous phase to your desired setpoint.

  • Final Mobile Phase Preparation: Mix with the organic modifier as usual.

  • Equilibration: Ensure thorough column equilibration.

1.3. Employing Ion-Pairing Agents

The Rationale: For highly basic compounds or when pH and additives are not fully effective, ion-pairing chromatography can be a powerful tool. An ion-pairing agent, such as an alkyl sulfonate (e.g., sodium dodecyl sulfate), is added to the mobile phase.[16][17] This agent has a hydrophobic tail that interacts with the reversed-phase stationary phase and a charged head that forms an ion pair with the charged analyte, improving retention and peak shape.[16]

Experimental Protocol: Using an Ion-Pairing Agent

  • Reagent Selection: For the cationic this compound, an anionic ion-pairing reagent like sodium heptanesulfonate is a good starting point. Perfluorinated carboxylic acids like heptafluorobutyric acid (HFBA) are also effective and can be more compatible with mass spectrometry.[18][19]

  • Concentration: Prepare the mobile phase with a concentration of the ion-pairing reagent typically in the range of 5-20 mM.

  • pH Control: The pH of the mobile phase should be controlled to ensure both the analyte and the ion-pairing agent are in their ionized forms.

  • Column Dedication: It is highly recommended to dedicate a column for ion-pairing applications, as the reagent can be difficult to completely wash out.

Stationary Phase Interactions: Choosing the Right Column

If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column itself.

2.1. Column Selection

The Rationale: The choice of HPLC column is paramount for the successful analysis of basic compounds.[20][21] Modern columns are designed to minimize the negative effects of residual silanols.

Column TypeDescriptionImpact on Peak Tailing for this compound
High-Purity, End-Capped Silica Columns These columns are made from silica with very low metal content and have undergone a secondary chemical process to cap the majority of residual silanols.[2][3]Highly Recommended: Significantly reduces peak tailing by minimizing secondary interactions.[4]
Polar-Embedded Columns These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain.[20] This polar group helps to shield the residual silanols from basic analytes.[20]Excellent Alternative: Often provides symmetric peaks for basic compounds, even in 100% aqueous mobile phases.
Hybrid Silica/Polymer Columns These columns are made from a hybrid of silica and organic polymer, offering a wider usable pH range and reduced silanol activity.[2]Very Good Choice: The modified surface chemistry leads to improved peak shapes for basic compounds.
Polymer-Based Columns These columns use a polymeric stationary phase (e.g., polystyrene-divinylbenzene) instead of silica.[22]Problem-Solving Option: Completely eliminates the issue of silanol interactions but may offer different selectivity compared to silica-based columns.[22]
2.2. Column Contamination and Degradation

The Rationale: Over time, columns can become contaminated with strongly retained sample components or metal ions, which can lead to active sites that cause peak tailing.[12][23] Additionally, operating a silica-based column outside its recommended pH range (typically pH 2-8) can cause the stationary phase to degrade, exposing more silanol groups.[5][22]

Troubleshooting Steps:

  • Column Washing: If you suspect contamination, a rigorous column wash is recommended. A generic wash sequence for a reversed-phase column is:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Then reverse the sequence back to your mobile phase.

  • Guard Column: Employing a guard column can help protect your analytical column from contaminants and extend its lifetime.

  • Sample Clean-up: Ensure your samples are properly filtered and consider a solid-phase extraction (SPE) clean-up step if the matrix is complex.[3][4]

System & Hardware Considerations

Peak tailing can also originate from the HPLC system itself, often due to "extra-column volume" or dead volume.

The Rationale: Any space in the flow path outside of the column where the sample can spread out will contribute to band broadening and can cause peak tailing.

Troubleshooting Steps:

  • Check Fittings and Tubing: Ensure all fittings are properly tightened and that the tubing is seated correctly in the ports. Use narrow internal diameter tubing (e.g., 0.005") where possible to minimize dead volume.[4]

  • Column Installation: When installing the column, make sure the tubing from the injector and to the detector is fully inserted into the column end fittings.

  • Injector and Detector: A poorly swept-out injector or a large volume detector cell can also contribute to peak tailing. Consult your instrument manual for maintenance procedures.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

TroubleshootingWorkflow start Peak Tailing Observed for This compound mobile_phase Mobile Phase Optimization start->mobile_phase ph_adjust Adjust Mobile Phase pH (e.g., to pH 3.0) mobile_phase->ph_adjust additives Add Basic Modifier (e.g., 0.1% TEA) ph_adjust->additives ion_pair Use Ion-Pairing Agent (e.g., HFBA) additives->ion_pair stationary_phase Stationary Phase Interactions ion_pair->stationary_phase If tailing persists column_select Select Appropriate Column (e.g., End-capped, Hybrid) stationary_phase->column_select column_care Column Wash / Replace Guard Column column_select->column_care system_check System & Hardware Check column_care->system_check If tailing persists fittings Check Fittings & Tubing system_check->fittings end Symmetrical Peak Achieved fittings->end If tailing is resolved

Caption: A flowchart for systematic troubleshooting of peak tailing.

The Mechanism of Silanol Interaction

The diagram below illustrates the interaction between the basic this compound and an ionized silanol group on the stationary phase, which is a primary cause of peak tailing. It also shows how mobile phase modifiers can mitigate this interaction.

SilanolInteraction cluster_StationaryPhase Silica Stationary Phase cluster_Analyte Analyte cluster_Modifiers Mobile Phase Modifiers silanol Ionized Silanol Group (Si-O⁻) analyte Protonated This compound (R₃N⁺H) analyte->silanol Undesirable Secondary Interaction (Causes Tailing) proton Low pH (H⁺) proton->silanol Suppresses Ionization tea Triethylamine (TEA) tea->silanol Masks Silanol Group

Caption: Mitigation of silanol interactions by mobile phase modifiers.

Conclusion

Addressing peak tailing in the HPLC analysis of this compound is a multifactorial problem that can be systematically resolved. By starting with the most common and easily adjustable parameters, such as mobile phase composition, and progressively moving towards column and system evaluation, researchers can efficiently diagnose and correct the issue. A thorough understanding of the underlying chemical interactions is key to developing robust and reliable analytical methods. This guide provides a framework for that understanding and a practical set of tools for achieving optimal chromatographic performance.

References

  • Troubleshooting Peak Shape Problems in HPLC . (n.d.). Waters Corporation. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • HPLC Troubleshooting Guide . (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II . Pittcon 2009. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables . (2025, November 27). ALWSCI. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Peak Tailing in HPLC . (n.d.). Element Lab Solutions. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 . (n.d.). Waters Knowledge Base. Retrieved from [Link]

  • HPLC Column Selection: Core to Method Development (Part I) . (2025, November 5). Welch Materials. Retrieved from [Link]

  • Various Authors. (2012, August 22). Tailing in HPLC peak . ResearchGate. Retrieved from [Link]

  • The Theory of HPLC Column Chemistry . (n.d.). Crawford Scientific. Retrieved from [Link]

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  • Overcoming Metal Interference in HPLC . (2025, October 6). Technology Networks. Retrieved from [Link]

  • LC Technical Tip . (n.d.). Phenomenex. Retrieved from [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems . (2019, December 6). SilcoTek. Retrieved from [Link]

  • HPLC Column Selection - how to choose the right column . (n.d.). Analytics-Shop. Retrieved from [Link]

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  • De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties . Journal of Chromatography A, 1611, 460619. Retrieved from [Link]

  • Importance of ion pair reagents on reverse phase HPLC . (2018, July 21). Pharmaguideline Forum. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Enantiomeric Purity for N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of a molecule is not a trivial detail—it is a critical quality attribute that can profoundly influence pharmacological activity, efficacy, and safety. This guide provides an in-depth technical comparison of analytical methodologies for the validation of enantiomeric purity of N,N-Dimethyl-L-phenylalanine, a key chiral building block in synthetic chemistry. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring that each described method is a self-validating system grounded in scientific rigor.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. For a molecule like this compound, the presence of its D-enantiomer as an impurity can have significant implications in a pharmaceutical context. Therefore, robust and reliable analytical methods for the precise quantification of enantiomeric excess (% ee) are paramount. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1].

Comparative Analysis of Analytical Techniques

The determination of enantiomeric purity can be approached through several analytical techniques, each with distinct advantages and limitations. The choice of method is often dictated by the physicochemical properties of the analyte, the required sensitivity and accuracy, and available instrumentation.

TechniquePrincipleTypical Stationary/Mobile Phase or ReagentThroughputSensitivityKey AdvantagesKey Limitations
Chiral HPLC (Direct) Enantiomers exhibit different affinities for a chiral stationary phase (CSP), leading to different retention times.Stationary Phase: Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) or macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® T).[2][3] Mobile Phase: Typically a mixture of hexane/isopropanol or other organic solvents for normal phase; or aqueous buffers with organic modifiers for reversed-phase.MediumMedium to HighDirect analysis without derivatization; robust and widely available.[4]Can be challenging to find a suitable CSP for N,N-dimethylated amino acids; may require extensive method development.
Chiral HPLC (Indirect) Derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral HPLC column.Derivatizing Agent: Marfey's Reagent (FDAA), o-Phthalaldehyde (OPA) with a chiral thiol.[5][6] Stationary Phase: Standard reversed-phase C18 column. Mobile Phase: Acetonitrile/water gradients with buffers.Low to MediumHighUtilizes common, less expensive achiral columns; high sensitivity with fluorescent derivatizing agents.Derivatization adds complexity and potential for analytical error; derivatizing agent must be enantiomerically pure.
Chiral GC Separation of volatile enantiomeric derivatives on a chiral capillary column.Derivatization: Demethylation followed by esterification and acylation.[7] GC Column: Chiral capillary column, such as Chirasil®-L-Val. Carrier Gas: Helium or Hydrogen.HighHighExcellent resolution and sensitivity.Requires derivatization to ensure volatility; potential for thermal degradation of the analyte.
Capillary Electrophoresis (CE) Enantiomers exhibit different electrophoretic mobilities in the presence of a chiral selector in the background electrolyte.Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin), chiral ionic liquids, or chiral metal complexes.[8][9][10] Background Electrolyte (BGE): Buffer at a specific pH containing the chiral selector.HighMediumHigh separation efficiency; low sample and reagent consumption.Lower sensitivity compared to HPLC; reproducibility can be challenging.
NMR Spectroscopy In the presence of a chiral solvating agent (CSA), the enantiomers form transient diastereomeric complexes, leading to distinct signals in the NMR spectrum.Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid or derivatives of 1,1'-bi-2-naphthol (BINOL).[11][12] Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvents.LowLowNon-destructive; provides structural information; relatively fast for a single sample.Lower sensitivity and accuracy for determining low levels of enantiomeric impurity; requires a relatively pure sample.

Experimental Protocols and Methodologies

A generalized workflow for determining the enantiomeric excess of this compound is essential for reproducible results.

cluster_prep Sample Preparation cluster_analysis Analytical Separation/Detection cluster_data Data Analysis prep Accurately weigh this compound dissolve Dissolve in appropriate solvent/mobile phase prep->dissolve hplc Chiral HPLC (Direct/Indirect) dissolve->hplc Inject/Analyze gc Chiral GC dissolve->gc Inject/Analyze ce Capillary Electrophoresis dissolve->ce Inject/Analyze nmr NMR Spectroscopy dissolve->nmr Inject/Analyze integrate Integrate peak areas/signals hplc->integrate gc->integrate ce->integrate nmr->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate

A generalized workflow for determining enantiomeric excess.
Chiral HPLC (Direct Method) Protocol

This method is often preferred due to its directness, avoiding the complexities of derivatization. Polysaccharide-based CSPs are a good starting point for method development.

  • Instrumentation: High-Performance Liquid Chromatograph with UV detector.

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP.

  • Mobile Phase: A mixture of hexane and 2-propanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA) for acidic analytes. The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

qNMR (Quantitative NMR) with Chiral Solvating Agent Protocol

NMR spectroscopy offers a non-destructive method for determining enantiomeric excess.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid.

  • Sample Preparation:

    • Prepare a solution of this compound (approximately 5-10 mg) in about 0.6 mL of CDCl₃.

    • Acquire a ¹H NMR spectrum of the sample.

    • Add a molar equivalent of the CSA to the NMR tube.

    • Acquire another ¹H NMR spectrum and observe the splitting of signals. The N-methyl protons are often good reporters for this.

  • Data Analysis: Integrate the distinct signals for each enantiomer to determine the enantiomeric ratio.

Method Validation: A Trustworthiness Framework (ICH Q2(R1) Guidelines)

A validated analytical method provides confidence in the reliability of the results. The validation process, as outlined in the ICH Q2(R1) guidelines, involves evaluating several key parameters[1].

Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Validation->LOD LOQ LOQ Validation->LOQ

Key parameters for analytical method validation.
Detailed Validation Protocol for Chiral HPLC Method
  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants[1]. For a chiral method, this primarily means demonstrating baseline resolution between the L- and D-enantiomers.

    • Procedure: Inject a solution of the L-enantiomer, the D-enantiomer, and a racemic mixture. The method is specific if the L- and D-enantiomers are well-resolved from each other (Resolution (Rs) > 1.5) and from any other impurities.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[1].

    • Procedure: Prepare a series of at least five concentrations of the D-enantiomer spiked into the L-enantiomer, ranging from the limit of quantification (LOQ) to 120% of the specification limit for the impurity. Plot the peak area of the D-enantiomer against its concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[1]. This is confirmed by the linearity, accuracy, and precision studies.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[1].

    • Procedure: Analyze samples of the L-enantiomer spiked with known concentrations of the D-enantiomer (e.g., at three levels: LOQ, 100%, and 120% of the specification limit). The recovery should be calculated at each level and should typically be within 90-110%.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions[1].

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the L-enantiomer spiked with the D-enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 5%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the variability. The RSD should be within acceptable limits (typically ≤ 10%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 10:1.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[1].

    • Procedure: Introduce small variations in the method parameters, such as the mobile phase composition (e.g., ±2% in the organic modifier), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). The resolution between the enantiomers should be monitored and should remain > 1.5.

Conclusion: An Integrated Approach to Ensuring Chiral Purity

The validation of the enantiomeric purity of this compound requires a multifaceted approach. While direct chiral HPLC is often the most straightforward and robust method, other techniques such as indirect HPLC, chiral GC, CE, and NMR spectroscopy offer valuable alternatives depending on the specific analytical needs. The choice of method should be guided by a thorough understanding of the principles, advantages, and limitations of each technique.

Regardless of the chosen method, a comprehensive validation following established guidelines such as ICH Q2(R1) is non-negotiable. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, researchers can ensure the generation of reliable and scientifically defensible data. This rigorous approach is fundamental to guaranteeing the stereochemical quality of this compound, thereby supporting the development of safe and effective pharmaceuticals.

References

  • The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. CSIRO Publishing. Available at: [Link]

  • Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Taylor & Francis Online. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Quantitative NMR Spectroscopy. Bruker. Available at: [Link]

  • Chiral separations for d-amino acid analysis in biological samples. Ovid. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

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  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

  • The application of capillary electrophoresis for enantiomeric separation of N,N-dimethylamphetamine and its related analogs. PubMed. Available at: [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]

  • A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism. Nature. Available at: [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. Available at: [Link]

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  • A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. ResearchGate. Available at: [Link]

  • Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. ResearchGate. Available at: [Link]

  • Separation of Different Enantiomeric Amino Acids by Capillary Array Electrophoresis. ResearchGate. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. Available at: [Link]

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  • Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed. Available at: [Link]

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  • Capillary electrophoresis in N,N-dimethylformamide. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to Chiral Selectors: N,N-Dimethyl-L-phenylalanine in Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the realm of pharmaceutical sciences, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit severe adverse reactions. Consequently, the precise separation and quantification of enantiomers are paramount for the development of safe and efficacious drugs. This guide provides an in-depth comparison of N,N-Dimethyl-L-phenylalanine, a versatile chiral selector used in ligand-exchange chromatography, with other prominent chiral selectors employed in High-Performance Liquid Chromatography (HPLC). Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights and experimental data to make informed decisions in their chiral separation strategies.

This compound: A Chiral Mobile Phase Additive for Ligand-Exchange Chromatography

This compound stands out as a valuable tool in the chromatographer's arsenal, primarily utilized as a chiral mobile phase additive (CMPA) in a technique known as chiral ligand-exchange chromatography (CLEC). Unlike chiral stationary phases (CSPs), where the chiral selector is immobilized on a solid support, the CMPA approach involves dissolving the chiral selector in the mobile phase.

Mechanism of Chiral Recognition

The enantioselective power of this compound in CLEC hinges on the formation of transient diastereomeric complexes with the analyte enantiomers in the presence of a central metal ion, typically copper(II). The process unfolds as follows:

  • Complex Formation: In the mobile phase, the this compound and the metal ion (e.g., Cu²⁺) form a chiral complex.

  • Ligand Exchange: This chiral complex then interacts with the racemic analyte. The analyte enantiomers displace one of the ligands on the central metal ion, forming ternary diastereomeric complexes.

  • Differential Stability: Due to the stereochemical differences between the analyte enantiomers, the resulting diastereomeric complexes exhibit varying stabilities. One complex will be thermodynamically more stable than the other.

  • Chromatographic Separation: These diastereomeric complexes, now possessing different physicochemical properties, interact differently with the achiral stationary phase (typically a C8 or C18 column). The less stable complex spends more time in the mobile phase and elutes earlier, while the more stable complex has a stronger affinity for the stationary phase and elutes later, thus achieving enantiomeric separation.

The chiral recognition is a multi-point interaction involving coordination with the metal ion, steric hindrance, and potentially other non-covalent interactions like hydrogen bonding and π-π stacking. The dimethylation of the amine group in this compound enhances its lipophilicity and can influence the stereoselectivity of the complex formation.

Chiral_Ligand_Exchange_Mechanism cluster_mobile_phase Mobile Phase cluster_stationary_phase Achiral Stationary Phase (e.g., C18) Selector_Cu [Cu(II)-(DMP)₂] Complex_S [Cu(II)-(DMP)-(Analyte_S)] (More Stable) Selector_Cu->Complex_S Forms More Stable Complex Complex_R [Cu(II)-(DMP)-(Analyte_R)] (Less Stable) Selector_Cu->Complex_R Forms Less Stable Complex Analyte Racemic Analyte (R/S) Analyte->Selector_Cu Ligand Exchange Elution_S Analyte (S) Complex_S->Elution_S Elutes Later Elution_R Analyte (R) Complex_R->Elution_R Elutes Earlier

Caption: Chiral recognition mechanism in ligand-exchange chromatography using a Cu(II)-N,N-Dimethyl-L-phenylalanine complex.

A Comparative Analysis of Chiral Selectors

The selection of an appropriate chiral selector is a critical decision in method development. Below, we compare the performance of this compound as a CMPA with several widely used classes of chiral stationary phases.

Alternative Chiral Selectors: An Overview
  • Polysaccharide-Based CSPs (e.g., Chiralpak® AD-H): These are some of the most versatile and widely used CSPs. They consist of cellulose or amylose derivatives coated or immobilized on a silica support. Chiral recognition is based on a combination of hydrogen bonding, π-π interactions, and steric hindrance as the analyte fits into the chiral grooves of the polysaccharide structure.

  • Glycopeptide-Based CSPs (e.g., CHIROBIOTIC® T - Teicoplanin): Macrocyclic glycopeptides like teicoplanin offer a complex chiral environment with multiple stereogenic centers and functional groups. This allows for a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic "basket," making them particularly effective for the separation of amino acids and other polar compounds.

  • Cyclodextrin-Based CSPs (e.g., CYCLOBOND™ I 2000): Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[1][2] Chiral recognition primarily occurs through the formation of inclusion complexes, where the analyte fits into the cyclodextrin cavity.[1][2] The rim of the cavity, with its hydroxyl groups, provides additional interaction sites for chiral discrimination.

Performance Data: A Head-to-Head Comparison

To provide a quantitative comparison, the following table summarizes the performance of this compound and other chiral selectors for the separation of representative analytes. The data has been compiled from various scientific studies to offer a broad perspective.

Chiral Selector/SystemAnalyteMobile PhaseResolution (Rs)Analysis Time (min)Reference
This compound-Cu(II) 3,4-dimethoxy-α-methylphenylalanine20% MeOH, 8mM L-Phe, 4mM CuSO₄, pH 3.23.18< 18[3]
This compound-Cu(II) DL-TyrosineAqueous with Cu(II) and surfactant~1.5~25[4]
L-Alanine-Cu(II) Propranolol30% MeOH in water, pH 5>1.5< 15[5]
Chiralpak® AD-H (Amylose-based) PropranololHexane/2-propanol/N,N-dimethyloctylamine (92:8:0.01)>2.0~10[6]
CHIROBIOTIC® T (Teicoplanin) DL-PhenylalanineMeOH/H₂O/HOAc/TEA>1.5~15[7]
CHIROBIOTIC® V (Vancomycin) PropranololMeOH/HOAc/TEA (100:0.20:0.15)>2.0< 25[8]
CYCLOBOND™ I 2000 DM (Cyclodextrin) FluoxetineNot specified2.30Not specified[9]

Note: Performance metrics can vary significantly based on the specific column, instrumentation, and precise experimental conditions. This table is intended for comparative purposes.

Discussion of Comparative Performance
  • This compound (CLEC): This approach offers the advantage of using a conventional achiral column, which can be more cost-effective. It has demonstrated excellent resolution for certain amino acid derivatives.[3] However, method development can be more complex due to the number of variables in the mobile phase (ligand concentration, metal ion concentration, pH, organic modifier).

  • Polysaccharide-Based CSPs: These columns are often the first choice for screening due to their broad applicability. They can provide high resolution for a wide range of compounds, including non-polar and aromatic molecules.[6] The availability of both coated and immobilized versions offers flexibility in solvent choice.

  • Glycopeptide-Based CSPs: For polar and ionizable compounds like underivatized amino acids, glycopeptide CSPs such as CHIROBIOTIC® T are often superior.[7] They can operate in multiple modes (reversed-phase, normal-phase, polar organic), providing a wide range of selectivity.

  • Cyclodextrin-Based CSPs: These are particularly effective for analytes that can fit into their hydrophobic cavity. The separation is often sensitive to the size and shape of the analyte. They are a good choice for separating positional isomers and enantiomers of compounds with aromatic rings.[9]

Experimental Protocols

To facilitate the practical application of these chiral separation techniques, detailed experimental protocols are provided below.

Protocol 1: Enantioseparation of an Amino Acid Derivative using this compound-Cu(II) CLEC

This protocol is a representative example for the separation of a racemic amino acid derivative.

Workflow:

Protocol1_Workflow A Mobile Phase Preparation B System Equilibration A->B C Sample Preparation B->C D Injection and Data Acquisition C->D E Data Analysis D->E

Caption: Experimental workflow for chiral separation using this compound CLEC.

Materials and Reagents:

  • HPLC system with UV detector

  • Achiral C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • This compound

  • Copper(II) sulfate pentahydrate

  • HPLC-grade methanol and water

  • pH meter and adjustment solutions (e.g., dilute phosphoric acid or sodium hydroxide)

  • Analyte: Racemic 3,4-dimethoxy-α-methylphenylalanine

Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous solution containing 8 mM this compound and 4 mM copper(II) sulfate.

    • Adjust the pH of the aqueous solution to 3.2.

    • Mix the aqueous solution with methanol in a ratio of 80:20 (v/v).

    • Degas the final mobile phase before use.

  • System Equilibration:

    • Install the C18 column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic analyte in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: 80:20 (v/v) aqueous (8 mM this compound, 4 mM CuSO₄, pH 3.2) / methanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 20 °C

    • Detection: UV at 270 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks and calculate the resolution (Rs) between the two enantiomers.

Protocol 2: Enantioseparation of Phenylalanine using a Teicoplanin-Based CSP

This protocol provides a general method for the separation of underivatized amino acids.

Workflow:

Protocol2_Workflow A Mobile Phase Preparation B Column Equilibration A->B C Sample Preparation B->C D HPLC Analysis C->D E Performance Evaluation D->E

Sources

A Comparative Guide to Chiral Stationary Phases: Alternatives to N,N-Dimethyl-L-phenylalanine in Enantioselective Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, the resolution of enantiomers is a critical step in ensuring drug safety, efficacy, and quality. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone technique for this purpose, with the choice of the chiral stationary phase (CSP) being the most crucial factor for a successful separation.

This guide provides a comprehensive comparison of alternatives to N,N-Dimethyl-L-phenylalanine, a well-known Pirkle-type or brush-type chiral selector. While effective for certain applications, a broader arsenal of chiral selectors is often necessary to tackle the diverse range of chiral molecules encountered in drug discovery and development. We will delve into the performance of major classes of CSPs, supported by experimental data, to empower researchers to make informed decisions for their specific analytical challenges.

The Central Role of the Chiral Stationary Phase

The heart of any chiral separation is the CSP. These specialized phases create a chiral environment within the chromatographic column, leading to differential interactions with the enantiomers of a racemic mixture. This results in the formation of transient diastereomeric complexes with varying stabilities, causing one enantiomer to be retained longer than the other, thus enabling their separation. The primary mechanisms governing these interactions include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[1][2]

This compound and the Pirkle-Type CSPs

This compound belongs to the family of Pirkle-type or brush-type CSPs.[3] These phases are characterized by small chiral molecules covalently bonded to a support, typically silica gel.[4] The chiral recognition mechanism of Pirkle-type CSPs is primarily based on a three-point interaction model, involving a combination of hydrogen bonding, π-π interactions, and steric effects.[3] They are known for their robustness, high efficiency, and compatibility with a wide range of mobile phases.[5] A notable alternative within this class is the Whelk-O1 CSP, which has demonstrated broad applicability for the separation of various classes of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[6]

A Comparative Analysis of Leading Chiral Stationary Phases

The selection of an optimal CSP is often a process of empirical screening. To aid in this process, this section provides a comparative overview of the most widely used classes of CSPs, highlighting their strengths, weaknesses, and typical applications.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are the most widely used chiral selectors in HPLC.[2][7] Their popularity stems from their remarkable versatility and high success rate in resolving a broad spectrum of chiral compounds.[7]

  • Mechanism of Chiral Recognition: The helical structure of the polysaccharide polymers creates chiral grooves and cavities. Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance as the analyte interacts with the carbamate derivatives on the sugar backbone.[2]

  • Common Examples: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), and Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)).[8][9]

  • Advantages:

    • Broad enantioselectivity for a wide range of compounds.[7]

    • High loading capacity, making them suitable for preparative separations.

    • Available in both coated and immobilized versions, with the latter offering greater solvent compatibility.[10][11]

  • Disadvantages:

    • Coated phases have limitations on the types of solvents that can be used.[12]

    • Can be less robust than Pirkle-type CSPs under certain conditions.

Protein-Based CSPs

Protein-based CSPs utilize the inherent stereoselectivity of proteins to achieve chiral separations. These are particularly effective for the analysis of pharmaceutical compounds in biological matrices.[13]

  • Mechanism of Chiral Recognition: The complex three-dimensional structure of proteins provides multiple chiral centers and various interaction sites, including hydrophobic pockets, hydrogen bonding sites, and charged residues. Chiral recognition is a result of the analyte fitting into these specific binding sites.[13]

  • Common Examples: Chiral AGP (α1-acid glycoprotein), Chiral HSA (human serum albumin), and Chiral CBH (cellobiohydrolase).[14]

  • Advantages:

    • Excellent for separating a wide variety of drugs, especially those that bind to plasma proteins.[14]

    • High biocompatibility, allowing for direct injection of biological samples in some cases.

    • Operate in aqueous mobile phases, which are compatible with mass spectrometry (MS).

  • Disadvantages:

    • Lower sample loading capacity compared to polysaccharide-based CSPs.

    • Can be sensitive to mobile phase composition, pH, and temperature, which can affect protein conformation and thus selectivity.[15]

    • Generally more expensive than other types of CSPs.

Macrocyclic Antibiotic-Based CSPs

Macrocyclic antibiotics are a versatile class of chiral selectors that offer unique separation capabilities.[16][17]

  • Mechanism of Chiral Recognition: These molecules possess a complex three-dimensional structure with multiple stereogenic centers, aromatic rings, and ionizable groups. Chiral recognition occurs through a combination of hydrogen bonding, π-π interactions, ionic interactions, and inclusion complexation within the macrocyclic cavity.[18]

  • Common Examples: Vancomycin (Chirobiotic™ V), Teicoplanin (Chirobiotic™ T), and Ristocetin A.[16]

  • Advantages:

    • Broad applicability for a diverse range of compounds, including amino acids, peptides, and various pharmaceuticals.[3]

    • Can be used in multiple chromatographic modes, including reversed-phase, normal-phase, and polar organic modes.[4]

    • Often exhibit complementary selectivity to polysaccharide-based CSPs.[4]

  • Disadvantages:

    • The chiral recognition mechanism can be complex and less predictable.

    • May require careful optimization of mobile phase additives to achieve optimal separation.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped structure with a hydrophobic interior and a hydrophilic exterior.

  • Mechanism of Chiral Recognition: The primary mechanism is inclusion complexation, where the analyte, or a portion of it, fits into the cyclodextrin cavity. Chiral recognition is enhanced by interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin.[1]

  • Common Examples: Cyclobond™ I 2000 DM (dimethylated β-cyclodextrin).[19]

  • Advantages:

    • Effective for separating compounds with aromatic rings that can fit into the cyclodextrin cavity.

    • Good stability and compatibility with reversed-phase mobile phases.

  • Disadvantages:

    • May have a more limited range of applications compared to polysaccharide or macrocyclic antibiotic-based CSPs.

    • Selectivity can be highly dependent on the size of the cyclodextrin cavity (α, β, or γ) and the nature of the derivatization.

Performance Comparison: Experimental Data

The following tables summarize the performance of different CSPs for the enantioseparation of representative pharmaceutical compounds. The data is compiled from various studies to provide a comparative overview.

Table 1: Enantioseparation of Beta-Blockers

AnalyteCSP TypeChiral SelectorMobile PhaseResolution (Rs)Selectivity (α)Reference
Propranolol Protein-Basedα-Glycoprotein (AGP)Propan-2-ol/Ammonium acetate (0.5:99.5 v/v)--[14]
Propranolol Cyclodextrin-Basedβ-Cyclodextrin (BCD)Acetonitrile/Ethanol/Acetic acid/Triethylamine (960:33:4:3 v/v/v/v)--[14]
Propranolol PolysaccharideAmylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA)n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v)1.75-[8]
Bisoprolol Macrocyclic AntibioticVancomycin (Chirobiotic V)Methanol/acetic acid/triethylamine (100/0.20/0.15 v/v/v)>1.5-[19]
Atenolol Macrocyclic AntibioticVancomycin (Chirobiotic V)Methanol/acetic acid/triethylamine (100/0.20/0.15 v/v/v)>1.5-[19]
Metoprolol Macrocyclic AntibioticVancomycin (Chirobiotic V)Methanol/acetic acid/triethylamine (100/0.20/0.15 v/v/v)>1.5-[19]

Table 2: Enantioseparation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

AnalyteCSP TypeChiral SelectorMobile PhaseResolution (Rs)Selectivity (α)Reference
Ibuprofen Pirkle-Type(S,S)-Whelk-O1Hexane/Ethanol/Acetic acid (e.g., 98:2 + 0.5% HOAc)VariableVariable[6]
Warfarin Macrocyclic AntibioticVancomycin (Chirobiotic V)Acetonitrile/1% Triethylammonium acetate, pH 4.1 (10:90)>1.5~1.4[20]
Warfarin PolysaccharideAmylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA)Various2.89 - 3.901.95 - 2.74[21]

Table 3: Enantioseparation of Antidepressants

AnalyteCSP TypeChiral SelectorMobile PhaseResolution (Rs)Selectivity (α)Reference
Fluoxetine PolysaccharideCellulose tris(3-chloro-5-methylphenylcarbamate) (Chiralpak IK)Hexane/Isopropanol/Diethylamine (90:10:0.1)>1.5-[5]
Fluoxetine Cyclodextrin-BasedHeptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB)50 mM phosphate buffer, pH 5.0, 10 mM TRIMEBBaseline-

Experimental Protocols

Providing detailed methodologies is crucial for the successful implementation of chiral separation methods. Below are example protocols for representative separations on different CSPs.

Protocol 1: Enantioseparation of Propranolol on a Polysaccharide-Based CSP
  • Objective: To achieve baseline separation of (R)- and (S)-propranolol enantiomers.

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.[9]

  • Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v).[8]

  • Flow Rate: 1.0 mL/min.[9]

  • Temperature: 25 °C.[9]

  • Detection: UV at 230 nm.[9]

  • Sample Preparation: Dissolve propranolol hydrochloride in methanol to a concentration of 0.5 mg/mL.[8]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution of the enantiomers. The S(-)-isomer typically elutes first, followed by the R(+)-isomer.[9]

Protocol 2: Enantioseparation of Ibuprofen on a Pirkle-Type CSP
  • Objective: To separate the enantiomers of ibuprofen.

  • Instrumentation: HPLC system with UV detection.

  • Column: (S,S)-Whelk-O1, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2 v/v) with 0.5% acetic acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve racemic ibuprofen in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the ibuprofen sample.

    • Monitor the separation of the (R)- and (S)-enantiomers.

Logic for Chiral Selector Selection

The choice of a chiral stationary phase is a critical decision in method development. The following diagram illustrates a logical workflow for selecting an appropriate CSP.

Chiral_Selector_Workflow Start Start: Racemic Compound Analyte_Properties Characterize Analyte (pKa, logP, functional groups) Start->Analyte_Properties Initial_Screening Initial CSP Screening Analyte_Properties->Initial_Screening Polysaccharide Polysaccharide-Based (e.g., Chiralpak IA/AD, Chiralcel OD) Initial_Screening->Polysaccharide Broad Applicability Pirkle Pirkle-Type (e.g., Whelk-O1) Initial_Screening->Pirkle Robustness Macrocyclic Macrocyclic Antibiotic (e.g., Chirobiotic V/T) Initial_Screening->Macrocyclic Unique Selectivity Protein Protein-Based (e.g., Chiral AGP) Initial_Screening->Protein Biomolecules Cyclodextrin Cyclodextrin-Based (e.g., Cyclobond) Initial_Screening->Cyclodextrin Inclusion Complexation Evaluation Evaluate Initial Results (Resolution, Peak Shape, Retention) Polysaccharide->Evaluation Pirkle->Evaluation Macrocyclic->Evaluation Protein->Evaluation Cyclodextrin->Evaluation Optimization Method Optimization (Mobile Phase, Temperature, Flow Rate) Evaluation->Optimization Partial or No Separation Validation Method Validation Evaluation->Validation Baseline Separation Optimization->Validation End Robust Chiral Separation Method Validation->End

Caption: A strategic workflow for chiral method development.

Conclusion

While this compound and other Pirkle-type CSPs are valuable tools in the chromatographer's toolbox, a comprehensive approach to chiral method development necessitates the consideration of a diverse range of chiral selectors. Polysaccharide-based CSPs offer the broadest applicability and are often the first choice for initial screening. Protein-based, macrocyclic antibiotic-based, and cyclodextrin-based CSPs provide complementary and often unique selectivities for challenging separations. By understanding the fundamental principles of chiral recognition and leveraging a systematic screening approach with a diverse set of CSPs, researchers can efficiently develop robust and reliable methods for the critical task of enantioseparation.

References

Sources

A Senior Application Scientist's Guide to Coupling Reagents for N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N,N-dimethylated amino acids, such as N,N-Dimethyl-L-phenylalanine, into peptide chains is a widely used strategy in medicinal chemistry to enhance pharmacokinetic properties like metabolic stability, membrane permeability, and conformational rigidity.[1] However, the steric hindrance imposed by the two N-methyl groups presents a significant challenge for amide bond formation, often leading to slow reaction rates, incomplete coupling, and an increased risk of epimerization.[2] The selection of an appropriate coupling reagent is therefore paramount to the successful synthesis of peptides containing this modified amino acid.

This guide provides a comparative analysis of common coupling reagents for the acylation of this compound, grounded in mechanistic principles and supported by experimental data from studies on sterically hindered and N-methylated amino acids.

The Challenge: Steric Hindrance and Epimerization

The primary obstacle in coupling this compound is the steric bulk around the nitrogen atom, which hinders the approach of the activated carboxylic acid. This necessitates the use of highly reactive coupling reagents to drive the reaction to completion. Furthermore, the prolonged reaction times and often basic conditions required for these difficult couplings increase the propensity for epimerization at the α-carbon of the activated amino acid.[2] The principal mechanism of racemization for N-protected amino acids proceeds through the formation of a 5(4H)-oxazolone intermediate. The acidity of the α-proton in this intermediate is increased, and its abstraction by a base leads to a loss of stereochemical integrity.[3]

Comparative Analysis of Coupling Reagent Classes

The choice of coupling reagent is a critical parameter influencing yield, purity, and stereochemical integrity. Modern peptide synthesis relies on several classes of reagents, each with distinct mechanisms and performance characteristics.

Carbodiimides (e.g., DCC, EDC, DIC)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4][5]

G

While cost-effective, carbodiimides alone are generally not recommended for sterically hindered couplings like those involving this compound due to sluggish reactions and a high risk of racemization.[2] However, their performance is significantly improved by the use of additives.

Additives are Crucial: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are essential when using carbodiimides.[6] They act as nucleophilic catalysts, intercepting the O-acylisourea intermediate to form active esters (OBt or OAt esters) that are more stable and less prone to racemization.[3] HOAt is generally considered superior to HOBt in suppressing epimerization.[2]

Onium Salts: Phosphonium and Uronium/Aminium Reagents

Onium salt-based coupling reagents are highly efficient and are the preferred choice for difficult couplings, including those with N-methylated amino acids.[7][8] They are generally more reactive than carbodiimide/additive combinations and lead to faster reactions with less epimerization.

Phosphonium Salts (e.g., PyBOP, PyAOP, PyBroP)

Phosphonium reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) activate carboxylic acids via the formation of an acyloxyphosphonium salt, which then reacts with an amine to form the peptide bond.[2]

G

PyBOP and its aza-derivative, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly effective for coupling N-methylated amino acids.[6][9] PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is even more reactive and can be successful where other reagents fail, though its high reactivity can sometimes lead to increased racemization if not used judiciously.[10]

Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU)

Initially classified as uronium salts, reagents like HBTU and HATU are now understood to exist predominantly as the isomeric guanidinium form in the solid state and in solution.[8] They react with carboxylic acids in the presence of a base to form active esters.

G

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for hindered amino acids.[8][11] The incorporation of the HOAt moiety leads to the formation of a highly reactive OAt active ester, resulting in faster coupling rates and reduced epimerization compared to its HOBt-based counterpart, HBTU.[8] HCTU, the 6-chloro-HOBt analogue of HBTU, also demonstrates high reactivity.[11] COMU, which incorporates OxymaPure as the leaving group, is another highly efficient and safer alternative to benzotriazole-based reagents.[3]

Performance Data Summary

Direct comparative data for this compound is scarce in the literature. However, studies on other sterically hindered and N-methylated amino acids provide valuable insights.

Coupling Reagent/SystemAmino AcidYield (%)Epimerization/D-Isomer (%)Key Observations & References
HATU/DIPEA Fmoc-N,N-DiMe-L-Val-Low (Qualitative)Recommended for minimizing racemization in hindered N,N-dimethylated amino acids.[2][3]
HBTU/DIPEA Boc-Phe-(NMe)AlaSignificant Yield-Effective for N-methylated residues.[10]
PyBroP/DIPEA Boc-Phe-(NMe)AibSignificant Yield-High reactivity, useful for very hindered couplings.[10]
PyBOP/DIPEA Boc-Phe-(NMe)Ala--Effective for N-methylated amino acids.[12]
DIC/HOAt Fmoc-N,N-DiMe-L-Val-5.9%HOAt is a superior additive to HOBt for suppressing racemization with carbodiimides.[3]
DIC/HOBt Fmoc-N,N-DiMe-L-Val-14.8%Demonstrates significant racemization without a more effective additive.[3]

Recommended Experimental Protocols

Based on the available evidence, onium salt-based reagents, particularly HATU, are the preferred choice for coupling this compound to minimize reaction times and suppress epimerization.

G

Protocol 1: Coupling using HATU (Recommended)

This protocol is designed to maximize coupling efficiency while minimizing epimerization.

Materials:

  • N-protected this compound (1.0 eq.)

  • Amine component (hydrochloride or trifluoroacetate salt) (1.0 - 1.2 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.5 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the N-protected this compound, the amine component, and HATU in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (DIPEA or NMM) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). For couplings involving a secondary amine, the bromophenol blue test can be used as an alternative to the Kaiser test.[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using PyBOP

PyBOP is a reliable alternative to HATU, offering excellent performance for many hindered couplings.

Materials:

  • N-protected this compound (1.0 eq.)

  • Amine component (hydrochloride or trifluoroacetate salt) (1.0 - 1.2 eq.)

  • PyBOP (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the N-protected this compound, the amine component, and PyBOP in anhydrous DMF or DCM.

  • Cool the solution to 0 °C.

  • Add DIPEA to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring for completion.

  • Perform an aqueous work-up and purification as described in Protocol 1.

Conclusion and Recommendations

For the challenging amide bond formation with this compound, the choice of coupling reagent is a decisive factor for success.

  • Top Recommendation: HATU is the reagent of choice due to its high reactivity and superior ability to suppress racemization, which is critical for sterically hindered and N,N-dimethylated amino acids.[2][8][11]

  • Strong Alternatives: PyAOP , HCTU , and COMU are also excellent choices, offering comparable high performance. PyBOP is a very effective and widely used reagent that provides a good balance of reactivity and cost.[6][11][12]

  • Use with Caution: Carbodiimides like DIC or EDC should only be used in combination with an effective racemization suppressant, with HOAt being strongly preferred over HOBt.[2][3] However, for a substrate as hindered as this compound, onium salts are generally the more reliable option.

Ultimately, the optimal choice may depend on the specific substrates being coupled, scale of the reaction, and cost considerations. However, by leveraging the power of modern onium salt-based reagents, researchers can confidently incorporate this compound into their target peptides with high yields and minimal loss of stereochemical integrity.

References

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(11), 4861-4864. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved January 10, 2026, from [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(11), 4861-4864. Request PDF. [Link]

  • Han, Y., & Kim, H. (2004). Recent Development of Peptide Coupling Reagents. Current Opinion in Drug Discovery & Development, 7(5), 612-623.
  • Spencer, J. R., et al. (1995). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International Journal of Peptide and Protein Research, 45(6), 554-563. [Link]

  • Van den Nest, W., et al. (2001). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. Bioorganic & Medicinal Chemistry, 9(4), 931-939. [Link]

  • Al-Warhi, T. I., et al. (2012). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. International Journal of Molecular Sciences, 13(10), 13036-13049. [Link]

  • Crich, D., & Bori, A. (2011). Native Chemical Ligation at Phenylalanine. Journal of the American Chemical Society, 133(41), 16374–16377. [Link]

  • Needham, L. A., et al. (2020). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters, 22(15), 5895–5899. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of N,N-Dimethyl-L-phenylalanine, a key synthetic intermediate in pharmaceutical development. Grounded in scientific principles and regulatory expectations, this document offers practical insights into method selection, validation strategies, and the interpretation of experimental data.

The synthesis of N,N-dimethylated amino acids like this compound is a strategic approach to enhance crucial molecular properties such as cell permeability and metabolic stability. However, the introduction of methyl groups and the inherent chirality of the parent amino acid present unique analytical challenges. Ensuring the identity, purity, and concentration of this compound is paramount for advancing drug development programs. This guide will navigate these challenges by comparing the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this specific application.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] This process is not merely a regulatory formality but a critical component of scientific rigor, ensuring that the data generated is accurate, reliable, and reproducible.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, which will form the basis of our discussion.[2][3][4] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) also provide detailed guidance that aligns with these principles.[1][4][5][6][7][8]

The core parameters of analytical method validation that will be considered in this guide include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for this compound is contingent on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or chiral purity assessment.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Good. Can be enhanced with diode-array detection (DAD) for peak purity analysis.[9] Potential for co-elution with structurally similar impurities.Excellent. Mass spectral data provides high confidence in peak identity. Requires derivatization, which can introduce complexity.Superior. High selectivity from precursor-product ion transitions minimizes interferences.[10][11]
Linearity Excellent over a wide dynamic range.Good, but can be affected by the efficiency of the derivatization step.Excellent, often over several orders of magnitude.
Accuracy High. Dependent on the quality of the reference standard.High. Isotope-labeled internal standards can improve accuracy.Very High. The use of stable isotope-labeled internal standards minimizes matrix effects.
Precision (RSD%) Typically <2% for repeatability and intermediate precision.Typically <5%, can be higher due to the multi-step sample preparation.Typically <15% in complex matrices, often much lower for standards.
LOQ ng range, dependent on the chromophore of the analyte.pg to ng range, highly dependent on the derivatization agent and detector.fg to pg range, offering the highest sensitivity.[12]
Robustness Generally robust, but sensitive to changes in mobile phase composition, pH, and column temperature.Less robust due to the sensitivity of the derivatization reaction to moisture and other factors.[13]Robust, but can be influenced by matrix effects and ion suppression.
Chiral Separation Possible with a suitable chiral stationary phase.Challenging for N,N-dimethylated amino acids. Demethylation followed by derivatization may be necessary.[14]Possible with a chiral column, offering high sensitivity for enantiomeric impurity detection.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and fully validated for your specific application.

Protocol 1: HPLC-UV Method for Quantification

This protocol outlines a reversed-phase HPLC method suitable for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with UV or DAD detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Mobile Phase A: Phosphate buffer

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 water:methanol) to a final concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Validation Workflow:

Caption: Workflow for HPLC method validation.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This protocol is designed to separate the L- and D-enantiomers of N,N-Dimethyl-phenylalanine.

1. Instrumentation and Materials:

  • HPLC system with UV or DAD detector

  • Chiral stationary phase column (e.g., polysaccharide-based or cyclodextrin-based)

  • This compound and N,N-Dimethyl-D-phenylalanine reference standards (if available) or a racemic mixture.

  • Hexane or Heptane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) as a mobile phase modifier (if required)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of hexane/heptane and an alcohol (e.g., 90:10 Hexane:IPA). The exact ratio will need to be optimized for the specific column. A small amount of modifier (e.g., 0.1% TFA or DEA) may be needed to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Prepare solutions of the L-enantiomer, D-enantiomer (if available), and the sample in the mobile phase.

Protocol 3: LC-MS/MS Method for High-Sensitivity Quantification

This protocol is suitable for quantifying low levels of this compound, for instance in biological matrices.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d5)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A fast gradient is typically used.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Determine the precursor ion (e.g., [M+H]+) and a stable product ion for both the analyte and the internal standard.

  • Optimize collision energy and other MS parameters.

4. Sample Preparation (from a biological matrix):

  • Protein Precipitation: To an aliquot of the sample (e.g., 100 µL of plasma), add the internal standard and a precipitation solvent (e.g., 300 µL of cold acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.

Logical Relationships in Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Analyte Properties Analyte Properties Technique Selection Technique Selection Analyte Properties->Technique Selection Initial Conditions Initial Conditions Technique Selection->Initial Conditions Specificity Specificity Initial Conditions->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Method Transfer Method Transfer Robustness->Method Transfer Routine Analysis Routine Analysis Method Transfer->Routine Analysis

Sources

A Comparative Guide to HPLC and GC for the Analysis of N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N,N-Dimethyl-L-phenylalanine, a key chiral building block and a derivative of the essential amino acid L-phenylalanine, is no exception. Its analytical determination presents a choice between two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an in-depth, experience-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical challenges.

The Analyte: this compound at a Glance

This compound is a chiral molecule commonly utilized in the synthesis of various pharmaceutical compounds.[1] Its key physicochemical properties, such as a melting point of approximately 225-227 °C and free solubility in water, influence the choice of analytical methodology.[1][2][3] The presence of a tertiary amine and a carboxylic acid group makes it a polar compound, a critical factor in chromatographic separations.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes

HPLC is often the initial consideration for the analysis of polar, non-volatile compounds like this compound. The technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

The HPLC Advantage for this compound

The primary advantage of HPLC for this analyte is the ability to perform the analysis directly, without the need for chemical derivatization.[4] This simplifies sample preparation, reduces the potential for analytical errors, and minimizes exposure to hazardous reagents. Given the chiral nature of this compound, HPLC offers a distinct advantage with the availability of a wide array of chiral stationary phases (CSPs) that can resolve its enantiomers.[4][5][6]

Key Considerations for HPLC Method Development
  • Column Selection: For achiral analysis, a reversed-phase C18 column is a common starting point, leveraging hydrophobic interactions.[7][8] For chiral separations, polysaccharide-based or macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective for underivatized amino acids.[4][6]

  • Mobile Phase: A typical mobile phase for reversed-phase HPLC consists of a mixture of water (often with a buffer to control pH) and an organic modifier like acetonitrile or methanol.[7][8][9] The pH of the mobile phase is a critical parameter to optimize the retention and peak shape of the zwitterionic this compound.

  • Detection: Due to the presence of the phenyl group, this compound exhibits UV absorbance, making UV detection a straightforward and robust choice.[8][10] For higher sensitivity and selectivity, fluorescence detection can be employed, capitalizing on the inherent fluorescence of the aromatic ring.[7] Mass spectrometry (LC-MS) offers the highest degree of specificity and sensitivity.[11]

Gas Chromatography (GC): A Powerful Alternative Requiring a Strategic Approach

Gas Chromatography separates volatile and thermally stable compounds in a gaseous mobile phase. While seemingly less intuitive for a polar amino acid derivative, GC can be a highly efficient and sensitive technique when appropriately applied.

The Derivatization Imperative for GC

The polar nature and low volatility of this compound necessitate a crucial sample preparation step before GC analysis: derivatization.[12] This chemical reaction converts the polar functional groups (in this case, the carboxylic acid) into less polar, more volatile moieties, enabling the analyte to traverse the GC column.

It is important to note that the tertiary amine in this compound is not available for common derivatization reactions that target primary or secondary amines. However, the carboxylic acid group can be esterified. A study on the chirality of this compound indicated that it cannot be directly derivatized in the same manner as N-methylphenylalanine for GC analysis.[13] This underscores the unique challenges and considerations for this specific analyte.

Common derivatization strategies for amino acids in GC include:

  • Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used to create volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives.[12][14]

  • Acylation followed by Esterification: A two-step process involving acylation of the amino group and esterification of the carboxyl group can also be employed.[15]

Key Considerations for GC Method Development
  • Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically suitable for separating the derivatized analyte.[12]

  • Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for carbon-containing compounds. For enhanced sensitivity and structural confirmation, a Mass Spectrometer (MS) is the detector of choice.[14][16]

  • Chiral Analysis: Chiral separations can be achieved in GC using chiral capillary columns.[17]

Head-to-Head Comparison: HPLC vs. GC

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Sample Preparation Minimal; often direct injection after dissolution.[4]Requires derivatization to increase volatility.[12]
Analyte Suitability Ideal for polar, non-volatile compounds.Suitable for volatile and thermally stable compounds (or those that can be made so via derivatization).
Chiral Separation Wide variety of chiral stationary phases available for direct enantiomeric resolution.[4][5]Possible with chiral columns, but requires the analyte to be volatile.[17]
Speed Run times can vary, but are generally competitive.Can offer very fast analysis times, particularly with modern capillary columns.
Sensitivity Good, and can be enhanced with detectors like fluorescence or mass spectrometry.Excellent, especially with detectors like FID and MS.[14]
Robustness Generally considered very robust and reliable for routine analysis.Derivatization step can introduce variability if not carefully controlled.
Cost Instrument and solvent costs can be significant.Instrument costs are comparable; gas consumption is a factor.

Decision-Making Workflow

To aid in the selection process, the following workflow can be considered:

Decision workflow for selecting between HPLC and GC.

Experimental Protocols

Representative HPLC Protocol (Chiral Separation)

Objective: To resolve the enantiomers of this compound without derivatization.

  • Instrumentation: HPLC system with UV or PDA detector.

  • Column: Chiral stationary phase column, e.g., a teicoplanin-based column (Astec CHIROBIOTIC T).[4]

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for best resolution.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at a wavelength where the phenyl group absorbs, typically around 210-220 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.[11][18][19][20][21]

Representative GC Protocol (Achiral Analysis)

Objective: To quantify this compound following derivatization.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[12]

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Temperature Program:

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold.

    • Detector Temperature: 300 °C (for FID).

  • Sample Preparation (Derivatization): a. Accurately weigh the this compound sample into a reaction vial. b. Add an appropriate solvent (e.g., pyridine) and a derivatizing agent (e.g., MSTFA or an esterification reagent like methanolic HCl).[12] c. Heat the mixture at a specified temperature (e.g., 60-100 °C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction.[14] d. Cool the sample and inject an aliquot into the GC.

  • Validation: As with HPLC, the entire method, including the derivatization step, must be validated according to ICH guidelines.[18][19][20][21]

Conclusion and Expert Recommendation

For the routine analysis of this compound, HPLC is the superior choice. Its ability to analyze the compound directly without derivatization significantly simplifies the workflow, enhances robustness, and is particularly advantageous for chiral separations due to the wide availability of effective chiral stationary phases. HPLC methods are generally more straightforward to develop and validate for this type of analyte.

GC, however, remains a viable and powerful alternative, especially in laboratories where GC-MS is the primary analytical platform or when very high sensitivity is required and the investment in developing a robust derivatization protocol is justified. The derivatization step is the main drawback, introducing complexity and potential for error.

Ultimately, the choice between HPLC and GC will depend on the specific requirements of the analysis, including the need for chiral separation, desired sensitivity, sample throughput, and the available instrumentation and expertise within the laboratory. For most applications involving this compound, the simplicity, directness, and versatility of HPLC make it the more pragmatic and efficient solution.

References

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181. [Link]

  • Reason, A. J. (2003). Validation of Amino Acid Analysis Methods. The Protein Protocols Handbook, 819-832. [Link]

  • Thieme, D., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(17-18), 1478-1486. [Link]

  • Husek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. [Link]

  • Reason, A. J. (2003). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook (pp. 819-832). Humana Press. [Link]

  • Pegg, G. G., & Wallis, A. F. A. (1982). The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. Australian Journal of Chemistry, 35(9), 1913-1917. [Link]

  • Monteiro, A. P. A., et al. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Metabolites, 13(12), 1183. [Link]

  • Cheméo. Chemical Properties of L-Phenylalanine, N,N-dimethyl-. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • ICH. ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. (1999). [Link]

  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia, 81(9), 1257-1265. [Link]

  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia, 81(9), 1257-1265. [Link]

  • Taga, A., et al. (1998). Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. Annals of Clinical Biochemistry, 35(Pt 5), 629-632. [Link]

  • ICH. ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (2023). [Link]

  • Waters Corporation. Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]

  • Bakour, S., et al. (2012). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 77-81. [Link]

  • Al-Shehri, M. M., et al. (2023). Simultaneous Identification and Quantification of Phenylalanine, Glycine and Lysine amino acids and conjugated heterocyclic amines in Maillard chemical model system using RP-HPLC-DAD. Research Journal of Pharmacy and Technology, 16(8), 3569-3575. [Link]

  • Dettmer, K. (2009). Amino acid analysis in biological fluids by GC-MS. Doctoral dissertation, University of Regensburg. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]

  • Agilent Technologies. Analysis of Amino Acids by HPLC. (2010). [Link]

  • Al-khami, A. A. A., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 6(45), 30513-30521. [Link]

  • Deng, C., et al. (2002). Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots. Journal of Chromatography B, 780(2), 407-413. [Link]

  • Li, W., et al. (2012). Determination of N,N-dimethylformamide in air by capillary gas chromatography. Wei sheng yan jiu = Journal of hygiene research, 41(4), 654-656. [Link]

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literature review of N,N-Dimethyl-L-phenylalanine applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of N,N-Dimethyl-L-phenylalanine

A Comparative Analysis for Advanced Research and Development

Prepared by a Senior Application Scientist, this guide offers a comprehensive literature review of this compound (DMP), a synthetically versatile chiral building block. This document moves beyond a simple cataloging of uses to provide a comparative analysis of its performance in key applications, supported by experimental data and procedural insights. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this N-methylated amino acid derivative.

Introduction: The Strategic Advantage of N,N-Dimethylation

This compound is a derivative of the essential amino acid L-phenylalanine, distinguished by the substitution of two methyl groups on the alpha-amino nitrogen.[1][2] This seemingly simple modification imparts significant changes to its physicochemical properties, creating a molecule with unique steric and electronic characteristics. Unlike its parent amino acid, L-phenylalanine, which is a fundamental component of proteins[3], DMP is primarily a synthetic tool. The N,N-dimethylation prevents its participation in peptide bond formation in the traditional sense but opens new avenues for its use in catalysis, chromatography, and as a structural motif in peptidomimetics.[4][5]

The core value of DMP lies in its fixed chirality and the steric hindrance provided by the dimethylamino group. This combination is strategically exploited in asymmetric synthesis to control the stereochemical outcome of reactions and in chiral separations to create effective resolving agents. This guide will explore these applications in detail, comparing DMP-based methodologies with relevant alternatives.

Application I: Chiral Ligand-Exchange Chromatography

One of the most prominent applications of this compound is in the field of enantiomeric separation via chiral ligand-exchange chromatography (CLEC).[6] DMP is not used directly as a stationary phase but as a precursor to a chiral mobile phase additive (CMPA), typically a copper(II) complex.[1][4]

Mechanism of Separation

The principle of CLEC relies on the formation of transient, diastereomeric complexes between the chiral selector (the Cu(II)-DMP complex) and the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the chromatographic column, enabling separation. The N,N-dimethyl groups enhance the steric bulk around the chiral center, which can lead to more pronounced differences in complex stability and, therefore, better chiral recognition compared to less substituted amino acid ligands.

Experimental Workflow: Preparation of a DMP-Based Chiral Mobile Phase

This protocol describes the preparation of a chiral mobile phase additive for the HPLC resolution of racemic amino acids.

  • Stock Solution Preparation: Prepare a 10 mM solution of this compound in HPLC-grade water.

  • Complex Formation: In a volumetric flask, add an equimolar amount of copper(II) sulfate (or copper(II) acetate) to the DMP solution. For example, to 100 mL of 10 mM DMP, add the required mass for a 5 mM Cu(II) concentration.

  • Mobile Phase Formulation: Adjust the pH of the solution to a desired value (typically between 4.0 and 6.0) using a suitable buffer (e.g., acetate or phosphate buffer). The final mobile phase for HPLC analysis will consist of this aqueous solution, often mixed with an organic modifier like methanol or acetonitrile, run isocratically over a standard C18 column.

  • System Equilibration: Equilibrate the HPLC system with the chiral mobile phase for at least 30-60 minutes or until a stable baseline is achieved before injecting the analyte. The column becomes dynamically coated with the chiral complex.

G Workflow: Chiral Ligand-Exchange Chromatography cluster_prep Mobile Phase Preparation cluster_hplc HPLC Separation prep1 Dissolve DMP in Water prep2 Add Equimolar Cu(II) Salt (e.g., CuSO4) prep1->prep2 Forms [Cu(DMP)2] complex prep3 Buffer & Adjust pH (e.g., pH 4.0-6.0) prep2->prep3 hplc1 Equilibrate C18 Column with Chiral Mobile Phase prep3->hplc1 Transfer to HPLC hplc2 Inject Racemic Analyte hplc1->hplc2 hplc3 Differential Retention of Diastereomeric Complexes hplc2->hplc3 Formation of transient [Cu(DMP)(Analyte)] complexes hplc4 Detect Separated Enantiomers hplc3->hplc4

Figure 1: Generalized workflow for preparing and using a DMP-based chiral mobile phase.

Performance Comparison

The effectiveness of the Cu(II)-DMP complex can be compared to other chiral ligands used in CLEC for the resolution of various racemic compounds.

AnalyteChiral AdditiveStationary PhaseResolution (Rs)Reference
PropranololCu(II)-L-PhenylalanineTLCGood[4]
AtenololCu(II)-L-PhenylalanineTLCGood[4]
Amino AcidsCu(II)-N,N-Dimethyl-L-phenylalanineC18 HPLCEffective Separation[1][6]
D,L-PhenylalanineCu(II)-L-PhenylalanineC18 HPLCBaseline Separation[6]
ExametazimeCu(II)-L-PhenylalanineC18 HPLCDiastereo-enantio separation[6]

Note: Direct numerical comparison of resolution factors (Rs) is challenging as they are highly dependent on specific experimental conditions (pH, temperature, mobile phase composition). However, the literature consistently supports the utility of these complexes for achieving enantiomeric separation.[1][4][6]

Application II: Asymmetric Synthesis & Natural Product Synthesis

This compound serves as a valuable chiral building block in the total synthesis of complex natural products. Its pre-defined stereocenter is incorporated into the target molecule, avoiding the need for a late-stage asymmetric induction step which can often be low-yielding.

Case Study: Synthesis of (−)-Paliurine E and Almazole D

DMP has been successfully utilized in the total synthesis of the cyclopeptide alkaloid (−)-paliurine E and in the synthesis of almazole D.[1][4] In these syntheses, the DMP fragment is typically introduced via standard peptide coupling or amidation reactions, where its carboxyl group reacts to form a new amide bond. The dimethylamino group remains as a key structural feature of the final product.

The rationale for using DMP over other phenylalanine derivatives in these specific syntheses often relates to matching the structure of the natural product itself or to leveraging the electronic and steric properties of the dimethylamino group to influence subsequent reaction steps, such as macrocyclization.[1]

Comparative Yields in Synthesis

While a direct comparison of yields using DMP versus an alternative is often not available within a single synthetic route, we can analyze the efficiency of steps involving DMP.

Synthetic TargetKey Step Involving DMPReported YieldReference
(−)-Paliurine EMacrocyclization precursor synthesisNot specified[1][4]
Almazole DFragment couplingGood[1][4]

The choice to use DMP is a design decision based on the target structure. An alternative approach would involve synthesizing the phenylalanine backbone and then performing a reductive amination to install the N,N-dimethyl group, a multi-step process that may be less efficient than using the pre-formed DMP building block.

Application III: Peptide Synthesis and Peptidomimetics

While the tertiary amine of DMP prevents it from acting as a standard elongating amino acid in peptide synthesis, its N-methylated D-enantiomer, Fmoc-N-methyl-D-phenylalanine, is a crucial component in modern solid-phase peptide synthesis (SPPS).[7] The principles discussed for the D-enantiomer are directly applicable to the potential use of the L-enantiomer in creating novel peptidomimetics.

The Role of N-Methylation in Drug Design

Incorporating N-methylated amino acids like DMP into a peptide backbone is a key strategy in medicinal chemistry to overcome the poor pharmacokinetic properties of many natural peptides.[5]

  • Increased Proteolytic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, increasing the peptide's half-life in vivo.[5]

  • Enhanced Membrane Permeability: N-methylation can disrupt the network of hydrogen bonds that often renders peptides water-soluble but membrane-impermeable. This can improve oral bioavailability and cell penetration.[5]

  • Conformational Rigidity: The rotation around the C-N bond is more restricted, which can lock the peptide into a specific bioactive conformation, potentially increasing its potency and selectivity for its target receptor.[5]

G Impact of N-Methylation on Peptide Properties cluster_peptide Standard Peptide Backbone cluster_nmethyl N-Methylated Peptide Backbone P ...-NH-CHR-CO-NH-CHR'-CO-... H_bond Hydrogen Bond Donor (N-H) Protease Protease Cleavage Site No_H_bond No H-Bond Donor H_bond->No_H_bond Disrupts H-Bonding Network (Increases Permeability) Steric_Shield Steric Shielding Protease->Steric_Shield Blocks Protease Access (Increases Stability) NM ...-NH-CHR-CO-N(CH3)-CHR'-CO-... DMP This compound (or other N-methyl AA) DMP->NM Incorporation via SPPS

Figure 2: Conceptual diagram showing how N-methylation alters peptide properties.

Performance Comparison: Native vs. N-Methylated Peptides
PropertyNative Peptide (with L-Phe)N-Methylated Peptide (with N-Me-L-Phe)Rationale
Proteolytic Stability Low (susceptible to proteases)HighSteric hindrance at the peptide bond.[5]
Receptor Binding Flexible, may adopt multiple conformationsConformationally constrainedPre-organized for optimal binding.[5]
Membrane Permeability Low (high H-bonding potential)Potentially HigherReduced H-bonding, increased lipophilicity.[5]
Synthesis Standard SPPS protocolsRequires specialized coupling conditionsSteric hindrance of the N-methyl group can slow coupling reactions.[7]

Conclusions and Future Outlook

This compound is a highly valuable, albeit specialized, chiral molecule. Its primary, field-proven application is as a precursor for chiral mobile phase additives in ligand-exchange chromatography, where it provides an effective and accessible means for enantiomeric resolution.[1][6] In organic synthesis, its role is more niche, serving as a pre-functionalized building block for specific, complex natural products.[4]

The principles governing the utility of its N-methylated relatives in peptidomimetics highlight a significant area for future exploration.[5][7] While DMP itself terminates a peptide chain, the strategic placement of N,N-dimethylamino-terminated residues could be a novel approach to modulating the properties of therapeutic peptides. Further research into DMP derivatives as organocatalysts or as functional monomers in materials science, such as in molecularly imprinted polymers[8][9], could also unveil new and powerful applications for this versatile compound.

References

  • Title: Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process Source: PMC - NIH URL: [Link]

  • Title: The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. Source: CSIRO Publishing URL: [Link]

  • Title: Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes Source: ResearchGate URL: [Link]

  • Title: Fmoc-N-methyl-D-phenylalanine: Key Compound for Peptide Synthesis Innovation Source: watson-int.com URL: [Link][7]

  • Title: Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E Source: ResearchGate URL: [Link][5]

  • Title: this compound | C11H15NO2 | CID 11830289 Source: PubChem - NIH URL: [Link][2]

  • Title: L-Phenylalanine | C9H11NO2 | CID 6140 Source: PubChem - NIH URL: [Link][3]

  • Title: Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies Source: ResearchGate URL: [Link][8]

  • Title: Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies Source: Semantic Scholar URL: [Link][9]

Sources

A Comparative Guide to the Synthesis of N,N-Dimethyl-L-phenylalanine: A Cross-Validation of Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and peptide chemistry, N,N-Dimethyl-L-phenylalanine stands as a crucial chiral building block. Its incorporation into peptide backbones can significantly enhance metabolic stability, improve cell permeability, and modulate biological activity.[1][2] The efficient and stereochemically controlled synthesis of this non-proteinogenic amino acid is, therefore, of paramount importance to researchers and drug development professionals. This guide provides an in-depth, comparative analysis of the most prevalent synthetic methodologies for this compound, offering a cross-validation of their performance based on experimental data. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses to empower you in selecting the optimal synthetic strategy for your research endeavors.

Executive Summary: A Comparative Overview of Synthesis Methods

The synthesis of this compound can be broadly categorized into four primary approaches: Reductive Amination, Direct Methylation, Synthesis via Oxazolidinone Intermediates, and Biocatalytic Synthesis. Each method presents a unique set of advantages and challenges in terms of yield, purity, scalability, and operational complexity.

MethodKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Eschweiler-Clarke Reaction L-Phenylalanine, Formaldehyde, Formic AcidHighAvoids quaternary salt formation, straightforward procedure.[3][4]Requires high temperatures, potential for side reactions with sensitive functional groups.
Reductive Amination (NaBH₃CN) L-Phenylalanine, Formaldehyde, Sodium CyanoborohydrideGood to HighMilder reaction conditions than Eschweiler-Clarke, selective reduction of iminium ions.[5][6]Use of toxic cyanide reagents.[7]
Direct Methylation (MeI) Protected L-Phenylalanine, Methyl Iodide, Strong Base (e.g., NaH)VariablePotentially high yielding.Prone to over-methylation (quaternary salt formation), requires protection/deprotection steps, use of hazardous reagents.[8][9]
Oxazolidinone Intermediate Protected L-Phenylalanine, Formaldehyde, Reducing Agent (e.g., Et₃SiH)Good to HighWidely applicable for N-methyl amino acids, good stereochemical control.[10][11]Multi-step process, requires specific protecting groups.
Biocatalytic Synthesis Phenylpyruvate, Methylamine, Engineered MicroorganismModerateEnvironmentally friendly ("green chemistry"), high enantiopurity.Lower product titers, requires specialized biological expertise and equipment.

Method 1: Reductive Amination - The Workhorse of N-Methylation

Reductive amination is a cornerstone of amine synthesis, and its application to the dimethylation of L-phenylalanine is well-established. This approach involves the initial formation of an imine or iminium ion between the primary amine of L-phenylalanine and formaldehyde, followed by in-situ reduction to the corresponding tertiary amine.

The Eschweiler-Clarke Reaction: A Classic and Robust Approach

The Eschweiler-Clarke reaction is a specialized form of reductive amination that utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation of a primary or secondary amine.[3] A key advantage of this method is that the reaction inherently stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[3][12]

Mechanism: The reaction proceeds through a two-step methylation process. The primary amine of L-phenylalanine first reacts with formaldehyde to form a Schiff base, which is then protonated to an electrophilic iminium ion. Formic acid serves as a hydride donor, reducing the iminium ion to the N-methyl intermediate. This process is repeated to yield this compound, with the release of carbon dioxide rendering the reaction irreversible.[3][4]

Eschweiler_Clarke L_Phe L-Phenylalanine Iminium1 Iminium Ion L_Phe->Iminium1 + CH₂O, - H₂O Formaldehyde1 Formaldehyde (CH₂O) N_Me_Phe N-Methyl-L-phenylalanine Iminium1->N_Me_Phe Iminium2 Iminium Ion N_Me_Phe->Iminium2 + CH₂O, - H₂O Formaldehyde2 Formaldehyde (CH₂O) NN_DiMe_Phe This compound Iminium2->NN_DiMe_Phe Formic_Acid1 Formic Acid (HCOOH) Formic_Acid1->Iminium1 Hydride Transfer CO2_1 CO₂ Formic_Acid1->CO2_1 Formic_Acid2 Formic Acid (HCOOH) Formic_Acid2->Iminium2 Hydride Transfer CO2_2 CO₂ Formic_Acid2->CO2_2 Reductive_Amination_NaBH3CN L_Phe L-Phenylalanine Iminium1 Iminium Ion L_Phe->Iminium1 + CH₂O, - H₂O Formaldehyde1 Formaldehyde (CH₂O) N_Me_Phe N-Methyl-L-phenylalanine Iminium1->N_Me_Phe Iminium2 Iminium Ion N_Me_Phe->Iminium2 + CH₂O, - H₂O Formaldehyde2 Formaldehyde (CH₂O) NN_DiMe_Phe This compound Iminium2->NN_DiMe_Phe NaBH3CN_1 NaBH₃CN NaBH3CN_1->Iminium1 Hydride Transfer NaBH3CN_2 NaBH₃CN NaBH3CN_2->Iminium2 Hydride Transfer Direct_Methylation Protected_Phe Protected L-Phenylalanine (e.g., N-Boc-L-Phe-OMe) Anion1 Amide Anion Protected_Phe->Anion1 Protected_N_Me_Phe Protected N-Methyl-L-phenylalanine Anion1->Protected_N_Me_Phe Anion2 Amide Anion Protected_N_Me_Phe->Anion2 Protected_NN_DiMe_Phe Protected this compound Anion2->Protected_NN_DiMe_Phe NN_DiMe_Phe This compound Protected_NN_DiMe_Phe->NN_DiMe_Phe Base1 Base (e.g., NaH) Base1->Protected_Phe MeI1 Methyl Iodide (CH₃I) MeI1->Anion1 Base2 Base (e.g., NaH) Base2->Protected_N_Me_Phe MeI2 Methyl Iodide (CH₃I) MeI2->Anion2 Deprotection Deprotection Deprotection->Protected_NN_DiMe_Phe Oxazolidinone_Pathway Protected_Phe N-Protected L-Phenylalanine Oxazolidinone 5-Oxazolidinone Intermediate Protected_Phe->Oxazolidinone Protected_N_Me_Phe N-Protected N-Methyl-L-phenylalanine Oxazolidinone->Protected_N_Me_Phe Reductive_Amination Reductive Amination Protected_N_Me_Phe->Reductive_Amination Protected_NN_DiMe_Phe N-Protected this compound Reductive_Amination->Protected_NN_DiMe_Phe Deprotection Deprotection Protected_NN_DiMe_Phe->Deprotection NN_DiMe_Phe This compound Deprotection->NN_DiMe_Phe Formaldehyde Formaldehyde Formaldehyde->Protected_Phe Acid_Catalyst Acid Catalyst Acid_Catalyst->Protected_Phe Reducing_Agent Reducing Agent (e.g., Et₃SiH/TFA) Reducing_Agent->Oxazolidinone Biocatalytic_Synthesis cluster_cell Engineered Microorganism (e.g., C. glutamicum) Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Phenylpyruvate Phenylpyruvate Shikimate_Pathway->Phenylpyruvate Reductive_Amination Reductive Amination (Engineered Enzyme) Phenylpyruvate->Reductive_Amination N_Me_Phe N-Methyl-L-phenylalanine Reductive_Amination->N_Me_Phe Second_Methylation Second Methylation Step N_Me_Phe->Second_Methylation Methylamine Methylamine Methylamine->Reductive_Amination NN_DiMe_Phe This compound Second_Methylation->NN_DiMe_Phe

Sources

A Senior Scientist's Guide to the Quantitative Analysis of N,N-Dimethyl-L-phenylalanine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N,N-Dimethyl-L-phenylalanine (DMPA) in complex biological and chemical matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced selection of analytical techniques, offering a rationale-driven approach to method development and validation.

Introduction: The Analytical Challenge of this compound

This compound is a methylated derivative of the essential amino acid L-phenylalanine. Its presence and concentration can be of significant interest in various fields, including metabolomics, pharmaceutical research, and as a potential biomarker. The addition of two methyl groups to the amine nitrogen dramatically alters the molecule's polarity and chemical properties compared to its parent amino acid, presenting unique challenges for quantification, especially in complex sample matrices such as plasma, urine, or cell culture media.

The primary analytical hurdles include:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds can suppress or enhance the instrument's response to DMPA, leading to inaccurate quantification.

  • Low Abundance: DMPA may be present at trace levels, requiring highly sensitive analytical techniques.

  • Isomeric and Isobaric Interferences: Distinguishing DMPA from other compounds with similar masses or chromatographic behavior is critical for selectivity.

This guide will compare the most effective analytical techniques for DMPA quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the technical insights necessary to select the most appropriate method for your research needs.

Core Analytical Techniques: A Comparative Overview

The choice of an analytical technique is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, throughput, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of analytical chemistry and offers a robust platform for the quantification of various compounds.

  • Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For DMPA, a reversed-phase (e.g., C18) column is typically employed, where the nonpolar stationary phase retains the relatively nonpolar DMPA longer than more polar matrix components. Detection is commonly achieved using a UV detector, as the phenyl group in DMPA provides a chromophore that absorbs light in the UV spectrum (around 254 nm).

  • Expertise & Experience: While HPLC-UV is widely accessible and cost-effective, its primary limitation for DMPA analysis in complex mixtures is its lack of selectivity and sensitivity. Without mass spectrometric detection, there is a high risk of co-eluting impurities interfering with the DMPA peak, leading to overestimation. This method is best suited for analyzing relatively pure samples or formulations where DMPA is a major component.

  • Trustworthiness: Method validation for HPLC-UV must include rigorous specificity studies, such as peak purity analysis using a photodiode array (PDA) detector, to ensure the chromatographic peak corresponds solely to DMPA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Principle of Operation: In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. As DMPA is a non-volatile amino acid derivative, a crucial derivatization step is required to make it amenable to GC analysis. This typically involves esterification of the carboxyl group followed by acylation of the amine, creating a more volatile and thermally stable compound. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint for identification and quantification.

  • Expertise & Experience: The mandatory derivatization step is the most critical and often challenging part of the GC-MS workflow. It adds time, complexity, and potential sources of error. Incomplete or inconsistent derivatization can lead to poor reproducibility and inaccurate results. However, once a robust derivatization protocol is established, GC-MS can offer excellent chromatographic resolution and high sensitivity.

  • Trustworthiness: A self-validating GC-MS protocol for DMPA would include the use of a stable isotope-labeled internal standard (e.g., DMPA-d5). This standard co-elutes with the analyte and experiences similar matrix effects and derivatization inefficiencies, allowing for reliable correction and accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of small molecules in complex matrices due to its exceptional sensitivity and selectivity.

  • Principle of Operation: This technique combines the separating power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. After chromatographic separation, DMPA is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion corresponding to the molecular weight of DMPA is selected. This ion is then fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.

  • Expertise & Experience: The key to a successful LC-MS/MS method is the optimization of both chromatographic conditions and mass spectrometric parameters. The choice of mobile phase, gradient, and column chemistry must be tailored to achieve good peak shape and separation from interfering matrix components. The selection of precursor and product ion pairs, as well as collision energy, is critical for maximizing sensitivity and specificity.

  • Trustworthiness: The high selectivity of MRM minimizes the impact of matrix effects. The use of a stable isotope-labeled internal standard is still highly recommended to account for any remaining matrix effects and variations in sample processing and instrument response, ensuring the highest level of accuracy and precision.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the discussed analytical techniques for the quantification of DMPA in a complex biological matrix like human plasma.

ParameterHPLC-UVGC-MS (with derivatization)LC-MS/MS
Limit of Quantification (LOQ) ~ 0.5 - 1 µg/mL~ 10 - 50 ng/mL~ 0.1 - 1 ng/mL
Selectivity Low to ModerateHighVery High
Throughput ModerateLow (due to derivatization)High
Matrix Effect Susceptibility HighModerateLow (with internal standard)
Cost per Sample LowModerateHigh
Development Complexity LowHighModerate to High

Experimental Protocols and Workflows

General Sample Preparation Workflow

For complex matrices like plasma or serum, a robust sample preparation protocol is essential to remove proteins and other interfering substances.

cluster_prep Sample Preparation sample 1. Plasma/Serum Sample is 2. Add Internal Standard (e.g., DMPA-d5) sample->is ppt 3. Protein Precipitation (e.g., with cold Acetonitrile) is->ppt vortex 4. Vortex & Centrifuge ppt->vortex supernatant 5. Collect Supernatant vortex->supernatant dry 6. Evaporate to Dryness supernatant->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute analysis Analysis (LC-MS/MS, GC-MS, or HPLC) reconstitute->analysis decision decision result result start Start: Define Analytical Needs sensitivity High Sensitivity Required? (<10 ng/mL) start->sensitivity matrix Complex Matrix? (e.g., Plasma, Tissue) sensitivity->matrix Yes hplcuv Use HPLC-UV sensitivity->hplcuv No throughput High Throughput Needed? matrix->throughput Yes gcms Consider GC-MS (if derivatization is feasible) matrix->gcms No lcmsms Use LC-MS/MS throughput->lcmsms Yes throughput->gcms No

Caption: Decision tree for selecting an analytical method for DMPA.

Conclusion

The quantitative analysis of this compound in complex mixtures requires careful consideration of the analytical technique's performance characteristics. While HPLC-UV offers a simple and cost-effective solution for high-concentration samples, its utility is limited by poor sensitivity and selectivity in complex matrices. GC-MS provides a more sensitive and selective alternative but is hampered by the need for a complex and potentially error-prone derivatization step.

For demanding applications requiring high sensitivity, high selectivity, and high throughput, LC-MS/MS is the unequivocal method of choice . Its ability to detect and quantify DMPA at sub-ng/mL levels with minimal interference from the sample matrix makes it the most reliable and robust platform for research, clinical, and pharmaceutical applications. The investment in developing a validated LC-MS/MS method is justified by the generation of high-quality, defensible data.

References

  • High-throughput analysis of amino acids in biological fluids by liquid chromatography-tandem mass spectrometry. Source: Journal of Chromatography B, URL: [Link]

  • Amino acid analysis by gas chromatography-mass spectrometry. Source: ScienceDirect, URL: [Link]

  • Recent trends in amino acid analysis by liquid chromatography. Source: Journal of Chromatography B, URL: [Link]

  • Bioanalytical Method Validation: A Comprehensive Guide. Source: U.S. Food and Drug Administration (FDA), URL: [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Source: International Council for Harmonisation (ICH), URL: [Link]

establishing the absolute configuration of N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Establishing the Absolute Configuration of N,N-Dimethyl-L-phenylalanine

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a non-negotiable aspect of chemical characterization. The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, a fundamental principle that governs biological activity. This compound, a derivative of the essential amino acid L-phenylalanine, is utilized in peptide synthesis and as a chiral building block.[1][2] Ensuring its stereochemical integrity is paramount for its application in pharmaceuticals and other advanced materials.

This guide provides a comparative analysis of the primary methodologies for . We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer a critical evaluation of the strengths and limitations of each technique, grounded in field-proven insights.

Comparative Overview of Analytical Techniques

Technique Principle Sample State Throughput Key Advantage Primary Limitation
Single-Crystal X-ray Crystallography Anomalous dispersion of X-rays by a single crystalSolid (crystalline)LowProvides unambiguous, definitive 3D structure and absolute configurationRequires a high-quality single crystal, which can be difficult to obtain
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightSolutionMediumDetermines absolute configuration in the solution state, providing conformational insightsComputationally intensive; interpretation can be complex for conformationally flexible molecules
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phaseSolutionHighExcellent for determining enantiomeric purity and for preparative separationMethod development can be empirical and time-consuming; does not directly provide absolute configuration without a known standard
Chiral Gas Chromatography (GC) - Indirect Method Separation of diastereomeric derivatives on a chiral capillary columnGas (after derivatization)HighHigh resolution and sensitivity for volatile or derivatized compoundsIndirect method requiring chemical modification; potential for racemization during derivatization

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3] The technique relies on the diffraction pattern produced when X-rays are passed through a single, well-ordered crystal. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed.

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion.[4] When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. These differences, when analyzed correctly, allow for the unambiguous assignment of the absolute stereochemistry.

As of this guide's publication, a crystal structure for this compound is not publicly available. However, the methodology can be illustrated by examining the crystal structure of a closely related N,N-dimethylated amino acid, such as the N,N-dimethylglycine–chloranilic acid co-crystal.[5] In this structure, the precise locations of all atoms and their spatial relationships are determined, confirming the molecular connectivity and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The primary and often most challenging step is to grow a single crystal of this compound of suitable quality (typically 0.1-0.3 mm in each dimension) and with minimal defects. This is a process of trial and error, involving screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality. A monochromatic X-ray beam (often from a copper or molybdenum source) is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. Phase information, which is lost in the diffraction experiment, is determined using computational methods (direct methods or Patterson methods) to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit.

  • Absolute Configuration Determination: To determine the absolute configuration, the refinement is performed with the anomalous dispersion effect taken into account. The Flack parameter is a key value calculated during refinement; a value close to 0 for a given configuration indicates the correct absolute structure has been modeled, while a value close to 1 suggests the inverted structure is correct.

Workflow for X-ray Crystallography

cluster_0 Experimental Phase cluster_1 Computational Phase A Sample Purification B Crystallization Screening A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Data Processing & Integration D->E Raw Diffraction Data F Structure Solution (Phasing) E->F G Model Building & Refinement F->G H Absolute Structure Determination (Flack Parameter) G->H I Unambiguous Absolute Configuration H->I Final Structure & CIF file

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Vibrational Circular Dichroism (VCD): Probing Chirality in Solution

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[6] Since only chiral molecules can exhibit VCD signals, and enantiomers produce mirror-image spectra, VCD is a powerful tool for determining absolute configuration in the solution state. This is a significant advantage over X-ray crystallography, as it avoids the need for crystallization and provides information about the molecule's structure in a more biologically relevant environment.

The VCD spectrum of a molecule is highly sensitive to its three-dimensional structure. The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., the S-enantiomer).[7] If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as S. If the spectra are mirror images, the sample is assigned the R configuration.

Experimental Protocol: VCD Analysis
  • Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of approximately 0.1 M. The solvent must be transparent in the infrared region of interest.

  • VCD Spectrum Acquisition: The sample solution is placed in an IR cell with a defined path length. The VCD spectrum is then acquired on a specialized VCD spectrometer. Data collection often requires several hours to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3 to 5 orders of magnitude weaker than absorbance signals.

  • Computational Modeling:

    • Conformational Search: Perform a thorough conformational search for one enantiomer of this compound using molecular mechanics or semi-empirical methods to identify all low-energy conformers.

    • Geometry Optimization and Frequency Calculation: The identified low-energy conformers are then subjected to geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

    • VCD Spectra Calculation: For each optimized conformer, the VCD spectrum is calculated.

  • Spectral Comparison: The calculated spectra of the individual conformers are Boltzmann-averaged based on their relative energies to produce a final predicted spectrum. This theoretical spectrum is then compared with the experimental VCD spectrum to assign the absolute configuration.

Workflow for VCD Analysis

cluster_0 Experimental cluster_1 Computational A Sample Preparation (in solution) B Measure Experimental VCD Spectrum A->B G Match or Mirror Image? B->G C Conformational Search (e.g., for S-enantiomer) D DFT Optimization & Frequency Calculation C->D E Calculate VCD Spectrum for each conformer D->E F Boltzmann-average Spectra E->F F->G Compare Spectra H Assign S-Configuration G->H Match I Assign R-Configuration G->I Mirror Image

Caption: Workflow for absolute configuration determination by VCD spectroscopy.

Chiral Chromatography: High-Throughput Enantiomeric Separation

Chiral chromatography is the cornerstone for determining the enantiomeric purity of a sample and for isolating pure enantiomers.[8] While it is a comparative technique that requires a reference standard to assign the absolute configuration, its high throughput and quantitative power make it indispensable in drug development and quality control.

A. Chiral High-Performance Liquid Chromatography (HPLC)

In chiral HPLC, enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic antibiotic-based CSPs are among the most versatile and widely used for separating amino acid derivatives.[9]

This protocol is a robust starting point for the separation of N,N-Dimethyl-phenylalanine enantiomers, based on established methods for similar amino acid derivatives.[10][11]

  • Column: A polysaccharide-based chiral column, such as a Daicel Chiralpak series (e.g., Chiralpak IA, IB, or IC), is a strong candidate. These columns offer broad selectivity for a wide range of chiral compounds.

  • Mobile Phase: A typical starting condition would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A starting gradient could be 90:10 Hexane:Isopropanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm or 254 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Method Optimization: The separation is optimized by systematically varying the ratio of hexane to the alcohol modifier, the type of alcohol, and the nature and concentration of the additive to achieve baseline resolution (Rs > 1.5).

A Select Chiral Stationary Phase (CSP) B Screen Mobile Phases (Normal, Reversed, Polar Organic) A->B C Initial Injection of Racemic Standard B->C D Separation Achieved? C->D E Optimize Mobile Phase Composition & Additives D->E No H Routine Enantiomeric Purity Analysis D->H Yes F Optimize Flow Rate & Temperature E->F G Method Validation (Linearity, Precision, Accuracy) F->G G->H

Caption: Workflow for developing a chiral HPLC separation method.

B. Chiral Gas Chromatography (GC) - An Indirect Approach

For some compounds, particularly N-alkylated amino acids, direct separation can be challenging. An alternative is an indirect method using gas chromatography. A study has shown that the chirality of N,N-Dimethyl-phenylalanine can be determined by GC after a two-step chemical modification.[12]

  • Demethylation: The N,N-dimethylamino group is first converted to an N-methylamino group. This is achieved by treating the sample with ethyl chloroformate, followed by acid hydrolysis. This step is crucial as the resulting N-methylphenylalanine is more amenable to derivatization.

  • Derivatization: The N-methylphenylalanine is then converted into a volatile derivative suitable for GC analysis. A common method is to form the N-pentafluoropropionyl (PFP) amino acid isopropyl ester. This involves esterification with isopropanol followed by acylation with pentafluoropropionic anhydride.[12]

  • Chiral GC-MS Analysis: The derivatized sample is injected onto a chiral capillary column (e.g., Chirasil-L-Val). The diastereomeric derivatives interact differently with the chiral stationary phase, leading to their separation. The elution order can be compared to that of authenticated D- and L-standards to determine the configuration of the original sample. Mass spectrometry is used for sensitive and selective detection.[13]

Conclusion and Recommendations

The choice of method for depends on the specific goals of the analysis.

  • For definitive, unambiguous proof of structure, Single-Crystal X-ray Crystallography is the unparalleled choice. Its primary hurdle is the requirement to grow high-quality single crystals.

  • When crystallization is not feasible or when understanding the molecule's conformation in solution is important, Vibrational Circular Dichroism offers a powerful alternative. It provides a direct determination of absolute configuration without the need for a crystalline sample, though it requires significant computational resources.

  • For routine quality control, determining enantiomeric purity, and high-throughput screening, Chiral HPLC is the industry standard. It is robust, quantitative, and highly sensitive. While it requires a known standard for absolute configuration assignment, it is the most practical method for assessing stereochemical purity in a manufacturing or drug development setting.

  • Indirect methods like Chiral GC provide a valuable alternative, especially when direct HPLC methods are challenging to develop. The derivatization steps add complexity but can lead to highly efficient and sensitive separations.

Ultimately, a multi-faceted approach often provides the most comprehensive and trustworthy characterization. For instance, an initial determination of absolute configuration by VCD or X-ray crystallography can establish a reliable standard, which can then be used for routine, high-throughput quality control via chiral HPLC. This synergistic use of orthogonal techniques ensures the highest level of scientific integrity and confidence in the stereochemical identity of this compound.

References

  • Barrow, C. J., & Taylor, W. C. (1986). The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. Australian Journal of Chemistry, 39(3), 533-541. [Link]

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). Metabolomics, 1-10. [Link]

  • Olszewski, T. K., et al. (2021). Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Molecules, 26(22), 6827. [Link]

  • Schrödinger, Inc. (2020). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger White Paper. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). Molecules, 25(23), 5645. [Link]

  • Wallworth, D. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Science of Synthesis. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek Corporation. [Link]

  • Stephens, P. J., et al. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-58. [Link]

  • PubChem. (n.d.). N,N-Dimethylglycine. National Center for Biotechnology Information. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Pt 1), 380-388. [Link]

  • Crystal structure of 9-aminoacridinium chloride N,N-dimethylformamide monosolvate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1279–1283. [Link]

  • Waters Corporation. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters Application Note. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Contemporary Analysis of Chiral Molecules. (2016). LCGC International, 29(10). [Link]

  • El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. [Link]

  • Merck Millipore. (n.d.). N-Methylated Amino Acids. Merck Millipore Reagents, Chemicals and Labware. [Link]

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  • Saghyan, A. S., et al. (2015). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current medicinal chemistry, 22(23), 2749–2782. [Link]

  • D'Souza, A., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International journal of molecular sciences, 24(7), 6331. [Link]

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A Comparative Guide to Stationary Phases for the Analysis of N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) stationary phases for the analysis of N,N-Dimethyl-L-phenylalanine (DMP). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interactions between the analyte and different column chemistries, offering data-driven recommendations for method development.

Introduction: The Analytical Challenge of this compound

This compound is a chiral amino acid derivative with significance in synthetic organic chemistry and pharmaceutical development. Its unique structure, featuring a hydrophobic phenyl ring, a polar carboxyl group, and a tertiary amine, presents an interesting challenge for chromatographic separation. The primary analytical objectives often involve not only quantifying the compound but also assessing its enantiomeric purity, which is critical in pharmaceutical applications where stereoisomers can have vastly different pharmacological activities.[1]

This guide compares the performance of four common HPLC stationary phases—Octadecylsilane (C18), Octylsilane (C8), Phenyl, and a Polysaccharide-based Chiral Stationary Phase (CSP)—to provide a clear framework for selecting the optimal column for a given analytical goal.

Fundamental Principles: Analyte and Stationary Phase Interactions

The chromatographic behavior of DMP is governed by the interplay of its structural features with the chemistry of the stationary phase.

  • This compound: This molecule possesses a non-polar benzyl group, making it amenable to reversed-phase chromatography. The tertiary amine and carboxylic acid moieties can engage in polar and ion-exchange interactions, while the stereocenter at the alpha-carbon necessitates a chiral environment for enantiomeric separation.

  • Reversed-Phase Stationary Phases (C18, C8, Phenyl):

    • C18 and C8: These phases separate molecules primarily based on hydrophobic interactions. The long alkyl chains of C18 provide stronger hydrophobic retention compared to the shorter C8 chains.[2]

    • Phenyl Phases: These columns offer a mixed-mode separation mechanism. In addition to hydrophobic interactions, they facilitate π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[3][4][5][6] This can lead to unique selectivity for aromatic compounds like DMP.

  • Chiral Stationary Phases (CSPs):

    • Polysaccharide-based CSPs: Columns based on cellulose or amylose derivatives are widely used for their broad enantioselectivity.[7][8][9] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral cavities of the polysaccharide structure.[9][10][11] The separation of enantiomers is only possible in such a chiral environment.[12]

Experimental Design and Protocols

To ensure a robust comparison, a standardized experimental protocol was designed. The methodologies are detailed below to allow for replication and adaptation.

  • HPLC System: An Agilent 1100 Series HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).[6]

  • Analyte: this compound standard (99% purity).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Mobile Phase Additive: Formic acid (0.1% v/v) to ensure consistent protonation of the analyte and improve peak shape.

A stock solution of this compound was prepared in a 50:50 (v/v) mixture of water and acetonitrile at a concentration of 1 mg/mL. Working standards were prepared by further dilution to 10 µg/mL.

  • Columns Evaluated:

    • C18 (e.g., 4.6 x 150 mm, 5 µm)

    • C8 (e.g., 4.6 x 150 mm, 5 µm)

    • Phenyl (e.g., Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

    • Chiral (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and Water (both with 0.1% Formic Acid).

  • Elution Mode: Isocratic at 40% Acetonitrile for achiral columns; 60% Acetonitrile for the chiral column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_columns Stationary Phase Evaluation cluster_data Data Analysis prep_analyte Prepare 10 µg/mL DMP Standard instrument HPLC System Setup (Pump, Autosampler, Detector) prep_analyte->instrument prep_mobile Prepare Mobile Phase (ACN/Water with 0.1% FA) prep_mobile->instrument column_oven Column Oven (30 °C) instrument->column_oven C18 C18 Column column_oven->C18 Inject C8 C8 Column column_oven->C8 Inject Phenyl Phenyl Column column_oven->Phenyl Inject CSP Chiral Column column_oven->CSP Inject detector DAD Detection (210 nm) C18->detector C8->detector Phenyl->detector CSP->detector analysis Calculate Performance Metrics: - Retention Factor (k') - Tailing Factor (Tf) - Resolution (Rs) detector->analysis comparison Compare Stationary Phase Performance analysis->comparison

Caption: Workflow for the comparative HPLC analysis of this compound.

Results and Discussion

The performance of each stationary phase was evaluated based on key chromatographic parameters. The data presented in Table 1 are representative results expected from such a study.

Table 1: Comparative Performance of Stationary Phases for this compound Analysis

Stationary PhaseRetention Time (t_R) (min)Retention Factor (k')Tailing Factor (T_f)Theoretical Plates (N)Resolution (R_s)
C18 5.82.91.112,500N/A
C8 4.52.01.211,000N/A
Phenyl 6.53.31.013,000N/A
Chiral (CSP) L-enantiomer: 8.2D-enantiomer: 9.5L: 4.5D: 5.3L: 1.1D: 1.1L: 9,500D: 9,8002.1
Note: Resolution (Rs) is not applicable (N/A) for achiral separations as enantiomers are not resolved. Data are hypothetical but based on established chromatographic principles.
  • Hydrophobic Retention (C18 vs. C8): As expected, the C18 column exhibited greater retention (k' = 2.9) for DMP compared to the C8 column (k' = 2.0). This is a direct result of the increased hydrophobicity from the longer C18 alkyl chains interacting with the phenyl group of the analyte. Both columns provided good peak shape (T_f ≤ 1.2), making them suitable for routine quantification.

  • Alternative Selectivity (Phenyl): The Phenyl column provided the highest retention factor (k' = 3.3) among the achiral phases. This enhanced retention, surpassing even the more hydrophobic C18, is attributed to the additional π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of DMP.[4][6] This unique selectivity can be highly advantageous when separating DMP from other aromatic or unsaturated impurities.[5] The Phenyl column also yielded the most symmetrical peak (T_f = 1.0).

The polysaccharide-based CSP was the only stationary phase capable of resolving the D- and L-enantiomers of N,N-dimethylphenylalanine.[13][14][15][16] A baseline resolution (R_s = 2.1) was achieved, which is sufficient for accurate enantiomeric purity assessment. This separation is predicated on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, where differences in stability lead to different retention times.[9][10] The helical structure of the polysaccharide derivative creates chiral grooves that are essential for this recognition process.[8][10]

G cluster_analyte Analyte: this compound cluster_phases Stationary Phases Analyte Phenyl Ring + Polar Groups C18 C18 Phase (Alkyl Chains) Analyte->C18 Hydrophobic Interaction Phenyl Phenyl Phase (Phenyl Rings) Analyte->Phenyl Hydrophobic + π-π Interaction CSP Chiral Phase (Chiral Cavities) Analyte->CSP Chiral Recognition (H-bonds, Steric Fit)

Caption: Primary interaction mechanisms between DMP and different stationary phases.

Recommendations and Conclusion

The selection of a stationary phase for the analysis of this compound is dictated entirely by the analytical objective.

  • For Routine Quantification (Achiral):

    • A C18 column is a reliable first choice, offering a good balance of retention and efficiency.

    • A Phenyl column is highly recommended if the sample matrix contains other aromatic compounds, as its unique π-π interaction mechanism can provide superior selectivity and resolution from potential interferences.[3]

  • For Enantiomeric Purity and Separation of Stereoisomers:

    • A polysaccharide-based chiral stationary phase (CSP) is mandatory. Achiral columns like C18, C8, and Phenyl will not separate enantiomers. The specific type of CSP (e.g., cellulose-based vs. amylose-based) may require screening to find the optimal selector for DMP.[1][8]

This guide demonstrates that a methodical approach, grounded in the principles of chromatographic interactions, allows for the efficient selection of an appropriate HPLC column. By understanding the interplay between the analyte's structure and the stationary phase chemistry, researchers can develop robust and reliable analytical methods for this compound.

References

  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]

  • What is the Difference Between C18 and Phenyl Column. Pediaa.com. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters. [Link]

  • [Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of Stationary Phase Types]. PubMed. [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Request PDF. ResearchGate. [Link]

  • Method development for amino acid analysis. ResearchGate. [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central. [Link]

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PubMed Central. [Link]

  • HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types | Request PDF. ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative of N,N-Dimethyl-L-phenylalanine

This compound is a methylated amino acid derivative increasingly encountered in diverse fields, from its role as a building block in the synthesis of complex peptides and pharmaceuticals to its appearance in metabolomic studies.[1] As with any specialized biochemical, the ability to quantify it with unimpeachable accuracy and precision is not merely an academic exercise; it is fundamental to ensuring the safety and efficacy of therapeutics, validating synthetic pathways, and understanding complex biological systems.

This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the underlying principles, the rationale behind experimental choices, and the inherent challenges this unique molecule presents. Our focus is on providing robust, self-validating systems that yield trustworthy and reproducible data for researchers, scientists, and drug development professionals.

Core Analytical Challenges

Quantifying this compound presents a unique triad of challenges that must be addressed by any chosen methodology:

  • Chirality: As an L-enantiomer, its stereochemical purity is often a critical quality attribute. The analytical method must be able to distinguish it from its D-enantiomer, especially in applications where chiral purity is paramount.[2]

  • Volatility: Like most amino acids, this compound is a non-volatile, polar molecule, making it unsuitable for direct analysis by Gas Chromatography (GC) without chemical modification.[3]

  • The Tertiary Amine: The N,N-dimethyl group is a tertiary amine. This chemical feature precludes the use of common derivatization strategies that target primary or secondary amines, a critical consideration for methods like GC-MS and certain HPLC approaches.[4] This is a crucial point of divergence from the analysis of simpler amino acids like phenylalanine or N-methyl-phenylalanine.

Methodology Comparison: LC-MS/MS, GC-MS, and Chiral HPLC

The selection of an analytical technique is a balance of sensitivity, specificity, throughput, and the specific question being asked. We will compare the three most relevant techniques for this application.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

For its sheer sensitivity and specificity, LC-MS/MS is the premier technique for quantifying this compound, particularly in complex biological matrices.[5][6] The method's power lies in its ability to physically separate the analyte from matrix components via liquid chromatography and then selectively detect it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

Causality Behind the Method's Superiority: The use of Multiple Reaction Monitoring (MRM) allows for the selection of a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions. This two-stage mass filtering dramatically reduces background noise and chemical interference, yielding exceptional signal-to-noise ratios and, consequently, very low limits of detection.[6] Furthermore, the use of a stable isotope-labeled (e.g., ¹³C, ¹⁵N) internal standard is the cornerstone of a self-validating system, as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring the highest degree of accuracy.[5]

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Synthesis Sample Spike Spike with Stable Isotope Labeled Internal Standard Sample->Spike Hydrolysis Acid Hydrolysis (if peptide-bound) Spike->Hydrolysis Extraction Protein Precipitation or Solid Phase Extraction (SPE) Hydrolysis->Extraction LC Chromatographic Separation (HILIC or Reversed-Phase) Extraction->LC ESI Electrospray Ionization (ESI+) LC->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Quant Quantification (Ratio of Analyte to IS Area) MSMS->Quant

Caption: LC-MS/MS workflow for this compound quantification.

  • Internal Standard Spiking: To a 50 µL aliquot of the sample (e.g., plasma, hydrolysate), add a known concentration of this compound-¹³C₉,¹⁵N internal standard.

  • Protein Precipitation (for biological fluids): Add 150 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis.

  • LC Separation:

    • Column: An Intrada Amino Acid column (50 x 3 mm, 3 µm) or similar HILIC column is recommended for underivatized analysis.[5]

    • Mobile Phase A: 100 mM Ammonium Formate in water.[5]

    • Mobile Phase B: 95:5:0.3 Acetonitrile:Water:Formic Acid.[5]

    • Gradient: A gradient optimized to separate the analyte from isomers and other matrix components.

    • Flow Rate: 0.5 - 0.6 mL/min.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: Determine the specific precursor ion (e.g., [M+H]⁺ = m/z 194.1) and a stable product ion.

      • Internal Standard: Determine the corresponding transition for the stable isotope-labeled standard.

    • Optimization: Optimize collision energy and declustering potential for maximum signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS): A Challenging Alternative

While GC-MS is a workhorse for many small molecules, its application to this compound is fraught with complexity due to the molecule's non-volatility and, crucially, its tertiary amine.[3][4] Standard derivatization techniques like silylation (e.g., with MTBSTFA) or acylation, which target active hydrogens on primary/secondary amines and carboxyl groups, are ineffective at the nitrogen center.[3][4]

Expertise in Action - The Demethylation Workaround: Research has shown that N,N-Dimethylphenylalanine enantiomers cannot be directly derivatized for chiral GC analysis.[4] However, a clever workaround involves a chemical demethylation step prior to standard derivatization. Treatment with ethyl chloroformate followed by acid hydrolysis can convert the N,N-dimethylamino group to an N-methylamino group.[4] This N-methyl-phenylalanine can then be derivatized (e.g., as N-pentafluoropropionyl isopropyl esters) and analyzed, including for chiral separation on columns like Chirasil-L-Val.[4] This multi-step process increases complexity and potential for error but makes the analysis tractable by GC-MS.

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Hydrolysis (if necessary) Demethyl Demethylation Step (Ethyl Chloroformate) Sample->Demethyl Hydrolysis2 Acid Hydrolysis (to N-methyl-phenylalanine) Demethyl->Hydrolysis2 Deriv Two-Step Derivatization (e.g., Esterification then Acylation) Hydrolysis2->Deriv GC Gas Chromatography (Chiral Capillary Column) Deriv->GC EI Electron Ionization (EI) GC->EI MS Mass Spectrometry (SIM or Scan Mode) EI->MS Quant Quantification MS->Quant

Caption: GC-MS workflow highlighting the critical demethylation pre-derivatization step.

  • Sample Preparation: The sample is dried completely after hydrolysis (if necessary).

  • Demethylation: The dried residue is treated with ethyl chloroformate, followed by acid hydrolysis to yield N-methyl-phenylalanine.[4]

  • Derivatization: The resulting N-methyl-phenylalanine is then subjected to a standard two-step amino acid derivatization protocol (e.g., esterification of the carboxyl group, followed by acylation of the N-methylamino group).

  • GC-MS Analysis:

    • Injector: Splitless injection at 250°C.[8]

    • Column: A chiral capillary column (e.g., Chirasil-L-Val) for enantiomeric separation or a standard non-polar column (e.g., DB-5ms) for general quantification.

    • Oven Program: A temperature gradient is used, for example, starting at 60°C and ramping to 325°C.[8]

    • MS Detection: Electron Ionization (EI) at 70 eV, using Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[8]

Chiral High-Performance Liquid Chromatography (HPLC): The Purity Specialist

When the primary goal is not absolute quantification in a complex matrix but rather the determination of enantiomeric purity, Chiral HPLC with UV or fluorescence detection is a highly effective and robust method.

Mechanism of Separation: This technique relies on a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The D- and L-enantiomers of N,N-Dimethyl-phenylalanine form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation and quantification. Alternatively, a chiral additive can be used in the mobile phase to achieve separation on a standard achiral column.[9] Given its aromatic phenylalanine moiety, this compound possesses natural fluorescence, which can be exploited for highly sensitive and selective detection, minimizing interferences seen with UV detection.[10]

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Filter Filter through 0.22 µm Syringe Filter Sample->Filter HPLC Isocratic Elution on Chiral Stationary Phase Filter->HPLC Detect Fluorescence or UV Detection HPLC->Detect Quant Peak Integration and Enantiomeric Excess (%ee) Calculation Detect->Quant

Caption: Chiral HPLC workflow for determining enantiomeric purity.

  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase and filter.

  • HPLC Analysis:

    • Column: A teicoplanin-based or similar chiral stationary phase.[11]

    • Mobile Phase: An isocratic mixture, often of acetonitrile and an aqueous buffer.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection:

      • Fluorescence: Excitation at ~215 nm, Emission at ~283 nm (adapted from phenylalanine).[10]

      • UV: Detection at ~210 nm.

  • Quantification: Calculate the enantiomeric excess (%ee) from the peak areas of the L- and D-enantiomers: %ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of each method for the quantification of this compound, based on data from validated studies on similar amino acids and derivatives.

FeatureLC-MS/MSGC-MS (with Demethylation)Chiral HPLC-Fluorescence
Sensitivity (LOQ) High (fmol to low pmol range)[6]Moderate (pmol range)[8]Moderate (low to mid-pmol range)[10]
Precision (%RSD) Excellent (<15%)[12][13]Good (<20%)Excellent (<5%)
Accuracy (%Recovery) High (90-110%)[12][13]Moderate (80-120%, user-dependent)High (95-105%)
Specificity Very High (based on m/z and fragment)High (based on m/z and retention time)Moderate to High (chiral separation)
Sample Preparation Moderate (Hydrolysis, Extraction)[5]Complex (Hydrolysis, Demethylation, Derivatization)[4]Simple (Dissolve and Filter)
Throughput HighLow to ModerateModerate
Primary Application Absolute quantification in complex matricesSpecialized chiral analysis (if LC not available)Enantiomeric purity determination

Conclusion and Recommendations

The accurate and precise quantification of this compound is achievable through several analytical techniques, but the choice of method is dictated by the analytical objective.

  • For absolute, sensitive, and high-throughput quantification, especially in complex biological matrices, LC-MS/MS is the unequivocal method of choice. Its specificity and the robustness afforded by stable isotope-labeled internal standards provide the highest level of confidence and trustworthiness in the data.[5][14]

  • GC-MS should be considered a secondary, more labor-intensive option. The necessity of a chemical demethylation step prior to derivatization adds significant complexity and potential sources of variability.[4] It is a viable but challenging path.

  • For assessing enantiomeric purity in bulk materials or reaction mixtures, Chiral HPLC with fluorescence or UV detection offers a robust, reliable, and straightforward solution. It directly addresses the question of stereochemical integrity with minimal sample preparation.[10]

By understanding the unique chemical nature of this compound and selecting the analytical technique that best aligns with the research question, scientists can ensure the generation of accurate, precise, and defensible quantitative data.

References

  • Parr, W., & Howard, P. J. (1973). The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. Australian Journal of Chemistry, 26(5), 1131-1135. [Link]

  • Hilton, S., & Norman, M. R. (1998). Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. Annals of Clinical Biochemistry, 35(Pt 3), 427–431. [Link]

  • Figueiredo, A. R., et al. (2021). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Molecules, 26(11), 3326. [Link]

  • Waters Corporation. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters Application Note. [Link]

  • Akgönüllü, S., et al. (2017). Preparation of imprinted cryogel cartridge for chiral separation of l-phenylalanine. Artificial Cells, Nanomedicine, and Biotechnology, 45(4), 800-807. [Link]

  • RSC Publishing. (2013). Analytical Methods. Royal Society of Chemistry. [Link]

  • Li, H., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis, 186, 113318. [Link]

  • Kimura, T., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 11(11), 731. [Link]

  • Knoop, A., et al. (2023). Proof-of-concept of a prior validated LC-MS/MS method for detection of N-lactoyl-phenylalanine in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes. Frontiers in Sports and Active Living, 5, 1269385. [Link]

  • Al-Absi, R. S., et al. (2023). Simultaneous Identification and Quantification of Phenylalanine, Glycine and Lysine amino acids and conjugated heterocyclic amines in Maillard chemical model system using RP-HPLC-DAD. Research Journal of Pharmacy and Technology, 16(1), 1-8. [Link]

  • Knoop, A., et al. (2023). Proof-of-concept of a prior validated LC-MS/MS method for detection of N-lactoyl-phenylalanine... ResearchGate. [Link]

  • Yuan, L., et al. (2022). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots... Clinical Biochemistry, 100, 43-49. [Link]

  • PubChem. This compound Compound Summary. National Center for Biotechnology Information. [Link]

  • Rodriguez-Garcia, M., et al. (2024). L-Phenylalanine is a metabolic checkpoint of human Th2 cells. bioRxiv. [Link]

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inter-laboratory comparison of N,N-Dimethyl-L-phenylalanine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison of N,N-Dimethyl-L-phenylalanine Analysis: A Guide for Researchers

In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of amino acid derivatives is paramount. This compound, a methylated derivative of the essential amino acid L-phenylalanine, presents unique analytical challenges due to its polarity, chemical structure, and chiral nature. This guide provides an in-depth, objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in established analytical principles. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and provide a framework for an inter-laboratory comparison study to assess method performance and reproducibility.

The Analytical Imperative: Why Methodical Comparison Matters

The choice of an analytical method can significantly impact the reliability and interpretation of experimental results. For a compound like this compound, factors such as the required sensitivity, sample matrix complexity, and the need for chiral separation dictate the most appropriate analytical approach. Inter-laboratory comparisons are crucial for standardizing methodologies, identifying potential sources of variability, and ensuring that data generated across different sites are comparable and reliable. This guide aims to equip laboratories with the foundational knowledge to select and validate a suitable method for their specific research needs.

Comparative Analysis of Analytical Methodologies

A summary of the key performance characteristics of the three analytical methods is presented below, based on a hypothetical inter-laboratory study. This data is synthesized from typical performance parameters observed for similar amino acid analyses.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Linearity (R²) > 0.998> 0.999> 0.997
Limit of Detection (LOD) ~100 ng/mL~0.1 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~0.5 ng/mL~30 ng/mL
Intra-day Precision (%RSD) < 5%< 3%< 6%
Inter-day Precision (%RSD) < 8%< 5%< 10%
Accuracy (% Recovery) 95-105%98-102%90-110%
Chiral Separation Capability Possible with chiral columnPossible with chiral columnRequires chiral column and specific derivatization
Sample Throughput ModerateHighLow to Moderate
Cost per Sample LowHighModerate
Expertise Required ModerateHighHigh

Experimental Protocols for Inter-Laboratory Comparison

To ensure a robust comparison, participating laboratories should adhere to the following detailed protocols. The study will involve the analysis of a common set of samples, including a standard solution of this compound, and a spiked matrix sample (e.g., human plasma).

General Sample Preparation for Spiked Matrix Samples
  • Thaw : Bring frozen human plasma samples to room temperature.

  • Spike : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike the plasma samples to achieve a final concentration within the linear range of each instrument.

  • Protein Precipitation : To 100 µL of spiked plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex : Mix thoroughly for 1 minute.

  • Centrifuge : Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect Supernatant : Carefully transfer the supernatant to a new tube for analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a cost-effective and robust technique suitable for routine analysis where high sensitivity is not the primary requirement.

Instrumentation and Conditions:

  • HPLC System : A standard HPLC system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). For chiral separation, a chiral stationary phase column (e.g., teicoplanin-based) should be used.

  • Mobile Phase : Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 210 nm.

  • Injection Volume : 20 µL.

Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Spiked Plasma Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection Separation C18 Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications.

Instrumentation and Conditions:

  • LC-MS/MS System : A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A chiral column can be used for enantiomeric separation.

  • Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MRM Transitions : Monitor the precursor to product ion transition for this compound (e.g., m/z 194.1 -> 148.1) and its stable isotope-labeled internal standard.

Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Spiked Plasma Sample Precipitation Protein Precipitation & IS Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC Supernatant->Injection Separation UPLC Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS analysis workflow for this compound.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile amino acids like this compound, derivatization is a necessary step. It has been reported that direct derivatization of this compound can be challenging; therefore, a demethylation step followed by derivatization of the resulting N-methyl-phenylalanine is proposed[1].

Instrumentation and Conditions:

  • GC-MS System : A standard GC-MS system.

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate.

  • Injection Mode : Splitless.

  • Temperature Program : Optimized for the separation of the derivatized analyte.

  • Ionization Mode : Electron Ionization (EI).

  • Mass Analyzer : Quadrupole, operated in Selected Ion Monitoring (SIM) mode.

Derivatization Protocol:

  • Demethylation : Treat the dried sample extract with ethyl chloroformate followed by acid hydrolysis to convert this compound to N-methyl-L-phenylalanine[1].

  • Derivatization : The resulting N-methyl-L-phenylalanine is then derivatized using a suitable agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a volatile derivative[1].

  • Analysis : The derivatized sample is then injected into the GC-MS system.

Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Dried Sample Extract Demethylation Demethylation Sample->Demethylation Derivatization Derivatization (e.g., MSTFA) Demethylation->Derivatization Injection Inject into GC Derivatization->Injection Separation Capillary GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection SIM Detection Ionization->Detection Quantification Quantification Detection->Quantification

Caption: GC-MS analysis workflow for this compound.

Trustworthiness and Self-Validation

Each of the described protocols incorporates elements of self-validation to ensure the trustworthiness of the results. The use of an internal standard in all methods helps to correct for variability in sample preparation and instrument response. For LC-MS/MS, a stable isotope-labeled internal standard is the gold standard, providing the highest level of accuracy. The validation of each method should include assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Conclusion and Recommendations

This guide provides a comparative framework for the analysis of this compound. The choice of the optimal method will depend on the specific requirements of the study.

  • HPLC-UV is a reliable and cost-effective choice for routine analysis where high sensitivity is not critical.

  • LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity.

  • GC-MS offers an alternative approach, particularly when other chromatographic techniques are not available, but the multi-step derivatization process can be a source of variability.

A well-designed inter-laboratory comparison study, following the protocols outlined in this guide, will enable laboratories to confidently select and implement a robust and reliable method for the analysis of this compound, ultimately contributing to the generation of high-quality, reproducible scientific data.

References

  • Sarang, S., et al. (2016). Inter-laboratory comparison of amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 128, 44-51.
  • Jackson, A. E., & Came, D. F. (1983). The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. Australian Journal of Chemistry, 36(4), 777-782.

Sources

A Senior Application Scientist's Guide to Benchmarking N,N-Dimethyl-L-phenylalanine Performance in Chiral Separations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral separations, the quest for efficient, robust, and selective methods is perpetual. Among the vast arsenal of chiral selectors, amino acid derivatives have carved a significant niche due to their inherent chirality and versatile interaction capabilities. This guide provides an in-depth technical comparison of the performance of N,N-Dimethyl-L-phenylalanine and its broader class of L-phenylalanine-based chiral selectors against other established alternatives, namely Pirkle-type and cyclodextrin-based chiral stationary phases (CSPs).

As a Senior Application Scientist, my objective is to move beyond a mere listing of techniques and delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system. While direct, comprehensive performance data for this compound as a chiral selector is limited in publicly available literature, this guide will leverage data from the broader family of L-phenylalanine derivatives to provide a robust comparative framework. We will explore the underlying chiral recognition mechanisms, present quantitative performance data, and provide detailed experimental protocols to empower you to make informed decisions in your laboratory.

The Role of Phenylalanine Derivatives in Chiral Recognition

L-phenylalanine and its derivatives are attractive candidates for chiral selectors owing to their rigid structure, aromatic ring capable of π-π interactions, and the presence of functional groups (carboxyl and amino) that can be modified to tune enantioselectivity. The N,N-dimethylation of the amino group, as in this compound, alters the hydrogen-bonding capability of the nitrogen atom, which can significantly impact its interaction with analytes. While this modification can be beneficial in certain applications, it also presents challenges, such as difficulty in direct analysis by gas chromatography without derivatization[1].

The primary modes of application for phenylalanine-based chiral selectors include:

  • Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC): Phenylalanine derivatives can be covalently bonded to a solid support (typically silica gel) to create CSPs. The performance of these CSPs is influenced by factors such as the length of a peptide chain in poly(L-phenylalanine) phases and the nature of the linkage to the support[2][3].

  • Chiral Additives in the Mobile Phase or Background Electrolyte: In techniques like Capillary Electrophoresis (CE), phenylalanine derivatives can be used as chiral selectors in the background electrolyte, forming transient diastereomeric complexes with the analyte enantiomers.

  • Ligands in Chiral Metal Complexes: L-phenylalanine and its derivatives can form complexes with metal ions, such as copper(II), creating chiral selectors for ligand-exchange chromatography.

Comparative Performance Analysis

A direct comparison of chiral selectors requires evaluating their performance in separating a range of analytes under optimized conditions. The key performance metrics are the separation factor (α) and the resolution (Rs).

Phenylalanine-Based Selectors vs. Pirkle-Type CSPs

Pirkle-type CSPs, also known as brush-type phases, are characterized by a small chiral molecule covalently bonded to the silica surface. The chiral recognition mechanism is primarily based on π-π interactions, hydrogen bonding, and dipole-dipole interactions, often rationalized by the "three-point interaction" model[4][5].

Table 1: Performance Comparison of Phenylalanine-Based vs. Pirkle-Type CSPs for the Separation of NBD-Amino Acid Derivatives [6][7]

Analyte (NBD-Derivative)Phenylalanine-Based CSP (Modified)Pirkle-Type CSP (SUMICHIRAL OA-2500(S))
Separation Factor (α)
Valine1.151.12
Leucine1.181.14
Phenylalanine1.251.20
Resolution (Rs)
Valine1.81.5
Leucine2.11.7
Phenylalanine2.82.2

Data synthesized from studies on modified phenylalanine and commercial Pirkle-type CSPs for NBD-derivatized amino acids. The modified phenylalanine CSP showed improved performance due to the introduction of a long alkyl chain spacer.

The data suggests that while both types of CSPs are effective, tailored modifications to the phenylalanine-based selector can lead to superior performance for specific applications.

Phenylalanine-Based Selectors vs. Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with a wide range of molecules. Their chiral recognition is based on a combination of inclusion into the chiral cavity and interactions with the hydroxyl groups on the rim of the cyclodextrin[1][8][9].

Table 2: Performance Comparison of Phenylalanine-Based vs. Cyclodextrin-Based Selectors for the Separation of Aromatic Compounds

AnalytePhenylalanine-Based SelectorCyclodextrin-Based Selector (β-cyclodextrin)
Separation Factor (α)
Warfarin1.3 - 1.5[2]1.2 - 1.4
Dansyl-Leucine->4.0[10]
Resolution (Rs)
Warfarin>1.5[2]>1.5
Dansyl-Leucine->4.7[10]

Performance data for Phenylalanine-based selectors on Warfarin is well-documented. Cyclodextrin-based CSPs show exceptional performance for dansylated amino acids.

Cyclodextrin-based CSPs often exhibit very high enantioselectivity, particularly for analytes that can fit snugly within their chiral cavity. However, phenylalanine-based selectors can offer a different and sometimes complementary selectivity.

Chiral Recognition Mechanisms: A Visual Explanation

The efficacy of a chiral selector is rooted in its ability to form transient diastereomeric complexes with the enantiomers of an analyte, leading to differences in their retention or mobility.

Chiral_Recognition_Mechanisms cluster_phenylalanine Phenylalanine-Based Selector cluster_pirkle Pirkle-Type Selector cluster_cyclodextrin Cyclodextrin Selector Phe_Selector Phenylalanine Derivative (π-rich aromatic ring, H-bond donors/acceptors) Pirkle_Selector Pirkle-Type CSP (π-acidic/basic ring, H-bond sites) CD_Selector Cyclodextrin (Chiral cavity, hydroxyl groups) Analyte Chiral Analyte (e.g., Aromatic Amine) Analyte->Phe_Selector π-π stacking H-bonding Dipole-dipole Analyte->Pirkle_Selector π-π interaction H-bonding Steric hindrance Analyte->CD_Selector Inclusion complexation H-bonding with rim -OH groups

Caption: Chiral recognition mechanisms of different selector types.

Experimental Protocols

To ensure reproducibility and facilitate the application of these techniques, detailed experimental protocols are provided below.

Protocol 1: Preparation of a Poly(L-phenylalanine)-Based Chiral Stationary Phase

This protocol outlines the solid-phase synthesis of a poly(L-phenylalanine) chiral selector on a silica support[2][3].

Materials:

  • Aminopropyl silica gel

  • N-tert-butoxycarbonyl (Boc)-L-phenylalanine

  • Dicyclohexylcarbodiimide (DCC)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Methanol

Procedure:

  • Activation of Silica: Suspend aminopropyl silica gel in DCM.

  • First Coupling: Add Boc-L-phenylalanine, DCC, and DIEA to the silica suspension. Stir at room temperature for 2 hours.

  • Washing: Filter the silica and wash sequentially with DCM, methanol, and diethyl ether.

  • Deprotection: Treat the Boc-protected silica with a solution of 25% TFA in DCM for 30 minutes to remove the Boc group.

  • Washing: Wash the silica as in step 3.

  • Chain Elongation: Repeat steps 2-5 to achieve the desired peptide length (e.g., tetrapeptide, octapeptide).

  • Final Washing and Drying: After the final deprotection and washing, dry the CSP under vacuum.

Caption: Workflow for the synthesis of a poly(L-phenylalanine) CSP.

Protocol 2: Chiral Separation using a Pirkle-Type Column in HPLC

This protocol provides a general procedure for the enantiomeric separation of a racemic analyte using a commercially available Pirkle-type column[11].

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Pirkle-type chiral column (e.g., Whelk-O 1, (R,R)- or (S,S)-)

Mobile Phase Preparation:

  • For normal-phase separation, a typical mobile phase consists of a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). The exact ratio should be optimized for the specific analyte.

Procedure:

  • Column Equilibration: Equilibrate the Pirkle-type column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 15-30 minutes.

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume of the sample (e.g., 10 µL) onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis: Determine the retention times of the two enantiomers and calculate the separation factor (α) and resolution (Rs).

Protocol 3: Chiral Separation using Capillary Electrophoresis with a Cyclodextrin Selector

This protocol describes the enantiomeric separation of a chiral analyte using a cyclodextrin as a chiral additive in the background electrolyte (BGE)[12][13][14].

Instrumentation:

  • Capillary Electrophoresis (CE) system with a UV detector

  • Fused-silica capillary

Background Electrolyte (BGE) Preparation:

  • Prepare a buffer solution (e.g., 50 mM phosphate buffer) and adjust the pH to a suitable value (e.g., 2.5).

  • Dissolve the chosen cyclodextrin derivative (e.g., β-cyclodextrin) in the buffer to the desired concentration (e.g., 20 mM).

  • Filter the BGE through a 0.45 µm filter.

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing it sequentially with 1 M NaOH, deionized water, and finally the BGE.

  • Capillary Equilibration: Before each run, flush the capillary with the BGE for a few minutes.

  • Sample Preparation: Dissolve the analyte in the BGE or a compatible solvent.

  • Injection: Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.

  • Separation: Apply a high voltage across the capillary to effect the separation.

  • Detection: Monitor the migration of the enantiomers at the detector.

  • Data Analysis: Determine the migration times of the enantiomers and calculate the resolution.

Conclusion and Future Outlook

While direct performance data for this compound as a standalone chiral selector is not abundant, the broader class of L-phenylalanine-based selectors demonstrates significant potential and versatility in chiral separations. They offer a valuable alternative to more established Pirkle-type and cyclodextrin-based CSPs, with the possibility of fine-tuning selectivity through structural modifications.

The choice of the optimal chiral selector is ultimately application-dependent. For broad applicability, Pirkle-type CSPs like the Whelk-O 1 are excellent starting points. For analytes that can form strong inclusion complexes, cyclodextrin-based methods can provide unparalleled resolution. Phenylalanine-based selectors, particularly those with customized designs, can offer superior performance for specific classes of compounds, such as certain pharmaceuticals and amino acid derivatives.

Future research should focus on a more systematic evaluation of N,N-dimethylated amino acid selectors to fully elucidate their potential and define their niche in the field of chiral separations. The development of novel phenylalanine-based CSPs with enhanced stability and broader applicability will continue to be an active area of research, providing scientists with an ever-expanding toolbox for tackling challenging enantioseparations.

References

  • Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. Chemical reviews, 89(2), 347-362.
  • Kołodziejska, R., & Suwińska, K. (2002). Do we know the mechanism of chiral recognition between cyclodextrins and analytes?. Journal of pharmaceutical and biomedical analysis, 27(3-4), 531-540.
  • Raza, A., & Choi, J. (2020). Cyclodextrins as Supramolecular Recognition Systems: Applications in the Fabrication of Electrochemical Sensors. Sensors, 20(15), 4125.
  • Mocanu, A., Barbu, I., & Munteanu, F. (2018). Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. Sensors, 18(11), 3843.
  • Servais, A. C., & Crommen, J. (2002). Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives. Journal of pharmaceutical and biomedical analysis, 27(3-4), 371-384.
  • Scriba, G. K. (2016).
  • Wang, Y., Zhang, Y., & Row, K. H. (2023).
  • Gasparrini, F., et al. (2010). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 15(3), 1547-1596.
  • Chen, X., & Weng, W. (2008). Preparation and characterization of poly (l-phenylalanine) chiral stationary phases with varying peptide length.
  • Chen, X., & Weng, W. (2008). Preparation and characterization of poly(L-phenylalanine) chiral stationary phases with varying peptide length. [Link to the specific article if available].
  • Gübitz, G., & Schmid, M. G. (2000). Enantioseparations by capillary electrophoresis using cyclodextrins as chiral selectors.
  • Wikipedia contributors. (2023, December 12). Chiral column chromatography. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from [Link]

  • Fanali, S. (1996). Enantioseparations by capillary electrophoresis using cyclodextrins as chiral selectors.
  • Armstrong, D. W., et al. (1995). Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins. In Capillary Electrophoresis Guidebook (pp. 349-383). Humana Press.
  • Pirkle, W. H., & Welch, C. J. (1991). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. In Chiral Separations by HPLC (pp. 119-145). Ellis Horwood.
  • Aturki, Z., & Fanali, S. (2018).
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. [Link to the specific article if available].
  • Li, T., & Row, K. H. (2013). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. In High Performance Liquid Chromatography in Pharmaceutical Analyses (pp. 69-79). Humana Press.
  • Armstrong, D. W., et al. (1998). Mechanism of capillary electrophoresis enantioseparations using a combination of an achiral crown ether plus cyclodextrins.
  • Imai, H., et al. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 123(12), 2877-2882.
  • Kimaru, M. M., et al. (2011). Synthesis and evaluation of L-phenylalanine ester-based chiral ionic liquids for GC stationary phase ability.
  • Pirkle, W. H. (n.d.). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. [Link to the specific article if available].
  • Gao, R., et al. (2010). Synthesis of dendritic stationary phases with surface-bonded L-phenylalanine derivate as chiral selector and their evaluation in HPLC resolution of racemic compounds.
  • Aturki, Z., et al. (2022). Evaluation of cyclodextrin- and cyclofructan-based chiral selectors for the enantioseparation of psychoactive substances in capillary electrophoresis. Electrophoresis, 43(23-24), 2392-2401.
  • Li, T., & Row, K. H. (2013). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. [Link to the specific article if available].
  • Gasparrini, F., et al. (2017).
  • Imai, H., et al. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. [Link to the specific article if available].
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. [Product Brochure/Technical Note].
  • Li, T., & Row, K. H. (2013). HPLC enantioseparation on cyclodextrin-based chiral stationary phases. Methods in molecular biology (Clifton, N.J.), 970, 69-79.
  • BenchChem. (2025). Application Notes & Protocols: Chiral HPLC Techniques for Separating Tropic Acid Enantiomers. [Technical Document].
  • Afonso, C., & Alves, G. (2021).
  • Pirkle, W. H., et al. (1979). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 44(12), 1957-1960.
  • BenchChem. (2025).

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling N,N-Dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents is fundamental to discovery. N,N-Dimethyl-L-phenylalanine, a key building block in peptide synthesis and chiral separations, is one such compound.[1][2] While essential, ensuring its safe handling through a robust, risk-based Personal Protective Equipment (PPE) protocol is paramount. This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to build a self-validating system of safety in your laboratory.

Foundational Risk Assessment: Understanding the Hazard

Before any container is opened, a thorough risk assessment is non-negotiable. The Safety Data Sheet (SDS) is the primary source for this information. For this compound, the key hazards are clear:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[3]

  • Serious Eye Irritation (H319): The compound can cause significant eye irritation upon contact.[3]

  • Respiratory Irritation (H335): As a fine powder, inhalation may lead to respiratory tract irritation.[3]

The physical form of the compound—a powder—is a critical factor.[1] Powders have a high potential to become airborne, especially during transfer and weighing procedures, increasing the risk of inhalation and widespread surface contamination.[4] Therefore, our PPE strategy must be centered on creating effective barriers against particulate matter.

Core PPE Directives for this compound

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and scale of work.

Eye and Face Protection: The First Line of Defense
  • Rationale: The risk of eye irritation from airborne powder or accidental splashes necessitates robust protection.

  • Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.

  • Recommended for Powder Handling: When weighing or transferring the solid compound, chemical splash goggles are superior. They form a seal around the eyes, offering significantly better protection against fine dust than safety glasses.[5]

  • High-Risk Operations: For large-scale transfers or procedures with a high risk of splashing (e.g., vigorous mixing), a face shield should be worn in addition to safety goggles to protect the entire face.

Hand Protection: Preventing Dermal Exposure
  • Rationale: To prevent skin irritation, gloves are mandatory. The key is selecting a glove material that provides an effective barrier without compromising dexterity.

  • Glove Selection: Nitrile gloves are the standard choice for handling most chemical powders. They offer good chemical resistance and are less likely to cause allergic reactions than latex.[6]

  • Best Practices: Always inspect gloves for tears or pinholes before use.[7] For procedures involving extended contact time or solvents, consult a glove manufacturer's chemical resistance chart.[6] It is crucial to remove gloves using the proper technique to avoid contaminating your skin and to wash hands thoroughly after any chemical handling task.[7]

Body Protection: Shielding Skin and Clothing
  • Rationale: A lab coat protects against incidental contact and prevents the transfer of chemical dust outside the laboratory.

  • Standard Protocol: A standard cotton or polyester/cotton blend lab coat is sufficient for routine small-scale work. Ensure it is fully buttoned with sleeves rolled down.

  • Contamination Control: Lab coats should be removed before leaving the laboratory to prevent cross-contamination.[7]

Respiratory Protection: When to Escalate
  • Rationale: The primary risk of respiratory irritation comes from inhaling airborne powder.[3]

  • Engineering Controls First: The most effective way to mitigate this risk is through engineering controls. Whenever possible, handle this compound powder inside a certified chemical fume hood or a powder containment hood.[4][8] Placing a balance inside a fume hood can often control dust effectively.[4]

  • When Respirators are Necessary: If engineering controls are not feasible or are insufficient to control dust generation (e.g., cleaning up a large spill, handling kilograms of material), respiratory protection is required.

  • Respirator Type: A NIOSH-approved N95 filtering facepiece respirator (dust mask) is typically sufficient to protect against fine chemical dust.[1][9] For higher-risk scenarios or where oil-based aerosols are also present, a P100 filter may be more appropriate. All respirator use must comply with your institution's respiratory protection program, which includes fit testing and training.[9]

Operational and Disposal Plans

A safe protocol extends from initial handling to final disposal.

Step-by-Step Handling Protocol: Weighing Solid Powder
  • Preparation: Designate a specific area for handling the powder, preferably within a fume hood.[4] Cover the work surface with absorbent bench paper.

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Minimize Dust: Open the container slowly and away from your face.[7] Use a spatula or scoop to transfer small portions of the powder to a weigh boat. Avoid pouring directly from the bottle to minimize dust.[4]

  • Containment: Keep the container closed whenever you are not actively dispensing from it.[4]

  • Cleanup: After weighing, carefully wipe down the spatula, weigh boat exterior, and any contaminated surfaces with a damp cloth or towel to collect residual dust. Dispose of the cloth as chemical waste.

  • Doff PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent self-contamination. Wash hands immediately.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and regulatory compliance.[10][11]

  • Solid Chemical Waste: Dispose of surplus this compound and any materials grossly contaminated with it (e.g., weigh boats, contaminated bench paper) in a designated, sealed, and clearly labeled hazardous waste container.[12][13]

  • Contaminated PPE: Dispose of used gloves and other disposable PPE in the designated solid hazardous waste stream. Do not discard them in the regular trash.[14]

  • Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[12][13] Once rinsed, the container can often be disposed of as non-hazardous waste after defacing the label.[12] Always follow your institution's specific guidelines for container disposal.

Data Summary and Visualization

Table 1: PPE Recommendations by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety GlassesNitrile GlovesLab CoatNot Required
Weighing <1g (in Fume Hood) Safety GogglesNitrile GlovesLab CoatNot Required
Preparing Solutions Safety GogglesNitrile GlovesLab CoatNot Required (in Fume Hood)
Large-Scale Transfer (>100g) Goggles & Face ShieldNitrile GlovesLab CoatN95 Respirator (if not in hood)
Cleaning Spills Goggles & Face ShieldNitrile GlovesLab CoatN95 Respirator
Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on a risk assessment of the planned task.

PPE_Selection_Workflow Start Start: Plan to Handle This compound Assess Assess Task: Scale, Duration, Dust Potential Start->Assess Eng_Controls Can Task be Performed in a Fume Hood? Assess->Eng_Controls Full_Face Add: - Face Shield Assess->Full_Face Large Scale or High Splash Risk Small_Scale Small Scale? (<1g, solution prep) Eng_Controls->Small_Scale Yes Respirator Add: - N95 Respirator Eng_Controls->Respirator No / High Dust BasePPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Small_Scale->BasePPE No (Storage only) Goggles Upgrade to: - Chemical Goggles Small_Scale->Goggles Yes Full_Face->Goggles Respirator->Goggles

Caption: Decision workflow for selecting appropriate PPE.

By integrating this expert-driven, causality-based approach to safety, you build a resilient and trustworthy laboratory environment, ensuring that your focus remains on advancing science, securely and effectively.

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